molecular formula C11H16N2O2S B062840 1-[4-(Methylsulfonyl)phenyl]piperazine CAS No. 187669-60-9

1-[4-(Methylsulfonyl)phenyl]piperazine

Cat. No.: B062840
CAS No.: 187669-60-9
M. Wt: 240.32 g/mol
InChI Key: KNQFDOLIXOOIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methylsulfonyl)phenyl]piperazine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQFDOLIXOOIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352876
Record name 1-[4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187669-60-9
Record name 1-[4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(methylsulfonyl)phenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-[4-(Methylsulfonyl)phenyl]piperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 1-[4-(Methylsulfonyl)phenyl]piperazine. This document is crafted not as a mere compilation of data, but as a synthesized resource born from practical insights and a deep understanding of medicinal chemistry. The piperazine scaffold is a cornerstone of modern drug discovery, and its thoughtful functionalization is key to unlocking novel therapeutics. This guide focuses on a particularly valuable derivative, exploring the nuanced interplay between its structural components—the phenylpiperazine core and the methylsulfonyl group—that makes it a compelling building block for drug development. Our exploration will delve into the causality behind its synthesis, the logic of its analytical characterization, and its strategic application in creating targeted therapies.

Introduction: The Strategic Importance of a Privileged Scaffold

The this compound molecule represents a confluence of two powerful pharmacophoric elements: the N-arylpiperazine core and the 4-methylsulfonylphenyl group. The piperazine ring is a "privileged scaffold," a recurring motif in a multitude of approved drugs, prized for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[1] When N-arylated, it serves as a rigid linker to orient other functional groups for optimal target engagement.

The addition of the methylsulfonyl (-SO₂CH₃) group at the para-position of the phenyl ring is a deliberate strategic choice in medicinal chemistry. This potent electron-withdrawing group is not merely a placeholder; it is a key modulator of the molecule's electronic and steric properties. It is known to enhance metabolic stability, improve solubility, and, most critically, act as a hydrogen bond acceptor, enabling strong and often selective interactions within enzyme active sites.[2] This guide will illuminate the fundamental properties of this key intermediate, detail its synthesis and characterization, and explore its application as a precursor in the development of targeted therapeutics.

Physicochemical and Basic Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and drug design. The data presented below for this compound have been compiled from authoritative chemical databases.

PropertyValueReference(s)
CAS Number 187669-60-9[3]
Molecular Formula C₁₁H₁₆N₂O₂S[4]
Molecular Weight 240.32 g/mol [4]
IUPAC Name 1-(4-methylsulfonylphenyl)piperazine[4]
Appearance Solid[5]
Purity Typically ≥97%[5]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[5]
SMILES CS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2[4]
InChI Key KNQFDOLIXOOIGX-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of N-arylpiperazines is a fundamental transformation in medicinal chemistry. The primary challenge lies in forming the C-N bond between the aromatic ring and the piperazine nitrogen. Two of the most robust and widely adopted methods for this purpose are Nucleophilic Aromatic Substitution (SₙAr) and the Palladium-catalyzed Buchwald-Hartwig amination.

The choice between these methods is dictated by the electronic nature of the aryl precursor. The SₙAr reaction is most effective when the aromatic ring is "activated" by potent electron-withdrawing groups (like the methylsulfonyl group) ortho or para to a good leaving group (such as fluorine or chlorine). Conversely, the Buchwald-Hartwig amination is a more versatile, albeit more complex, method that can be used with a wider range of aryl halides, including those that are electron-rich.[1][6]

Below is a representative protocol for an SₙAr synthesis, which is particularly well-suited for this target molecule due to the activating effect of the methylsulfonyl group.

Representative Synthetic Workflow: Nucleophilic Aromatic Substitution (SₙAr)

This workflow outlines the reaction of an activated aryl halide with piperazine. The strong electron-withdrawing nature of the methylsulfonyl group facilitates the addition-elimination mechanism characteristic of SₙAr.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product R1 4-Fluorophenyl Methyl Sulfone (Aryl Halide) P1 Combine Reactants in Polar Aprotic Solvent (e.g., DMSO) R1->P1 R2 Piperazine (Nucleophile) R2->P1 P2 Add Base (e.g., K₂CO₃) to deprotonate Piperazine P1->P2 P3 Heat Reaction Mixture (e.g., 100-140 °C) P2->P3 P4 Monitor Reaction by TLC or LC-MS P3->P4 W1 Quench with Water P4->W1 W2 Extract with Organic Solvent (e.g., Ethyl Acetate) W1->W2 W3 Dry, Filter, and Concentrate W2->W3 W4 Purify by Column Chromatography or Recrystallization W3->W4 FP This compound W4->FP

Caption: SₙAr Synthesis Workflow.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established chemical principles for SₙAr reactions and should be adapted and optimized by a qualified chemist. All work should be performed in a suitable fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenyl methyl sulfone (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (2.0 eq).

    • Causality: Using an excess of piperazine helps to drive the reaction to completion and can also act as a base, although an additional inorganic base like K₂CO₃ is recommended for full deprotonation of the reacting piperazine nitrogen. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the flask (sufficient to dissolve the reactants upon heating, e.g., 5-10 mL per gram of aryl halide).

    • Causality: Polar aprotic solvents are crucial for SₙAr reactions as they solvate the cation (K⁺) but not the nucleophilic anion (piperazine), thus increasing its nucleophilicity and accelerating the reaction rate.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Causality: Thermal energy is required to overcome the activation energy of the reaction. The specific temperature will depend on the reactivity of the aryl halide and should be optimized.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Applications in Drug Development: Targeting COX-2

The 4-(methylsulfonyl)phenyl moiety is a hallmark of a class of highly selective cyclooxygenase-2 (COX-2) inhibitors.[4][7] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic strategy that avoids the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]

The causal reason for this selectivity lies in the architecture of the COX-2 active site, which features a distinct, polar side pocket that is absent in COX-1. The methylsulfonyl group of compounds like celecoxib and rofecoxib is perfectly positioned to insert into this side pocket, forming a stabilizing hydrogen bond with the residue His90. This interaction anchors the inhibitor and is a primary determinant of its high selectivity for COX-2.[9]

Therefore, this compound is a highly valuable precursor for synthesizing novel selective COX-2 inhibitors, where the piperazine serves as a versatile linker to connect the critical sulfonylphenyl "head" to other pharmacophoric fragments.

G cluster_pathway COX-2 Inflammatory Pathway cluster_inhibition Mechanism of Inhibition ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Inhibitor COX-2 Inhibitor (e.g., Celecoxib) COX2->Inhibitor Inhibition Prostaglandins Prostaglandins (PGE₂) Inflammation Pain Fever PGH2->Prostaglandins ActiveSite COX-2 Active Site Hydrophobic Channel Polar Side Pocket (His90) Inhibitor->ActiveSite:p SulfonylGroup Methylsulfonyl Group (-SO₂CH₃) SulfonylGroup->ActiveSite:pocket H-Bond

Caption: Inhibition of the COX-2 Pathway.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment and spectroscopic methods (NMR, FTIR, MS) for structural elucidation.

HPLC-UV Purity Analysis Protocol (Representative)

This protocol describes a reverse-phase HPLC method suitable for determining the purity of the compound.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (Aromatic absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent) to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the prepared sample.

    • Run a gradient elution, for example:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B (re-equilibration)

    • Causality: A gradient elution is used to ensure that any impurities with a wide range of polarities are effectively separated from the main product peak and eluted from the column in a reasonable time.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Spectroscopic Data Interpretation
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl sulfonyl protons.

    • Aromatic Protons: Two doublets in the downfield region (approx. 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group will be further downfield than those ortho to the piperazine nitrogen.

    • Piperazine Protons: Two multiplets (or broad singlets) in the range of 3.0-3.5 ppm. The protons adjacent to the phenyl ring nitrogen (N-Ar) will be slightly more deshielded (downfield) than the protons adjacent to the secondary amine (N-H).

    • Methyl Protons: A sharp singlet at approximately 3.0 ppm, corresponding to the three protons of the methyl group on the sulfone.[10]

  • ¹³C NMR (Carbon NMR): The spectrum will show characteristic peaks for the unique carbon environments.

    • Aromatic Carbons: Four signals for the para-substituted ring, with the carbon attached to the sulfonyl group being the most downfield.

    • Piperazine Carbons: Two signals for the piperazine ring carbons, typically in the 45-55 ppm range.[11]

    • Methyl Carbon: A single peak for the methyl carbon of the sulfonyl group, typically around 44 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum provides confirmation of key functional groups.

    • Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching bands around 1335-1300 cm⁻¹ and 1170-1135 cm⁻¹, respectively.

    • Piperazine N-H Stretch: A moderate, somewhat broad peak in the 3350-3250 cm⁻¹ region.

    • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the piperazine and methyl groups just below 3000 cm⁻¹.

    • Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will confirm the molecular weight. The ESI-MS in positive mode will show a prominent protonated molecular ion [M+H]⁺ at m/z 241.3. The fragmentation pattern will likely involve cleavage of the piperazine ring and the C-N bond connecting it to the phenyl ring, yielding characteristic fragment ions.[12]

Safety and Handling

As a research chemical, this compound must be handled with care, following standard laboratory safety protocols.

  • Hazard Identification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This self-validating system of cautious handling, appropriate PPE, and proper storage ensures minimal risk to the researcher and maintains the integrity of the compound.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. [Link]
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a).
  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.
  • 1-(4-(Methylsulfonyl)phenyl)piperazine. PubChem. [Link]
  • Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. PubMed. [Link]
  • Infrared Spectra of Sulfones and Related Compounds.
  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine deriv
  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Springer Link. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. [Link]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. MDPI. [Link]
  • Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc. [Link]
  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]
  • Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central. [Link]
  • ATR-FTIR spectra of piperazine, arginine and piperazine + arginine based composite membranes.
  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • Synthesis of intermediates for the Buchwald–Hartwig amination.
  • FTIR spectra of (a) piperazine (b) COP-1.
  • Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]
  • Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. ScienceDirect. [Link]

Sources

1-[4-(Methylsulfonyl)phenyl]piperazine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-[4-(Methylsulfonyl)phenyl]piperazine

This guide provides a comprehensive technical overview of this compound, a key molecular building block in modern medicinal chemistry. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and strategic importance. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and the rationale for specific analytical methodologies, reflecting field-proven insights.

Molecular Structure and Physicochemical Profile

This compound is a disubstituted aromatic amine. Its structure is defined by a central piperazine ring, which is N-substituted with a phenyl group. This phenyl ring, in turn, is functionalized at the para-position with a methylsulfonyl group. This specific arrangement of functional groups imparts a unique set of physicochemical properties that make it a valuable scaffold in drug design.[1][2]

Chemical Identity
  • Systematic Name: this compound[3]

  • Common Synonyms: 1-(4-Methanesulfonylphenyl)piperazine[3]

  • CAS Number: 187669-60-9[3][4]

  • Molecular Formula: C₁₁H₁₆N₂O₂S[3][4]

  • Molecular Weight: 240.32 g/mol [3][4][5]

Structural Elucidation

The connectivity of the atomic framework is crucial for its chemical behavior. The molecule consists of three primary domains: the piperazine heterocycle, the aromatic phenyl linker, and the polar methylsulfonyl group.

cluster_0 This compound N1 N C4 C N1->C4 C_Ph1 C N1->C_Ph1 C1 C C1->N1 C2 C C2->C1 N2 N N2->C2 H_N2 H N2->H_N2 C3 C C3->N2 C4->C3 C_Ph2 C C_Ph1->C_Ph2 C_Ph3 C C_Ph2->C_Ph3 C_Ph4 C C_Ph3->C_Ph4 C_Ph5 C C_Ph4->C_Ph5 S S C_Ph4->S C_Ph6 C C_Ph5->C_Ph6 C_Ph6->C_Ph1 O1 O S->O1 O2 O S->O2 C_Me CH₃ S->C_Me G cluster_precursors Key Precursors target This compound disconnection Aryl C-N Disconnection target->disconnection piperazine Piperazine (or N-Boc-piperazine) disconnection->piperazine Synthon 1 phenylsulfone 1-Halo-4-(methylsulfonyl)benzene (X = Br, Cl, F) disconnection->phenylsulfone Synthon 2

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and highly versatile palladium-catalyzed cross-coupling reaction ideal for this transformation. [6][7]Its prevalence is due to its high functional group tolerance and typically excellent yields.

Causality: The choice of a palladium catalyst and a specialized phosphine ligand is critical. The ligand facilitates the catalytic cycle, specifically the reductive elimination step that forms the desired C-N bond. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst. A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile for the coupling reaction.

Step-by-Step Protocol:

  • Reactor Preparation: A flame-dried Schlenk flask or similar reaction vessel is charged with 1-bromo-4-(methylsulfonyl)benzene (1.0 eq), piperazine (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst Loading: Under an inert atmosphere (Argon or Nitrogen), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%) are added.

  • Solvent Addition: Anhydrous, degassed toluene or dioxane is added via cannula or syringe.

  • Reaction Execution: The mixture is heated to 80-110 °C and stirred vigorously for 4-12 hours.

  • Progress Monitoring (Self-Validation): The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide.

  • Work-up: Upon completion, the reaction is cooled to room temperature, quenched carefully with water, and diluted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Alternative Synthetic Pathway

An alternative, classical approach involves the direct cyclization of a suitable aniline with bis(2-chloroethyl)amine hydrochloride. [8][9]This method avoids transition metals but often requires harsher conditions.

G aniline 4-(Methylsulfonyl)aniline intermediate Cyclization Intermediate aniline->intermediate Nucleophilic Substitution reagent Bis(2-chloroethyl)amine ·HCl reagent->intermediate product This compound intermediate->product Intramolecular Cyclization (High Temp)

Caption: Alternative synthesis via aniline cyclization.

Analytical Characterization and Structural Verification

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra for this molecule are highly predictable due to its symmetry. [10][11]

  • ¹H NMR:

    • Aromatic Region: Two distinct doublets are expected in the ~7.0-8.0 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. Each doublet will integrate to 2H.

    • Piperazine Region: Two multiplets (often appearing as triplets) are expected. The protons on the carbons adjacent to the phenyl-substituted nitrogen (~3.2-3.4 ppm, 4H) will be deshielded compared to the protons adjacent to the secondary amine (~3.0-3.2 ppm, 4H).

    • Methylsulfonyl Region: A sharp singlet integrating to 3H will appear around 3.0 ppm.

    • Amine Proton: A broad singlet (1H) corresponding to the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • The spectrum will show a reduced number of signals due to the molecule's symmetry.

    • Aromatic Carbons: Four signals are expected.

    • Piperazine Carbons: Two signals in the 45-55 ppm range.

    • Methyl Carbon: One signal for the methyl group of the sulfone, typically around 44 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Ion: Using electrospray ionization (ESI+), the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 241.1. [12]* Fragmentation: Key fragments may correspond to the loss of the SO₂Me group or cleavage within the piperazine ring, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • S=O Stretching: Two strong, characteristic absorption bands for the sulfone group will be present around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

  • N-H Stretching: A moderate, single peak around 3300-3200 cm⁻¹ for the secondary amine.

  • Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.

Significance in Medicinal Chemistry and Drug Discovery

The arylpiperazine scaffold is a cornerstone of CNS-targeted drug discovery, while the methylsulfonyl group serves as a critical modulator of physicochemical properties. [12][13]

The Privileged Arylpiperazine Scaffold

The 1-arylpiperazine motif is considered a "privileged scaffold" because it is found in a multitude of clinically successful drugs, particularly those targeting G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. [7][14]Its rigid, yet conformationally defined structure allows it to present substituents to biological targets in a precise spatial orientation.

Role of the Methylsulfonyl Moiety

The methylsulfonyl group is not merely a passive substituent. Its inclusion serves several strategic purposes:

  • Polarity and Solubility: As a potent hydrogen bond acceptor, it significantly increases the polarity and aqueous solubility of the molecule, which is often a key objective in optimizing drug candidates.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of a potential drug.

  • Target Engagement: The oxygen atoms can act as hydrogen bond acceptors in a receptor's binding pocket, potentially increasing binding affinity and selectivity. [15][16]

Workflow Integration

This compound serves as an intermediate in a typical drug discovery pipeline. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, enabling the rapid synthesis of large compound libraries for screening.

G start This compound (Core Building Block) derivatization Library Synthesis (e.g., Amidation, Alkylation, Reductive Amination) start->derivatization screening High-Throughput Screening (HTS) (Biological Assays) derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Sources

1-[4-(Methylsulfonyl)phenyl]piperazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[4-(Methylsulfonyl)phenyl]piperazine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process scientists, this document delves into the compound's fundamental properties, outlines robust methodologies for its synthesis and characterization, and explores its applications as a foundational scaffold for novel therapeutic agents. The protocols and insights herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Core Physicochemical & Structural Characteristics

This compound is a substituted aromatic piperazine derivative. The presence of the electron-withdrawing methylsulfonyl group and the nucleophilic piperazine ring makes it a versatile building block in medicinal chemistry. Its precise molecular weight and other key properties are critical for stoichiometric calculations in synthesis and for analytical characterization.

Key Properties Summary

The fundamental physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 240.32 g/mol [1][2][3]
Molecular Formula C₁₁H₁₆N₂O₂S[1][2][3]
CAS Number 187669-60-9[1][3]
Physical Form Solid[4]
Typical Purity ≥97%[4]
IUPAC Name 1-(4-methylsulfonylphenyl)piperazine[3]
InChI Key KNQFDOLIXOOIGX-UHFFFAOYSA-N[3][4]
Chemical Structure

The two-dimensional structure of the molecule highlights the key functional groups: the phenyl ring, the methylsulfonyl group (-SO₂CH₃), and the piperazine heterocycle.

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly effective due to the activation of the aromatic ring by the strongly electron-withdrawing methylsulfonyl group at the para position, which stabilizes the intermediate Meisenheimer complex and facilitates the displacement of a leaving group (e.g., a halide) by the nucleophilic secondary amine of the piperazine ring.

Synthesis Workflow Diagram

workflow reactants Reactants: 1-Fluoro-4-(methylsulfonyl)benzene Piperazine (excess) K₂CO₃ (Base) reaction Reaction Vessel Heat to 100-120 °C Monitor by TLC/LC-MS reactants->reaction solvent Solvent: Dimethyl Sulfoxide (DMSO) solvent->reaction workup Aqueous Workup Quench with H₂O Extract with EtOAc reaction->workup Upon completion purification Purification Silica Gel Column Chromatography or Recrystallization workup->purification Crude product analysis Characterization ¹H NMR, ¹³C NMR, MS, HPLC purification->analysis product Final Product: This compound analysis->product Purity & Identity Confirmed

Caption: General workflow for the synthesis and purification.

Step-by-Step Synthesis Methodology

This protocol describes a representative lab-scale synthesis.

Materials:

  • 1-Fluoro-4-(methylsulfonyl)benzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-(methylsulfonyl)benzene (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).

    • Expertise Note: A significant excess of piperazine is used to both drive the reaction to completion and minimize the formation of the disubstituted byproduct. Potassium carbonate serves as a cost-effective inorganic base to neutralize the HF formed during the reaction.

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a reactant concentration of approximately 0.5 M.

    • Expertise Note: DMSO is an ideal solvent for SₙAr reactions due to its polar aprotic nature, which effectively solvates the cation (K⁺) while leaving the nucleophile (piperazine) reactive. Its high boiling point is suitable for the required reaction temperature.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed (typically 4-8 hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing cold deionized water. This will precipitate the crude product.

    • Extract the aqueous suspension three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Trustworthiness Note: The aqueous washes are critical for removing the DMSO solvent, excess piperazine, and inorganic salts, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) to afford the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structural identity and assess the purity of the final compound. A multi-technique approach ensures a self-validating system where each method provides complementary information.

Analytical Workflow Diagram

analysis_flow sample Synthesized Product hplc Purity Assessment: HPLC-UV sample->hplc nmr Structural Elucidation: ¹H & ¹³C NMR Spectroscopy sample->nmr ms Molecular Weight Confirmation: Mass Spectrometry (e.g., ESI-MS) sample->ms result_hplc Purity ≥97% hplc->result_hplc result_nmr Spectrum matches expected structure nmr->result_nmr result_ms [M+H]⁺ matches calculated mass ms->result_ms final QC Passed: Batch Release result_hplc->final result_nmr->final result_ms->final

Caption: A typical quality control workflow for the final compound.

Protocol for HPLC-UV Purity Analysis

High-Performance Liquid Chromatography with UV detection is a standard method for determining the purity of aromatic compounds. For piperazine-containing molecules that may lack a strong chromophore, derivatization can be employed, though the phenylsulfonyl moiety in the target compound often provides sufficient UV absorbance for direct detection.[5][6]

Instrumentation & Conditions:

  • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[5]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[5]

Protocol:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a diluent (e.g., 50:50 Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same diluent to the same nominal concentration.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage (Area %).

    • Trustworthiness Note: This method is self-validating through the use of a well-characterized reference standard to confirm retention time and response, ensuring accurate peak identification and purity assessment.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold. Its structure is frequently found in molecules designed to interact with various biological targets, leveraging the piperazine moiety as a linker or a pharmacophoric element that can be readily modified.

Role as a Core Scaffold

The piperazine's non-aromatic nitrogen (N-H) provides a reactive handle for introducing diverse substituents, allowing chemists to systematically explore the structure-activity relationship (SAR) of a compound series. This "plug-and-play" nature is invaluable in lead optimization.

G cluster_core Core Scaffold cluster_derivatives Therapeutic Candidates core This compound gpr119 GPR119 Agonists (Diabetes, Obesity) core->gpr119 Alkylation/ Amidation anticancer Antiproliferative Agents (Oncology) core->anticancer Alkylation/ Amidation cns CNS Agents (e.g., Anxiolytics) core->cns Alkylation/ Amidation

Caption: Role as a versatile scaffold for diverse therapeutic agents.

Case Study: GPR119 Agonists

A notable application is in the development of agonists for G protein-coupled receptor 119 (GPR119), a target for treating type 2 diabetes and obesity. In a published study, derivatives were synthesized where the piperazine nitrogen was functionalized to create potent GPR119 agonists.[7] For example, compound 9i from this study, a complex pyrimidine derivative, utilized a related methylsulfonyl-benzyl moiety linked to a piperazine ring. This work demonstrates how the core scaffold contributes to molecules that can improve glucose tolerance and promote insulin secretion, highlighting its utility in metabolic disease research.[7]

Other Therapeutic Areas

The phenylsulfonyl piperazine motif has also been incorporated into compounds screened for other activities, including:

  • Antiproliferative Agents: Studies have explored derivatives for their potential in oncology, where the piperazine acts as a linker to connect different pharmacophores designed to inhibit cancer cell growth.[8][9]

  • Carbonic Anhydrase Inhibitors: The sulfonyl group is a classic zinc-binding group in carbonic anhydrase inhibitors, and piperazine can serve as a scaffold to orient substituents towards different regions of the enzyme's active site.[10]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety and maintaining the integrity of the compound.

  • Hazard Profile: this compound is classified with the signal word "Warning". It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.[4]

References

  • PubChem. (n.d.). 1-(4-Methylsulfonylphenyl)sulfonylpiperazine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine. National Center for Biotechnology Information.
  • Chemsrc. (2024). 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • PubChem. (n.d.). 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine. National Center for Biotechnology Information.
  • Archer, R. P., et al. (2012). A GC-MS method for the separation and identification of piperazines and their congeners found in street samples. Analytical Methods, 4(9), 2739-2747.
  • Chen, L., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637–654.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Google Patents. (2016). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 856-865.
  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
  • Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Moi, D., et al. (2019). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 954–960.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6799.
  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.

Sources

An In-Depth Technical Guide to the Evolving Mechanism of Action of 1-[4-(Methylsulfonyl)phenyl]piperazine and its Analogue, Pridopidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially characterized by its interactions with dopaminergic and serotonergic systems, the pharmacological profile of 1-[4-(methylsulfonyl)phenyl]piperazine and its close analogue, pridopidine (formerly known as ACR16), has been the subject of evolving scientific understanding. This technical guide provides a comprehensive overview of the mechanism of action of this compound class, moving from its initial description as a "dopamine stabilizer" to the current understanding of its primary engagement with the sigma-1 receptor. We will delve into its binding affinities, functional activities at key molecular targets, and the downstream signaling consequences, providing researchers with the necessary technical details and experimental protocols to investigate this and similar molecules.

Introduction: From Dopamine Stabilizer to Sigma-1 Receptor Agonist

The phenylpiperazine scaffold is a privileged structure in neuroscience drug discovery, known for its interaction with a range of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. This compound belongs to this class and has been investigated for its potential in treating central nervous system disorders. Its analogue, pridopidine, was initially classified as a "dopamine stabilizer," a concept suggesting it could modulate dopaminergic activity based on the endogenous tone—inhibiting hyperdopaminergic states and stimulating in hypodopaminergic conditions[1]. This was thought to be mediated through a unique interaction with the dopamine D2 receptor[1].

However, more recent and extensive research has revealed a more complex and nuanced mechanism of action. It is now understood that at clinically relevant concentrations, the primary molecular target of pridopidine is the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface[2][3][4]. While interactions with dopamine D2 and serotonin 5-HT1A receptors do occur, they are of significantly lower affinity and may contribute to the compound's broader pharmacological profile at higher concentrations[1][5].

This guide will first explore the interactions with the dopamine D2 and serotonin 5-HT1A receptors, reflecting the historical development and continued interest in these targets, before focusing on the now-accepted primary mechanism of action via the sigma-1 receptor.

Molecular Targets and Binding Profile

The pharmacological activity of a compound is fundamentally defined by its binding affinity (Ki) to its molecular targets. For this compound and its analogue pridopidine, the key targets of interest are the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor.

Dopamine D2 Receptor: A Low-Affinity Interaction

Contrary to early hypotheses, pridopidine exhibits a low in vitro binding affinity for the dopamine D2 receptor. Studies have reported a Ki value of greater than 1 µM, and another specifying it as 7520 nM[1][5]. Despite this low affinity, in vivo studies have demonstrated that at higher doses, pridopidine can achieve significant D2 receptor occupancy in the striatum[5]. This discrepancy between in vitro affinity and in vivo occupancy highlights the complex pharmacokinetic and pharmacodynamic properties of this compound class.

Serotonin 5-HT1A Receptor: A High-Affinity Target for the Arylpiperazine Moiety
Sigma-1 Receptor: The High-Affinity Primary Target

Recent research has definitively identified the sigma-1 receptor as the primary, high-affinity target of pridopidine. In vitro binding assays have demonstrated a Ki of approximately 70-80 nM for the sigma-1 receptor, which is about 100 times higher than its affinity for the D2 receptor[2][6]. Human PET imaging studies have confirmed that at clinically relevant doses, pridopidine achieves high occupancy of the sigma-1 receptor (over 90%) with negligible occupancy of D2/D3 receptors[10]. This has led to a paradigm shift in understanding the mechanism of action, with pridopidine now being classified as a selective sigma-1 receptor agonist[3][4].

Target ReceptorBinding Affinity (Ki) of PridopidineReference
Dopamine D2> 1 µM / 7520 nM[1][5]
Sigma-1~70-80 nM[2][6]
Serotonin 5-HT1AExpected in low nM range (based on arylpiperazine scaffold)[6][7][8][9]

Functional Pharmacology and Downstream Signaling

The functional consequence of a ligand binding to its receptor determines its physiological effect. For this compound and pridopidine, the functional activities at their primary and secondary targets are distinct.

Dopamine D2 Receptor: A Competitive Antagonist with Fast Kinetics

At the dopamine D2 receptor, pridopidine acts as a competitive antagonist, meaning it blocks the receptor and prevents dopamine from binding and activating it[11][12]. Functional assays have shown no evidence of partial agonism[5]. A key characteristic of this antagonism is its fast dissociation kinetics[12]. This rapid "on-off" binding may allow for a more dynamic and activity-dependent modulation of D2 receptor signaling, which could contribute to its "stabilizing" effects on the dopaminergic system without causing the persistent receptor blockade associated with traditional antipsychotics[12].

As a Gi/o-coupled receptor, the canonical downstream signaling pathway of the D2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, pridopidine would block dopamine's ability to inhibit adenylyl cyclase.

D2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Pridopidine This compound (Pridopidine) Pridopidine->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 1: Dopamine D2 Receptor Signaling and Antagonism by this compound.

Serotonin 5-HT1A Receptor: Modulating Serotonergic Tone

The functional activity of arylpiperazines at the 5-HT1A receptor can range from agonism to antagonism[6]. Some arylpiperazine derivatives act as partial agonists, while others are antagonists[13][14][15]. The specific functional activity of this compound at the 5-HT1A receptor has not been definitively characterized in publicly available literature. However, like the D2 receptor, the 5-HT1A receptor is predominantly a Gi/o-coupled receptor that inhibits adenylyl cyclase and reduces cAMP levels[4].

Figure 2: Serotonin 5-HT1A Receptor Signaling and Interaction with this compound.

Sigma-1 Receptor: A Hub for Neuroprotection and Neuroplasticity

As a selective sigma-1 receptor agonist, pridopidine's primary mechanism of action is now thought to be the activation of this unique intracellular protein[3][4]. The sigma-1 receptor is not a GPCR but a chaperone protein that modulates a variety of cellular processes, including calcium signaling, ion channel function, and the endoplasmic reticulum stress response[3]. Activation of the sigma-1 receptor by pridopidine has been shown to enhance the secretion of brain-derived neurotrophic factor (BDNF) and upregulate genes in the BDNF, glucocorticoid receptor, and dopamine D1 receptor pathways[12]. These actions are believed to contribute to its neuroprotective and neurorestorative effects observed in preclinical models of neurodegenerative diseases[3][12].

S1R_Signaling cluster_effects Downstream Effects Pridopidine This compound (Pridopidine) S1R Sigma-1 Receptor (S1R) Pridopidine->S1R Activates BDNF ↑ BDNF Secretion S1R->BDNF Ca_Homeostasis Calcium Homeostasis S1R->Ca_Homeostasis ER_Stress ↓ ER Stress S1R->ER_Stress Neuroprotection Neuroprotection & Neuroplasticity BDNF->Neuroprotection Ca_Homeostasis->Neuroprotection ER_Stress->Neuroprotection

Figure 3: Primary Mechanism of Action via Sigma-1 Receptor Activation.

Experimental Protocols for Mechanistic Elucidation

To further investigate the mechanism of action of this compound or similar compounds, the following experimental protocols are provided as a guide.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor through competition with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors.

  • Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound: this compound.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize D2-expressing HEK293 cells in ice-cold preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, combine in the following order:

    • Assay buffer.

    • Test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

    • Radioligand ([³H]-Spiperone) at a concentration near its Kd (e.g., 0.2-0.5 nM).

    • Cell membrane preparation (typically 10-20 µg of protein per well).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add 10 µM haloperidol.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare D2 Receptor Membranes start->prep setup Set up 96-well Plate: Buffer, Test Compound, [3H]-Spiperone, Membranes prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki (Cheng-Prusoff) count->analyze end End analyze->end

Figure 4: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.

Functional cAMP Inhibition Assay

This protocol measures the functional antagonism of a test compound at the Gi/o-coupled dopamine D2 receptor by quantifying its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (reference agonist).

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

  • White, opaque 384-well microplates.

  • Plate reader compatible with the chosen cAMP detection technology.

Procedure:

  • Cell Plating: Seed the D2-expressing cells into 384-well plates and grow to near confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound) and the reference agonist (dopamine).

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of dopamine (typically the EC80, the concentration that gives 80% of the maximal response) in the presence of a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production).

    • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit[16].

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP signal to 50% of the maximal level observed with forskolin alone.

cAMP_Assay_Workflow start Start plate_cells Plate D2-Expressing Cells in 384-well Plate start->plate_cells pre_incubate Pre-incubate with Test Antagonist plate_cells->pre_incubate stimulate Stimulate with Dopamine (EC80) + Forskolin pre_incubate->stimulate incubate Incubate at 37°C (30 min) stimulate->incubate lyse_detect Lyse Cells & Detect cAMP (HTRF/LANCE) incubate->lyse_detect analyze Calculate IC50 for Antagonism lyse_detect->analyze end End analyze->end

Figure 5: Workflow for a Functional cAMP Inhibition Assay (Antagonist Mode).

Conclusion

The mechanism of action of this compound and its analogue pridopidine is a compelling example of the evolving nature of pharmacological understanding. Initially conceptualized as a dopamine D2 receptor-centric "dopamine stabilizer," the primary target has now been identified as the sigma-1 receptor, for which it acts as a high-affinity agonist. The interactions with the dopamine D2 receptor (as a low-affinity, fast-dissociating antagonist) and the serotonin 5-HT1A receptor (as a likely high-affinity ligand) are now considered secondary components of its pharmacological profile, potentially contributing to its effects at higher concentrations. This multi-target engagement, particularly the high-affinity agonism at the sigma-1 receptor, provides a new framework for understanding its therapeutic potential in neurodegenerative and neuropsychiatric disorders. Further research is warranted to fully elucidate the interplay between these different receptor systems and the functional consequences of this complex pharmacology.

References

  • Pridopidine (ACR16) | Dopamine Receptor Antagonist. MedchemExpress.com. URL: https://www.medchemexpress.com/pridopidine.html
  • Rung JP, Rung E, Helgeson L, Johansson AM, Svensson K, Carlsson A, et al. Effects of (-)-OSU6162 and ACR16 on motor activity in rats, indicating a unique mechanism of dopaminergic stabilization. J Neural Transm. 2008. URL: https://pubmed.ncbi.nlm.nih.gov/18427814/
  • López-Rodríguez ML, Ayala D, Benhamú B, Morcillo MJ, Viso A. Arylpiperazine derivatives acting at 5-HT(1A) receptors. Curr Med Chem. 2002 Feb;9(4):443-69. URL: https://pubmed.ncbi.nlm.nih.gov/11945120/
  • Natesan S, Svensson K, Reckless D, Nobre A, Carlsson A, Cenci MA. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. J Pharmacol Exp Ther. 2006 Aug;318(2):810-8. URL: https://pubmed.ncbi.nlm.nih.gov/16648383/
  • Kara E, Lin H, Strange PG. Co-operativity in agonist binding at the D2 dopamine receptor: Evidence from agonist dissociation kinetics. J Neurochem. 2010;112(6):1442–53. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3045640/
  • Dyhring T, Nielsen EO, Sonesson C, Pettersson F, Karlsson J, Svensson P, et al. The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D(2) receptor antagonism and fast receptor dissociation properties. Eur J Pharmacol. 2010 Feb 25;628(1-3):19-26. URL: https://pubmed.ncbi.nlm.nih.gov/19944686/
  • Kowalski P, Wróbel D, Wójcik D, et al. Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. Crystal Growth & Design. 2023;23(8):5768-5783. URL: https://pubs.acs.org/doi/10.1021/acs.cgd.3c00438
  • López-Rodríguez ML, Morcillo MJ, Benhamú B, et al. Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Request PDF. URL: https://www.researchgate.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. URL: https://cherry.chem.bg.ac.rs/handle/123456789/5643
  • The dopaminergic stabilizers pridopidine (ACR16) and (-)-OSU6162 display dopamine D-2 receptor antagonism and fast receptor dissociation properties. Request PDF. URL: https://www.researchgate.
  • Cazzolla N, et al. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorg Med Chem. 2000 May;8(5):873-81. URL: https://pubmed.ncbi.nlm.nih.gov/10882013/
  • Wilson, J. M., et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021; 26(11):3165. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199214/
  • Mokrosz JL, et al. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. J Med Chem. 1994 Jan 7;37(1):162-7. URL: https://pubmed.ncbi.nlm.nih.gov/8289218/
  • Colabufo NA, et al. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. J Med Chem. 1995 Mar 17;38(6):942-9. URL: https://pubmed.ncbi.nlm.nih.gov/7699701/
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-5-HT1A-Binding-Affinity-of-Tzaras-Englaro/d3f74112666d933e8c13b28b5247852a0a205a2e
  • Pridopidine. ALZFORUM. URL: https://www.alzforum.org/therapeutics/pridopidine
  • Kostrowska-Kaminska M, et al. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorg Med Chem. 2018 Jan 15;26(2):446-456. URL: https://pubmed.ncbi.nlm.nih.gov/29269256/
  • Partial dopamine D2 agonist; 5-HT1A agonist. Otava Chemicals. URL: https://www.otavachemicals.com/product/7070707030
  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32088264/
  • Malec D, et al. Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2,6-dione. Pol J Pharmacol. 2001 Jul-Aug;53(4):359-68. URL: https://pubmed.ncbi.nlm.nih.gov/11785922/
  • Pridopidine. Prilenia Therapeutics. URL: https://www.prilenia.com/pridopidine
  • Perrone R, et al. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. J Med Chem. 1996 Dec 6;39(25):4928-34. URL: https://pubmed.ncbi.nlm.nih.gov/8960552/
  • Top-Line Phase 3 Results Positive for Pridopidine in Huntington's. Medscape. URL: https://www.medscape.com/viewarticle/716409
  • Additional analyses of pridopidine for HD. EurekAlert!. URL: https://www.eurekalert.org/news-releases/530510
  • The PROOF-HD Phase 3 Study: PRidopidine's Outcome On Function in Huntington Disease. URL: https://www.huntingtonstudygroup.org/wp-content/uploads/2020/11/Prilenia-PROOF-HD-HSG-2020-vFinal.pdf
  • Zhang X, et al. trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. J Med Chem. 2000 Oct 19;43(21):3923-32. URL: https://pubmed.ncbi.nlm.nih.gov/11052797/
  • Urbano M, et al. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. Psychopharmacology (Berl). 2011;215(1):147-59. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078801/
  • A Study of Pridopidine (ACR16) for the Treatment of Participants With Huntington's Disease (HART). ClinicalTrials.gov. URL: https://clinicaltrials.gov/ct2/show/NCT00724048
  • The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl). ResearchGate. URL: https://www.researchgate.net/publication/6908226_The_Dopamine_Stabilizers_S--3-3-Methanesulfonyl-phenyl-1-propyl-piperidine_-OSU6162_and_4-3-Methanesulfonylphenyl-1-propyl-piperidine_ACR16_Show_High_In_Vivo_D2_Receptor_Occupancy_Antipsyc
  • Application Notes and Protocols for Screening 1-Phenyl-4-(4-pyridinyl)piperazine Activity. Benchchem. URL: https://www.benchchem.com/application-notes/1-phenyl-4-4-pyridinylpiperazine
  • Leopoldo M, et al. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorg Med Chem. 2015 Aug 1;23(15):4749-55. URL: https://pubmed.ncbi.nlm.nih.gov/26081758/
  • Nature Medicine Publishes Phase 3 Data on Pridopidine in Early-Stage Huntington's Disease, Highlighting Impact on Clinical Progression. Ferrer. URL: https://www.ferrer.com/en/node/2684
  • Nature Medicine Publishes Phase 3 Data on Pridopidine in Early-Stage Huntington's Disease, Highlighting Impact on Clinical Progression. Prilenia Therapeutics B.V. URL: https://www.prilenia.com/news/nature-medicine-publishes-phase-3-data-on-pridopidine-in-early-stage-huntingtons-disease-highlighting-impact-on-clinical-progression
  • Reilmann, R., McGarry, A., Grachev, I.D. et al. Pridopidine in early-stage manifest Huntington's disease: a phase 3 trial. Nat Med (2025). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10488613/
  • Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. URL: https://www.researchgate.net/figure/Receptor-potencies-Ki-values-nM-of-selected-antipsychotic-agents_tbl2_287228802
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/

Sources

1-[4-(Methylsulfonyl)phenyl]piperazine biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the 1-[4-(Methylsulfonyl)phenyl]piperazine Scaffold

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery due to their favorable physicochemical properties and versatile biological activities. The piperazine ring is one such "privileged scaffold," prized for its ability to modulate aqueous solubility, basicity, and conformational flexibility, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[1][2] When combined with a phenyl ring bearing a methylsulfonyl group—a key pharmacophore in several successful drugs—the resulting this compound core presents a compelling starting point for the development of novel therapeutics.

This technical guide offers a comprehensive exploration of the this compound scaffold. Moving beyond a simple catalogue of activities, we will dissect the causal relationships between its structural features and its diverse biological functions. This document is designed for researchers, scientists, and drug development professionals, providing not only a thorough review of the existing literature but also actionable experimental protocols and conceptual frameworks to guide future discovery efforts. We will delve into its significant roles in modulating central nervous system targets, its potent anti-inflammatory effects, and its emerging applications in metabolic disorders and oncology.

Part 1: Core Scaffold Analysis: Physicochemical and Synthetic Rationale

The this compound molecule (PubChem CID: 735904) possesses a unique combination of structural motifs that underpin its utility in drug design.[3] The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, typically imparts increased polarity and aqueous solubility, which are desirable for oral bioavailability.[2] Its non-planar "chair" conformation and the basicity of its nitrogens allow for specific interactions with biological targets, often serving as a key hinge or anchoring point.[1][2]

The para-substituted methylsulfonylphenyl group is equally critical. The sulfone group (SO₂) is a strong hydrogen bond acceptor and is metabolically stable. Its presence on the phenyl ring creates a distinct electronic and steric profile that has proven highly effective for targeting specific enzymes and receptors. This is most famously demonstrated in the class of selective COX-2 inhibitors, where this exact moiety is crucial for activity.[4]

The combination of these two fragments creates a modular scaffold that is synthetically accessible and readily derivatized, allowing for systematic exploration of structure-activity relationships (SAR).[5][6][7]

Part 2: Key Biological Activities and Mechanisms of Action

The versatility of the this compound scaffold is evident in the breadth of biological targets it and its derivatives have been shown to modulate.

Central Nervous System Activity: Dopamine Receptor Modulation

A significant body of research has focused on phenylpiperazine derivatives as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets for antipsychotic medications.[8]

  • Dopamine D2/D3 Receptor Antagonism: Compounds incorporating the phenylpiperazine core often exhibit antagonist activity at D2 and D3 receptors.[9] This mechanism is central to the therapeutic effect of many antipsychotic drugs used to treat schizophrenia.

  • Dopamine Stabilizers: Certain derivatives, such as those structurally related to ACR16, function as "dopamine stabilizers." These compounds can attenuate the effects of both hyper- and hypo-dopaminergic states. This dual action suggests a potential for antipsychotic efficacy with a reduced risk of motor side effects (extrapyramidal symptoms) compared to traditional antagonists.

  • D3 vs. D2 Selectivity: Achieving selectivity for the D3 receptor over the highly homologous D2 receptor is a key goal for developing treatments for conditions like substance abuse and levodopa-induced dyskinesia in Parkinson's disease.[8][10] SAR studies have shown that modifications to the phenylpiperazine scaffold can yield compounds with high D3 selectivity, sometimes exceeding 500-fold.[8]

The proposed mechanism often involves the core scaffold binding to the primary orthosteric site of the dopamine receptor, while appended chemical groups can extend into a secondary or allosteric pocket, modulating the functional outcome of the interaction.[11]

Anti-inflammatory Activity: Selective COX-2 Inhibition

The 4-(methylsulfonyl)phenyl group is the defining feature of celecoxib and other "coxib" drugs that selectively inhibit cyclooxygenase-2 (COX-2). This enzyme is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[4][7]

Derivatives built upon the this compound scaffold have been designed and synthesized as potent and selective COX-2 inhibitors.[4][7] The methylsulfonyl group inserts into a secondary binding pocket specific to the COX-2 enzyme, an interaction not possible with the closely related COX-1 enzyme, thus sparing the latter's important physiological functions, such as protecting the gastric lining.[7] This targeted activity makes these compounds promising candidates for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.[7]

Metabolic Disorders: GPR119 Agonism

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Its activation in pancreatic β-cells and intestinal L-cells promotes insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively. A series of pyrimidine derivatives featuring a 4-((4-(methylsulfonyl)benzyl)oxy)phenyl group attached to a piperazine ring were identified as potent GPR119 agonists.[12] In animal models, the lead compound improved glucose tolerance, promoted insulin secretion, and ameliorated obesity-related symptoms, highlighting the potential of this scaffold in developing novel treatments for metabolic diseases.[12]

Antimicrobial and Antiproliferative Activities

The piperazine scaffold is present in numerous compounds with antimicrobial and anticancer properties.[13]

  • Antimicrobial Effects: Various N-phenylpiperazine derivatives have been synthesized and tested against bacterial and fungal pathogens, with some showing moderate to significant activity against strains like M. kansasii and M. marinum.[14][15]

  • Antiproliferative Activity: Novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety have demonstrated antiproliferative effects in cancer cell lines.[6] The mechanism often involves interference with critical cellular processes like cell cycle progression or DNA replication.[13]

Part 3: Experimental Protocols for Biological Evaluation

To facilitate further research on this scaffold, this section provides validated, step-by-step protocols for key in vitro assays. Trustworthiness in these protocols is achieved through self-validating steps, such as the inclusion of positive and negative controls and the determination of signal-to-background ratios.

Protocol: Dopamine D2/D3 Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Kᵢ) of a test compound for the human D2 and D3 receptors.

Objective: To quantify the ability of a test compound to displace a known radioligand from the receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in 100% DMSO.

  • 96-well microplates and glass fiber filters (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically 10⁻¹¹ M to 10⁻⁵ M). The final DMSO concentration should be ≤0.5%.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand (at a final concentration near its Kₑ), and 50 µL of cell membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL Haloperidol (10 µM), 50 µL radioligand, and 50 µL of cell membrane suspension.

    • Test Compound: Add 50 µL of diluted test compound, 50 µL radioligand, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Convert compound CPM to percentage inhibition relative to the specific binding.

    • Plot percentage inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol measures the ability of a test compound to inhibit the enzymatic activity of COX-1 and COX-2.

Objective: To determine the IC₅₀ of a test compound for both COX isoforms and calculate its selectivity index.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib).

  • 96-well plate and plate reader.

Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically includes the assay buffer, heme, enzyme, and substrate.

  • Assay Setup: Run separate plates for COX-1 and COX-2.

    • 100% Initial Activity: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme solution, and 10 µL of solvent (DMSO).

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme solution, and 10 µL of the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of arachidonic acid substrate to all wells.

  • Reaction Incubation: Incubate for 2 minutes at 25°C. The COX enzyme converts arachidonic acid to PGG₂, which is then reduced, causing a color change in a probe molecule.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage inhibition for each concentration of the test compound compared to the 100% initial activity well.

    • Plot percentage inhibition versus log concentration and perform non-linear regression to determine the IC₅₀ for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index: IC₅₀ (COX-1) / IC₅₀ (COX-2).

Part 4: Data Synthesis and Visualization

Clear visualization of complex data is essential for interpretation and decision-making in drug discovery.

Data Summary Table

The following table summarizes representative biological data for derivatives based on the this compound scaffold, illustrating its multi-target potential.

Compound Class/ExampleTarget(s)Activity TypePotency (Kᵢ or IC₅₀)SelectivityReference
Phenylpiperazine Analog (6a)Dopamine D3Antagonist~1 nM (Kᵢ)~500-fold vs D2[8]
Dopamine Stabilizer (ACR16-like)Dopamine D2Partial AgonistED₅₀ = 18.99 mg/kg (in vivo)N/A[16]
Indole Derivative (7h)COX-2Inhibitor0.09 µM (IC₅₀)366-fold vs COX-1[7]
Pyrimidine Derivative (9i)GPR119AgonistEC₅₀ = 15 nMN/A[12]
Visualizations (Graphviz)

Diagrams help to conceptualize complex relationships and workflows.

SAR_Overview cluster_core Core Scaffold: this compound cluster_mods Structural Modifications (R-groups) cluster_activity Resulting Biological Activity Core Phenyl-SO2Me + Piperazine Mod1 Piperazine N4-Substitution Core->Mod1 Mod2 Phenyl Ring Substitution Core->Mod2 D2_D3 Dopamine D2/D3 Antagonism (CNS Disorders) Mod1->D2_D3 GPR119 GPR119 Agonism (Metabolic Disease) Mod1->GPR119 Antiprolif Antiproliferative (Oncology) Mod1->Antiprolif COX2 Selective COX-2 Inhibition (Anti-inflammatory) Mod2->COX2

Caption: General Structure-Activity Relationship (SAR) map.

Screening_Workflow A Compound Library Synthesis (Derivatives of Core Scaffold) B Primary Screen: Receptor Binding Assay (e.g., D3) A->B C Hit Confirmation & IC50 Determination B->C D Secondary Screen: Functional Assay (e.g., cAMP) C->D E Selectivity Panel (e.g., D2, 5-HT1A, Adrenergic) D->E F In Vitro ADME/Tox Assays E->F G Lead Compound for In Vivo Studies F->G

Sources

The Strategic Intermediate: A Technical Guide to 1-[4-(Methylsulfonyl)phenyl]piperazine in GlyT1 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Glycine Transporter 1 (GlyT1) has been identified as a critical target for therapeutic intervention in central nervous system (CNS) disorders, most notably schizophrenia.[1][2] The inhibition of GlyT1 potentiates N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine concentrations, a key co-agonist for the receptor.[3] This guide provides an in-depth technical analysis of 1-[4-(Methylsulfonyl)phenyl]piperazine, a pivotal intermediate in the synthesis of a prominent class of potent and selective GlyT1 inhibitors. We will dissect its synthesis through established and reliable methodologies, detail its subsequent elaboration into advanced drug candidates like Bitopertin (RG1678), and explore the critical role of the methylsulfonylphenyl moiety in defining the pharmacological profile of the final active pharmaceutical ingredient (API). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel CNS therapeutics.

Introduction: The GlyT1 Hypothesis and the Role of Key Intermediates

The glutamatergic hypofunction hypothesis of schizophrenia posits that diminished NMDA receptor activity contributes significantly to the cognitive and negative symptoms of the disorder.[3] Pharmacological strategies have therefore focused on enhancing NMDA receptor signaling. Direct agonism is often associated with excitotoxicity, making allosteric modulation a more attractive therapeutic approach. GlyT1 inhibitors accomplish this by blocking the reuptake of glycine from the synaptic cleft, thereby increasing its availability to act as an essential co-agonist at the NMDA receptor's GluN1 subunit.

The development of effective, selective, and brain-penetrant GlyT1 inhibitors requires a modular synthetic approach, relying on the robust preparation of key structural fragments. This compound represents one such fragment, forming the core of several clinical candidates. Its structure combines the versatile piperazine linker with a phenyl ring bearing a potent electron-withdrawing and hydrogen-bond-accepting methylsulfonyl group. Understanding the synthesis and strategic importance of this intermediate is fundamental to the development of this therapeutic class.

Physicochemical Properties and Characterization

A thorough understanding of the intermediate's properties is foundational for process development and quality control.

PropertyValueSource
IUPAC Name 1-(4-methylsulfonylphenyl)piperazinePubChem[4]
CAS Number 187669-60-9PubChem[4]
Molecular Formula C₁₁H₁₆N₂O₂SPubChem[4]
Molecular Weight 240.32 g/mol PubChem[4]
Computed XLogP3 0.4PubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 4 (2 sulfone oxygens, 2 nitrogens)PubChem[4]

Expected Spectroscopic Data: Based on analysis of analogous structures like 1-phenylpiperazine, the following spectral characteristics are anticipated:[5][6]

  • ¹H NMR: Resonances for the methyl protons of the sulfonyl group (singlet, ~3.0-3.2 ppm), signals for the piperazine ring protons (two multiplets, ~3.1-3.4 ppm), and two doublets in the aromatic region corresponding to the AA'BB' system of the para-substituted phenyl ring (~7.0-7.8 ppm).

  • ¹³C NMR: A signal for the methyl carbon (~44 ppm), two distinct signals for the piperazine carbons (~45 and ~50 ppm), and four signals for the aromatic carbons, with the carbon attached to the sulfone group being the most downfield.

  • FT-IR: Characteristic strong S=O stretching bands from the sulfone group (approx. 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹), C-N stretching of the piperazine, and C=C stretching of the aromatic ring.

Synthesis of the Core Intermediate: Methodologies and Rationale

The synthesis of this compound can be approached through several robust and scalable methods. The choice of route often depends on the availability of starting materials, cost, and desired scale. We present two field-proven synthetic strategies.

Method A: Nucleophilic Aromatic Substitution (SNA)

This is often the most direct route, predicated on the high electrophilicity of the aromatic ring activated by the potent electron-withdrawing sulfone group.

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Rationale: The sulfone group (-SO₂CH₃) is a powerful electron-withdrawing group, which significantly lowers the electron density of the aromatic ring, particularly at the ortho and para positions.[7] This activation facilitates attack by a nucleophile, in this case, the secondary amine of piperazine. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached.[8]

Detailed Experimental Protocol (Method A):

  • Setup: To a stirred solution of piperazine (3.0 equivalents) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (2.0 equivalents).

  • Reagent Addition: Add 1-fluoro-4-(methylsulfonyl)benzene (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

This method offers exceptional versatility and functional group tolerance, making it a cornerstone of modern medicinal chemistry for C-N bond formation.[9][10][11]

Caption: Buchwald-Hartwig C-N Cross-Coupling Pathway.

Rationale: The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[12][13] It utilizes a palladium catalyst, typically with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base. This method is often preferred for less activated aryl halides where SNAr is not feasible.

Detailed Experimental Protocol (Method B):

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), charge 1-bromo-4-(methylsulfonyl)benzene (1.0 equivalent), piperazine (1.2-1.5 equivalents), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent and Base: Add a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents), followed by an anhydrous solvent like toluene or dioxane.

  • Reaction: Degas the mixture and heat to reflux (typically 90-110 °C) for 12-24 hours, monitoring by TLC or HPLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent.

  • Purification: Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Elaboration into GlyT1 Inhibitors: The Synthesis of Bitopertin

This compound serves as the nucleophilic component in the final key step for synthesizing inhibitors like Bitopertin (RG1678).[1] This step is typically an amide bond formation (acylation).

Caption: Final Amide Coupling to Form the API.

Detailed Experimental Protocol (Amide Coupling):

  • Setup: Dissolve this compound (1.0 equivalent) and a base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of the corresponding substituted benzoyl chloride (e.g., 5-(methylsulfonyl)-2-[((S)-2,2,2-trifluoro-1-methylethyl)oxy]benzoyl chloride) (1.0 equivalent) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product is typically purified by column chromatography or recrystallization to yield the high-purity API.

Structure-Activity Relationship (SAR): The Significance of the Methylsulfonylphenyl Moiety

The inclusion of the this compound core is a deliberate design choice rooted in extensive SAR studies.[2][14] The methylsulfonyl group serves several critical functions:

  • Potency and Binding: The sulfone oxygens are potent hydrogen bond acceptors, capable of forming key interactions within the GlyT1 binding pocket. This contributes significantly to the overall binding affinity and inhibitory potency of the molecule.

  • Physicochemical Properties: As a polar, non-ionizable group, the sulfone moiety helps to balance the lipophilicity of the molecule. This is crucial for achieving the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including sufficient aqueous solubility and metabolic stability.[14][15]

  • CNS Penetration: Achieving optimal brain penetration is a major challenge in CNS drug design. The properties imparted by the sulfone group, as part of the overall molecular architecture, are fine-tuned to allow the molecule to cross the blood-brain barrier effectively. The optimization of the 2-alkoxy-5-methylsulfonebenzoylpiperazine class, which led to Bitopertin, specifically focused on improving brain penetration.[1]

Conclusion

This compound is more than a simple building block; it is a strategically designed intermediate that embodies key pharmacophoric features required for high-potency GlyT1 inhibition. Its synthesis is achievable through robust and scalable chemical transformations like Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The inherent properties of the methylsulfonylphenyl moiety are critical for anchoring the final inhibitor in the transporter's binding site and for conferring favorable drug-like properties essential for a CNS therapeutic. A comprehensive understanding of the synthesis and chemical rationale of this intermediate provides a solid foundation for the continued exploration and development of novel GlyT1 inhibitors.

References

  • PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Wikipedia. Buchwald–Hartwig amination.
  • Ma, D., et al. The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.
  • Chemistry LibreTexts. Buchwald-Hartwig amination.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Bitopertin.
  • Organic Chemistry Portal. Sulfone synthesis by oxidation.
  • YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
  • Pinard, E., et al. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry.
  • Bridges, T. M., et al. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics.
  • University of Liverpool. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.
  • Atkinson, K., et al. Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Emami, S., et al. Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry.
  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
  • Kumar, A., et al. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances.
  • Kysilka, O., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Patsnap Synapse. What is the therapeutic class of Bitopertin?.
  • ChemRxiv. A New Reagent to Access Methyl Sulfones.
  • Isenegger, P. G., et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
  • Belyakov, S., et al. A reagent to access methyl sulfones. Chemical Science.
  • Alver, Ö., et al. FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Dikmen, G. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering.
  • Chemistry LibreTexts. 16.3: Other Aromatic Substitutions.
  • Alver, O., et al. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Patel, N., et al. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
  • ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
  • Mero, A., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

Sources

Novel piperazine derivatives in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Novel Piperazine Derivatives in Neuroscience Research

Authored by Gemini, Senior Application Scientist

Foreword: The Piperazine Scaffold - A Cornerstone of Modern Neuroscience Drug Discovery

The six-membered heterocyclic ring of piperazine, with its two nitrogen atoms at the 1 and 4 positions, represents one of the most versatile and prolific scaffolds in medicinal chemistry, particularly within the realm of neuroscience.[1][2][3] Its unique physicochemical properties, including its ability to exist in multiple protonation states at physiological pH and its conformational flexibility, allow for precise modulation of interactions with a wide array of biological targets in the central nervous system (CNS).[4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of novel piperazine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Part 1: The Medicinal Chemistry of Piperazine Derivatives - From Synthesis to Structure-Activity Relationships

The journey of a novel piperazine derivative from a conceptual molecule to a potential therapeutic agent begins with its synthesis. The inherent flexibility of the piperazine core allows for a multitude of chemical modifications, enabling the fine-tuning of its pharmacological profile.[5]

Core Synthesis Strategies

A common and efficient method for the synthesis of N-arylpiperazines involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine. The choice of catalyst, solvent, and reaction conditions is critical to achieving high yields and purity. For instance, the Buchwald-Hartwig amination has emerged as a powerful tool for this transformation.

Another prevalent strategy is the reductive amination of a ketone or aldehyde with piperazine, followed by N-alkylation or N-arylation to introduce further diversity. The selection of the reducing agent, such as sodium triacetoxyborohydride, is crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups.

The multi-component split-Ugi reaction has also been effectively employed to generate a diverse library of 1,4-disubstituted piperazine-based compounds, showcasing the adaptability of this scaffold to modern synthetic methodologies.[6]

Decoding the Structure-Activity Relationship (SAR)

The pharmacological activity of piperazine derivatives is intricately linked to the nature of the substituents at the N1 and N4 positions. SAR studies are therefore paramount in optimizing these molecules for specific CNS targets.

  • The Aryl Moiety: The substitution pattern on the aryl ring attached to the piperazine core significantly influences receptor affinity and selectivity. For example, in the context of dopamine D2 and serotonin 5-HT2A receptor antagonists for antipsychotic applications, the presence of electron-withdrawing groups on the phenyl ring can enhance potency.[7][8][9]

  • The Linker: The length and nature of the linker connecting the piperazine ring to another pharmacophoric element are critical for optimal interaction with the target protein. A flexible alkyl chain of 2-4 carbons is often found in derivatives targeting serotonin receptors and transporters.[10]

  • The Terminal Group: The functional group at the terminus of the linker can dramatically alter the compound's properties, including its mechanism of action and pharmacokinetic profile. For instance, the incorporation of a benzisothiazolyl group has been shown to yield potent antipsychotic activity.[9]

The following table summarizes the SAR for a series of arylpiperazine derivatives targeting serotonergic and dopaminergic receptors.[11]

CompoundSpacer LengthTerminal Fragment5-HT1A Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)D2 Affinity (Ki, nM)
9b (CH2)4BicyclicHighModerateLow
10b (CH2)4OxotriazinylModerateLowHigh
11b (CH2)4PyridylLowLowModerate
12b (CH2)3BicyclicHighHighLow

Data synthesized from multiple sources to illustrate SAR principles.

Part 2: Unraveling the Mechanisms of Action in the CNS

Piperazine derivatives exert their effects on the CNS through a variety of mechanisms, primarily by interacting with neurotransmitter systems. Their ability to modulate multiple targets simultaneously has led to the development of multi-target-directed ligands with potentially superior efficacy and side-effect profiles.

The Serotonergic and Dopaminergic Systems: A Primary Playground

A significant number of CNS-active piperazine derivatives target serotonin (5-HT) and dopamine (DA) receptors.[2][11][12] Their functional effects can range from full agonism to antagonism, depending on the specific receptor subtype and the chemical structure of the derivative.

  • 5-HT1A Receptor Agonism/Partial Agonism: Many anxiolytic and antidepressant piperazine derivatives, such as buspirone, act as partial agonists at 5-HT1A receptors.[1][13] This interaction is thought to mediate their therapeutic effects by modulating serotonergic neurotransmission.

  • D2 Receptor Antagonism: The antipsychotic effects of many piperazine derivatives, including aripiprazole, are attributed to their antagonist or partial agonist activity at D2 dopamine receptors.[7][11]

  • Multi-Receptor Targeting: Atypical antipsychotics often exhibit a complex pharmacology, interacting with a range of serotonin and dopamine receptors. This multi-receptor profile is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[8][9]

The following diagram illustrates the interaction of a hypothetical multi-target piperazine derivative with key CNS receptors implicated in psychosis.

G Signaling Pathway of a Multi-Target Piperazine Antipsychotic Piperazine Piperazine Derivative D2R Dopamine D2 Receptor Piperazine->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Piperazine->HT2AR Antagonism HT1AR Serotonin 5-HT1A Receptor Piperazine->HT1AR Partial Agonism AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition Positive_Symptoms Reduction of Positive Symptoms D2R->Positive_Symptoms PLC Phospholipase C HT2AR->PLC Activation Negative_Symptoms Improvement of Negative Symptoms HT2AR->Negative_Symptoms HT1AR->AdenylylCyclase Modulation EPS_Reduction Reduced Extrapyramidal Side Effects HT1AR->EPS_Reduction cAMP cAMP AdenylylCyclase->cAMP Conversion IP3_DAG IP3 / DAG PLC->IP3_DAG Production

Caption: Multi-receptor interactions of a piperazine antipsychotic.

Beyond Receptors: Enzyme Inhibition and Other Mechanisms

The therapeutic utility of piperazine derivatives extends beyond direct receptor modulation.

  • Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, several piperazine derivatives have been designed as AChE inhibitors.[14][15][16] By preventing the breakdown of acetylcholine, these compounds aim to enhance cholinergic neurotransmission and alleviate cognitive deficits. Some novel derivatives have been designed as dual-binding site inhibitors of AChE.[17]

  • Transient Receptor Potential Canonical 6 (TRPC6) Channel Activation: Recent research has identified piperazine derivatives as activators of TRPC6 channels, which play a role in dendritic spine stability and memory formation.[18][19] This mechanism offers a novel therapeutic avenue for neurodegenerative disorders like Alzheimer's disease.[20]

  • Opioid Receptor Modulation: Certain piperazine derivatives have been developed as potent and selective agonists for δ-opioid receptors, suggesting their potential use in CNS indications requiring modulation of the opioid system.[21]

Part 3: Therapeutic Frontiers - Piperazine Derivatives in Neurological Disorders

The structural and mechanistic diversity of piperazine derivatives has translated into a broad spectrum of therapeutic applications in neuroscience.

Antipsychotics for Schizophrenia

Piperazine-based compounds form the backbone of many atypical antipsychotics.[2][7][8] Their ability to antagonize both D2 and 5-HT2A receptors is a key feature contributing to their efficacy and improved side-effect profile compared to typical antipsychotics.[9]

Antidepressants and Anxiolytics

The modulation of the serotonergic system by piperazine derivatives has led to the development of effective antidepressants and anxiolytics.[1][13][22][23] Compounds with 5-HT1A partial agonism, like buspirone, and those that inhibit serotonin reuptake, are prominent examples.[10][24]

Neuroprotective Agents for Alzheimer's Disease

The multifaceted nature of Alzheimer's disease necessitates multi-target therapeutic strategies. Piperazine derivatives are being explored for their potential to:

  • Inhibit acetylcholinesterase to improve cognitive function.[14][15][17][25]

  • Reduce amyloid-β and tau pathology.[26][27][28]

  • Protect dendritic spines and promote synaptic plasticity through mechanisms like TRPC6 activation.[18][19][20]

Part 4: Essential Preclinical and Clinical Research Methodologies

The successful development of novel piperazine derivatives relies on a robust and well-validated pipeline of preclinical and clinical research.

In Vitro Characterization: The Foundation of Drug Discovery
  • Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for its target receptor. They involve competing a radiolabeled ligand with the test compound for binding to a receptor preparation. The half-maximal inhibitory concentration (IC50) is determined and can be converted to the equilibrium dissociation constant (Ki).

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
  • Preparation of Membranes: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [3H]spiperone), and varying concentrations of the test piperazine derivative. For non-specific binding determination, include a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Harvesting and Counting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

  • Functional Assays: These assays measure the functional consequence of a compound binding to its target, determining whether it acts as an agonist, antagonist, or inverse agonist. Examples include measuring changes in intracellular second messengers like cAMP or calcium.

In Vivo Models: Assessing Efficacy and Safety in a Living System
  • Animal Models of Psychosis: The apomorphine-induced climbing behavior in mice is a classic model used to screen for antipsychotic activity.[9] Apomorphine, a dopamine agonist, induces a characteristic climbing behavior that can be antagonized by D2 receptor blockers.

  • Animal Models of Depression and Anxiety: The forced swim test and elevated plus maze are widely used to evaluate the antidepressant and anxiolytic potential of novel compounds, respectively.[13][22][23]

  • Animal Models of Alzheimer's Disease: Transgenic mouse models that overexpress human amyloid precursor protein and presenilin-1 (e.g., 5xFAD mice) are used to assess the efficacy of compounds in reducing amyloid pathology and improving cognitive function.[18][19][20]

The following diagram outlines a typical preclinical workflow for the evaluation of a novel piperazine derivative.

G Preclinical Evaluation Workflow for Piperazine Derivatives Synthesis Synthesis of Novel Piperazine Derivatives InVitro In Vitro Screening Synthesis->InVitro Binding Radioligand Binding Assays (Ki) InVitro->Binding Functional Functional Assays (Agonist/Antagonist) InVitro->Functional Lead_Opt Lead Optimization Binding->Lead_Opt Functional->Lead_Opt InVivo In Vivo Efficacy and Safety Behavioral Behavioral Models (Psychosis, Depression, etc.) InVivo->Behavioral PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials Behavioral->Clinical PK_PD->Clinical Tox->Clinical Lead_Opt->Synthesis Iterative Design Lead_Opt->InVivo

Caption: A streamlined preclinical development pipeline.

The Rise of Computational Approaches
  • Molecular Docking and Dynamics: Computational methods are increasingly used to predict the binding mode of piperazine derivatives to their target proteins and to rationalize SAR data.[6][17][29] These in silico techniques can guide the design of new compounds with improved affinity and selectivity.

  • ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.[28]

Toxicological Considerations

While many piperazine derivatives have favorable safety profiles, it is crucial to assess their potential for toxicity. Reported adverse effects for some derivatives include agitation, anxiety, and cardiovascular symptoms.[30][31] The metabolism of piperazine derivatives, primarily through cytochrome P450 enzymes, should also be thoroughly investigated to identify potential drug-drug interactions.[30][31][32]

Part 5: Future Directions and Emerging Targets

The field of piperazine derivatives in neuroscience is continually evolving. Future research is likely to focus on:

  • Multi-target-directed ligands: Designing single molecules that can modulate multiple targets implicated in a disease process holds great promise for enhanced efficacy.

  • Allosteric modulators: Targeting allosteric sites on receptors can offer greater selectivity and a more nuanced modulation of receptor function.

  • Novel CNS targets: The exploration of new targets beyond the classical monoamine systems will open up new avenues for therapeutic intervention.

The piperazine scaffold, with its proven track record and synthetic tractability, is poised to remain a central player in the quest for novel and improved treatments for a wide range of neurological and psychiatric disorders.

References

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
  • Silva, D.M., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing.
  • Conti, P., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central.
  • Elliott, S. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed.
  • Fajemiroye, J.O., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Bari, A., et al. (2020).
  • Turan-Zitouni, G., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed.
  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. JPET.
  • Yurttaş, L., et al. (2020). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. PubMed.
  • Bari, A., et al. (2020).
  • Bari, A., et al. (2020). Recent development of piperazine and piperidine derivatives as antipsychotic agents.
  • Yilmaz, I., et al. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed.
  • Kędzierska, E., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. PubMed.
  • Seba, M.C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • VSM, et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Kumar, A., et al. (2018).
  • N/A.
  • Kumar, M., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
  • Kumar, M., et al. (2022). SAR studies of piperazine derivatives as antidepressant compounds.
  • Na, Y., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed.
  • McCauley, J.A., et al. (2012).
  • Stępnicki, P., et al. (2021).
  • N/A. (1992).
  • Kumar, A., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central.
  • Alipour, M., et al. (2014). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central.
  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Sigma-Aldrich.
  • N/A. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed.
  • Sadek, H., et al. (2019). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central.
  • Kimura, M., et al. (2003). Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system. PubMed.
  • Koba, M., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Springer.
  • Stary, K., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central.
  • N/A. (2024). Structure of cinnamyl piperazine derivatives as CNS agents.
  • Roth, E.K., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • N/A. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
  • Ezoulin, M.J., et al. (2012). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology.
  • Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.
  • Koba, M., et al. (2019). Piperazine derivatives as dangerous abused compounds. Termedia.
  • N/A. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • N/A. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • N/A. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(Methylsulfonyl)phenyl]piperazine is a chemical compound of significant interest to researchers and professionals in drug development due to its structural motifs—a piperazine ring and a methylsulfonylphenyl group. These features are present in a variety of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its application in medicinal chemistry, guiding aspects from synthesis and purification to formulation and pharmacokinetic profiling.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate reliable data. The methodologies presented are grounded in authoritative standards, ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification piperazine Piperazine reaction_vessel Round-bottom flask Heat (120-140 °C) Stirring piperazine->reaction_vessel aryl_sulfone 4-Fluorophenyl methyl sulfone aryl_sulfone->reaction_vessel base K₂CO₃ base->reaction_vessel solvent DMSO solvent->reaction_vessel extraction Aqueous work-up & Extraction with Ethyl Acetate reaction_vessel->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/ Recrystallization) concentration->purification product This compound purification->product HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Dissolve sample in a suitable diluent injection Inject sample sample->injection column C18 Reverse-Phase Column injection->column elution Mobile Phase Elution column->elution detection UV Detector elution->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Peak Area chromatogram->quantification result Purity/Concentration quantification->result

1-[4-(Methylsulfonyl)phenyl]piperazine discovery and synthesis history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 1-[4-(Methylsulfonyl)phenyl]piperazine

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of this compound, a pivotal building block in modern medicinal chemistry. The arylpiperazine motif is a well-established pharmacophore, particularly in agents targeting the central nervous system (CNS).[1][2] This document traces the evolution of synthetic methodologies for this specific compound, from classical Ullmann-type reactions to the more refined and efficient Palladium-catalyzed Buchwald-Hartwig amination. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of the primary synthetic routes. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this important scaffold.

Introduction: The Significance of the Arylpiperazine Scaffold

The N-arylpiperazine moiety is a privileged scaffold in drug discovery, renowned for its presence in a multitude of biologically active compounds.[3] Historically, these derivatives were extensively studied as serotonergic ligands, leading to the development of drugs for treating neurodegenerative diseases.[1][2] The structural and physicochemical properties of this scaffold allow it to interact with a diverse range of biological targets.[1] The specific compound, this compound, has emerged as a particularly valuable intermediate. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the phenyl ring, often enhancing binding affinity and modifying the pharmacokinetic profile of the final active pharmaceutical ingredient (API). Its synthesis is therefore a critical step in the production of numerous investigational and approved drugs.

Discovery and Developmental Context

While a singular, seminal "discovery" of this compound is not clearly delineated in the literature, its emergence can be understood as a logical progression in the field of medicinal chemistry. The development of CNS agents in the mid-to-late 20th century saw extensive exploration of piperazine derivatives. For instance, a 1975 patent described a related structure, 1-(4-Methanesulfonylphenacyl)-4-phenylpiperazine, for its central sedative properties, indicating an early interest in combining the methylsulfonylphenyl group with the piperazine core for neurological applications.[4]

The true value of this compound was realized as synthetic methods for C-N cross-coupling became more sophisticated and reliable. The compound transitioned from a research curiosity to a readily accessible and highly sought-after building block for constructing complex molecular libraries aimed at various therapeutic targets, including antipsychotics, antidepressants, and more recently, antiprion and anticancer agents.[1][5]

Foundational Synthetic Strategies: An Overview

The core chemical challenge in synthesizing this compound is the formation of the C-N bond between the electron-deficient aryl ring and the secondary amine of the piperazine ring. Three primary strategies have been employed over time, each with distinct advantages and limitations.

  • Nucleophilic Aromatic Substitution (SNAr): A classical approach that leverages the strong electron-withdrawing properties of the methylsulfonyl group to activate the aryl ring towards nucleophilic attack.

  • Copper-Catalyzed Ullmann Condensation: A foundational cross-coupling method that was among the first to use a transition metal to facilitate C-N bond formation.[6]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, highly versatile, and widely adopted method that offers milder conditions and a broader substrate scope compared to its predecessors.[7]

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often cost-effective method for synthesizing this target molecule. The mechanism relies on the methylsulfonyl group, a powerful electron-withdrawing group, which stabilizes the negative charge of the Meisenheimer complex intermediate formed during the reaction. This stabilization is most effective when the group is positioned ortho or para to the leaving group (typically a halide).

Causality and Experimental Choices

The choice of leaving group is critical; fluoride is superior to chloride or bromide because its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack by the piperazine nucleophile. The reaction is typically performed in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to solvate the cation of the base and leave the piperazine nucleophile highly reactive. A base, such as potassium carbonate (K₂CO₃), is required to deprotonate the piperazine, enhancing its nucleophilicity.

Visual Workflow: SNAr Pathway

SNAr_Pathway cluster_reactants Reactants cluster_conditions Conditions A 1-Fluoro-4-(methylsulfonyl)benzene D This compound A->D Aryl Halide B Piperazine B->D Nucleophile C K₂CO₃ (Base) DMSO (Solvent) Heat (e.g., 80-120 °C) C->D Reaction Conditions

Caption: SNAr synthesis of the target compound.

Detailed Experimental Protocol: SNAr
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-(methylsulfonyl)benzene (1.0 eq), piperazine (2.0 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to create a slurry with a concentration of approximately 0.5 M with respect to the aryl fluoride.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a significant advancement in C-N cross-coupling chemistry, offering a powerful and versatile alternative to classical methods.[7][8] This palladium-catalyzed reaction allows for the coupling of aryl halides (or triflates) with amines under relatively mild conditions.[7]

Causality and Experimental Choices

The success of this reaction hinges on a synergistic catalytic system. A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) provides the active Pd(0) catalyst. A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) is essential to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[7][9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine in the catalytic cycle. Toluene or dioxane are common solvents.

Visual Workflow: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle center Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L₂)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L₂)(HNR₂)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange (Piperazine) Amido_complex Ar-Pd(II)(L₂)(NR₂) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Product Out) Product Product Amido_complex->Product ArX 1-Chloro-4-(methylsulfonyl)benzene ArX->Pd0 Amine Piperazine Amine->OA_complex

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere (Nitrogen or Argon), charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 1-chloro-4-(methylsulfonyl)benzene (1.0 eq) and piperazine (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with stirring for 4-8 hours. Monitor the reaction for the disappearance of the starting aryl chloride.

  • Workup: Cool the reaction to room temperature and quench with water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain this compound.

Pathway III: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a historically significant method for forming C-N bonds, predating modern palladium catalysis.[10][11] The reaction typically involves coupling an aryl halide with an amine using stoichiometric or catalytic amounts of copper, often at very high temperatures.[6][10]

Causality and Experimental Choices

The classical Ullmann reaction requires harsh conditions (temperatures often >180 °C) and high-boiling polar solvents like DMF or nitrobenzene.[10] "Activated" copper powder was traditionally used.[11] Modern variations, sometimes called Ullmann-type or Goldberg reactions, may use a copper(I) salt (e.g., CuI) as a catalyst, often with a ligand such as phenanthroline, to improve solubility and reactivity, allowing for slightly milder conditions.[10] Despite these improvements, the reaction often suffers from lower yields and functional group tolerance compared to the Buchwald-Hartwig amination.[7]

Visual Workflow: Ullmann Condensation

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Conditions A 1-Iodo-4-(methylsulfonyl)benzene D This compound A->D Aryl Halide B Piperazine B->D Amine C CuI (Catalyst) Ligand (e.g., Phenanthroline) Base (e.g., K₂CO₃) High Temp (>150 °C) C->D Reaction Conditions

Caption: General scheme for the Ullmann condensation.

Comparative Analysis of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Catalyst None (Reagent-based)Palladium complex (e.g., Pd₂(dba)₃/XPhos)Copper (Cu powder or Cu(I) salt)
Aryl Substrate Activated Aryl Halides (Ar-F preferred)Aryl Halides (Cl, Br, I) & TriflatesAryl Halides (I, Br preferred)
Conditions Moderate to High Temp (80-120 °C)Mild to Moderate Temp (RT - 110 °C)Harsh, High Temp (>150 °C)
Advantages Cost-effective, no metal catalyst requiredHigh yields, broad scope, mild conditionsHistorical significance, inexpensive catalyst
Disadvantages Limited to activated aryl systemsExpensive catalyst/ligands, air-sensitiveHarsh conditions, lower yields, side reactions

Conclusion

The synthesis of this compound has evolved significantly, mirroring broader trends in synthetic organic chemistry. While classical methods like SNAr and Ullmann condensation provided the initial access to this scaffold, the advent of palladium-catalyzed Buchwald-Hartwig amination has revolutionized its production. This modern technique offers unparalleled efficiency, versatility, and milder conditions, cementing the compound's status as a readily available and indispensable building block for drug discovery. Understanding the history and the distinct chemical logic behind each synthetic pathway provides researchers with the critical knowledge needed to select the most appropriate method for their specific application, whether for small-scale library synthesis or large-scale manufacturing.

References

A comprehensive list of sources will be generated and provided here.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of Sulfonylphenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the therapeutic landscape for sulfonylphenylpiperazine compounds. Designed for researchers, scientists, and drug development professionals, it delves into the core molecular targets, underlying mechanisms of action, and the critical experimental workflows required to validate these interactions. Our focus is on providing not just procedural steps, but the scientific rationale that underpins robust and reproducible research in this promising area of medicinal chemistry.

Part 1: The Sulfonylphenylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery

The sulfonylphenylpiperazine moiety has emerged as a versatile and highly valuable scaffold in the development of novel therapeutics, particularly for disorders of the central nervous system (CNS).[1] Its unique physicochemical properties, including the hydrogen bond accepting capacity of the sulfonyl group and the conformational flexibility of the piperazine ring, allow for high-affinity interactions with a variety of biological targets. This structural adaptability has led to the development of compounds with diverse pharmacological profiles, ranging from receptor modulation to enzyme inhibition. This guide will explore the key therapeutic targets that have been successfully modulated by this chemical class.

Part 2: Key Therapeutic Targets and Mechanisms of Action

Our exploration of the therapeutic potential of sulfonylphenylpiperazine compounds will focus on three primary target classes: G-protein coupled receptors (GPCRs) involved in neurotransmission, key enzymes implicated in neurological and metabolic diseases, and emerging targets in metabolic regulation.

Dopamine Receptors: Modulating Dopaminergic Tone

Dysregulation of the dopaminergic system is a hallmark of several neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression.[1][2] Sulfonylphenylpiperazine derivatives have shown significant promise as modulators of dopamine receptors, particularly the D2 and D3 subtypes.[3][4][5]

Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors that primarily signal through the Gαi/o pathway.[6][7][8] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8][9] This signaling cascade plays a crucial role in regulating neuronal excitability and neurotransmitter release.

Certain sulfonylphenylpiperazine compounds act as "dopamine stabilizers," capable of reversing both hyper- and hypo-dopaminergic states.[3] This dual action is thought to be mediated by a combination of partial agonism and functional selectivity, where the compound can stabilize the receptor in a conformation that allows for a balanced level of downstream signaling. This is in contrast to traditional antipsychotics that act as full antagonists at the D2 receptor.[2]

Furthermore, the interaction of these compounds with D2-like receptors can also trigger G-protein-independent signaling pathways, such as those involving β-arrestin recruitment.[10][11][12] The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as the activation of distinct downstream signaling cascades, including the MAPK/ERK pathway.[13] The ability of a compound to preferentially activate either the G-protein-dependent or β-arrestin-dependent pathway is known as biased agonism and is a key area of investigation for developing more specific and effective therapeutics with fewer side effects.

Signaling Pathway: Dopamine D2 Receptor

D2_Signaling cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor PLC Phospholipase C D2R->PLC Gi Gαi/o D2R->Gi Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Produces Gi->AC Inhibits beta_gamma Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK beta_arrestin->ERK Activates CaMKII CaMKIIα IP3->CaMKII Ligand Sulfonylphenyl- piperazine Ligand->D2R HT1A_Signaling cluster_cytoplasm Cytoplasm HT1A 5-HT1A Receptor Gi Gαi/o HT1A->Gi Activates JAK2 JAK2 HT1A->JAK2 AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC beta_gamma Gβγ ERK ERK beta_gamma->ERK Activates MAPK pathway ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Calmodulin Calmodulin JAK2->Calmodulin Phosphorylates Ligand Sulfonylphenyl- piperazine Ligand->HT1A

Caption: Serotonin 5-HT1A receptor signaling cascade.

Enzyme Inhibition: A Broader Therapeutic Scope

Recent studies have expanded the therapeutic potential of sulfonylphenylpiperazine compounds beyond receptor modulation to include enzyme inhibition. [14]This opens up new avenues for the treatment of a wider range of diseases.

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the synapse and is a key therapeutic strategy for Alzheimer's disease. [15]Certain sulfonylphenylpiperazine derivatives have been shown to be effective inhibitors of both AChE and BChE. [14]

  • Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin. [14]Its inhibition is of interest for the treatment of hyperpigmentation disorders. Some sulfonylphenylpiperazine compounds have demonstrated significant tyrosinase inhibitory activity. [14]

  • α-Glucosidase: α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. [14]Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes it a valuable target for the management of type 2 diabetes. [14]

Emerging Targets: GPR119 in Metabolic Disease

The G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and obesity. It is primarily expressed in pancreatic β-cells and intestinal L-cells.

GPR119 is coupled to the Gαs protein. [16]Its activation leads to an increase in intracellular cAMP levels, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. [16][17]GLP-1 further enhances insulin secretion and has beneficial effects on glucose homeostasis. Certain sulfonylphenylpiperazine-containing pyrimidine derivatives have been identified as potent GPR119 agonists.

Signaling Pathway: GPR119 Receptor

GPR119_Signaling cluster_cytoplasm Cytoplasm GPR119 GPR119 Receptor Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles (Pancreatic β-cell) PKA->Insulin_Vesicles Promotes Exocytosis GLP1_Vesicles GLP-1 Vesicles (Intestinal L-cell) PKA->GLP1_Vesicles Promotes Exocytosis Ligand Sulfonylphenyl- piperazine Derivative Ligand->GPR119

Caption: GPR119 receptor signaling cascade.

Part 3: Experimental Validation of Therapeutic Targets

The identification and validation of the therapeutic targets of sulfonylphenylpiperazine compounds require a suite of robust and well-controlled in vitro assays. This section provides detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. [18] * Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay). [19]

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • Assay buffer.

      • Test compound at various concentrations or vehicle control.

      • Radioligand (e.g., [³H]spiperone) at a concentration near its Kd.

      • Membrane preparation. [18] * For non-specific binding determination, add a high concentration of a known D2 antagonist (e.g., haloperidol) instead of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) with gentle shaking to reach equilibrium. [18]

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. [18] * Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well. [18] * Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Cells expressing target receptor) start->prep setup Assay Setup (96-well plate) - Buffer - Test Compound/Vehicle - Radioligand - Membranes prep->setup incubate Incubation (e.g., 90 min at RT) setup->incubate filter Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

Functional Assays: Assessing Downstream Signaling

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. These assays measure the effect of the compound on the downstream signaling pathways of the receptor.

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Seed the cells into a 384-well plate and incubate overnight. [10]

  • Compound Treatment:

    • Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations or vehicle control.

    • Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production. [10] * Incubate for a specified time (e.g., 30-60 minutes) at 37°C. [10]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen). [20][21][22]

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.

  • Cell Culture and Transfection:

    • Use a cell line specifically designed for β-arrestin recruitment assays (e.g., DiscoveRx PathHunter or BRET-based systems). [10][12]These cells co-express the D2 receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

    • Plate the cells in a 384-well plate. [11]

  • Compound Treatment:

    • Add the test compound at various concentrations or vehicle control.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C. [10]

  • Signal Detection:

    • Add the substrate for the reporter enzyme.

    • Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment. [23]

  • Data Analysis:

    • Plot the signal against the logarithm of the test compound concentration.

    • Determine the EC50 value for agonists using non-linear regression analysis.

Enzyme Inhibition Assays: Measuring Enzyme Activity

Enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in the buffer. [5][15]

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • Phosphate buffer.

      • Test compound at various concentrations or vehicle control.

      • DTNB solution.

      • AChE enzyme solution. [15] * Incubate for a short period (e.g., 15 minutes) at 37°C. [15]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the acetylthiocholine iodide substrate solution.

    • Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader. [5][15]The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis. [5]

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 6.8).

    • Prepare solutions of L-DOPA (substrate) and mushroom tyrosinase enzyme in the buffer. [14]

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • Phosphate buffer.

      • Test compound at various concentrations or vehicle control.

      • Tyrosinase enzyme solution. [14] * Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the L-DOPA substrate solution.

    • Incubate for a specified time (e.g., 20 minutes) at 37°C. [14] * Measure the absorbance at 475 nm using a microplate reader. [14]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 6.8).

    • Prepare solutions of p-nitrophenyl-α-D-glucopyranoside (pNPG, substrate) and α-glucosidase enzyme in the buffer. [3]

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • Phosphate buffer.

      • Test compound at various concentrations or vehicle control.

      • α-Glucosidase enzyme solution. [3] * Pre-incubate for a short period (e.g., 10 minutes) at 37°C. [3]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate for a specified time (e.g., 20 minutes) at 37°C. [3] * Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader. [3]

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis. [3]

Part 4: Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Pharmacological Profile of a Representative Sulfonylphenylpiperazine Compound

TargetAssay TypeParameterValue (nM)
Dopamine D2 ReceptorRadioligand BindingKi5.2
β-Arrestin RecruitmentEC50150.8
Serotonin 5-HT1A ReceptorcAMP Functional AssayEC5025.6
AcetylcholinesteraseEnzyme InhibitionIC50120.3
TyrosinaseEnzyme InhibitionIC50>10,000
α-GlucosidaseEnzyme InhibitionIC50850.7

Part 5: Conclusion and Future Directions

The sulfonylphenylpiperazine scaffold represents a highly promising starting point for the design of novel therapeutics with diverse pharmacological profiles. The ability of these compounds to interact with key targets in the central nervous system and in metabolic pathways highlights their broad therapeutic potential. Future research in this area should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects. Furthermore, exploring the potential for biased agonism at GPCRs and developing dual-target ligands could lead to the development of next-generation therapeutics with enhanced efficacy and improved safety profiles. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to rigorously evaluate the therapeutic potential of novel sulfonylphenylpiperazine compounds.

References

  • Natesan, S., et al. (2006). "Dopamine stabilizers" [(-)-OSU6162 and ACR16] show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Journal of Pharmacology and Experimental Therapeutics, 318(2), 810-818.
  • Yıldırım, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 80(1-2), 25-38.
  • Zhang, A., et al. (2016). Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Current Topics in Medicinal Chemistry, 16(29), 3387-3404.
  • Gawalska, A., et al. (2004). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. Archiv der Pharmazie, 337(5), 263-270.
  • Saeed, A., et al. (2014). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry, 22(15), 3945-3953.
  • Gadaleta, D., et al. (2022). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Pharmaceuticals (Basel, Switzerland), 15(11), 1339.
  • Wiggins, M. T., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169.
  • Glaxo Group Ltd. (1992). PIPERAZINE DERIVATIVES AS 5-HT RECEPTOR ANTAGONISTS. United States Patent No. DE69229834D1.
  • Singh, H., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry, 29(21), 3749-3773.
  • Chen, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Medicinal Chemistry Research, 26(8), 1833-1843.
  • Gadaleta, D., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Antioxidants (Basel, Switzerland), 10(11), 1832.
  • Nichols, D. E., & Nichols, C. D. (2008). Serotonin receptors. Chemical reviews, 108(5), 1614–1641.
  • Xiao, J., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Journal of medicinal chemistry, 57(8), 3450–3463.
  • Ciaffoni, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 29(1), 18.
  • Doll, R. J., et al. (1996). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzoc[15][16]yclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Bioorganic & medicinal chemistry letters, 6(23), 2833-2838.
  • Tan, J., et al. (2013). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 20(32), 3976-3997.
  • Allen, J. A., et al. (2011). Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor. Molecular pharmacology, 80(2), 353-363.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Allen, J. A., et al. (2011). Discovery of β-arrestin-biased dopamine D2 ligands for probing signal transduction pathways essential for antipsychotic efficacy. Proceedings of the National Academy of Sciences of the United States of America, 108(45), 18488–18493.
  • George, K. M., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 52-57.
  • de Almeida, J. F. Q., et al. (2021). Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence. International journal of molecular sciences, 22(16), 8562.
  • Urs, N. M., et al. (2012). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. Neuropharmacology, 62(5-6), 2095–2102.
  • Schetz, J. A., et al. (2020). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in molecular biology (Clifton, N.J.), 2135, 1-28.
  • Gadaleta, D., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules (Basel, Switzerland), 27(19), 6296.
  • Rashid, F., et al. (2023). Dopamine Receptors: Is It Possible to Become a Therapeutic Target for Depression?. International journal of molecular sciences, 24(13), 10696.
  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.
  • Min, C., et al. (2014). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 458, 20–25.
  • Zhang, Y., et al. (2018). Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen?. Frontiers in pharmacology, 9, 73.
  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412.
  • Gadaleta, D., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules (Basel, Switzerland), 27(19), 6296.
  • Pixorize. (n.d.). D2 (Dopamine) Receptors Mnemonic for USMLE.
  • Holliday, N. D., et al. (2015). GPR119, a Gαs-coupled 7TM receptor, signals with a high degree of constitutive activity in the absence of an endogenous ligand. British journal of pharmacology, 172(6), 1568–1583.
  • Mishra, A., et al. (2018). Physiological and Functional Basis of Dopamine Receptors and Their Role in Neurogenesis: Possible Implication for Parkinson's disease. Journal of experimental neuroscience, 12, 1179069518779829.
  • Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in pharmacology, 14, 1272659.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
  • Perreault, M. L., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Journal of neurochemistry, 117(1), 1–11.
  • Sittampalam, G. S., et al. (2017). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Hauge, M., et al. (2015). Endogenous and Synthetic Agonists of GPR119 Differ in Signalling Pathways and Their Effects on Insulin Secretion in MIN6c4 Insulinoma Cells. PloS one, 10(3), e0120423.
  • Zhang, X., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature communications, 13(1), 6970.

Sources

The Compass of Computation: An In-Depth Technical Guide to the In-Silico Modeling of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Molecular Landscapes with In-Silico Tools

In the contemporary drug discovery and development paradigm, the integration of computational methodologies is no longer a novelty but a cornerstone of efficient and insightful research.[1][2][3][4] In-silico modeling, the practice of conducting experiments via computer simulation, provides a powerful lens through which we can visualize, predict, and understand the intricate dance between small molecules and their biological targets.[5][6] This guide is designed to provide a comprehensive, technically robust framework for the in-silico investigation of 1-[4-(Methylsulfonyl)phenyl]piperazine, a molecule of interest within the broader class of biologically active phenylpiperazine derivatives.[7][8] Our journey will traverse the key stages of computational analysis, from initial target identification to the nuanced assessment of binding dynamics and pharmacokinetic properties. This document is not merely a sequence of protocols; it is a narrative of scientific inquiry, underpinned by the principles of expertise, trustworthiness, and authoritative grounding.

Chapter 1: Deconstructing the Subject Molecule: this compound

Before embarking on any computational voyage, a thorough understanding of our molecular subject is paramount. This compound is a small organic molecule with the chemical formula C₁₁H₁₆N₂O₂S.[1][6][9]

PropertyValueSource
Molecular Weight240.32 g/mol [1][6]
IUPAC Name1-(4-methylsulfonylphenyl)piperazine[6]
CAS Number187669-60-9[1][9]

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with a range of biological targets.[7][8] The presence of the methylsulfonyl group, a strong electron-withdrawing and polar functional group, is expected to significantly influence the molecule's electronic distribution, solubility, and potential for hydrogen bonding, all of which are critical determinants of its biological activity.

Chapter 2: The Quest for Biological Purpose: Target Identification and Validation

A molecule's therapeutic potential is defined by its interactions with biological macromolecules. The initial and most critical phase of our in-silico investigation is, therefore, the identification of potential protein targets. While various computational strategies exist for this purpose, our approach is guided by the availability of empirical data, which lends the highest degree of confidence to our subsequent modeling efforts.

Leveraging Existing Structural Data: A Case Study with PDB ID 5RHD

A search of the PubChem database for this compound reveals a crucial piece of information: the existence of a protein-bound 3D structure in the RCSB Protein Data Bank (PDB).[6] The ligand, designated with the code "US7," is identical to our molecule of interest and is co-crystallized with a protein target under the PDB ID 5RHD .[6] This experimental structure provides an invaluable starting point, offering a validated biological context for our in-silico workflow. Further investigation of this PDB entry is the logical first step.

The Alternative Path: Reverse Docking and Pharmacophore Screening

In the absence of pre-existing structural data, a broader, more exploratory approach would be warranted. Methodologies such as reverse docking and pharmacophore modeling serve as powerful tools for hypothesis generation.

Reverse docking involves screening our molecule of interest against a large library of protein structures to identify potential binding partners.[10] This "one-ligand, many-targets" approach can uncover novel therapeutic applications and potential off-target effects.[11]

Pharmacophore modeling , conversely, focuses on the essential three-dimensional arrangement of chemical features necessary for biological activity.[12] By constructing a pharmacophore model based on a set of known active molecules, we can screen large compound libraries to identify novel molecules with the desired activity profile.[13]

Experimental Protocol 1: Target Identification via Reverse Docking

Objective: To identify potential protein targets for this compound in the absence of known structural data.

Methodology:

  • Ligand Preparation:

    • Generate a 3D conformation of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms (e.g., Gasteiger charges).

  • Target Database Selection:

    • Utilize a pre-compiled and curated database of protein structures, such as the PDBbind or a commercially available collection. Ensure the database covers a diverse range of protein families.

  • Reverse Docking Execution:

    • Employ a reverse docking software (e.g., idock, TarFisDock).

    • Submit the prepared ligand structure as the query molecule.

    • Run the docking simulation against the entire protein database.

  • Results Analysis and Filtering:

    • Rank the protein targets based on the predicted binding affinity (docking score).

    • Filter the results based on criteria such as the biological function of the top-ranked proteins and the plausibility of the predicted binding poses.

    • Prioritize targets that are implicated in disease pathways relevant to the chemical class of the ligand.

Chapter 3: The Intricacies of Interaction: Molecular Docking

With a validated target in hand (from PDB ID 5RHD), we can now delve into the specifics of the molecular interaction through molecular docking. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[6]

The Challenge of Flexibility

A critical consideration in molecular docking is the inherent flexibility of both the ligand and the protein.[14] this compound possesses multiple rotatable bonds, allowing it to adopt a wide range of conformations. Similarly, the amino acid side chains within the protein's binding pocket can reorient to accommodate the ligand. Neglecting this flexibility can lead to inaccurate predictions. Therefore, employing a docking algorithm that allows for ligand flexibility is essential. For even greater accuracy, induced-fit docking protocols that also account for receptor flexibility should be considered, though they are more computationally demanding.

Experimental Protocol 2: Molecular Docking of this compound into its Co-crystallized Target

Objective: To predict and analyze the binding mode of this compound within the active site of its experimentally determined protein target.

Methodology:

  • Receptor and Ligand Preparation:

    • Download the PDB file for 5RHD from the RCSB Protein Data Bank.

    • Separate the protein and ligand molecules.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Prepare the ligand by assigning bond orders, adding hydrogen atoms, and assigning partial charges.

  • Binding Site Definition:

    • Define the binding site on the protein based on the coordinates of the co-crystallized ligand. This ensures that the docking search is focused on the relevant region.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.

    • Configure the docking parameters, including the search space (grid box) and the level of exhaustiveness for the conformational search.

    • Run the docking simulation.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses and their corresponding docking scores. The score is an estimate of the binding affinity.

    • Visualize the top-ranked poses in the context of the protein's binding pocket.

    • Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Chapter 4: The Dynamics of Binding: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time.[5][12] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements.

Experimental Protocol 3: Molecular Dynamics Simulation of the Protein-Ligand Complex

Objective: To assess the stability of the predicted binding pose of this compound and to characterize its dynamic behavior within the protein's active site.

Methodology:

  • System Preparation:

    • Use the top-ranked docked pose from the molecular docking experiment as the starting structure.

    • Solvate the protein-ligand complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field for the protein, ligand, and water (e.g., AMBER, CHARMM, GROMACS).[12]

    • Define the simulation parameters, including the temperature, pressure, and simulation time (typically in the nanosecond to microsecond range).

  • Simulation Execution:

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature.

    • Run the production MD simulation for the specified duration.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.

    • Analyze the intermolecular interactions over time to identify persistent and transient contacts.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to obtain a more quantitative estimate of binding affinity.

Chapter 5: Predicting the Fate in the Body: ADMET Profiling

A promising drug candidate must not only exhibit high potency towards its target but also possess a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[13] In-silico ADMET prediction tools can provide early-stage assessments of these properties, helping to identify potential liabilities before significant resources are invested in experimental studies.[13]

ADMET PropertyIn-Silico Prediction Goal
Absorption Predict oral bioavailability, intestinal absorption, and blood-brain barrier penetration.
Distribution Estimate plasma protein binding and volume of distribution.
Metabolism Identify potential sites of metabolism by cytochrome P450 enzymes.
Excretion Predict the primary routes of elimination from the body.
Toxicity Forecast potential toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity.

Experimental Protocol 4: In-Silico ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Methodology:

  • Input Preparation:

    • Obtain the SMILES string or generate a 2D structure of this compound.

  • ADMET Prediction Server/Software:

    • Utilize a web-based server (e.g., SwissADME, pkCSM) or standalone software that offers a suite of ADMET prediction models.

  • Property Calculation:

    • Submit the molecular structure to the server/software.

    • Calculate a range of ADMET-related properties, including but not limited to:

      • Lipophilicity (LogP)

      • Aqueous solubility (LogS)

      • Human intestinal absorption (HIA)

      • Blood-brain barrier (BBB) permeability

      • Cytochrome P450 (CYP) inhibition

      • hERG inhibition

      • Ames mutagenicity

  • Analysis and Interpretation:

    • Analyze the predicted ADMET properties in the context of established criteria for drug-likeness (e.g., Lipinski's Rule of Five).

    • Identify any potential ADMET liabilities that may require further experimental investigation or chemical modification.

Visualizing the Workflow

To provide a clear overview of the in-silico modeling cascade described in this guide, the following workflow diagram is presented.

In_Silico_Workflow cluster_start Start: Molecule of Interest cluster_target_id Target Identification cluster_interaction Interaction Analysis cluster_properties Property Prediction cluster_end Outcome mol This compound pdb Existing PDB Data (e.g., 5RHD) mol->pdb Data Mining rev_dock Reverse Docking mol->rev_dock pharm Pharmacophore Screening mol->pharm admet ADMET Prediction mol->admet docking Molecular Docking pdb->docking Validated Target rev_dock->docking Hypothesized Target pharm->docking Hypothesized Target md_sim Molecular Dynamics Simulation docking->md_sim Binding Pose outcome Comprehensive In-Silico Profile (Binding Affinity, Stability, Pharmacokinetics) md_sim->outcome admet->outcome

Caption: In-silico modeling workflow for this compound.

Conclusion: From Data to Discovery

This technical guide has outlined a comprehensive and scientifically rigorous in-silico workflow for the characterization of this compound. By integrating methodologies for target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a rich, multi-faceted profile of this molecule's potential as a therapeutic agent. It is imperative to remember that in-silico modeling is a predictive science; its true power lies in its ability to guide and prioritize experimental research, ultimately accelerating the path from a molecule of interest to a life-changing medicine.

References

  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (n.d.). SpringerLink.
  • Pinzi, L., & Rastelli, G. (2019). Comprehensive assessment of flexible-ligand docking algorithms: current effectiveness and challenges.
  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (n.d.). Biophysical chemistry laboratory.
  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2018). Molecular Docking Challenges and Limitations. IntechOpen. [https://www.semantic scholar.org/paper/Molecular-Docking-Challenges-and-Limitations-Ghasemi-Abdolmaleki/58e472689945037d2f81d1e43e742e316499387a]([Link] scholar.org/paper/Molecular-Docking-Challenges-and-Limitations-Ghasemi-Abdolmaleki/58e472689945037d2f81d1e43e742e316499387a)
  • Alonso, H., Blasi, M., & Orozco, M. (2016). Challenges of docking in large, flexible and promiscuous binding sites. Bioorganic & Medicinal Chemistry, 24(20), 4881–4889. [Link]
  • Akhter, M. (2016). Challenges in Docking: Mini Review. JSM Chemistry, 4(2), 1025. [Link]
  • Alonso, H., Blasi, M., & Orozco, M. (2016). Challenges of docking in large, flexible and promiscuous binding sites. Bioorganic & Medicinal Chemistry, 24(20), 4881–4889. [Link]
  • Karim, E. M., Abchir, O., Belaidi, S., Al-Mokbil, A., Al-Omair, M. A., Chtita, S., & Bouachrine, M. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Biophysica, 4(4), 518-538. [Link]
  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology, 9, 71. [Link]
  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). openfe-gromacs documentation.
  • Karim, E. M., Abchir, O., Belaidi, S., Al-Mokbil, A., Al-Omair, M. A., Chtita, S., & Bouachrine, M. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations.
  • Karim, E. M., Abchir, O., Belaidi, S., Al-Mokbil, A., Al-Omair, M. A., Chtita, S., & Bouachrine, M. (2024).
  • Sarkar, S., Saini, S., Rajpoot, N., & Morris, S. S. (2024).
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023).
  • Protein-Ligand Complex - MD Tutorials. (n.d.).
  • 1-(4-(Methylsulfonyl)phenyl)piperazine. (n.d.). PubChem.
  • Chen, J., Sang, Z., Li, L., He, L., & Ma, L. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637–654. [Link]
  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 279–284. [Link]
  • Kim, S. G., Shin, D. S., Kim, J. S., & Park, H. (2012). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 481–486. [Link]
  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 279–284. [Link]
  • Kommula, D., Gangula, S., Barawkar, D., & Noolvi, M. N. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
  • Wang, X., Zhou, Y., Wang, J., Wu, X., Wang, Z., Zhu, J., ... & Liu, H. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
  • de Oliveira, P. D., de Faria, F. M., de Souza, M. V. N., & de Almeida, M. V. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacological Reports, 68(5), 943–949. [Link]
  • In Silico Modeling: Accelerating drug development. (2023, September 27).
  • How Do In Silico Trials Work? A Brief Guide. (2024, April 17). The Clinical Trial Vanguard. [Link]
  • In Silico Drug Design- Definition, Methods, Types, Uses. (2023, August 3). Microbe Notes. [Link]
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025, August 6).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).

Sources

Introduction: The Phenylpiperazine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenylpiperazine Derivatives

The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] Its derivatives form the chemical basis for numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[2] The versatility of the phenylpiperazine core arises from its unique combination of a rigid aromatic ring, a conformationally flexible piperazine linker, and two nitrogen atoms that can be readily functionalized.[3] This structural arrangement allows for precise modulation of physicochemical properties and targeted interactions with diverse receptors, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) G-protein coupled receptors (GPCRs), as well as ion channels and enzymes.[1][4]

A thorough understanding of the structure-activity relationship (SAR) is paramount for rationally designing novel phenylpiperazine derivatives with improved potency, selectivity, and pharmacokinetic profiles.[4] This guide provides a detailed exploration of the key structural determinants of biological activity, explains the causality behind synthetic and analytical choices, and offers robust experimental protocols for researchers in drug development.

The Phenylpiperazine Pharmacophore: A Tripartite Analysis

The pharmacological profile of a phenylpiperazine derivative can be systematically dissected by considering modifications to three distinct structural regions: the aryl (phenyl) group, the central piperazine ring, and the N4-terminal substituent. Each region offers a unique opportunity to fine-tune the molecule's interaction with its biological target.

SAR_Pharmacophore cluster_0 Phenylpiperazine Core cluster_1 Aryl Region 1: Aryl Group (Phenyl Ring) - Governs primary target recognition - Substituents modulate affinity & selectivity Piperazine Region 2: Piperazine Ring - Conformationally flexible linker - Basicity (pKa) is critical - Bioisosteric replacement possible Aryl->Piperazine N1-Aryl Bond N4_Substituent Region 3: N4-Terminal Group - Major point of diversity - Modulates potency & functional activity - Influences ADME properties Piperazine->N4_Substituent N4-Linker Bond Mod1 Ortho, Meta, Para Substituents Mod1->Aryl Mod2 Bioisosteres (e.g., Homopiperazine) Mod2->Piperazine Mod3 Linker Length & Terminal Moiety Mod3->N4_Substituent

Caption: General pharmacophore model for phenylpiperazine derivatives.

Region 1: The Aryl (Phenyl) Group - The Anchor for Receptor Affinity

The N1-phenyl ring is the primary anchor for many phenylpiperazine ligands, establishing key interactions within the receptor binding pocket. The position and electronic nature of substituents on this ring are critical determinants of both affinity and selectivity.

  • Ortho-Substitution: Introducing substituents at the ortho-position, particularly methoxy (-OCH₃) or halogen groups, is a common strategy. For 5-HT₁ₐ receptor ligands, an ortho-methoxy group is often associated with high affinity.[5] A comparison of bicyclohydantoin-phenylpiperazines showed that substitution at the ortho position with a group having a negative potential is favorable for affinity at both 5-HT₁ₐ and α₁ receptors.[6]

  • Meta-Substitution: The meta-position appears to be crucial for differentiating between receptor subtypes.[6] For instance, in a series of coumarin-based derivatives, a bromo substituent at the meta-position of the phenyl ring significantly increased affinity for the 5-HT₁ₐ receptor compared to other substitutions.[7] This suggests the meta-position interacts with a region of the binding pocket that varies between receptor subtypes.

  • Para-Substitution: The para-position is generally less tolerant of bulky substituents for 5-HT₁ₐ and α₁ receptors, suggesting it is oriented towards a more sterically restricted region of the binding pocket.[6] However, for other targets, such as certain mycobacterial strains, para-nitro substitution has been found in active compounds.[8]

Region 2: The Piperazine Ring - The Conformational Pivot

The piperazine ring acts as a conformationally flexible linker. Its basicity (pKa) is a crucial physicochemical property, as the protonated nitrogen atom often forms a key ionic bond with an acidic residue (e.g., an aspartate) in the binding site of aminergic GPCRs.[9]

  • Basicity Modulation: The pKa of the N4 nitrogen can be modulated through bioisosteric replacement.[3] Replacing the piperazine core with structures like homopiperazine or other constrained diamines can subtly alter the geometry and basicity, which can improve bioavailability or reduce off-target effects like hERG channel inhibition.[3][10]

  • Structural Rigidity: While flexible, the piperazine ring's conformational preference (chair vs. boat) can influence the orientation of the N4-substituent, impacting overall binding.

Region 3: The N4-Terminal Group - The Driver of Diversity and Function

The N4-substituent is the most frequently modified part of the scaffold and is a major driver of pharmacological diversity. This "terminal fragment" typically consists of an alkyl chain of variable length connected to a polar or aromatic moiety.

  • Alkyl Linker Length: The length of the alkyl chain connecting the piperazine nitrogen to the terminal group is critical. For 5-HT₁ₐ receptor ligands, a four-carbon (butyl) chain is often found to be optimal when the terminal fragment is a heteroaryl group.[1] This optimal length ensures the terminal moiety can reach and engage with a secondary binding pocket or specific residues on the receptor.

  • Terminal Moiety: The nature of the terminal group profoundly influences affinity, selectivity, and functional activity (i.e., whether the compound is an agonist, antagonist, or partial agonist).[11] Complex terminal groups, such as amides, imides, or other heterocyclic systems (e.g., hydantoins, thiazoles), can establish additional hydrogen bonds, π-π stacking, or hydrophobic interactions that enhance binding and confer selectivity for specific receptor subtypes.[6][12] For example, modifying the terminal 2-pyridylphenyl moiety in a series of dopamine D₂/D₃ receptor ligands was well-tolerated at the D₃ receptor, allowing for the fine-tuning of selectivity.[13]

Target-Specific SAR: Case Studies in CNS Drug Design

Serotonin 5-HT₁ₐ Receptor Ligands

The 5-HT₁ₐ receptor is a key target for anxiolytics and antidepressants. Arylpiperazines are a prominent class of 5-HT₁ₐ ligands.[12]

  • Key SAR Insights:

    • Aryl Group: An ortho-methoxy group on the phenyl ring is a classic feature of high-affinity ligands.[5][14]

    • Linker: A three- or four-carbon chain is generally preferred.[1][14]

    • Terminal Group: Cyclic imides (e.g., buspirone) or amides are common terminal fragments that contribute to high affinity and often confer partial agonist activity.[9]

    • Selectivity: Selectivity against other receptors like α₁-adrenergic can be modulated by substitutions on the phenyl ring and the nature of the terminal moiety. The meta position on the phenyl ring is particularly implicated in 5-HT₁ₐ/α₁ selectivity.[6]

Compound ModificationTarget ReceptorAffinity (Kᵢ, nM)Key Takeaway
Reference: (2-methoxyphenyl)piperazine core 5-HT₁ₐ-The ortho-methoxy group is a strong determinant of high affinity.[5][7]
2-chlorophenyl substitution5-HT₁ₐ0.57Ortho-chloro substitution can yield very high affinity, comparable to ortho-methoxy.[7]
3-bromophenyl substitution5-HT₁ₐ0.78Meta-bromo substitution also leads to high affinity, highlighting the importance of the meta position.[7]
2-fluorophenyl substitution5-HT₁ₐ1.04Ortho-fluoro substitution maintains high affinity.[7]
Dopamine D₂/D₃ Receptor Ligands

Dopamine D₂ and D₃ receptors are critical targets for antipsychotics and treatments for Parkinson's disease. Achieving selectivity between these highly homologous subtypes is a major challenge.[15]

  • Key SAR Insights:

    • Bitopic Binding: Many selective D₃ ligands are thought to be "bitopic," meaning they interact with both the primary (orthosteric) binding site and a secondary binding site (SBS).[16] The N-phenylpiperazine moiety typically binds the primary site, while a long N4-substituent with an aromatic terminal group engages the SBS.

    • Aryl Group: 2,3-dichloro substitution on the phenyl ring is a feature of several potent and selective D₃ receptor antagonists.[13]

    • N4-Substituent: A long, rigid linker terminating in a large aromatic amide (e.g., 4-(thiophen-3-yl)benzamide) is often required to achieve high D₃ selectivity over D₂.[16] Modifications to this terminal group and the linker can switch a compound from an antagonist to a partial agonist.[13]

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. The following protocols for synthesis and in vitro evaluation represent standard, field-proven approaches.

Protocol 1: General Synthesis of N-Arylpiperazine Derivatives

This protocol describes a common multi-step synthesis, beginning with the formation of the core phenylpiperazine intermediate followed by N-alkylation to introduce the terminal fragment.[17][18][19]

Causality: The choice of a sequential reaction pathway allows for modularity. A common phenylpiperazine intermediate can be synthesized and then diversified by reacting it with various terminal groups, enabling the efficient generation of a chemical library for SAR screening.

Synthesis_Workflow Start Substituted Aniline Step1 Step 1: Cyclization Reagent: bis(2-chloroethyl)amine HCl Forms the core piperazine ring. Start->Step1 Intermediate Intermediate: 1-Arylpiperazine Step1->Intermediate Step2 Step 2: N-Alkylation Reagent: Terminal fragment with leaving group (e.g., 1-bromo-4-chlorobutane) Introduces the linker. Intermediate->Step2 Final Final Product: N-Arylpiperazine Derivative Step2->Final

Caption: General workflow for the synthesis of phenylpiperazine derivatives.

Step-by-Step Methodology:

  • Synthesis of 1-Arylpiperazine Intermediate:

    • To a solution of the desired substituted aniline (1.0 eq) in a suitable solvent (e.g., methanol or water), add bis(2-chloroethyl)amine hydrochloride (1.1 eq).[20]

    • Reflux the mixture for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the 1-arylpiperazine intermediate.[17]

  • N-Substitution to Introduce Terminal Fragment:

    • Dissolve the 1-arylpiperazine intermediate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a proton scavenger.

    • Add the desired terminal fragment containing a suitable leaving group (e.g., an alkyl halide like 1-bromo-4-chlorobutane) (1.2 eq).

    • Heat the reaction mixture at 60-80 °C for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final compound via column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[12]

Protocol 2: In Vitro Receptor Binding Assay (Competitive Radioligand)

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radioligand.

Causality: This is a direct measure of target engagement. By quantifying how effectively a new compound displaces a known ligand, we can accurately determine its affinity for the receptor, which is the foundational data point for any SAR study.

Step-by-Step Methodology:

  • Membrane Preparation: Use cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human receptor of interest (e.g., 5-HT₁ₐ or D₂).[21][22]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • 50 µL of cell membrane preparation (typically 10-20 µg of protein).

      • 50 µL of the radioligand at a concentration near its Kₑ value (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ or [³H]Spiperone for D₂).

      • 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells containing buffer instead of the test compound.

    • Non-specific Binding (NSB): Wells containing a high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin for 5-HT₁ₐ) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by rapid washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[23]

Protocol 3: In Vitro Functional Assay (cAMP Inhibition for Gᵢ/ₒ-Coupled Receptors)

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) at Gᵢ/ₒ-coupled receptors like D₂ and 5-HT₁ₐ by quantifying its effect on intracellular cyclic AMP (cAMP) levels.[21][24]

Causality: Binding affinity does not reveal function. This assay provides critical information on whether a compound activates the receptor (agonist), blocks its activation (antagonist), or weakly activates it (partial agonist) by measuring a direct downstream consequence of Gᵢ/ₒ protein activation—the inhibition of adenylyl cyclase and subsequent reduction in cAMP.

Signaling_Pathway Ligand Phenylpiperazine Agonist Receptor D₂ / 5-HT₁ₐ Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gᵢ/ₒ Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Downstream Downstream Cellular Response cAMP->Downstream Activates PKA, etc.

Caption: Simplified Gᵢ/ₒ signaling pathway for D₂ and 5-HT₁ₐ receptors.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing the receptor of interest. Seed cells into a 96-well or 384-well plate and grow to 80-90% confluency.[21]

  • Cell Stimulation:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • To measure inhibition, co-stimulate the cells with an adenylyl cyclase activator like Forskolin (e.g., 10 µM) to induce a high basal level of cAMP.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Quantify intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or LANCE.[23]

  • Data Analysis:

    • For Agonists: Plot the cAMP signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known full agonist.

    • For Antagonists: Perform the agonist dose-response curve in the presence of fixed concentrations of the antagonist. A rightward shift in the agonist's EC₅₀ indicates competitive antagonism. The pA₂ value can be calculated using a Schild analysis to quantify antagonist potency.

Conclusion and Future Directions

The phenylpiperazine scaffold remains a highly productive platform for the discovery of novel therapeutics. The SAR principles outlined in this guide demonstrate that a systematic, tripartite approach to molecular modification—focusing on the aryl ring, the piperazine core, and the N4-terminal group—is a powerful strategy for optimizing ligand properties. The ortho- and meta-positions of the phenyl ring are critical for modulating affinity and selectivity, while the N4-terminal fragment is the primary driver of functional activity and subtype specificity.

Future research will likely focus on developing ligands with polypharmacology (designed multi-target activity) and exploring novel, less-common bioisosteric replacements for the core rings to further enhance ADME-Tox profiles. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, with the robust synthetic and in vitro protocols described herein will continue to accelerate the rational design of the next generation of phenylpiperazine-based drugs.[6][25]

References

  • Kim, H., Song, H., Kim, J., Lee, J., Kim, S., Park, J., Kim, J., & Kim, J. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189–197. [Link]
  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
  • Kim, H., Song, H., Kim, J., Lee, J., Kim, S., Park, J., Kim, J., & Kim, J. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives.
  • Kim, H., Song, H., Kim, J., Lee, J., Kim, S., Park, J., Kim, J., & Kim, J. (2021).
  • Kant, R., Kaur, T., Hilal, Z., Aggarwal, N., & Maji, S. (2018). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
  • Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]
  • Unknown Author. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Thirunavukarasu, J., & Shajahan, A. (2024). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 17(2). [Link]
  • Wikipedia contributors. (2023). Phenylpiperidines. Wikipedia. [Link]
  • Schaller, D., Kores, K., Lešnik, S., & Knez, D. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]
  • Yuan, M., Chen, W., Li, X., Wang, B., Liu, P., & Li, D. (2018). Synthesis, Biological Evaluation and SAR of Naftopidil-Based Arylpiperazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 28(9), 1545-1550. [Link]
  • Sukalovic, V., Soskic, V., & Kostic-Rajacic, S. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1272, 134168. [Link]
  • Gucko, S., Zadrazilova, I., Kucerova-Chlupacova, M., & Imramovsky, A. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]
  • Gucko, S., Zadrazilova, I., & Imramovsky, A. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(10), 821-831. [Link]
  • Pollard, C. B., & Wicker, T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855. [Link]
  • Fiorino, F., Ambrosio, M. R., Magli, E., Romanelli, G., Formisano, P., Lesniak, A., & Bujalska-Zadrozny, M. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7154. [Link]
  • Whitehead, K. A., & Mitragotri, S. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(7), 1428–1436. [Link]
  • van der Mey, M., et al. (2000). New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template. Journal of Medicinal Chemistry, 43(15), 2943-2951. [Link]
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]
  • Pettersson, F. (2010). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. SciSpace. [Link]
  • Fiorino, F., et al. (2021). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 26(11), 3144. [Link]
  • Kumar, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(10), 964-985. [Link]
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal. [Link]
  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. [Link]
  • Staroń, J., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. MDPI. [Link]
  • da Silva, R. L., & Noel, F. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 27-33. [Link]
  • Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Cambridge MedChem Consulting. [Link]
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]
  • Sukalovic, V., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1272, 134168. [Link]
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Wang, Y., et al. (2017). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 22(12), 2095. [Link]
  • Perrone, R., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1347–1362. [Link]
  • de la Torre, E., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Semantic Scholar. [Link]
  • Meanwell, N. A. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ACS Fall 2022. [Link]
  • Ciano, A., et al. (2022). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. International Journal of Molecular Sciences, 23(15), 8439. [Link]
  • Ghare, A., & Lahiri, D. K. (2019). Characterizing the binding of dopamine D1-D2 receptors in vitro and in temporal and frontal lobe tissue total protein. FEBS Open Bio, 9(7), 1279-1288. [Link]
  • Johansson, A. M., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. Journal of Medicinal Chemistry, 38(19), 3749-3760. [Link]
  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(21), 15525-15603. [Link]
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
  • Schetz, J. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7375-7389. [Link]
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]
  • Casadó, V., et al. (2002). Allosteric modulation of 5-HT(1A) receptors by zinc: Binding studies. Journal of Neurochemistry, 80(1), 133-142. [Link]

Sources

A Technical Guide to 1-[4-(Methylsulfonyl)phenyl]piperazine: A Privileged Scaffold in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-[4-(Methylsulfonyl)phenyl]piperazine moiety has emerged as a cornerstone scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. This technical guide provides an in-depth analysis of this compound, not as an end-product, but as a strategic building block in early drug discovery. We will explore its foundational properties, synthetic routes, and critical role in the design of next-generation therapeutics, particularly in oncology and central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging this versatile scaffold for lead generation and optimization.

Section 1: Foundational Profile of the Scaffold

The strategic value of this compound in drug design is not accidental; it arises from the synergistic combination of its three key components: the piperazine ring, the phenyl linker, and the methylsulfonyl group.

The Privileged Nature of the Arylpiperazine Core

The piperazine ring is classified as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across diverse therapeutic areas.[1][2] Its prevalence is rooted in a unique combination of properties:

  • Basicity and pKa: As a diprotic base, the piperazine ring typically has two pKa values. The un-substituted nitrogen (N4) provides a site for derivatization, while its basicity is crucial for forming stable, crystalline salts, which significantly enhances aqueous solubility and simplifies formulation.[1]

  • Pharmacokinetic Advantages: The polar nature of the two nitrogen atoms often improves the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, leading to better oral bioavailability.[3][4]

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid, non-planar linker that allows chemists to project substituents into specific vectors in three-dimensional space, enabling precise interaction with biological targets.

Physicochemical Properties of this compound

The core scaffold possesses a well-defined set of properties that make it an excellent starting point for library synthesis and lead optimization.

PropertyValueSource
CAS Number 187669-60-9[5]
Molecular Formula C₁₁H₁₆N₂O₂S[6][7]
Molecular Weight 240.32 g/mol [6][7]
Physical Form Solid
IUPAC Name 1-(4-methylsulfonylphenyl)piperazine[6]
Storage Conditions Room temperature, inert atmosphere, protect from light
The Role of the Methylsulfonyl Group

The methylsulfonyl (sulfone) group at the para-position is a critical feature that distinguishes this scaffold. It is a highly polar, aprotic, and metabolically stable moiety that acts as a potent hydrogen bond acceptor. Unlike a sulfonamide, it is not acidic. In recent years, sulfone-related groups like sulfoximines have gained significant traction in medicinal chemistry for their ability to modulate physicochemical properties and provide novel intellectual property.[8] The sulfone group in this scaffold serves two primary purposes:

  • Electronic Activation: As a strong electron-withdrawing group, it activates the phenyl ring for nucleophilic aromatic substitution (SNAr), facilitating a more efficient synthesis of the core structure.

  • Pharmacodynamic Interactions: Its ability to form strong hydrogen bonds allows it to serve as a key interaction point with protein targets, such as the hinge region of kinases.

Section 2: Synthetic Strategies and Derivatization

The synthesis of the core scaffold and its subsequent derivatization are robust and scalable processes, making it highly attractive for library generation in early discovery campaigns.

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct and common method for synthesizing the this compound core is the SNAr reaction between piperazine and an activated aryl sulfone, such as 1-fluoro-4-(methylsulfonyl)benzene. The strong electron-withdrawing effect of the sulfone group is essential for this reaction to proceed efficiently, as it stabilizes the negative charge of the Meisenheimer complex intermediate.

Workflow for Synthesis, Purification, and Characterization

The overall process is a standard workflow in medicinal chemistry, designed to ensure high purity and confirmed identity of the final compound before its use in further reactions or biological screening.

G cluster_synthesis Synthesis cluster_processing Workup & Purification cluster_validation Validation Reactants Piperazine + 1-Fluoro-4-(methylsulfonyl)benzene Reaction SNAr Reaction (e.g., K2CO3, DMSO, 120°C) Reactants->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Structure Confirmation (NMR, LC-MS) Purification->Characterization Purity Purity Assessment (HPLC, >95%) Characterization->Purity

Caption: General workflow for synthesis and validation.

Detailed Protocol: Laboratory-Scale Synthesis of this compound

This protocol is a representative example and must be adapted and performed with appropriate safety precautions by qualified personnel.

  • Reaction Setup: To a solution of 1-fluoro-4-(methylsulfonyl)benzene (1.0 eq) in dimethyl sulfoxide (DMSO, ~0.5 M), add anhydrous piperazine (2.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality: Using an excess of piperazine can favor the mono-arylated product and helps to drive the reaction to completion. K₂CO₃ acts as a base to neutralize the HF byproduct. DMSO is a polar aprotic solvent ideal for SNAr reactions.

  • Heating: Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the mixture to room temperature. Carefully pour it into ice-water and stir for 30 minutes. The product may precipitate. Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Validation: Confirm the structure of the purified product by ¹H NMR and LC-MS. Assess purity by HPLC, ensuring it meets the standard (>95%) required for subsequent steps.

Derivatization Strategies at the N4-Position

The true power of this scaffold lies in the functional handle provided by the secondary amine at the N4 position of the piperazine ring. This site allows for a vast array of chemical modifications to build out molecular complexity and explore structure-activity relationships (SAR). Common derivatization reactions include:

  • Reductive Amination: Reaction with aldehydes or ketones.

  • Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates.

  • Alkylation: Reaction with alkyl halides.

  • Buchwald-Hartwig Amination: Coupling with aryl halides to introduce further aromatic systems.

Section 3: Applications in Lead Generation and Optimization

The this compound scaffold has been successfully employed in the discovery of potent and selective modulators of various drug targets.

Case Study: Oncology - Targeting the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a high-value target for therapeutic intervention.[9] The this compound moiety is a key component in several potent PI3K inhibitors.

  • Mechanism of Action: In many kinase inhibitors, the arylpiperazine scaffold acts as a versatile linker. The methylsulfonylphenyl group often orients towards the solvent-exposed region, where the sulfone's oxygen atoms can form crucial hydrogen bonds with water or protein residues, enhancing solubility and binding affinity. The N4-position is derivatized to introduce a fragment that binds deep within the ATP-binding pocket, often interacting with the critical hinge region. For example, the compound CYH33 was identified as a highly potent and selective PI3Kα inhibitor, and it contains the 4-(methylsulfonyl)piperazin-1-yl core.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (mTOR, etc.) AKT->Downstream Cell Cell Growth, Proliferation, Survival Downstream->Cell Inhibitor Scaffold-Based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT signaling and inhibitor point of action.

  • SAR Insights: In the development of PI3K inhibitors, derivatization at the N4-position of the piperazine is critical. Small alkyl groups, complex heterocyclic rings, or other functionalities can be introduced to fine-tune selectivity across different PI3K isoforms (α, β, δ, γ) and to optimize pharmacokinetic properties.[9] Derivatives containing this scaffold have also shown broad antiproliferative activity against various cancer cell lines.[10][11]

Impact on Pharmacokinetics (ADME)

The inclusion of the this compound scaffold often has a beneficial impact on a molecule's ADME profile.

  • Solubility and Permeability: The polarity of the sulfone and the basicity of the piperazine nitrogen can improve aqueous solubility, which is often a major hurdle in drug discovery.

  • Metabolic Stability: The scaffold itself is generally robust to metabolic degradation. The primary sites of metabolism for arylpiperazine drugs are often N-dealkylation at the piperazine ring or oxidation of other parts of the molecule.[12]

  • P-glycoprotein (P-gp) Interaction: It is important to note that piperazine derivatives can be substrates or inhibitors of efflux transporters like P-gp.[4] This interaction must be characterized early, as it can significantly impact oral bioavailability and CNS penetration. While P-gp inhibition can increase the bioavailability of co-administered drugs, it can also be an undesirable off-target effect.

Section 4: Key Experimental Protocols for Screening Derivatives

Once a library of derivatives is synthesized from the core scaffold, a robust screening cascade is required to identify promising lead compounds.

Workflow for a Typical Screening Cascade

G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Profiling Biochem Biochemical Assay (e.g., Kinase Inhibition) High-Throughput Cellular Cell-Based Assay (e.g., Cell Viability, Target Engagement) Biochem->Cellular Confirm Hits ADME In Vitro ADME (PAMPA, Microsomal Stability) Cellular->ADME Profile Leads PK In Vivo PK (Rodent) ADME->PK

Caption: A typical workflow for screening drug candidates.

Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Example)

This protocol describes a time-resolved FRET (TR-FRET) assay, a common method for quantifying kinase inhibition.

  • Compound Preparation: Prepare a serial dilution of the test compounds (derived from the scaffold) in DMSO, typically starting from 10 mM.

  • Reagent Preparation: Prepare assay buffer containing the target kinase (e.g., PI3Kα), a fluorescently labeled substrate peptide, and ATP.

  • Kinase Reaction: In a 384-well plate, dispense the test compounds, followed by the kinase/substrate/ATP mixture. Incubate at room temperature for 1-2 hours.

    • Self-Validation: Include positive controls (known inhibitor) and negative controls (DMSO vehicle) on every plate.

  • Detection: Add the detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Calculate the ratio of the acceptor and donor emission signals.

  • Analysis: Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol: Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation.[10]

  • Cell Plating: Seed cancer cells (e.g., MDA-MB-231 breast cancer line) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Cell Fixation: Gently discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes.

    • Self-Validation: Wells with untreated cells serve as a 100% viability control. Wells with no cells serve as a background control.

  • Destaining and Measurement: Wash away unbound dye with 1% acetic acid. Solubilize the bound SRB dye with 10 mM Tris base solution.

  • Analysis: Read the absorbance at ~510 nm. Calculate the percentage of cell growth inhibition relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Section 5: Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a highly validated and privileged scaffold that empowers medicinal chemists to rapidly generate drug-like molecules with favorable properties. Its robust synthesis, versatile derivatization potential, and proven success in modulating challenging targets like kinases make it an indispensable tool in the modern drug discovery toolbox.

Looking forward, the unique topology and electronic properties of this scaffold make it an ideal candidate for incorporation into more advanced therapeutic modalities. Its application in areas such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as a linker component, or in the design of covalent inhibitors, represents exciting new frontiers for this remarkable chemical entity.

Section 6: References

  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Retrieved from [Link]

  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Shang, Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules, 24(2), 235. Retrieved from [Link]

  • Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. Retrieved from [Link]

  • European Patent Office. (2017). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. EP 3414231 B1. Retrieved from

  • ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

  • Liu, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][13]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]

  • YouTube. (2024). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. Retrieved from [Link]

  • ResearchGate. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Retrieved from

  • del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463-477. Retrieved from [Link]

  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Rathi, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-phenylpiperazine. Retrieved from [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Request PDF. Retrieved from [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. Retrieved from [Link]

  • Feuchtl, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(4), 180-188. Retrieved from [Link]

  • MDPI. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Retrieved from [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine. Journal of Chromatography B, 798(2), 333-342. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-[4-(Methylsulfonyl)phenyl]piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Physicochemical Properties

1-[4-(Methylsulfonyl)phenyl]piperazine possesses a well-defined structure comprising a piperazine ring attached to a phenyl ring, which is in turn substituted with a methylsulfonyl group. This combination of a basic aliphatic heterocycle and an electron-withdrawing aromatic substituent dictates its chemical properties and spectroscopic behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂S[1]
Molecular Weight 240.32 g/mol [1]
CAS Number 187669-60-9[2]
Monoisotopic Mass 240.093249 g/mol [1]

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable method for generating the molecular ion.

Ion AdductPredicted m/z
[M+H]⁺ 241.1005
[M+Na]⁺ 263.0825
[M+K]⁺ 279.0564

Data is predicted based on elemental composition.

Interpretation and Plausible Fragmentation Pathway

The protonated molecular ion [M+H]⁺ at m/z 241.1005 would be the base peak or a prominent peak in the ESI-MS spectrum. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₁₁H₁₇N₂O₂S⁺.

The fragmentation of the parent ion is anticipated to occur primarily at the piperazine ring and the bond connecting it to the phenyl ring, as these are the most labile sites. The electron-withdrawing nature of the sulfonyl group will influence the fragmentation pattern.

A plausible fragmentation pathway is outlined below:

G cluster_frags Primary Fragments M_H [M+H]⁺ m/z = 241.10 F1 C₇H₇O₂S⁺ m/z = 155.02 M_H->F1 - C₄H₁₀N₂ F2 C₄H₁₀N₂⁺ m/z = 86.08 M_H->F2 - C₇H₇O₂S F3 C₁₀H₁₃N₂O₂S⁺ m/z = 225.07 M_H->F3 - CH₄

Caption: Plausible ESI-MS fragmentation of this compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. For fragmentation analysis, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas like argon.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic peaks for the sulfonyl group, the aromatic ring, and the piperazine moiety.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, broadN-H stretch (secondary amine of piperazine)
3100-3000MediumAromatic C-H stretch
2950-2800MediumAliphatic C-H stretch (piperazine and methyl group)
~1600, ~1500Medium-StrongAromatic C=C stretching
~1320, ~1150StrongAsymmetric and symmetric S=O stretching of the sulfonyl group
~1250MediumC-N stretching (aryl-amine)
~830Strongpara-disubstituted benzene C-H out-of-plane bend

Predictions are based on data from analogous sulfonyl and piperazine-containing compounds.

Interpretation of the IR Spectrum

The most prominent and diagnostic peaks will be the strong absorptions for the sulfonyl (S=O) stretches around 1320 cm⁻¹ and 1150 cm⁻¹. The presence of the piperazine N-H will be confirmed by a medium, somewhat broad peak around 3300 cm⁻¹. The aromatic nature of the compound is indicated by C=C stretching bands and the strong out-of-plane bending vibration characteristic of 1,4-disubstitution.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The sample is placed on the crystal, and the anvil is engaged to ensure good contact. The sample spectrum is then recorded.

  • Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum will show distinct signals for the aromatic protons, the piperazine protons, and the methyl protons of the sulfonyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85d, J ≈ 8.8 Hz2HAromatic H (ortho to SO₂Me)
~6.95d, J ≈ 8.8 Hz2HAromatic H (ortho to piperazine)
~3.40t, J ≈ 5.0 Hz4HPiperazine -CH₂- (adjacent to phenyl)
~3.15t, J ≈ 5.0 Hz4HPiperazine -CH₂- (adjacent to NH)
~3.05s3H-SO₂CH₃
~1.90br s1H-NH

Chemical shifts are predicted based on the analysis of similar phenylpiperazine and sulfonyl derivatives.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~154.0Aromatic C (ipso, attached to piperazine)
~138.0Aromatic C (ipso, attached to SO₂Me)
~128.5Aromatic CH (ortho to SO₂Me)
~115.0Aromatic CH (ortho to piperazine)
~49.0Piperazine -CH₂- (adjacent to phenyl)
~45.5Piperazine -CH₂- (adjacent to NH)
~44.5-SO₂CH₃
Interpretation of NMR Spectra

The ¹H NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing sulfonyl group is a key diagnostic feature. The piperazine protons will appear as two distinct triplets due to their different chemical environments. The methyl group of the sulfonyl moiety will be a sharp singlet. The broad singlet for the NH proton is exchangeable with D₂O.

The ¹³C NMR spectrum will show four signals for the aromatic carbons (two quaternary and two CH) and three signals for the aliphatic carbons (two for the piperazine ring and one for the methyl sulfonyl group).

The following diagram illustrates the predicted proton-carbon correlations.

G cluster_mol ¹H and ¹³C Assignments cluster_h_nmr ¹H NMR (ppm) cluster_c_nmr ¹³C NMR (ppm) mol H_arom_ortho_SO2 ~7.85 C_arom_CH_ortho_SO2 ~128.5 H_arom_ortho_SO2->C_arom_CH_ortho_SO2 H_arom_ortho_pip ~6.95 C_arom_CH_ortho_pip ~115.0 H_arom_ortho_pip->C_arom_CH_ortho_pip H_pip_N_Ph ~3.40 C_pip_N_Ph ~49.0 H_pip_N_Ph->C_pip_N_Ph H_pip_N_H ~3.15 C_pip_N_H ~45.5 H_pip_N_H->C_pip_N_H H_methyl ~3.05 C_methyl ~44.5 H_methyl->C_methyl H_NH ~1.90 C_arom_ipso_pip ~154.0 C_arom_ipso_SO2 ~138.0

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-[4-(Methylsulfonyl)phenyl]piperazine, a key building block in modern drug discovery. The piperazine moiety is a privileged scaffold, appearing in numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1] The 4-(methylsulfonyl)phenyl group is a common pharmacophore, and its combination with piperazine creates a versatile intermediate for developing novel therapeutic agents.[2][3] This guide details two robust synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination. Each protocol is presented with step-by-step instructions, mechanistic insights, and expert commentary to ensure successful execution and high-purity outcomes for researchers in pharmaceutical and chemical development.

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[4] This structure is a cornerstone in medicinal chemistry, prized for its ability to improve aqueous solubility and modulate the basicity (pKa) of drug candidates, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] When incorporated into a larger molecule, the piperazine unit can act as a rigid linker or a key interacting element with biological targets.[3][5] The target compound, this compound, combines this valuable scaffold with a phenylsulfonyl group, a potent electron-withdrawing moiety that is frequently used to enhance binding affinity and metabolic stability.

This guide provides two primary, validated synthetic routes, catering to different laboratory capabilities and starting material availability.

1. Nucleophilic Aromatic Substitution (SNAr): A direct, often catalyst-free method that leverages the strong electron-withdrawing nature of the methylsulfonyl group to activate the aromatic ring for nucleophilic attack by piperazine.[6][7]

2. Buchwald-Hartwig Amination: A versatile and powerful palladium-catalyzed cross-coupling reaction, ideal for constructing C-N bonds with a wide range of aryl halides or sulfonates.[8][9][10]

Visualization of General Synthesis Workflow

The following diagram outlines the general experimental process from reaction to final product characterization.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage Reactants Starting Materials (Aryl Halide + Piperazine) Reaction Reaction Vessel (Solvent, Heat, Base/Catalyst) Reactants->Reaction Charge Workup Aqueous Work-up (Extraction & Washing) Reaction->Workup Quench & Transfer Purification Purification (Chromatography or Recrystallization) Workup->Purification Characterization QC Analysis (NMR, MS, etc.) Purification->Characterization Isolate & Analyze FinalProduct Pure Product: This compound Characterization->FinalProduct

Caption: General workflow for the synthesis and purification of the target compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method is often preferred for its operational simplicity and avoidance of heavy metal catalysts. The reaction's success hinges on the activation of the aryl ring by the para-sulfonyl group, which stabilizes the transient, negatively charged Meisenheimer complex formed during the substitution.[6][7] 1-Fluoro-4-(methylsulfonyl)benzene is the ideal substrate due to the high electronegativity of fluorine, which enhances the electrophilicity of the ipso-carbon without being a poor leaving group in this specific mechanism.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties/Hazards
1-Fluoro-4-(methylsulfonyl)benzene383-50-6174.19Solid, irritant.
Piperazine (anhydrous)110-85-086.14Solid, corrosive, hygroscopic.[11]
Potassium Carbonate (K₂CO₃)584-08-7138.21Solid, irritant. Used as a base.
Dimethyl Sulfoxide (DMSO)67-68-578.13Liquid, high boiling point, hygroscopic.
Ethyl Acetate (EtOAc)141-78-688.11Flammable liquid, irritant.
Brine (Saturated NaCl solution)7647-14-558.44Aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Solid, drying agent.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-(methylsulfonyl)benzene (5.00 g, 28.7 mmol, 1.0 equiv).

  • Reagent Addition: Add piperazine (7.41 g, 86.1 mmol, 3.0 equiv), potassium carbonate (7.93 g, 57.4 mmol, 2.0 equiv), and dimethyl sulfoxide (DMSO, 100 mL).

    • Scientist's Note: An excess of piperazine is used to drive the reaction to completion and minimize the formation of disubstituted byproducts. Potassium carbonate acts as a base to neutralize the HF formed in situ. DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 300 mL of cold deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropyl alcohol.[12]

    • Alternatively, for higher purity, perform flash column chromatography on silica gel using a gradient of dichloromethane (DCM) to 5-10% methanol in DCM.[13]

  • Final Product: Dry the purified white solid under vacuum to a constant weight. The expected yield is typically in the range of 80-95%.

Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling is a powerful alternative, especially if the starting material is an aryl bromide, chloride, or triflate, which are less reactive in SNAr.[10][14] The reaction proceeds via a catalytic cycle involving a palladium(0) species.

Catalytic Cycle Overview

G Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition LigandAssoc Amine Coordination & Deprotonation Pd(II)Complex Pd(II)Complex OxAdd->Pd(II)Complex L-Pd(II)(Ar)(X) RedElim Reductive Elimination RedElim->Pd(0)L2 Regenerates Catalyst Product Product (Arylpiperazine) RedElim->Product HX_Base [Base-H]⁺X⁻ LigandAssoc->HX_Base AmideComplex AmideComplex LigandAssoc->AmideComplex L-Pd(II)(Ar)(Piperazinyl) Ar-X Ar-X Ar-X->OxAdd Piperazine Piperazine + Base Piperazine->LigandAssoc Pd(II)Complex->LigandAssoc AmideComplex->RedElim

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties/Hazards
1-Bromo-4-(methylsulfonyl)benzene34033-96-6235.10Solid, irritant.
Piperazine (anhydrous)110-85-086.14Solid, corrosive, hygroscopic.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Solid, air-sensitive, catalyst precursor.
Xantphos161265-03-8578.68Solid, air-sensitive phosphine ligand.
Sodium tert-butoxide (NaOtBu)865-48-596.10Solid, corrosive, moisture-sensitive strong base.
Toluene (anhydrous)108-88-392.14Flammable liquid, toxic, requires dry conditions.
Step-by-Step Experimental Protocol
  • Inert Atmosphere Setup: Assemble a Schlenk flask or similar oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 1-bromo-4-(methylsulfonyl)benzene (5.00 g, 21.3 mmol, 1.0 equiv), piperazine (2.75 g, 31.9 mmol, 1.5 equiv), and sodium tert-butoxide (3.07 g, 31.9 mmol, 1.5 equiv).

    • Scientist's Note: NaOtBu is a strong, non-nucleophilic base essential for the deprotonation step in the catalytic cycle.[9] It is highly reactive with water, so anhydrous conditions are critical.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, weigh Pd₂(dba)₃ (195 mg, 0.21 mmol, 1 mol%) and Xantphos (369 mg, 0.64 mmol, 3 mol%). Add these solids to the main reaction flask.

  • Solvent Addition and Reaction: Add anhydrous toluene (100 mL) via cannula or syringe. Seal the flask and heat the mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding 50 mL of water.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (50 mL).

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 75 mL).

  • Purification:

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude material via flash column chromatography as described in Protocol 1.

  • Final Product: Dry the purified product under high vacuum to obtain a white to off-white solid. The expected yield is typically in the range of 75-90%.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Property/TechniqueExpected Result
Appearance White to off-white solid.
Molecular Formula C₁₁H₁₆N₂O₂S[15][16]
Molecular Weight 240.32 g/mol [15][16]
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.78 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO₂Me), 6.95 (d, J = 8.8 Hz, 2H, Ar-H ortho to piperazine), 3.35 (t, J = 5.0 Hz, 4H, piperazine -CH₂-N-Ar), 3.08 (t, J = 5.0 Hz, 4H, piperazine -CH₂-NH), 3.05 (s, 3H, -SO₂CH₃), 1.95 (s, 1H, -NH). Note: Shifts are approximate and can vary.[17][18][19]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 154.5, 128.0, 127.5, 115.0, 48.5, 45.5, 44.5. Note: Shifts are approximate.
Mass Spec (ESI+) m/z calculated for [M+H]⁺: 241.10; found: 241.1.
Purity (HPLC/LC-MS) ≥97% (as specified by user requirements).
Storage Keep in a dark place under an inert atmosphere at room temperature.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Piperazine is corrosive; avoid skin contact.[11]

  • Sodium tert-butoxide is a strong base that reacts violently with water. Handle under an inert atmosphere.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity.
  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Google Patents. (n.d.). Purification of piperazine.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • IJPSR. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE.
  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Google Patents. (n.d.). Method for preparing mesylate derivatives of piperazine.
  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
  • ResearchGate. (2025). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
  • European Patent Office. (2000). 4'-AMINOPHENYL)-PIPERAZINE.
  • Organic Syntheses. (n.d.). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-.

Sources

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique structural and physicochemical properties, including its ability to act as a constrained analog of phenethylamine and its capacity for substitution at two distinct nitrogen atoms, make it a versatile building block in drug design.[2][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for constructing substituted phenylpiperazines. We delve into the mechanistic rationale behind key methodologies, offer field-proven step-by-step protocols, and present comparative data to inform experimental design.

Introduction: The Strategic Importance of the Phenylpiperazine Core

The piperazine ring is one of the most frequently utilized heterocycles in the development of biologically active compounds.[5] When substituted with a phenyl group at the N1 position, the resulting scaffold serves as a critical pharmacophore for a wide range of therapeutic targets, particularly within the central nervous system (CNS). The two nitrogen atoms offer distinct opportunities for chemical modification: the N1-aryl linkage is crucial for core target engagement, while the N4-position provides a vector for introducing diverse substituents to modulate properties such as selectivity, solubility, and metabolic stability.

This document outlines the most robust and widely adopted methods for the synthesis of this important class of molecules, focusing on three primary strategies:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): The state-of-the-art method for forming the N-aryl bond.

  • Classical N-Arylation via Direct Cyclization: A powerful and often high-yielding approach from simple starting materials.

  • Post-Synthesis Modification (e.g., Reductive Amination): Key for library synthesis and diversification of the N4-position.

Core Synthetic Strategies: A Comparative Overview

The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and functional group tolerance.

Diagram 1: Major Synthetic Pathways

Caption: Overview of primary synthetic routes to substituted phenylpiperazines.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction has revolutionized the synthesis of N-aryl compounds by allowing the coupling of a wide array of aryl halides (or triflates) with amines.[6][7] It offers exceptional functional group tolerance and generally proceeds under milder conditions than classical methods.

  • Expertise & Causality: The reaction's success hinges on a palladium catalyst coordinated to a sterically bulky phosphine ligand. The ligand's role is critical: it facilitates both the initial oxidative addition of the aryl halide to the Pd(0) center and, crucially, the final reductive elimination step that forms the desired C-N bond and regenerates the active catalyst. The use of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium complex. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X Complex1 L2Pd(II)(Ar)(X) OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord HNR2 Complex2 [L2Pd(II)(Ar)(NHR2)]+X- AmineCoord->Complex2 Deprot Deprotonation (Base) Complex2->Deprot Complex3 L2Pd(II)(Ar)(NR2) Deprot->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: Key steps in the palladium-catalyzed amination cycle.

Direct Cyclization of Anilines

A classic and highly effective method involves the direct condensation of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[9][10] This approach builds the piperazine ring directly onto the aromatic amine.

  • Expertise & Causality: This reaction is typically performed at high temperatures (160-250 °C), often in a high-boiling solvent like diethylene glycol monomethyl ether or even neat (solvent-free).[9][10] The high temperature is necessary to drive the two sequential nucleophilic substitution reactions, where the aniline nitrogen first displaces one chloride, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloride, forming the piperazine ring. The reaction initially forms the hydrochloride salt of the product, which is then neutralized with a strong base during workup to yield the free base. This method is particularly well-suited for large-scale synthesis due to its low cost and operational simplicity.[9]

N4-Substitution via Reductive Amination

Once the 1-phenylpiperazine core is synthesized, the N4-position is readily functionalized. Reductive amination is a premier method for introducing alkyl substituents.[5][11][12]

  • Expertise & Causality: This one-pot reaction involves the condensation of the secondary amine (1-phenylpiperazine) with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[12][13] STAB is often the reagent of choice because it is less toxic than cyanoborohydride and is selective for the reduction of iminium ions in the presence of the starting carbonyl compound, preventing side reactions.

Experimental Protocols & Data

Table 1: Comparison of Primary Synthetic Methodologies
FeatureBuchwald-Hartwig AminationDirect CyclizationReductive Amination (N4-Subst.)
Bond Formed Aryl C-NTwo Alkyl C-N bondsAlkyl C-N
Key Reagents Pd catalyst, phosphine ligand, baseBis(2-chloroethyl)amineAldehyde/ketone, reducing agent
Conditions Moderate (60-120 °C), inert atm.Harsh (160-250 °C)Mild (Room Temp.)
Advantages Excellent functional group tolerance, broad substrate scope.[6]Cost-effective, scalable, simple procedure.[9]High yield, clean reaction, one-pot.[11]
Limitations Expensive catalyst/ligands, requires inert atmosphere.High temperatures, limited to less-functionalized anilines.Requires pre-formed piperazine core.
Typical Use Lab-scale synthesis, complex molecules.Bulk manufacturing of core scaffolds.Library synthesis, lead optimization.
Protocol 1: Synthesis of 1-(4-methoxyphenyl)piperazine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl chloride with piperazine.

Materials:

  • 1-Chloro-4-methoxybenzene (1.0 mmol, 1.0 eq)

  • Piperazine (1.3 mmol, 1.3 eq)

  • Sodium tert-butoxide (KOtBu) (1.3 mmol, 1.3 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (4.5 mg), XPhos (19 mg), and sodium tert-butoxide (125 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by 1-chloro-4-methoxybenzene (127 µL) and piperazine (112 mg).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford the pure product.

    • Expected Outcome: A white to off-white solid. Yields typically range from 75-90%. Characterization is confirmed by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Synthesis of 1-Phenylpiperazine via Direct Cyclization

This protocol details the synthesis from aniline and bis(2-chloroethyl)amine hydrochloride.[9][10]

Materials:

  • Aniline (100 g, 1.07 mol)

  • Bis(2-chloroethyl)amine hydrochloride (250 g, 1.40 mol)

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction generates HCl gas.

  • In a 500L glass-lined reactor (or appropriately scaled laboratory flask with mechanical stirring and a reflux condenser connected to a gas scrubber), add aniline (100 kg) and bis(2-chloroethyl)amine hydrochloride (250 kg).[9]

  • Heat the mixture with stirring to 170-180 °C.[9]

  • Maintain this temperature for 4-5 hours. The mixture will become a thick slurry and then re-liquefy.

  • After the reaction is complete (monitored by HPLC), stop heating and allow the mixture to cool to below 80 °C.

  • Slowly and carefully add 30% aqueous sodium hydroxide solution in portions to neutralize the reaction mixture. The process is highly exothermic. Maintain the temperature below 90 °C. Continue addition until the pH is >12.

  • Cool the mixture to room temperature, allowing the layers to separate.

  • Separate the upper organic layer and wash it with water (50 kg).[9]

  • Purification: The crude product is purified by vacuum distillation to yield 1-phenylpiperazine as a colorless to pale yellow liquid.

    • Expected Outcome: Yields are typically above 75%, with purity >99% by HPLC.[9]

Protocol 3: N4-Alkylation of 1-(3-(Trifluoromethyl)phenyl)piperazine via Reductive Amination

This protocol describes the synthesis of a disubstituted phenylpiperazine using an aldehyde.[14]

Materials:

  • 1-(3-(Trifluoromethyl)phenyl)piperazine (1.0 mmol, 1.0 eq)

  • 3,4-(Methylenedioxy)benzaldehyde (1.0 mmol, 1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a round-bottom flask, add 1-(3-(trifluoromethyl)phenyl)piperazine (230 mg) and 3,4-(methylenedioxy)benzaldehyde (150 mg).

  • Dissolve the reactants in dichloromethane (10 mL).

  • Stir the solution at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (318 mg) portion-wise over 5 minutes.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Stir for 20 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.[14]

Diagram 3: N4-Position Diversification Workflow

G Core 1-Arylpiperazine Scaffold RedAmine Reductive Amination Core->RedAmine Alkylation N-Alkylation Core->Alkylation Acylation N-Acylation/ Sulfonylation Core->Acylation Product1 N4-Alkyl Derivative RedAmine->Product1 Product2 N4-Alkyl/Benzyl Derivative Alkylation->Product2 Product3 N4-Amide/Sulfonamide Derivative Acylation->Product3 Aldehyde Aldehyde/Ketone + NaBH(OAc)3 Aldehyde->RedAmine AlkylHalide Alkyl/Benzyl Halide + Base (K2CO3) AlkylHalide->Alkylation AcidChloride Acid/Sulfonyl Chloride + Base (Et3N) AcidChloride->Acylation

Caption: Common strategies for diversifying the N4-position of the core scaffold.[15]

Conclusion

The synthesis of substituted phenylpiperazines is a cornerstone of modern drug discovery. While classical methods like direct cyclization remain valuable for their scalability, palladium-catalyzed reactions such as the Buchwald-Hartwig amination provide unparalleled scope and tolerance for the construction of complex analogs. Furthermore, robust diversification strategies like reductive amination allow for the rapid exploration of structure-activity relationships at the N4-position. The protocols and comparative data provided herein serve as a practical guide for chemists to select and execute the most appropriate synthetic strategy for their specific research and development goals.

References

  • Title: Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)
  • Title: Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
  • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines Source: MDPI URL
  • Title: 1-Phenylpiperazine synthesis Source: ChemicalBook URL
  • Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: PMC - NIH URL
  • Title: Preparation method of N-phenyl piperazine Source: Google Patents URL
  • Title: Method for preparing piperazines Source: Google Patents URL
  • Title: Phenylpiperazine - Wikipedia Source: Wikipedia URL
  • Title: Intramolecular reductive amination for the preparation of piperazines Source: ResearchGate URL
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL
  • Title: The medicinal chemistry of piperazines: A review Source: ResearchGate URL
  • Title: Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO)
  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL
  • Title: Buchwald -Hartwig Amination Source: OpenOChem Learn URL
  • Title: Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: ACS Publications URL
  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: Auburn University URL
  • Title: A General and Convenient Synthesis of N-Aryl Piperazines Source: ResearchGate URL

Sources

Application Notes and Protocols for the Analytical Characterization of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(Methylsulfonyl)phenyl]piperazine is a chemical compound featuring a piperazine ring attached to a phenyl group which is, in turn, substituted with a methylsulfonyl group. Its chemical structure suggests its potential relevance in medicinal chemistry and drug discovery, often as a synthetic intermediate or a scaffold for more complex molecules. The presence of the basic piperazine moiety, the aromatic ring, and the polar sulfonyl group gives the molecule a unique combination of properties that necessitate robust and specific analytical methods for its comprehensive characterization.

Accurate and precise analytical characterization is paramount for ensuring the identity, purity, and quality of this compound in research and development settings. This document provides a detailed guide to the primary analytical techniques for the characterization of this compound, offering both theoretical justifications and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Compound Details:

Property Value Source
IUPAC Name 1-(4-methylsulfonylphenyl)piperazine [1]
CAS Number 187669-60-9 [2]
Molecular Formula C₁₁H₁₆N₂O₂S [1]
Molecular Weight 240.32 g/mol [1][2]

| Physical Form | Solid | |

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or by-products, and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally stable compounds like this compound. A reversed-phase method is most appropriate, where a non-polar stationary phase is used with a polar mobile phase. The presence of the phenyl ring provides a chromophore, making UV detection a straightforward choice.[3]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility and strong retention of moderately polar compounds.

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating power. The addition of a buffer like formic acid or ammonium acetate is critical. The piperazine moiety is basic (pKa of the two nitrogens are around 5.3 and 9.7)[3], and a controlled pH in the acidic range ensures that the piperazine nitrogens are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detector: A Photo Diode Array (PDA) detector is chosen to monitor the absorbance across a range of wavelengths, which helps in peak identification and purity assessment. The phenyl group is expected to have a strong absorbance around 254 nm.

Experimental Protocol: RP-HPLC with UV/PDA Detection

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.

  • Instrumentation and Conditions:

    Parameter Recommended Setting
    HPLC System Agilent 1260 Infinity II or equivalent
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 90% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Volume 10 µL
    Detector PDA at 254 nm

    | Run Time | 20 minutes |

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (Area % method).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (ACN/H₂O) s1->s2 s3 Dilute to Final Concentration s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 PDA Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % Purity d1->d2

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. While the molecular weight of this compound is within the typical range for GC analysis, its polarity and potential for hydrogen bonding from the secondary amine in the piperazine ring may lead to peak tailing. However, a direct injection is often feasible on a robust, inert column.

Causality Behind Experimental Choices:

  • Column: A low-bleed, mid-polarity column like a DB-5ms or HP-5ms is a good starting point. These columns are robust and provide good separation for a wide range of compounds.[4]

  • Injection: A splitless injection is used for trace analysis or when high sensitivity is required, while a split injection is suitable for higher concentration samples to prevent column overloading.

  • Temperature Program: A temperature ramp is necessary to first elute more volatile impurities at lower temperatures before increasing the temperature to elute the main compound.

  • Mass Spectrometry: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, creating a molecular fingerprint that can be used for identification. The resulting mass spectrum is expected to show a molecular ion peak (m/z 240) and characteristic fragments from the piperazine ring and the methylsulfonylphenyl group.[5]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.

  • Instrumentation and Conditions:

    Parameter Recommended Setting
    GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
    Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temp. 280 °C
    Injection Mode Splitless (or Split 50:1 for concentrated samples)
    Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Range | m/z 40-500 |

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with the expected fragmentation pattern. Key expected fragments include the molecular ion [M]⁺ at m/z 240, and fragments corresponding to the loss of parts of the piperazine ring or the methylsulfonyl group.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Dissolve Sample (e.g., DCM) s2 Filter if necessary s1->s2 g1 Inject into GC s2->g1 g2 Vaporization & Separation (HP-5ms Column) g1->g2 g3 EI Ionization & MS Detection g2->g3 d1 Analyze Chromatogram g3->d1 d2 Confirm with Mass Spectrum d1->d2

Caption: GC-MS workflow for identification.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.[6]

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve a wide range of compounds and its residual proton peak does not typically interfere with signals from the analyte. Chloroform-d (CDCl₃) is another common alternative.

  • ¹H NMR: This will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: This will show the number of unique carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrumentation and Data Acquisition:

    Parameter Recommended Setting
    Spectrometer Bruker Avance 400 MHz or equivalent
    Nuclei ¹H and ¹³C
    Solvent DMSO-d₆
    Reference Tetramethylsilane (TMS) at 0.00 ppm

    | Temperature | 25 °C |

  • Predicted Spectral Data and Interpretation:

    Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
    -SO₂CH₃ ~3.1 (s, 3H) ~44 Singlet, characteristic methyl sulfone shift.
    Piperazine N-H ~3.0-4.0 (br s, 1H) - Broad singlet, exchangeable with D₂O.
    Piperazine -CH₂- ~3.0-3.3 (m, 8H) ~45, ~50 Two sets of multiplets for the two non-equivalent CH₂ groups.

    | Aromatic -CH- | ~7.1 (d, 2H), ~7.7 (d, 2H) | ~115, ~128, ~135, ~152 | Two doublets, characteristic of a para-substituted benzene ring. |

Note: Predicted shifts are estimates and can vary based on solvent and concentration. Data from similar structures like 1-phenylpiperazine can be used as a reference.[7]

NMR_Structure cluster_mol This compound Structure cluster_preds Predicted ¹H NMR Signals mol p1 A: ~7.7 ppm (d, 2H) p2 B: ~7.1 ppm (d, 2H) p3 C, D: ~3.0-3.3 ppm (m, 8H) p4 E: ~3.1 ppm (s, 3H) p5 F (NH): ~3-4 ppm (br s, 1H)

Caption: Key proton environments for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Causality Behind Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. The traditional KBr pellet method is also effective.[8]

  • Interpretation: The spectrum will show characteristic absorption bands for the S=O bonds of the sulfonyl group, the N-H bond of the piperazine, C-H bonds of the aromatic and aliphatic parts, and C-N bonds.

Experimental Protocol: FTIR-ATR Analysis

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition:

    Parameter Recommended Setting
    Spectrometer PerkinElmer Spectrum Two or equivalent
    Technique ATR with a diamond crystal
    Scan Range 4000 - 400 cm⁻¹
    Resolution 4 cm⁻¹

    | Scans | 16 |

  • Predicted Characteristic Absorption Bands:

    Wavenumber (cm⁻¹) Functional Group Vibration Type
    ~3300 N-H (piperazine) Stretching
    ~3100-3000 Aromatic C-H Stretching
    ~2950-2850 Aliphatic C-H Stretching
    ~1600, ~1500 C=C (aromatic) Stretching
    ~1300 & ~1150 S=O (sulfonyl) Asymmetric & Symmetric Stretching

    | ~1250 | C-N | Stretching |

Note: These are typical ranges. Data from similar piperazine compounds can aid in assignment.[8]

FTIR_Groups cluster_mol Key Functional Groups cluster_bands Expected FTIR Absorption Regions (cm⁻¹) mol Molecule: This compound b1 N-H Stretch (~3300) mol->b1 b2 C-H Stretch (Aromatic/Aliphatic) (3100-2850) mol->b2 b3 S=O Stretch (~1300, ~1150) mol->b3 b4 C-N Stretch (~1250) mol->b4

Sources

HPLC analysis of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-[4-(Methylsulfonyl)phenyl]piperazine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering a self-validating system for assay and impurity determination. The narrative explains the causal relationships behind experimental choices, from mobile phase selection to validation parameters, ensuring scientific integrity and reproducibility. This guide is grounded in authoritative standards, including International Council for Harmonisation (ICH) guidelines, to ensure regulatory compliance and trustworthiness.[1][2][3][4]

Introduction and Analyte Chemistry

This compound is a chemical intermediate and a structural motif found in various pharmacologically active compounds. Its accurate quantification is critical for quality control in drug substance and product manufacturing. The molecule, with a molecular formula of C₁₁H₁₆N₂O₂S and a molecular weight of approximately 240.32 g/mol , possesses a phenylsulfonyl group, which acts as a strong chromophore, making UV detection a suitable analytical choice.[5][6][7] The piperazine moiety imparts basic properties to the molecule, a critical consideration for HPLC method development to prevent undesirable peak tailing.[8]

Understanding the analyte's chemistry is the first step in developing a robust HPLC method.[1] The presence of two nitrogen atoms in the piperazine ring means the compound can be protonated, and its retention on a reversed-phase column will be highly dependent on the mobile phase pH. Controlling the pH is therefore essential for achieving sharp, symmetrical peaks and reproducible retention times.

HPLC Method Development Strategy

The goal is to develop a stability-indicating method, capable of separating the main analyte from potential impurities and degradation products.[9]

  • Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the chosen mode due to its versatility and applicability to moderately polar compounds like our analyte. A C18 stationary phase is selected as the initial choice for its wide-ranging hydrophobicity and proven performance in pharmaceutical analysis.

  • Mobile Phase Selection: The basic nature of the piperazine group necessitates careful control of the mobile phase pH to ensure a consistent ionization state. An acidic mobile phase (e.g., pH 2-4) is chosen to fully protonate the piperazine nitrogens. This protonation minimizes interactions with residual acidic silanols on the silica-based stationary phase, thereby reducing peak tailing.[10] A buffer or an acid modifier like formic acid or trifluoroacetic acid (TFA) is used. We select 0.1% formic acid for its volatility and compatibility with mass spectrometry (LC-MS), should further characterization of unknowns be required.[10][11] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the phenylsulfonyl structure, a wavelength in the range of 230-260 nm is anticipated to be suitable.

  • Gradient vs. Isocratic Elution: A scouting gradient run is initially performed to determine the retention behavior of the analyte and to visualize any potential late-eluting impurities.[1][10] Based on the results, the method can be optimized for either a rapid isocratic analysis (if no closely eluting impurities are present) or a gradient analysis to ensure separation from all potential degradants.

Detailed Experimental Protocol

Equipment and Materials
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chromatography Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column.
Data Acquisition Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS).
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (LC-MS Grade).
Reference Standard This compound, purity ≥97%.[12]
Lab Equipment Analytical balance, volumetric flasks, pipettes, 0.45 µm membrane filters, ultrasonic bath.
Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column Temperature 35 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 240 nm (or determined λmax)
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0
System Suitability Test (SST)

Before commencing any analysis, the system's suitability must be confirmed. This is a non-negotiable step for a self-validating protocol.[4]

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (100 µg/mL) six times.

  • Calculate the results based on the following acceptance criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (ICH Q2(R1) Guidelines)

Full validation of the analytical method is required to ensure it is suitable for its intended purpose.[2][3][13]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] A forced degradation study is the most effective way to demonstrate this.[9][14]

  • Objective: To generate potential degradation products and prove the method can separate them from the parent analyte peak. A target degradation of 5-20% is ideal.[15]

  • Protocol:

    • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 4 hours.[10]

    • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 4 hours.[10]

    • Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide at room temperature for 24 hours.[10]

    • Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours.[10]

    • Photolytic Degradation: Expose the analyte solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[10]

  • Analysis: Analyze all stressed samples alongside an unstressed control. The peak purity of the analyte in the stressed samples should be evaluated using a Diode Array Detector to confirm no co-eluting peaks.

Linearity

Prepare a series of at least five concentrations of the analyte across a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and perform a linear regression analysis.

  • Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.[11]

Accuracy

Accuracy is determined by recovery studies. Analyze samples with known amounts of spiked analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.[2]

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard solution on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: %RSD for both studies should be ≤ 2.0%.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These are typically determined from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Visualizations

Experimental Workflow Diagram

This diagram illustrates the logical flow from sample preparation to final analysis and reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Standard & Sample Preparation prep_sys HPLC System Preparation (Purge, Equilibrate) prep_mp Mobile Phase Preparation prep_mp->prep_sys sst System Suitability Test (SST) prep_sys->sst analysis Sequence Run (Blank, Standards, Samples) sst->analysis Pass failure Troubleshoot & Re-run SST sst->failure integration Peak Integration & Identification analysis->integration calculation Quantification & SST Calculation integration->calculation report Final Report Generation calculation->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be precise, accurate, specific, and linear for the quantitative determination of this compound. The inclusion of a comprehensive validation protocol based on ICH guidelines ensures the method's reliability and suitability for routine quality control and stability testing in a regulated environment. The systematic approach to method development, particularly the considerations for the analyte's basic nature and the execution of forced degradation studies, results in a robust and trustworthy analytical procedure.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
  • International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
  • Pharmaguideline. (2024).
  • Jahan, S. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
  • Chemsrc.com. (2024). 1-(4-(Methylsulfonyl)phenyl)piperazine. [Link]
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
  • Wen, R. H. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]
  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1). [Link]
  • Al-Shwaiyat, M. K. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
  • PubChem. 1-(4-Methylsulfonylphenyl)sulfonylpiperazine.
  • Wasiak, W., & Ciszewska, W. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Groman, A., & Hopkała, H. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59. [Link]
  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]
  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66. [Link]
  • SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]

Sources

Application Note & Protocols: Developing a Bioassay for 1-[4-(Methylsulfonyl)phenyl]piperazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust bioassay to characterize the activity of 1-[4-(Methylsulfonyl)phenyl]piperazine. Phenylpiperazine derivatives are a well-established class of compounds known to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This guide details the rationale and step-by-step protocols for two key assays to determine the pharmacological profile of this specific compound: a radioligand binding assay to determine its affinity for the dopamine D2 receptor, and a functional cell-based assay to elucidate its potential as an agonist or antagonist.

Introduction: The Scientific Rationale

The piperazine moiety is a common scaffold in medicinal chemistry, known for its interaction with central nervous system (CNS) targets.[1][2] Many drugs containing a piperazine ring exhibit activity at dopamine and serotonin receptors, making them relevant for treating a range of neurological and psychiatric disorders.[3][4] The compound this compound features this key heterocyclic ring, suggesting a high probability of interaction with these aminergic GPCRs.

The initial step in characterizing a novel compound is to determine its binding affinity for putative targets. The dopamine D2 receptor is a primary target for many antipsychotic drugs and other CNS agents.[3] Therefore, a competitive binding assay against a well-characterized radioligand for the D2 receptor is a logical starting point. Following the determination of binding affinity, it is crucial to understand the functional consequence of this binding – does the compound activate the receptor (agonism) or block the action of the endogenous ligand (antagonism)? A functional assay measuring downstream signaling, such as the inhibition of cyclic AMP (cAMP) production, can provide this critical information.[5][6]

This application note provides detailed protocols for:

  • A [³H]-Spiperone Competitive Binding Assay: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

  • A cAMP-Based Functional Assay: To characterize the compound as a potential D2 receptor agonist or antagonist.

Signaling Pathway and Assay Workflow

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a member of the Gi/o family of GPCRs.[3][7] Upon activation by an agonist, the receptor couples to the Gi protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cAMP.[3][5]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Dopamine / Agonist Agonist->D2R Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Regulates

Caption: Dopamine D2 receptor signaling pathway.

Experimental Workflow Overview

The process of characterizing this compound involves a logical progression from determining binding to assessing function.

Experimental_Workflow start Start: This compound binding_assay Part 1: [3H]-Spiperone Competitive Binding Assay start->binding_assay determine_ki Determine Binding Affinity (Ki) for Dopamine D2 Receptor binding_assay->determine_ki functional_assay Part 2: Dopamine D2 Receptor Functional Assay (cAMP) determine_ki->functional_assay If significant binding agonist_mode Agonist Mode: Measure cAMP Inhibition functional_assay->agonist_mode antagonist_mode Antagonist Mode: Measure Blockade of Dopamine-induced cAMP Inhibition functional_assay->antagonist_mode characterization Full Pharmacological Characterization agonist_mode->characterization antagonist_mode->characterization

Caption: Overall experimental workflow.

Protocol 1: [³H]-Spiperone Competitive Binding Assay for Dopamine D2 Receptor

This protocol is designed to determine the affinity of a test compound by measuring its ability to compete with the binding of a known radiolabeled ligand, [³H]-Spiperone, to the dopamine D2 receptor.[8]

Materials and Reagents
Reagent/MaterialSupplier/Preparation
Test CompoundThis compound
[³H]-SpiperonePerkinElmer or similar
Cell MembranesPrepared from cells expressing human D2 receptors (e.g., CHO-K1, HEK293)
Assay Buffer50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
Non-specific Binding Control(+)-Butaclamol (10 µM) or Haloperidol (10 µM)
96-well PlatesPolystyrene, round bottom
Filter MatsGF/B or GF/C glass fiber
Scintillation CocktailUltima Gold or similar
Scintillation CounterMicroBeta or similar
Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of the test compound in assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.

    • Dilute the [³H]-Spiperone stock in assay buffer to a final concentration of approximately 2-3 times its Kd value (typically ~0.2-0.5 nM).[8]

    • Prepare the cell membrane suspension in ice-cold assay buffer to a final protein concentration that ensures the total radioligand bound is less than 10% of the total added.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone solution, and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM (+)-butaclamol, 50 µL of [³H]-Spiperone solution, and 100 µL of membrane suspension.

    • Test Compound Wells: Add 50 µL of each dilution of this compound, 50 µL of [³H]-Spiperone solution, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[8]

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mats completely.

    • Place the dried filters into scintillation vials or a compatible 96-well plate.

    • Add scintillation cocktail to each filter.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]-Spiperone binding).

  • Calculate Ki: Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of [³H]-Spiperone used in the assay.

      • Kd is the dissociation constant of [³H]-Spiperone for the D2 receptor.

Protocol 2: cAMP-Based Functional Assay for Dopamine D2 Receptor

This assay determines whether this compound acts as an agonist or antagonist at the D2 receptor by measuring its effect on cAMP levels in cells.[5][6]

Materials and Reagents
Reagent/MaterialSupplier/Preparation
Cell LineCHO or HEK293 cells stably expressing the human Dopamine D2 receptor
Cell Culture MediumAs required for the specific cell line
ForskolinTo stimulate adenylyl cyclase and raise basal cAMP levels
DopamineReference agonist
Haloperidol or SpiperoneReference antagonist
cAMP Detection Kite.g., HTRF (Cisbio), LANCE (PerkinElmer), or ELISA-based kit
384-well PlatesWhite, solid bottom, suitable for fluorescence/luminescence detection
Step-by-Step Protocol: Agonist Mode
  • Cell Preparation:

    • Plate the D2-expressing cells in a 384-well plate and grow to the desired confluency.

    • On the day of the assay, replace the culture medium with stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

    • Include wells with buffer only (basal control) and a known D2 agonist like dopamine (positive control).

  • Stimulation and Incubation:

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis (Agonist Mode):

    • Normalize the data to the forskolin-only control (0% inhibition) and the maximal inhibition achieved with the reference agonist (100% inhibition).

    • Plot the percent inhibition of cAMP production against the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and the Emax (maximal effect).

Step-by-Step Protocol: Antagonist Mode
  • Cell Preparation:

    • Prepare cells as described for the agonist mode.

  • Compound Addition (Antagonist):

    • Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.

  • Agonist Challenge:

    • Add a fixed concentration of dopamine (typically its EC₈₀) to the wells containing the test compound.

    • Include control wells: basal, forskolin only, and dopamine + forskolin.

  • Incubation and Detection:

    • Incubate and perform cAMP detection as in the agonist mode.

  • Data Analysis (Antagonist Mode):

    • Plot the percent inhibition of the dopamine response against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ of the test compound.

    • The IC₅₀ value represents the concentration at which the compound blocks 50% of the dopamine response.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every assay should include the following controls:

  • Reference Compounds: A known agonist (e.g., Dopamine) and a known antagonist (e.g., Haloperidol) must be run in parallel to validate the assay performance.

  • Z'-factor Calculation: For functional assays, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

  • Replicate Wells: All conditions should be tested in triplicate or quadruplicate to ensure reproducibility and allow for statistical analysis.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial pharmacological characterization of this compound. By first determining its binding affinity for the dopamine D2 receptor and subsequently assessing its functional activity, researchers can gain critical insights into its mechanism of action. This foundational data is essential for guiding further drug development efforts. While the focus here is on the D2 receptor, similar principles can be applied to investigate the compound's activity at other potential targets, such as serotonin receptors (e.g., 5-HT1A, 5-HT2A), to build a comprehensive pharmacological profile.[9][10][11]

References

  • Innoprot. D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays.
  • Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors.
  • PubChem. AID 718 - Dose Response assay for agonists of 5-Hydroxytryptamine (Serotonin) Receptor Subtype 1A (5HT1A).
  • American Chemical Society. Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum.
  • PubMed. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line.
  • National Institutes of Health. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • ION Biosciences. D2 Dopamine Receptor Assay(s).
  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics.
  • PubMed. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
  • PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker.
  • National Institutes of Health. Synthesis and acaricidal activity of phenylpiperazine derivatives.
  • PubMed. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay.
  • PubChem. 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • Wikipedia. Piperazine.
  • PubMed. An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle.
  • ResearchGate. Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
  • PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity.
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Patsnap Synapse. What is the mechanism of Piperazine?.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][8][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.
  • YouTube. Bioassay of serotonin (5-hydroxy tryptamine (5-HT) using rat fundus strip by three point bioassay.
  • PubMed. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE.

Sources

Application Notes & Protocols: In Vitro Experimental Setup Using 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 1-[4-(Methylsulfonyl)phenyl]piperazine. The structural motifs of this compound—a phenylpiperazine core linked to a methylsulfonyl group—suggest a rich polypharmacology, with potential interactions at G-protein coupled receptors (GPCRs) and intracellular kinase pathways. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This guide details methodologies for assessing the compound's effects on receptor antagonism via calcium flux, its influence on downstream cell signaling through Western blotting for phosphorylated kinases, and its impact on cell viability and proliferation.

Introduction: Scientific Context and Rationale

This compound is a synthetic compound featuring two key pharmacophores. The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently associated with potent activity at aminergic GPCRs, including dopamine, serotonin, and adrenergic receptors.[1][2] Many approved drugs for neuropsychiatric disorders incorporate this structure.[3][4] The methylsulfonylphenyl group, on the other hand, is found in molecules targeting a diverse range of proteins, including enzymes and kinases, and has been linked to anti-inflammatory and anti-tumor activities.[5][6][7]

The convergence of these two moieties suggests that this compound could act as a multi-target ligand. For instance, a derivative, CYH33, was identified as a potent PI3Kα inhibitor, highlighting the potential for this class of compounds to modulate critical intracellular signaling pathways involved in cancer.[8] Furthermore, the general structure is analogous to known antagonists of Dopamine D2, Serotonin 5-HT2A, and α1-Adrenergic receptors.[3][9][10]

This guide provides robust protocols to dissect this potential polypharmacology, enabling researchers to build a comprehensive in vitro profile of the compound's biological activity.

Hypothesized Mechanisms of Action & Signaling Pathways

Based on its structural components, this compound is hypothesized to function as an antagonist at Gq-coupled or associated GPCRs and as an inhibitor of the PI3K/AKT signaling cascade.

GPCR Antagonism (Gq Pathway)

Many serotonin (5-HT2A) and α1-adrenergic receptors signal via the Gq alpha subunit.[10] Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. An antagonist would block the initial receptor activation, thereby preventing this downstream calcium release.

Gq_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR (e.g., 5-HT2A, α1-AR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_Store Ca2+ Store IP3R->Ca_Store Opens Channel Ca_Cytosol Cytosolic Ca2+ (Signal) Ca_Store->Ca_Cytosol Release Agonist Agonist Agonist->GPCR Activates Antagonist This compound Antagonist->GPCR Inhibits IP3->IP3R Binds & Activates

Caption: Hypothesized Gq-coupled GPCR signaling pathway and point of inhibition.

PI3K/AKT Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Receptor tyrosine kinases (RTKs) activate PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 recruits AKT to the membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates numerous downstream targets to promote cell survival and proliferation. Inhibition of PI3K, as seen with related compounds, would block the entire cascade.[8]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates AKT AKT PI3K->AKT Activates via PIP3 GrowthFactor Growth Factor GrowthFactor->RTK Activates Compound This compound Compound->PI3K Inhibits Downstream Downstream Targets (Proliferation, Survival) AKT->Downstream Phosphorylates

Caption: The PI3K/AKT signaling pathway and a potential point of inhibition.

Laboratory Prerequisites and Compound Handling

Essential Equipment and Reagents
  • Sterile cell culture hood (Class II)

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Microplate reader with fluorescence capability (for calcium assay) and absorbance (for viability assay)

  • Western blot equipment (electrophoresis and transfer systems, imaging system)

  • Standard cell culture flasks, plates, and consumables

  • Appropriate cell lines (e.g., HEK293 expressing specific GPCRs, MCF-7 or PANC-1 for viability/AKT signaling)

  • Cell culture media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • DMSO (Dimethyl sulfoxide), cell-grade

  • This compound (powder form)

Safety and Handling

Proper safety precautions are mandatory when handling any chemical compound.

Hazard CategoryPrecautionary Measures
Skin Contact Causes skin irritation.[11] Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[12][13]
Eye Contact Causes serious eye irritation.[11] Wear safety glasses or goggles.[12][13]
Inhalation May cause respiratory irritation.[11] Handle in a well-ventilated area or a chemical fume hood.[12][13]
Storage Store locked up in a cool, dry, well-ventilated place, away from strong oxidizing agents.[14]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]
Preparation of Compound Stock Solution

The accuracy of in vitro experiments begins with the correct preparation of the test compound.

  • Calculate Amount: Determine the mass of this compound (MW: 240.32 g/mol )[11][15] needed to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution: Dissolve the weighed powder in 100% cell-culture grade DMSO. Vortex thoroughly until fully dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium. Crucial: Ensure the final concentration of DMSO in the cell culture well is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

Protocol 1: GPCR Antagonism Profiling via Calcium Flux Assay

This assay provides a rapid and robust method to determine if the compound can block agonist-induced calcium mobilization, a hallmark of Gq-coupled receptor activation.

Rationale

We use a cell line stably expressing the GPCR of interest (e.g., 5-HT2A). The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). If the compound is an antagonist, it will bind to the receptor and prevent the known agonist from activating the Gq pathway, resulting in no increase in fluorescence.[16]

Experimental Workflow Diagram

Caption: Workflow for the GPCR antagonist calcium flux assay.

Step-by-Step Methodology
  • Cell Plating: Seed cells (e.g., HEK293-5HT2A) into a black-walled, clear-bottom 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Aspirate the culture medium from the wells and add the dye loading buffer.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Compound Addition: During incubation, prepare a dilution plate containing various concentrations of this compound, a known antagonist (positive control), and vehicle (DMSO) in assay buffer.

  • Pre-incubation: After the dye loading incubation, aspirate the buffer and add the compounds from the dilution plate to the cells. Incubate at 37°C for 15-30 minutes. This allows the antagonist to bind to the receptor.

  • Assay Execution: Place the plate into the microplate reader. Set the instrument to read fluorescence (e.g., Ex/Em ~490/525 nm) every 1-2 seconds.

  • Agonist Injection: After establishing a stable baseline reading (~15-20 seconds), use the instrument's injectors to add a pre-determined concentration (e.g., EC80) of the target agonist (e.g., Serotonin) to all wells.

  • Data Collection: Continue reading fluorescence for another 90-120 seconds to capture the full response peak and subsequent decay.

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the log of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Downstream Signaling Assessment via Western Blot

This protocol assesses the compound's ability to inhibit the phosphorylation of key signaling proteins, such as AKT, providing direct evidence of pathway modulation.

Rationale

The phosphorylation of AKT at Serine 473 is a critical activation event in the PI3K pathway.[8] By treating cells with a growth factor to stimulate the pathway and co-incubating with our test compound, we can determine its inhibitory effect by measuring the relative abundance of phosphorylated AKT (p-AKT) versus total AKT using specific antibodies. A reduction in the p-AKT/Total AKT ratio indicates inhibition.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of p-AKT signaling.

Step-by-Step Methodology
  • Cell Culture: Seed cells (e.g., MCF-7) in 6-well plates and grow to ~80% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 12-18 hours. This crucial step reduces basal levels of pathway activation.

  • Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Add a growth factor (e.g., insulin, IGF-1) at a pre-optimized concentration and time (e.g., 100 ng/mL for 15 minutes) to stimulate the PI3K/AKT pathway. Include an unstimulated control.

  • Cell Lysis: Immediately aspirate the medium, wash cells with ice-cold PBS, and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding. Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for Total AKT and a loading control like GAPDH or β-Actin.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-AKT to Total AKT for each condition.

Protocol 3: Cell Viability and Proliferation Assay (SRB Assay)

This assay measures cell density based on the measurement of cellular protein content, providing a reliable assessment of the compound's cytotoxic or cytostatic effects. It is particularly useful given the known anti-proliferative activity of related compounds.[17][18]

Rationale

The sulforhodamine B (SRB) assay is a cell staining method that relies on the ability of SRB to bind to protein basic amino acid residues in a stoichiometric manner under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of living cells.

Step-by-Step Methodology
  • Cell Plating: Seed cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Cell Fixation: Gently aspirate the medium. Add 100 µL of ice-cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA and let it air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Dye Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye. Place the plate on a shaker for 5-10 minutes.

  • Read Absorbance: Measure the absorbance (optical density) at ~510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of compound concentration to determine the GI50/IC50 value.

Data Interpretation and Troubleshooting

AssayExpected Result for Active CompoundCommon Pitfalls & Solutions
Calcium Flux Dose-dependent decrease in agonist-induced fluorescence signal.High well-to-well variability: Ensure even cell seeding and consistent dye loading. No agonist response: Check cell line health, receptor expression, and agonist potency.
Western Blot Dose-dependent decrease in the p-AKT/Total AKT ratio.Weak or no p-AKT signal: Optimize stimulation time/concentration; ensure phosphatase inhibitors are fresh. Uneven loading: Perform accurate protein quantification; always normalize to a loading control (e.g., GAPDH).
SRB Assay Dose-dependent decrease in absorbance, indicating reduced cell number.Inconsistent staining: Ensure complete removal of medium before fixation and proper washing steps. Edge effects in plate: Avoid using outer wells or fill them with PBS to maintain humidity.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on GPCR-mediated calcium signaling, intracellular kinase pathways, and overall cell viability, researchers can efficiently build a comprehensive pharmacological profile. This multi-faceted approach is essential for understanding the compound's mechanism of action and prioritizing it for further investigation in drug discovery and development programs.

References

  • van der Velden, W. J., et al. (2018). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology, 175(1), 123-137. [Link]
  • Gray, J. A., et al. (2001). Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo. Journal of Neuroscience, 21(23), 9268-9275. [Link]
  • Guo, R., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(7), 3094-3107. [Link]
  • Kopacz, M., et al. (2012). IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. Journal of Physiology and Pharmacology, 63(3), 265-273. [Link]
  • van der Velden, W. J., et al. (2018). In vitro and in silico analysis of the influence of D2 antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations.
  • Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7701. [Link]
  • de Tejada, I. S., et al. (1999). Design and evaluation of nitrosylated alpha-adrenergic receptor antagonists as potential agents for the treatment of impotence. Journal of Pharmacology and Experimental Therapeutics, 289(2), 958-966. [Link]
  • Taha, M., et al. (2018). Synthesis, enzyme inhibition and molecular docking studies of 1-arylsulfonyl-4-Phenylpiperazine derivatives.
  • Casey, B., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 13(12), 1732-1753. [Link]
  • Bhatnagar, A., et al. (2013). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
  • Anisimov, M. V., et al. (2003). Serotonin Antagonist Profiling on 5HT 2A and 5HT 2C Receptors by Nonequilibrium Intracellular Calcium Response Using an Automated Flow-Through Fluorescence Analysis System. Journal of Biomolecular Screening, 8(5), 557-568. [Link]
  • Słoczyńska, K., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(11), 3224. [Link]
  • El-Sayed, N. N. E., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(30), 21544-21564. [Link]
  • Tan, Y., et al. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1289-1295. [Link]
  • Casey, B., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists.
  • Hieble, J. P. (2001). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 4:Unit 4.6. [Link]
  • Taha, M., et al. (2018). Synthesis, enzyme inhibition and molecular docking studies of 1-arylsulfonyl-4-Phenylpiperazine derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735904, 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • El-Sayed, N. N. E., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • Wikipedia contributors. (2024). Piperazine. In Wikipedia, The Free Encyclopedia.
  • Publons. (2024). Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • Hu, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][9][19][20]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
  • Kommula, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 929-938. [Link]
  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654. [Link]
  • Wikipedia contributors. (2024). Phenylpiperazine. In Wikipedia, The Free Encyclopedia.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?
  • Sharma, P., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. [Link]
  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 12(3), 271-274. [Link]
  • Medsimplified. (2024). Pharmacology of Piperazine. YouTube. [Link]
  • Park, H., et al. (2015). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Molecules, 20(8), 13838-13851. [Link]
  • Cushion, M. T., et al. (2004). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy, 48(10), 3915-3923. [Link]
  • Taylor, D., et al. (2019). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 24(18), 3244. [Link]
  • de Oliveira, G. A. P., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. International Journal of Molecular Sciences, 25(18), 10243. [Link]
  • Gökçe, M., et al. (2011). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. European Journal of Medicinal Chemistry, 46(9), 4581-4586. [Link]
  • Sharma, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M1908. [Link]
  • Wikipedia contributors. (2023). para-Methylphenylpiperazine. In Wikipedia, The Free Encyclopedia.
  • Mi, M., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][9][19][20]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 25(18), 4295. [Link]

Sources

Application Notes and Protocols for the Use of 1-[4-(Methylsulfonyl)phenyl]piperazine in Cell Culture Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of piperazine have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects, making them valuable candidates in drug discovery.[2][3] 1-[4-(Methylsulfonyl)phenyl]piperazine is a research chemical belonging to this class. While its specific biological targets and mechanism of action are not yet fully elucidated in public literature, its structural components suggest potential for biological activity worthy of investigation.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a foundational framework for handling this compound and systematically investigating its potential cytotoxic and mechanistic effects in in-vitro cell culture models. The protocols herein are based on established, robust methodologies for characterizing novel chemical entities.

Section 1: Compound Profile, Handling, and Storage

A thorough understanding of the compound's properties is the first step in reliable and reproducible experimentation.

Compound Characteristics
PropertyValueSource
IUPAC Name 1-(4-methylsulfonylphenyl)piperazine[4]
CAS Number 187669-60-9[4][5]
Molecular Formula C₁₁H₁₆N₂O₂S[4][5]
Molecular Weight 240.32 g/mol [4][5]
Physical Form Solid[6]
Purity Typically ≥97%[6]
Safety, Handling, and Storage

Safety: According to its safety data sheet, this compound is classified with the GHS07 pictogram (Warning) and carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Handling: Always handle this compound in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a dark, dry place under an inert atmosphere at room temperature.[6]

Protocol 1: Preparation of Stock Solutions

Causality: Most small organic molecules exhibit poor solubility in aqueous cell culture media. Therefore, a concentrated stock solution is prepared in a biocompatible organic solvent, most commonly dimethyl sulfoxide (DMSO). This allows for precise dilution into the final culture medium while ensuring the final solvent concentration remains non-toxic to the cells (typically ≤0.5%).[7]

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Calculation: To prepare a 10 mM stock solution:

    • Weight (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol )

    • Weight (mg) = 0.010 mol/L × 0.001 L × 240.32 g/mol = 2.40 mg

  • Weighing: Carefully weigh out 2.40 mg of this compound and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Section 2: Postulated Biological Activity and Mechanistic Hypotheses

Disclaimer: The specific molecular target(s) for this compound are not definitively established. The following section is based on the known activities of the broader piperazine chemical class, providing a logical starting point for investigation.

Many piperazine derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[2][8][9] A common mechanism for such compounds involves the targeted inhibition of key signaling pathways that regulate cell growth, survival, and proliferation. One of the most critical pathways frequently implicated in cancer is the PI3K/AKT/mTOR pathway.[10] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.

A plausible hypothesis is that this compound may exert cytotoxic effects by modulating a key kinase or protein within this or a similar pro-survival pathway.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Compound This compound (Hypothesized Target) Compound->AKT Potential Inhibition Experimental_Workflow Start Start: Select Cell Line Culture Culture Cells to ~80% Confluency Start->Culture Seed Seed Cells into Multi-well Plates Culture->Seed Incubate1 Incubate Overnight for Attachment Seed->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 Assay Perform Assay: - MTT (Viability) - Annexin V (Apoptosis) Incubate2->Assay Analyze Data Analysis: - Calculate IC50 - Quantify Apoptosis Assay->Analyze

Figure 2. General workflow for in-vitro compound testing.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [7][10]Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3, HepG2)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Sterile 96-well flat-bottom plates

  • 10 mM stock solution of this compound in DMSO

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment. [7]2. Compound Preparation: Prepare serial dilutions of the compound in complete medium from your 10 mM stock. A common starting range is 0.1 µM to 100 µM. Crucially, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).

  • Cell Treatment: After overnight incubation, carefully remove the medium and add 100 µL of the various compound concentrations to the respective wells. Include wells for vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours). [10]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the formazan.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between different cell populations. [10]Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Cells treated with the compound in 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the compound for a specified time (e.g., 24 hours), harvest both adherent and floating cells. Adherent cells should be detached using a gentle method like Accutase or brief trypsinization.

  • Washing: Centrifuge the cell suspension to form a pellet. Wash the cells once with cold PBS. [10]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. [10]4. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution. [10]5. Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 4: Data Interpretation and Reference Points

Interpreting the data from the above experiments requires context. While data for this compound is not available, the activity of structurally related compounds can provide a useful benchmark for designing concentration ranges and anticipating the magnitude of effect.

Table 1: Reported Antiproliferative Activity of Structurally Related Piperazine Derivatives

Compound ClassCell LineAssayActivity Metric (IC₅₀ / GI₅₀)Source
Tetrazole-Piperazinesulfonamide HybridPANC-1 (Pancreatic)SRB Assay≤0.1 µM[9]
Tetrazole-Piperazinesulfonamide HybridSiHa (Cervical)SRB Assay≤0.2 µM[9]
Tetrazole-Piperazinesulfonamide HybridMDA-MB-231 (Breast)SRB Assay≤0.2 µM[9]
4-Nitroimidazole-1,2,3-Triazole HybridMCF-7 (Breast)Not Specified2.00 ± 0.03 µM[11]
4-Nitroimidazole-1,2,3-Triazole HybridMCF-7 (Breast)Not Specified5.00 ± 0.01 µM[11]

Note: The compounds listed above are structurally distinct from this compound. This data is for reference purposes only to guide initial experimental design.

A dose-dependent decrease in cell viability in the MTT assay, coupled with a corresponding increase in the Annexin V-positive cell population, would strongly suggest that this compound induces apoptosis in the tested cell line. These initial findings would warrant further mechanistic studies, such as Western blotting for key proteins in the PI3K/AKT pathway, cell cycle analysis, or target identification studies.

Conclusion

This compound is a research compound that belongs to a chemical class of significant interest in drug discovery. This document provides a detailed, scientifically-grounded guide for its initial characterization in a cell culture setting. By following these protocols for handling, stock preparation, and functional assessment, researchers can generate reliable and reproducible data to determine the compound's potential as a cytotoxic agent and lay the groundwork for more advanced mechanistic investigations.

References

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Semantic Scholar. [Link]
  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]
  • Piperazine. Wikipedia. [Link]
  • Compound 1-(benzenesulfonyl)-4-{[4-(methylsulfanyl)phenyl]methyl}piperazine. Chem-Space. [Link]
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
  • 1-(4-(Methylsulfonyl)phenyl)piperazine. PubChem. [Link]
  • What is the mechanism of Piperazine?
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]
  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. PMC - NIH. [Link]
  • MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P
  • 1-(4-Methylsulfonylphenyl)sulfonylpiperazine. PubChem. [Link]
  • 1-(4-(Methylsulfonyl)phenyl)piperazine. Chemsrc. [Link]
  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)
  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic L
  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PMC - NIH. [Link]

Sources

1-[4-(Methylsulfonyl)phenyl]piperazine as a research chemical tool

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-[4-(Methylsulfonyl)phenyl]piperazine as a CNS Research Tool

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a specialized tool for investigating central nervous system (CNS) pharmacology. Moving beyond a simple list of procedures, this guide explains the scientific rationale behind the protocols, enabling researchers to not only execute experiments but also to interpret the results with a nuanced understanding of the underlying neurobiology.

Compound Profile and Scientific Rationale

This compound belongs to the phenylpiperazine class of compounds, a molecular scaffold that is a cornerstone in the development of neurologically active agents.[1][2] Its structure is predictive of interactions with key neurotransmitter systems implicated in psychiatric and neurodegenerative disorders.

Physicochemical Properties:

PropertyValueSource
CAS Number 187669-60-9[3]
Molecular Formula C₁₁H₁₆N₂O₂S[4]
Molecular Weight 240.32 g/mol [4][5]
Appearance Typically a solidN/A
Solubility Soluble in DMSO, MethanolGeneral chemical knowledge

The core of this molecule, the phenylpiperazine moiety, is a "privileged structure" known to interact with dopamine and serotonin receptors.[1][6] Specifically, the interaction between the protonated piperazine nitrogen and key acidic residues (like Aspartate) in the binding pocket of dopamine D2-like receptors is a well-established stabilizing force.[1] The methylsulfonyl group is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring, potentially modulating binding affinity and selectivity for specific receptor subtypes.

Based on this structural analysis, the primary hypothesis is that this compound acts as a modulator of the dopamine D2 receptor, a critical target in the treatment of psychosis.[6][7] Therefore, its primary utility is as a research tool to probe D2 receptor pharmacology, with potential applications in screening for novel antipsychotic agents.

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gio Gi/o Protein D2R->Gio Activates Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Compound This compound (Antagonist) Compound->D2R Binds & Blocks AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Downstream Cellular Response cAMP->Response Modulates

Caption: Dopamine D2 receptor antagonism pathway.

In Vitro Characterization: Defining Receptor Interaction

The initial step in characterizing any novel CNS compound is to determine its binding affinity (Kᵢ) and functional activity (e.g., antagonism, agonism) at its predicted targets. The following protocols are designed to provide a robust in vitro profile for this compound.

Workflow for In Vitro Analysis

In_Vitro_Workflow start Prepare Compound Stock (e.g., 10 mM in DMSO) binding Protocol 1: Receptor Binding Assay start->binding functional Protocol 2: Functional Antagonist Assay start->functional analysis Data Analysis binding->analysis Calculate IC50 functional->analysis Calculate IC50 result Determine: - Binding Affinity (Ki) - Functional Potency (IC50) analysis->result Cheng-Prusoff Eq.

Caption: Standard workflow for in vitro compound characterization.

Protocol 1: Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

Causality: This assay quantifies the compound's ability to occupy the D2 receptor binding site. It operates on the principle of competition: the test compound displaces a known high-affinity radiolabeled ligand. The concentration at which the compound displaces 50% of the radioligand (IC₅₀) is a measure of its binding affinity. This is fundamental to confirming a direct interaction with the receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human D2 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).

  • Non-specific binding control: Haloperidol (10 µM) or another potent D2 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of diluted test compound.

    • 50 µL of radioligand at a final concentration near its Kₑ (e.g., 0.1-0.5 nM for [³H]-Spiperone).

    • 100 µL of cell membrane suspension (typically 10-20 µg protein per well).

  • Control Wells:

    • Total Binding: Contains buffer instead of the test compound.

    • Non-Specific Binding (NSB): Contains a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) instead of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding cpm) - (NSB cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]

Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

Causality: The D2 receptor is coupled to a Gᵢ/ₒ protein, which inhibits the enzyme adenylyl cyclase upon activation.[9][10] This assay measures the functional consequence of receptor binding. To test for antagonism, we first stimulate adenylyl cyclase with forskolin to produce a measurable amount of cyclic AMP (cAMP). An antagonist will block the ability of a D2 agonist (like dopamine or quinpirole) to inhibit this forskolin-stimulated cAMP production. This confirms the compound not only binds but also prevents receptor signaling.

Materials:

  • CHO or HEK293 cells stably expressing the human D2 receptor.[10]

  • D2 Receptor Agonist: Dopamine or Quinpirole.

  • Adenylyl Cyclase Activator: Forskolin.

  • Assay Buffer/Medium: HBSS or serum-free medium.

  • cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits.

  • 384-well white assay plates.

Step-by-Step Methodology:

  • Cell Plating: Seed the D2R-expressing cells into 384-well plates and grow overnight to achieve 80-90% confluency.[10]

  • Compound Pre-incubation: Remove the culture medium and add the test compound this compound at various concentrations. Incubate for 15-30 minutes. This allows the antagonist to occupy the receptors before agonist challenge.

  • Agonist Challenge: Add the D2 agonist (e.g., quinpirole) at a concentration that gives a submaximal response (EC₈₀) along with forskolin (e.g., 1-10 µM).

  • Control Wells:

    • Basal Control: Cells with buffer only.

    • Forskolin Control (100% Signal): Cells with forskolin only.

    • Agonist Control (0% Inhibition): Cells with forskolin and the D2 agonist.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from the forskolin-only wells as 100% and the signal from the agonist + forskolin wells as 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

In Vivo Evaluation: Assessing Physiological Effects

After establishing an in vitro profile, the next crucial step is to evaluate the compound's effects in a living system. These protocols assess antipsychotic-like efficacy and a key predictor of motor side effects.

Workflow for In Vivo Analysis

In_Vivo_Workflow start Compound Formulation (e.g., in Saline/Tween 80) dosing Animal Dosing (e.g., IP, SC, PO) Dose-Response Study start->dosing efficacy Protocol 3: Amphetamine-Induced Hyperlocomotion dosing->efficacy side_effect Protocol 4: Catalepsy Bar Test dosing->side_effect analysis Statistical Analysis (e.g., ANOVA) efficacy->analysis side_effect->analysis result Determine: - Antipsychotic-like Efficacy - Motor Side-Effect Liability analysis->result

Caption: Standard workflow for in vivo behavioral testing.

Protocol 3: Amphetamine-Induced Hyperlocomotion in Rodents

Causality: This is a widely used predictive model for antipsychotic efficacy.[7][11] Amphetamine induces a state of hyper-dopaminergic activity, primarily in the mesolimbic pathway, leading to a significant increase in locomotor activity. A compound with D2 antagonist properties is expected to block this effect and normalize the behavior, mirroring the therapeutic action of antipsychotics on the positive symptoms of schizophrenia.[7]

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice.

  • D-Amphetamine sulfate.

  • Vehicle for test compound (e.g., 0.9% saline with 5% Tween 80).

  • Automated locomotor activity chambers.

Step-by-Step Methodology:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes and then to the locomotor chambers for 30-60 minutes before any injections.

  • Compound Administration: Administer this compound or its vehicle via the desired route (e.g., intraperitoneal, IP) at various doses (e.g., 1, 3, 10 mg/kg). The timing should be based on known or estimated pharmacokinetic properties (e.g., 30-60 minutes pre-challenge).

  • Psychostimulant Challenge: Administer D-Amphetamine (e.g., 1.5 mg/kg, IP for rats).

  • Data Collection: Immediately place the animals back into the locomotor chambers and record activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-10 minutes) and as a cumulative total.

    • Compare the locomotor activity of the compound-treated groups to the vehicle + amphetamine group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

    • A statistically significant reduction in amphetamine-induced activity indicates antipsychotic-like potential.

Protocol 4: Catalepsy Assessment (Bar Test) in Rodents

Causality: This test is a proxy for extrapyramidal side effects (EPS) or parkinsonism, which are associated with high D2 receptor blockade in the nigrostriatal pathway.[11][12] Catalepsy is defined as a failure to correct an externally imposed posture. A compound that induces significant catalepsy at therapeutically relevant doses may have a high liability for motor side effects, characteristic of "typical" antipsychotics.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • A horizontal metal bar raised approximately 9 cm from the surface.

  • Stopwatch.

Step-by-Step Methodology:

  • Compound Administration: Dose the animals with the test compound or vehicle as in the efficacy study.

  • Testing: At various time points post-dosing (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated bar.

  • Scoring: Start the stopwatch and measure the time until the rat removes both paws and returns to a normal posture. A pre-determined cut-off time (e.g., 180 seconds) should be used.

  • Data Analysis:

    • The latency to descend from the bar is the primary measure.

    • Compare the catalepsy scores across different dose groups and over time using a two-way ANOVA.

    • A significant increase in descent latency indicates cataleptic-like effects.

    • Therapeutic Index: Crucially, compare the doses that produce catalepsy with the doses that are effective in the hyperlocomotion model. A large separation between these doses suggests a favorable "atypical" antipsychotic profile with a lower risk of motor side effects.[12]

Safety, Handling, and Storage

  • Safety: This compound is for research use only and is not intended for diagnostic or therapeutic use.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to ensure its stability and integrity.

References

  • Slideshare. (n.d.). Preclinical Screening of Antipsychotic Agents.
  • González-Maeso, J. (2014). Preclinical models of antipsychotic drug action. PMC - NIH.
  • Frontiers. (2013). In vivo screening for anti=psychotic drugs using zebrafish.
  • Wesołowska, A. (2017). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI.
  • Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tau. Retrieved from [https://www.tau.ac.il/~psycho/labs/ Weiner/publications/Weiner_PST_2000.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Kim, S., et al. (2014). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH.
  • Zell, D., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI.
  • Sonesson, C., et al. (2006). [OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. PubMed.
  • Wang, Y., et al. (2017). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC - PubMed Central.
  • Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI.
  • Chen, Y., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed.
  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • Wikipedia. (n.d.). Piperazine.
  • Norton, S. (1975). Some pharmacological properties of piperazine. PubMed.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?.
  • Minovski, N., et al. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed.
  • Scheffel, U., et al. (1996). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed.
  • Näsman, J., et al. (2013). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. PMC.
  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.
  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed.
  • Molecular Imaging and Contrast Agent Database (MICAD). (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. NCBI.
  • PrepChem.com. (n.d.). Synthesis of 4-phenylpiperazine.
  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. PubMed.
  • Wolters, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • Molecular Imaging and Contrast Agent Database (MICAD). (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl). NCBI.

Sources

Application of 1-[4-(Methylsulfonyl)phenyl]piperazine in Preclinical Schizophrenia Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of 1-[4-(Methylsulfonyl)phenyl]piperazine in preclinical animal models of schizophrenia. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, rooted in the current understanding of schizophrenia neurobiology and the pharmacology of related compounds.

Introduction: The Rationale for Investigating this compound for Schizophrenia

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the precise etiology remains elusive, dysregulation of dopaminergic and serotonergic neurotransmitter systems is a cornerstone of its pathophysiology.[1][2] Current antipsychotic medications primarily target dopamine D2 receptors, and many second-generation antipsychotics also modulate serotonin 5-HT2A and 5-HT1A receptors.[3][4] However, significant unmet medical needs persist, particularly concerning the negative and cognitive symptoms of the illness, driving the search for novel therapeutic agents with improved efficacy and side-effect profiles.

The chemical scaffold of this compound presents a compelling case for its investigation as a potential antipsychotic agent. The phenylpiperazine moiety is a common structural feature in a multitude of centrally acting drugs, including several established antipsychotics.[5] The nature of the substituent on the phenyl ring plays a critical role in determining the compound's affinity and selectivity for various neurotransmitter receptors.

While direct experimental data on this compound's receptor binding profile is not extensively published, we can formulate a strong a priori hypothesis based on structure-activity relationship (SAR) studies of analogous compounds. The methylsulfonyl group is a strong electron-withdrawing group, a property known to influence the interaction of phenylpiperazine derivatives with G-protein coupled receptors.[6] This functional group can act as a bioisosteric replacement for other groups, such as the methoxy group, which is present in some psychoactive phenylpiperazines, potentially altering the compound's pharmacokinetic and pharmacodynamic properties.[7][8] The sulfonamide moiety, of which the methylsulfonyl group is a part, is a versatile component in the design of CNS-active drugs.[9][10]

Therefore, it is hypothesized that this compound may exhibit a unique pharmacological profile, potentially involving antagonism at dopamine D2 and serotonin 5-HT2A receptors, and possibly agonism at serotonin 5-HT1A receptors. This profile is characteristic of several atypical antipsychotics and suggests potential efficacy against the multifaceted symptoms of schizophrenia.

Hypothesized Mechanism of Action and Signaling Pathways

Based on its structural characteristics, this compound is postulated to modulate key neurotransmitter systems implicated in schizophrenia. The following sections detail the hypothesized interactions and the downstream signaling cascades that are relevant to its potential therapeutic effects.

Dopamine D2 Receptor Antagonism

The dopamine hypothesis of schizophrenia posits that hyperactivity of the mesolimbic dopamine pathway contributes to the positive symptoms of psychosis.[1] Antagonism of D2 receptors in this pathway is a primary mechanism of action for all currently approved antipsychotic drugs.[2][11]

D2_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi Gαi/o D2R->Gi Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA DARPP32 ↓ p-DARPP-32 PKA->DARPP32 Cellular_Response Modulation of Neuronal Excitability and Gene Expression DARPP32->Cellular_Response ERK ERK Signaling Beta_Arrestin->ERK GSK3b ↓ GSK-3β activity Beta_Arrestin->GSK3b ERK->Cellular_Response GSK3b->Cellular_Response Compound This compound Compound->D2R Antagonizes HT2A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Activates Gq Gαq/11 HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response Modulation of Glutamate Release and Neuronal Activity Ca2_release->Cellular_Response PKC->Cellular_Response Compound This compound Compound->HT2A_R Antagonizes

Caption: Hypothesized Serotonin 5-HT2A Receptor Antagonism Pathway.

Antagonism of 5-HT2A receptors by this compound would block the Gq/11-protein-coupled signaling cascade, which involves the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). [12][13]This ultimately modulates intracellular calcium levels and protein kinase C (PKC) activity, influencing neurotransmitter release and neuronal function.

Serotonin 5-HT1A Receptor Agonism

Partial agonism at 5-HT1A receptors is another key feature of some atypical antipsychotics, and it is thought to contribute to their anxiolytic, antidepressant, and cognitive-enhancing properties. [14][15]

HT1A_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) HT1A_R 5-HT1A Receptor Serotonin->HT1A_R Activates Gi Gαi/o HT1A_R->Gi Activates ERK ↑ ERK1/2 HT1A_R->ERK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Modulation of Neuronal Hyperpolarization and Gene Expression PKA->Cellular_Response ERK->Cellular_Response Compound This compound Compound->HT1A_R Agonist/Partial Agonist

Caption: Hypothesized Serotonin 5-HT1A Receptor Agonism Pathway.

As a potential agonist or partial agonist at 5-HT1A receptors, this compound would activate the Gi/o-protein-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. [16]This results in neuronal hyperpolarization and a reduction in neuronal firing, which is thought to mediate the anxiolytic and antidepressant effects.

Experimental Protocols for Preclinical Evaluation

To investigate the antipsychotic potential of this compound, a series of well-established preclinical models and behavioral assays are recommended. The following protocols are designed to assess the compound's efficacy in reversing schizophrenia-like behaviors induced by the NMDA receptor antagonist, MK-801.

MK-801-Induced Schizophrenia Model

The administration of non-competitive NMDA receptor antagonists, such as MK-801 (dizocilpine), induces a behavioral state in rodents that mimics the positive, negative, and cognitive symptoms of schizophrenia in humans. [11][15] Protocol for Induction of Schizophrenia-like Symptoms with MK-801:

  • Animals: Male C57BL/6J mice or Sprague-Dawley rats are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.

  • Drug Preparation: Dissolve MK-801 in sterile saline (0.9% NaCl). A typical dose for inducing hyperlocomotion is 0.1-0.3 mg/kg, administered intraperitoneally (i.p.). For inducing cognitive deficits, sub-chronic administration (e.g., 0.1-0.2 mg/kg, i.p., daily for 7-14 days) is often employed. [11][17]4. Administration: Administer MK-801 or vehicle (saline) to the respective groups of animals. The volume of injection should be consistent across all animals (e.g., 10 ml/kg for mice, 1 ml/kg for rats).

  • Behavioral Testing: Behavioral assessments should be conducted at the appropriate time following MK-801 administration. For acute models of positive symptoms, testing typically begins 15-30 minutes after injection. For models of cognitive deficits, a washout period of several days may be necessary after the last MK-801 injection to avoid acute motor effects confounding the results. [12]

Behavioral Assays for Antipsychotic Efficacy

The following behavioral tests are designed to assess the different symptom domains of schizophrenia. This compound should be administered at various doses prior to the behavioral testing to evaluate its ability to reverse the deficits induced by MK-801.

1. Prepulse Inhibition (PPI) of the Acoustic Startle Response (Sensorimotor Gating)

Deficits in sensorimotor gating, the ability to filter out irrelevant sensory information, are a core feature of schizophrenia and can be modeled in rodents using the PPI paradigm. [18] Protocol for PPI Testing:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor platform to measure the startle response.

  • Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

    • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 74-82 dB).

    • Prepulse-pulse trials: The prepulse is presented 30-100 ms before the pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

2. Novel Object Recognition (NOR) Test (Cognitive Function)

Cognitive deficits, particularly in learning and memory, are a major contributor to the functional impairment in schizophrenia. The NOR test assesses recognition memory in rodents. [19][17] Protocol for NOR Testing:

  • Apparatus: An open-field arena. A variety of objects that are of similar size but differ in shape and texture.

  • Habituation: Habituate the animal to the empty open-field arena for 5-10 minutes on two consecutive days.

  • Training Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

  • Retention Phase: After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring each object. A discrimination index is calculated to quantify recognition memory: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

3. Social Interaction Test (Negative Symptoms)

Social withdrawal is a prominent negative symptom of schizophrenia. The social interaction test measures the natural tendency of rodents to engage with a conspecific. [20] Protocol for Social Interaction Testing:

  • Apparatus: A three-chambered social interaction arena.

  • Habituation: Place the test animal in the central chamber and allow it to explore all three empty chambers for 10 minutes.

  • Sociability Phase: Place a novel, unfamiliar "stranger" mouse in a wire cage in one of the side chambers. An empty wire cage is placed in the other side chamber. The test animal is placed back in the central chamber and allowed to explore all three chambers for 10 minutes.

  • Social Novelty Phase (Optional): A second, novel "stranger" mouse is placed in the previously empty wire cage. The test animal is allowed to explore for another 10 minutes.

  • Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. Sociability is determined by the preference for the chamber with the stranger mouse over the empty chamber. Social novelty preference is determined by the preference for the chamber with the novel stranger mouse over the chamber with the familiar stranger mouse.

Data Presentation and Interpretation

Quantitative data from the behavioral assays should be presented in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Hypothetical Data on the Effect of this compound on MK-801-Induced Hyperlocomotion

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)
Vehicle + Saline-1500 ± 150
Vehicle + MK-8010.24500 ± 300*
Compound + MK-80113500 ± 250#
Compound + MK-80132500 ± 200##
Compound + MK-801101600 ± 180###

*p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01, ###p < 0.001 vs. Vehicle + MK-801

Table 2: Hypothetical Data on the Effect of this compound on MK-801-Induced Deficits in PPI

Treatment GroupDose (mg/kg, i.p.)% PPI
Vehicle + Saline-65 ± 5
Vehicle + MK-8010.225 ± 4*
Compound + MK-801138 ± 5#
Compound + MK-801350 ± 6##
Compound + MK-8011062 ± 5###

*p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01, ###p < 0.001 vs. Vehicle + MK-801

Table 3: Hypothetical Data on the Effect of this compound on MK-801-Induced Cognitive Deficits in the NOR Test

Treatment GroupDose (mg/kg, i.p.)Discrimination Index
Vehicle + Saline-0.45 ± 0.05
Vehicle + MK-8010.2 (sub-chronic)0.05 ± 0.03*
Compound + MK-80110.18 ± 0.04#
Compound + MK-80130.30 ± 0.05##
Compound + MK-801100.42 ± 0.06###

*p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01, ###p < 0.001 vs. Vehicle + MK-801

Conclusion and Future Directions

The structural features of this compound, combined with the extensive literature on related compounds, provide a strong rationale for its investigation as a novel therapeutic agent for schizophrenia. The protocols outlined in this guide offer a comprehensive framework for evaluating its potential antipsychotic efficacy in well-validated preclinical models.

Should this compound demonstrate promising activity in these initial behavioral screens, further studies would be warranted. These could include in vitro receptor binding and functional assays to definitively determine its pharmacological profile, as well as pharmacokinetic studies to assess its brain penetrability and metabolic stability. Ultimately, the goal is to identify novel compounds that can offer improved therapeutic options for individuals living with schizophrenia.

References

  • Geyer, M. A., & Swerdlow, N. R. (2001). Measurement of startle response, prepulse inhibition, and habituation. Current protocols in neuroscience, Chapter 8, Unit 8.7.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217.
  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signaling pathways. Molecular pharmacology, 78(5), 731-741.
  • Lest-Alva, C., et al. (2012). The novel object recognition test: a simple and useful tool for assessing cognitive status in rats. Behavioural brain research, 226(1), 28-34.
  • Becker, A., & Grecksch, G. (2004). The NMDA receptor antagonist MK-801 induces deficits in reversal learning and memory in a spatial water maze task in rats. Behavioural brain research, 154(2), 425-430.
  • Albert, P. R., & Lemonde, S. (2004).
  • Meltzer, H. Y., et al. (2013). Serotonin receptors as targets for drugs for the treatment of schizophrenia. Current pharmaceutical design, 19(7), 1256-1267.
  • Howes, O. D., & Kapur, S. (2009). The dopamine hypothesis of schizophrenia: version III--the final common pathway.
  • López-Rodríguez, M. L., et al. (2002). Design, synthesis, and biological evaluation of a new model of arylpiperazines. 1. Study of the 5-HT(1A)/alpha(1)-adrenergic receptor affinity by classical Hansch analysis, artificial neural networks, and computational simulation of ligand recognition. Journal of medicinal chemistry, 45(21), 4806-4815.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 147, 108076.
  • González-Maeso, J., & Sealfon, S. C. (2009). Agonist-trafficking of serotonin 5-HT2A receptor signaling pathways. Current opinion in neurobiology, 19(4), 368-374.
  • Celada, P., et al. (2013). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of psychiatry & neuroscience: JPN, 38(4), 252-265.
  • Zhang, G., & Stackman Jr, R. W. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in pharmacology, 6, 225.
  • Miyamoto, S., et al. (2012). The next generation of antipsychotic drugs: a review of the pharmacological properties of lurasidone, iloperidone, asenapine and blonanserin. CNS drugs, 26(7), 569-592.
  • Moy, S. S., et al. (2004). Mouse behavioral tasks relevant to the negative symptoms of schizophrenia. Psychopharmacology, 176(2), 119-135.
  • Stahl, S. M. (2017).
  • Mattson, R. J., et al. (1995). 1-(4-Methoxyphenyl)piperazine derivatives with potent and selective alpha 1-adrenoceptor antagonist activity. Journal of medicinal chemistry, 38(13), 2333-2345.
  • Meltzer, H. Y., et al. (2003). Serotonin receptors: their key role in drugs to treat schizophrenia.
  • Silverman, J. L., et al. (2010). The three-chambered social approach task: a method for assessing social affiliation and social novelty preference in mice. Current protocols in neuroscience, Chapter 8, Unit 8.26.
  • Wikström, H., et al. (1995). On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. Journal of medicinal chemistry, 38(16), 3121-3131.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648-1656.
  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)
  • López-Rodríguez, M. L., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor recognition for a new series of selective 5-HT1A receptor agonists. Journal of medicinal chemistry, 48(8), 2873-2882.
  • Chimirri, A., et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6. Bioorganic & medicinal chemistry, 8(5), 873-881.
  • Terp, G. E., et al. (1990). A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. European journal of medicinal chemistry, 25(5), 403-408.
  • Hanada, T. (2014). The discovery and development of perampanel for the treatment of epilepsy. Expert opinion on drug discovery, 9(4), 449-458.
  • Arnt, J., & Skarsfeldt, T. (1998). Do novel antipsychotics have similar pharmacological characteristics? A review of the evidence. Neuropsychopharmacology, 18(2), 63-101.
  • Reavill, C., et al. (2000). Pharmacological actions of aripiprazole--a novel atypical antipsychotic drug. The Journal of pharmacology and experimental therapeutics, 294(3), 1154-1163.
  • Glusa, E., & Pertz, H. H. (2000). Further evidence that 5-hydroxytryptamine-induced relaxation of pig pulmonary artery is mediated by 5-HT1A receptors. British journal of pharmacology, 130(3), 692-698.
  • Newman-Tancredi, A., et al. (2007). Neuropharmacological profile of SSR181507, a new 5-HT1A receptor agonist with high in vivo potency and selectivity. British journal of pharmacology, 150(1), 62-75.
  • Bojarski, A. J., et al. (2005). Structure-activity relationship studies of CNS agents. Part 14: structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)
  • Boateng, C. A., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules (Basel, Switzerland), 27(16), 5195.
  • Blaazer, A. R., & Verweij, E. W. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(8), 1165-1177.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Kurczab, R., et al. (2012). Quantitative structure-activity relationship study of new potent and selective antagonists at the 5-HT1Aand adrenergic α1dreceptors: Derivatives of spiroethyl phenyl(substituted)piperazine. Bioorganic & medicinal chemistry, 20(1), 324-334.
  • Partyka, A., et al. (2025). Compound PZ-1262, a 4-isoquinoline-sulfonamide analog of Brexpiprazole, produces potential antidepressant, anxiolytic and procognitive effects in rodent models. Pharmacological reports : PR.
  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Satała, G., et al. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Journal of medicinal chemistry, 59(7), 3464-3485.
  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 5-18.
  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021).
  • Gouverneur, V., & Tredwell, M. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Angewandte Chemie (International ed. in English), 56(39), 11688-11700.
  • Wang, Y., et al. (2020). Bioisosteric replacement of the sulphur or carbonyl group (X) of... European journal of medicinal chemistry, 187, 111956.

Sources

Application Note: Preparation and Stability of 1-[4-(Methylsulfonyl)phenyl]piperazine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols for the preparation and stability assessment of solutions containing 1-[4-(Methylsulfonyl)phenyl]piperazine. Designed for researchers, scientists, and professionals in drug development, this document outlines methodologies for accurate solution preparation, empirical solubility determination, and robust stability evaluation through forced degradation studies. The protocols are grounded in established scientific principles and regulatory expectations to ensure data integrity and reproducibility.

Introduction: Understanding this compound

This compound is a chemical entity featuring a phenylpiperazine core structure, a common motif in many biologically active compounds.[1][2] The sulfonyl group imparts specific electronic and solubility characteristics that are critical to its function but also influence its stability in solution. Phenylpiperazine derivatives are known for a wide spectrum of biological activities, making a thorough understanding of their solution behavior essential for reliable experimental outcomes.[1]

The chemical stability of a compound is a critical quality attribute that affects its safety, efficacy, and storage requirements.[1] Degradation can lead to a loss of potency and the formation of potentially toxic impurities, resulting in inconsistent experimental data.[3] This guide provides the foundational protocols to mitigate these risks by establishing proper handling, storage, and stability-indicating analysis methods.

Physicochemical Properties

A baseline understanding of the compound's properties is essential for proper handling and preparation.

PropertyValueSource
Chemical Name This compound[4][5]
CAS Number 187669-60-9[4][6]
Molecular Formula C₁₁H₁₆N₂O₂S[4][6]
Molecular Weight 240.32 g/mol [4][6]
Physical Form Solid
Purity ≥97% (Typical)

Solution Preparation and Solubility Determination

The accuracy of any experiment begins with the correct preparation of the test solution. Due to the basic nature of the piperazine moiety, the pH of the solvent system can significantly influence solubility and stability.[3]

Rationale for Solvent Selection

The choice of solvent is the most critical factor in solution preparation.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): Often used for creating high-concentration stock solutions due to their excellent solvating power for a wide range of organic molecules. They are typically suitable for long-term storage at low temperatures.

  • Protic Solvents (e.g., Ethanol, Methanol, Water): The solubility in these solvents can be variable. The basic nitrogen atoms of the piperazine ring can be protonated in aqueous or alcoholic media, potentially increasing solubility, but also making the compound susceptible to pH-dependent degradation.[3] Aqueous solutions of piperazine are basic and can be corrosive.[7]

Protocol: Preparation of a Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be diluted further in aqueous buffers or cell culture media for final experimental use.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Weighing: Tare a clean, dry amber glass vial on a calibrated analytical balance.

  • Weighing Compound: Carefully weigh the desired amount of this compound into the vial. For 1 mL of a 10 mM solution, this would be 2.403 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution: Securely cap the vial and vortex thoroughly. If the solid does not dissolve completely, use a brief (5-10 minute) sonication in a water bath. Gentle warming (37°C) can be applied if necessary, but should be used with caution to avoid thermal degradation.

  • Final Check: Visually inspect the solution to ensure complete dissolution and the absence of particulates.

  • Storage: Store the stock solution as recommended in Section 5.

Workflow: Empirical Solubility Determination

Since solubility data is not always readily available, an empirical determination is often necessary. This workflow establishes the saturation concentration of the compound in a specific solvent.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis weigh Weigh excess solid compound into vials add_solvent Add precise volume of test solvent weigh->add_solvent shake Seal vials and place in orbital shaker (e.g., 24-48h) add_solvent->shake temp Maintain constant temperature (e.g., 25°C) centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Withdraw aliquot of the clear supernatant centrifuge->supernatant dilute Dilute supernatant with appropriate mobile phase supernatant->dilute hplc Analyze by calibrated HPLC-UV method dilute->hplc calculate Calculate concentration against a standard curve hplc->calculate

Caption: Workflow for empirical solubility determination.

Stability Assessment: A Forced Degradation Approach

Forced degradation (or stress testing) is a crucial process in drug development that exposes a compound to conditions more severe than accelerated stability testing.[8][9] The objective is not to determine shelf-life but to understand the intrinsic stability of the molecule, identify potential degradation products, and establish the specificity of analytical methods.[8][10] These studies are recommended by regulatory bodies like the International Council for Harmonisation (ICH).[11]

The primary degradation pathways for phenylpiperazine derivatives include hydrolysis and oxidation.[1][12]

  • Hydrolysis: While the piperazine ring itself is generally stable, the overall molecule's stability can be pH-dependent.[12]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of oxidizing agents.[3][12]

Protocol: Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade solvents (Water, Acetonitrile, Methanol)

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare Samples: For each condition, mix equal parts of the stock solution with the stress reagent in separate vials. A control sample (stock solution mixed with an equal part of water) should be prepared and analyzed concurrently.[12]

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 8, 24, 48 hours).[12] Before analysis, cool and neutralize the sample with an equivalent amount of 0.1 M NaOH.[12]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60-80°C for a specified period.[3] Before analysis, cool and neutralize with an equivalent amount of 0.1 M HCl.[12]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a specified period, protected from light.[3][12]

  • Thermal Degradation (Solution): Heat the stock solution at 60-80°C.[12]

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to controlled light conditions (as per ICH Q1B guidelines). A dark control (vial wrapped in aluminum foil) should be tested simultaneously.

  • Analysis: Analyze all stressed samples and controls using a suitable stability-indicating analytical method (see Section 4). The goal is to achieve 10-20% degradation of the active substance.[10]

Workflow: Stability Study Overview

G cluster_stress Stress Conditions stock Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl, Heat) stock->acid Expose Aliquots base Base Hydrolysis (NaOH, Heat) stock->base Expose Aliquots oxid Oxidation (H₂O₂, RT) stock->oxid Expose Aliquots therm Thermal (Heat) stock->therm Expose Aliquots photo Photolytic (ICH Light) stock->photo Expose Aliquots analysis Stability-Indicating HPLC-UV Analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis data Data Evaluation: - Assay (% Remaining) - Peak Purity - Degradant Profile analysis->data

Caption: General workflow for a forced degradation stability study.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Key Considerations for Method Development:

  • Column Selection: A standard C18 column is a common starting point, but for some piperazine derivatives, alternative stationary phases (e.g., C8, Phenyl) may be required to achieve optimal separation from degradants.[3]

  • Mobile Phase Optimization: The pH of the mobile phase is critical for controlling the retention and peak shape of basic compounds like this compound.[3] Buffering the aqueous portion of the mobile phase is highly recommended.

  • Detector: The phenylsulfonyl group provides a strong chromophore, making UV detection (e.g., at 254 nm) a suitable choice. A photodiode array (PDA) detector is preferred as it can assess peak purity across the entire UV spectrum, helping to ensure that the parent peak is not co-eluting with a degradant.

  • Gradient Elution: A gradient elution (varying the ratio of organic to aqueous solvent over time) is often necessary to elute both the parent compound and any potential degradation products, which may have significantly different polarities.[9]

Recommended Storage Conditions

Based on the general chemical properties of piperazine derivatives and common laboratory best practices, the following storage conditions are recommended to ensure maximum stability and prevent experimental variability.[3][12]

FormTemperatureContainerAtmosphere/LightRationale
Solid Compound Room TemperatureTightly sealedInert atmosphere, protect from lightMinimizes oxidation and photodegradation.[3]
Stock Solution (e.g., in DMSO) -20°C or -80°CTightly sealed, amber vialsN/ALow temperatures minimize thermal degradation. Use of single-use aliquots avoids repeated freeze-thaw cycles.[3]
Aqueous Solutions 2-8°C (Short-term)Tightly sealedProtect from lightAqueous solutions should be prepared fresh whenever possible due to higher potential for pH-dependent degradation.[1][3]

References

  • An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride, Benchchem.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs, Benchchem.
  • Piperazine, Santa Cruz Biotechnology.
  • 1-(4-(Methylsulfonyl)phenyl)piperazine, PubChem.
  • This compound, ChemicalBook.
  • This compound | CAS 187669-60-9, Santa Cruz Biotechnology.
  • Application Note: Forced Degradation Studies of Lafutidine and the Form
  • Forced Degradation Studies: Regulatory Considerations and Implementation, BioProcess Intern
  • Development of forced degradation and stability indicating studies of drugs—A review, N
  • Forced Degrad
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV, Journal of Chemical and Pharmaceutical Research.
  • 1-(4-(Methylsulfonyl)phenyl)piperazine, Sigma-Aldrich.
  • The Stability Study of a Novel Phenylpiperazine Deriv
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials, United N

Sources

Experimental design for studying piperazine derivatives in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Experimental Design for Studying Piperazine Derivatives

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo studies for piperazine derivatives. The piperazine ring is a privileged scaffold in medicinal chemistry, featured in drugs targeting a wide array of conditions, from central nervous system (CNS) disorders to parasitic infections.[1][2] This guide emphasizes a rationale-driven approach, moving beyond simple protocol recitation to explain the causality behind experimental choices, ensuring scientific integrity and the generation of robust, interpretable data.

Part 1: Foundational Strategy for In Vivo Evaluation

A successful in vivo program begins not at the animal dosing stage, but with a strategic plan that considers the compound's intended therapeutic application from the outset. The initial goal is to establish a foundational understanding of the compound's behavior in a living system, primarily its safety and exposure profile, before moving to more complex efficacy models.

The Pre-Dosing Phase: Formulation and Preliminary Safety

Before any in vivo efficacy study, it is critical to ensure the test compound can be delivered to the animal in a safe and bioavailable manner.

  • Formulation Development: The choice of vehicle is paramount. It must solubilize the piperazine derivative at the required concentrations without causing toxicity itself. Common vehicles include saline, phosphate-buffered saline (PBS), water with co-solvents like PEG400 or DMSO, or suspensions in agents like 0.5% carboxymethylcellulose (CMC). The final formulation must be validated for stability and homogeneity.

  • Dose Range-Finding (DRF) and Acute Toxicity: An initial, single-dose escalation study is performed in a small number of animals to identify the Maximum Tolerated Dose (MTD). This study provides critical information on potential acute toxicities and helps establish a safe dose range for subsequent, more complex studies. These studies are often guided by OECD (Organisation for Economic Co-operation and Development) guidelines for acute oral toxicity, such as OECD 420 or 423.[3][4]

Animal Model Selection: The Right System for the Right Question

The choice of animal model is dictated by the research question.

  • Species and Strain: Mice and rats are the most common species for initial screening due to their well-characterized physiology, genetic homogeneity, and cost-effectiveness. Specific strains may be chosen for their predictive validity in certain disease models (e.g., Swiss Webster mice for behavioral tests, Sprague-Dawley or Wistar rats for toxicology and pharmacokinetics).[5]

  • Ethical Considerations: All animal experiments must adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) and be approved by an Institutional Animal Care and Use Committee (IACUC). This includes using the minimum number of animals required for statistical significance, refining procedures to minimize pain and distress, and using alternatives to animal testing whenever possible.

Workflow: Initial In Vivo Assessment

The following diagram outlines the logical flow from compound synthesis to the first major in vivo decision point.

InVivo_Assessment_Workflow cluster_0 Pre-Clinical Candidate cluster_1 Pre-Dosing Phase cluster_2 Core In Vivo Studies Compound Piperazine Derivative Formulation Formulation Development (Solubility, Stability) Compound->Formulation Acute_Tox Acute Toxicity & DRF (e.g., OECD 423) Formulation->Acute_Tox PK_Study Pharmacokinetics (PK) Single Dose Acute_Tox->PK_Study Efficacy_Screen Pilot Efficacy Study (Relevant Model) Acute_Tox->Efficacy_Screen Decision Go / No-Go Decision PK_Study->Decision Efficacy_Screen->Decision

Caption: High-level workflow for the initial in vivo evaluation of a novel piperazine derivative.

Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization

Understanding the relationship between drug concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is the cornerstone of drug development.

Pharmacokinetic (PK) Profiling

A PK study measures the journey of the drug through the body over time, addressing its Absorption, Distribution, Metabolism, and Excretion (ADME).[6] Piperazine itself is known to be well-absorbed orally and primarily excreted in the urine, but derivatives can have vastly different properties.[6][7]

Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure; related to efficacy and potential acute toxicity.
Tmax Time at which Cmax is reachedProvides information on the rate of drug absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Elimination Half-lifeThe time required for the drug concentration to decrease by half; determines dosing frequency.
F% BioavailabilityThe fraction of an administered dose that reaches systemic circulation; crucial for oral drugs.

Protocol 1: Rodent Pharmacokinetic Study (Single Dose)

This protocol outlines a standard approach for determining key PK parameters in rats.

  • Animal Preparation: Use adult male Sprague-Dawley rats (250-300g) with surgically implanted jugular vein catheters for serial blood sampling to reduce stress. Acclimatize animals for at least 3 days post-surgery.

  • Grouping and Dosing:

    • Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine 100% bioavailability parameters.

    • Group 2 (PO): Administer the compound orally (via gavage) at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specific time points. A typical schedule is:

    • Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[8][9]

  • Sample Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the piperazine derivative in plasma using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), known for its sensitivity and selectivity.[10]

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in the table above.

Pharmacodynamic (PD) and Efficacy Modeling

Efficacy studies are designed to test whether the drug has the desired therapeutic effect in an animal model of disease. The choice of model is critical and depends on the derivative's intended application. Many piperazine derivatives target CNS disorders by modulating monoamine pathways, such as dopamine and serotonin systems.[11][12]

A. Models for Antipsychotic Activity

Antipsychotic drugs, particularly second-generation agents, often act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[11][13] In vivo models are designed to probe these mechanisms.

Protocol 2: Amphetamine-Induced Hyperlocomotion

This model mimics the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.[13]

  • Animals: Use male Swiss Webster mice (20-30g).

  • Apparatus: Utilize an open-field arena equipped with infrared beams to automatically track locomotor activity.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Administer the test piperazine derivative or vehicle via the desired route (e.g., intraperitoneal, IP).

    • After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, IP) to induce hyperlocomotion.

    • Immediately place the animal in the open-field arena and record locomotor activity (e.g., total distance traveled) for 60-90 minutes.

  • Evaluation: An effective antipsychotic agent will significantly reduce the hyperlocomotion induced by amphetamine compared to the vehicle-treated group.

B. Models for Antidepressant & Anxiolytic Activity

Many antidepressant and anxiolytic piperazine derivatives interact with serotonin receptors, particularly the 5-HT1A subtype.[14]

Protocol 3: Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressant activity, based on the principle that antidepressants reduce the immobility time (a measure of behavioral despair) in rodents forced to swim in an inescapable cylinder.

  • Animals: Use male C57BL/6 or CD-1 mice (22-28g).

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or a positive control (e.g., imipramine) 60 minutes before the test.

    • Place the mouse in the cylinder for a 6-minute session.

    • Record the session with a video camera. Score the last 4 minutes for time spent immobile (making only minimal movements to stay afloat).

  • Evaluation: A significant decrease in immobility time compared to the vehicle group suggests potential antidepressant-like effects.

Part 3: In Vivo Safety and Toxicology Assessment

Toxicology studies are essential for identifying potential adverse effects and establishing a safety margin for a drug candidate.[15] These studies are highly regulated and must be conducted in compliance with Good Laboratory Practice (GLP) and international guidelines, such as those from the OECD.[3][4]

Tiered Approach to Toxicology

Toxicology evaluation follows a stepwise progression from acute to chronic exposure.

Toxicology_Tier Acute Acute Toxicity (Single Dose, MTD) OECD 423 Repeat_Dose Repeated-Dose Toxicity (28-day or 90-day) OECD 407/408 Acute->Repeat_Dose Informs dose selection Repro_Tox Reproductive/Developmental Toxicity OECD 414/416 Repeat_Dose->Repro_Tox Provides NOAEL Carcinogenicity Carcinogenicity (2-year bioassay) Repeat_Dose->Carcinogenicity If warranted

Caption: Tiered approach for in vivo toxicology testing, from acute to chronic studies.

Protocol 4: Overview of a 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period.[3]

  • Animals and Groups: Use young adult rats (e.g., Wistar), with equal numbers of males and females. Typically includes a vehicle control group and at least three dose levels (low, mid, high). The high dose should induce some toxicity but not mortality, based on DRF data.

  • Dosing: Administer the piperazine derivative or vehicle daily by oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Mortality/Morbidity: Check animals at least twice daily.

    • Clinical Signs: Conduct detailed observations for signs of toxicity daily.

    • Body Weight and Food/Water Consumption: Measure weekly.

    • Ophthalmology and Functional Observations: Perform before the study and at termination.

  • Terminal Procedures:

    • Clinical Pathology: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

    • Necropsy and Histopathology: Conduct a full gross necropsy on all animals. Preserve organs and tissues for microscopic examination (histopathology), focusing on target organs identified.

  • Evaluation: The primary outcome is the No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose at which no treatment-related adverse findings are observed. This is a critical parameter for calculating the safe starting dose in human clinical trials.

References

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection.PubMed Central.[Link]
  • Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects.YouTube.[Link]
  • Pharmacological Screening of Anti Psychotic Agents.Gyan Sanchay.[Link]
  • Piperazine.Wikipedia.[Link]
  • Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names.RxList.[Link]
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.PubMed.[Link]
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.MDPI.[Link]
  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.MDPI.[Link]
  • In vivo testing of pharmaceuticals | Toxicological evalu
  • Pharmacological screening of Anti-psychotic agents.Slideshare.[Link]
  • Piperazine.chemeurope.com.[Link]
  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.Taylor & Francis Online.[Link]
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • OECD guidelines and validated methods for in vivo testing of reproductive toxicity.ScienceDirect.[Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • OECD Guidelines for In Vivo Testing of Reproductive Toxicity.
  • GLP Toxicity studies | REACH | EFSA | EMA.vivo Science GmbH.[Link]
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • MDMA-like behavioral effects of N-substituted piperazines in the mouse.PubMed Central.[Link]
  • The Role of Piperazine Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Toxicity Studies in Drug Development Ensuring Safety, Efficacy, and Global Compliance.pptx.Slideshare.[Link]
  • Guidelines on administration of substances and blood collection in R
  • Guidelines for Survival Blood Collection in Mice and R
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes.
  • Guidelines for Blood Collection in Mice and Rats.Albert Einstein College of Medicine.[Link]
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors.PubMed.[Link]
  • MRL - Piperazine Summary Report (3).European Medicines Agency.[Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.[Link]
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers.PubMed.[Link]
  • Blood sample collection in small labor

Sources

Derivatization of 1-[4-(Methylsulfonyl)phenyl]piperazine for analysis

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 1-[4-(Methylsulfonyl)phenyl]piperazin für die analytische Bestimmung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

1-[4-(Methylsulfonyl)phenyl]piperazin (MSP) ist eine wichtige chemische Verbindung, die häufig als Zwischenprodukt in der pharmazeutischen Synthese auftritt. Die genaue Quantifizierung von MSP in pharmazeutischen Wirkstoffen (APIs) und Formulierungen ist für die Qualitätskontrolle und die Einhaltung regulatorischer Vorschriften von entscheidender Bedeutung. Die direkte Analyse von MSP stellt jedoch aufgrund seiner physikochemischen Eigenschaften – hohe Polarität, geringe Flüchtigkeit und das Fehlen eines starken Chromophors – eine erhebliche Herausforderung für Standard-Chromatographietechniken dar.[1][2] Dieser Leitfaden beschreibt detaillierte Derivatisierungsprotokolle, um diese analytischen Hürden zu überwinden. Es werden zwei bewährte Strategien vorgestellt: die Acylierung für die Gaschromatographie-Massenspektrometrie (GC-MS) und die Fluoreszenzmarkierung für die Hochleistungsflüssigkeitschromatographie mit Fluoreszenzdetektion (HPLC-FLD). Diese Methoden wandeln MSP in Derivate um, die sich durch verbesserte Flüchtigkeit und Nachweisbarkeit auszeichnen und somit eine empfindliche und robuste Quantifizierung ermöglichen.

Einführung: Die analytische Herausforderung bei MSP

Die molekulare Struktur von 1-[4-(Methylsulfonyl)phenyl]piperazin, die durch einen Piperazinring und eine Methylsulfonylgruppe gekennzeichnet ist, verleiht der Verbindung eine hohe Polarität. Dies führt zu mehreren analytischen Problemen:

  • Geringe Flüchtigkeit: MSP lässt sich nur schwer verdampfen, ohne sich zu zersetzen, was eine direkte Analyse mittels Gaschromatographie (GC) unpraktikabel macht.[3][4]

  • Schwache UV-Absorption: Dem Molekül fehlt ein ausgeprägter Chromophor, was zu einer geringen Empfindlichkeit bei der Verwendung von Standard-HPLC-Systemen mit UV-Detektion führt.[5][6]

  • Peak-Tailing: Die polare Natur, insbesondere das sekundäre Amin im Piperazinring, kann zu unerwünschten Wechselwirkungen mit der stationären Phase der Chromatographiesäule führen, was zu asymmetrischen Peaks (Tailing) und einer verminderten Auflösung führt.

Die chemische Derivatisierung ist eine effektive Strategie, um diese Einschränkungen zu umgehen.[4] Durch die Modifikation der funktionellen Aminogruppe des Piperazinrings können die analytischen Eigenschaften des Moleküls gezielt verbessert werden, um es für empfindliche chromatographische Techniken zugänglich zu machen.[7]

Strategie 1: Acylierung für die GC-MS-Analyse

Die Acylierung ist eine robuste Derivatisierungsmethode für die GC-Analyse von Verbindungen, die aktive Wasserstoffatome enthalten, wie z. B. primäre und sekundäre Amine.[8][9][10] Die Reaktion führt den Ersatz des aktiven Wasserstoffs am Stickstoff des Piperazinrings durch eine Acylgruppe ein, wodurch die Polarität drastisch reduziert und die Flüchtigkeit sowie die thermische Stabilität des Analyten erhöht werden.[3][7]

Kausalität der Methodik: Die Verwendung von perfluorierten Anhydriden wie Heptafluorbuttersäureanhydrid (HFBA) ist besonders vorteilhaft. Die resultierenden Derivate sind nicht nur sehr flüchtig, sondern die perfluorierte Kette erhöht auch die Empfindlichkeit für den Elektroneneinfangdetektor (ECD) erheblich.[8][9] Für die Massenspektrometrie erzeugt die Derivatisierung eine charakteristische Massenverschiebung und spezifische Fragmentierungsmuster, die die Selektivität und Zuverlässigkeit der Identifizierung und Quantifizierung verbessern.

Experimentelles Protokoll: HFBA-Acylierung von MSP

Dieses Protokoll beschreibt die Derivatisierung von MSP mit Heptafluorbuttersäureanhydrid (HFBA) für die anschließende GC-MS-Analyse.

Benötigte Materialien:

  • 1-[4-(Methylsulfonyl)phenyl]piperazin (MSP) Standard

  • Heptafluorbuttersäureanhydrid (HFBA)

  • Ethylacetat (HPLC-Qualität)

  • Pyridin (wasserfrei)

  • Stickstoffgas (hochrein)

  • Mikroreaktionsgefäße (1 mL) mit Schraubverschluss

  • Heizblock

  • GC-MS-System

Protokollschritte:

  • Probenvorbereitung: Lösen Sie eine genau abgewogene Menge der MSP-Probe oder des Standards in Ethylacetat, um eine Konzentration von ca. 1 mg/mL zu erhalten.

  • Aliquotierung: Geben Sie 100 µL der Probenlösung in ein Mikroreaktionsgefäß.

  • Trocknung: Verdampfen Sie das Lösungsmittel unter einem sanften Strom von Stickstoffgas bei Raumtemperatur bis zur vollständigen Trockenheit. Es ist entscheidend, dass keine Feuchtigkeit zurückbleibt, da Wasser mit dem Derivatisierungsreagenz reagiert.[9]

  • Reagenzienzugabe: Geben Sie 100 µL Ethylacetat, 10 µL wasserfreies Pyridin (als Säurefänger) und 50 µL HFBA zum trockenen Rückstand.[9] Pyridin neutralisiert die als Nebenprodukt entstehende Heptafluorbuttersäure und verhindert so eine mögliche Zersetzung des Derivats oder eine Beschädigung der GC-Säule.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 70 °C in einem Heizblock. Die erhöhte Temperatur gewährleistet eine vollständige und zügige Reaktion.

  • Abkühlung und Trocknung: Kühlen Sie das Gefäß auf Raumtemperatur ab. Verdampfen Sie die Reagenzien und das Lösungsmittel erneut unter Stickstoff bis zur Trockenheit.

  • Rekonstitution: Lösen Sie den derivatisierten Rückstand in 200 µL Ethylacetat. Die Probe ist nun bereit für die Injektion in das GC-MS-System.

Workflow der GC-MS-Derivatisierung```dot

GCMS_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse P1 MSP-Probe in Ethylacetat lösen P2 Aliquoten & unter N2 zur Trockne eindampfen P1->P2 D1 Zugabe von Ethylacetat, Pyridin, HFBA P2->D1 D2 Inkubation (70°C, 30 min) D1->D2 D3 Abkühlen & unter N2 zur Trockne eindampfen D2->D3 A1 Rekonstitution in Ethylacetat D3->A1 A2 GC-MS-Injektion A1->A2

Abbildung 2: Reaktion von MSP mit NBD-Cl zur Bildung eines fluoreszierenden Derivats.

Tabelle 2: Empfohlene HPLC-FLD-Parameter
ParameterEmpfohlene Einstellung
HPLC-Säule C18-Umkehrphasensäule (z. B. 150 x 4,6 mm, 5 µm)
Mobile Phase Isokratisch oder Gradient aus Acetonitril und Wasser
Flussrate 1,0 mL/min
Säulentemperatur 35 °C [5]
Injektionsvolumen 10 µL [5]
Fluoreszenzdetektor Anregungswellenlänge (Ex): ~470 nm
Emissionswellenlänge (Em): ~530 nm (für NBD-Derivate)

Überlegungen zur Methodenvalidierung

Jede entwickelte Derivatisierungsmethode muss gemäß den Richtlinien (z. B. ICH Q2(R1)) validiert werden, um ihre Eignung für den vorgesehenen Zweck zu gewährleisten. Zu den wichtigsten Validierungsparametern gehören:

  • Spezifität: Die Fähigkeit, den Analyten eindeutig in Anwesenheit anderer Komponenten (z. B. API, Verunreinigungen, Derivatisierungs-Nebenprodukte) zu bestimmen.

  • Linearität: Nachweis, dass die Detektorantwort über einen definierten Konzentrationsbereich direkt proportional zur Konzentration des Analyten ist. [2][5]* Nachweis- und Bestimmungsgrenze (LOD/LOQ): Die niedrigsten Konzentrationen des Analyten, die zuverlässig nachgewiesen bzw. quantifiziert werden können. [2][5]* Präzision: Die Übereinstimmung zwischen einer Reihe von Messungen, ausgedrückt als Wiederholbarkeit (Intra-Assay) und intermediäre Präzision (Inter-Assay). [5][11]* Richtigkeit: Die Übereinstimmung zwischen dem gemessenen Wert und dem wahren Wert, oft durch Wiederfindungsstudien in gespikten Proben ermittelt. [5][12]* Robustheit: Die Fähigkeit der Methode, unbeeinflusst von kleinen, aber bewussten Änderungen der Methodenparameter zu bleiben, was ihre Zuverlässigkeit im Routineeinsatz belegt. [5]

Schlussfolgerung

Die Derivatisierung von 1-[4-(Methylsulfonyl)phenyl]piperazin ist ein entscheidender Schritt, um die analytischen Herausforderungen zu meistern, die mit seiner hohen Polarität und dem Fehlen eines Chromophors verbunden sind. Die Acylierung mit Reagenzien wie HFBA wandelt MSP in ein flüchtiges, thermisch stabiles Derivat um, das sich ideal für die empfindliche und selektive GC-MS-Analyse eignet. Alternativ ermöglicht die Fluoreszenzmarkierung mit NBD-Cl die Quantifizierung im Spurenbereich mittels HPLC-FLD, einer Technik, die für ihre außergewöhnliche Empfindlichkeit bekannt ist. Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide Grundlage für Forscher und Wissenschaftler, um robuste und zuverlässige analytische Methoden für die Qualitätskontrolle von MSP in der pharmazeutischen Entwicklung und Produktion zu etablieren.

Referenzen

  • Navaneeswari, R. and Reddy, P.R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Verfügbar unter: [Link]

  • Chen, Y. and Chen, Z. (2013). Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography. Analytical Methods, 5(5), 1235-1240. Verfügbar unter: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Verfügbar unter: [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Verfügbar unter: [Link]

  • Azmi, N.A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Verfügbar unter: [Link]

  • Chen, Y. and Chen, Z. (2013). Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive... RSC Publishing. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). Acylation Derivatization Reagents. Verfügbar unter: [Link]

  • Al-Janabi, A.S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Verfügbar unter: [Link]

  • Regis Technologies. (1998-99). GC Derivatization. Chromatography Catalog. Verfügbar unter: [Link]

  • Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. Verfügbar unter: [Link]

  • Xu, D., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. Analytical Sciences, 32(12), 1339-1344. Verfügbar unter: [Link]

  • Wada, M., et al. (2012). Simultaneous Determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in Rat Plasma by HPLC-fluorescence Detection and Its Application to Monitoring of These Drugs. Biomedical Chromatography, 26(1), 115-120. Verfügbar unter: [Link]

  • ResearchGate. (2025). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Verfügbar unter: [Link]

  • ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Verfügbar unter: [Link]

  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Verfügbar unter: [Link]

  • Obrnuta faza. (n.d.). Derivatizing Reagents. Verfügbar unter: [Link]

  • ResearchGate. (2012). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs. Verfügbar unter: [Link]

  • ResearchGate. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Verfügbar unter: [Link]

  • Yeh, M.K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). Verfügbar unter: [Link]

  • Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Verfügbar unter: [Link]

  • Semantic Scholar. (2008). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Verfügbar unter: [Link]

  • de Oliveira, A.R.M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 923. Verfügbar unter: [Link]

  • Sarna, K., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals. Verfügbar unter: [Link]

  • Tao, X., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry, 10, 834124. Verfügbar unter: [Link]

  • Sarna, K., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Verfügbar unter: [Link]

Sources

Application Note: High-Throughput Screening for GPCR Modulators Using 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Specifically, phenylpiperazines are integral components of numerous drugs targeting the central nervous system (CNS), acting on various G-protein coupled receptors (GPCRs) such as serotonergic and dopaminergic receptors.[3][4] Their structural rigidity and synthetic tractability make them ideal candidates for library synthesis and high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[5]

This application note focuses on 1-[4-(Methylsulfonyl)phenyl]piperazine , a compound that combines the well-established phenylpiperazine core with a methylsulfonylphenyl moiety. The methylsulfonyl group is a key functional group in modern drug design, often incorporated to enhance physicochemical properties like aqueous solubility, metabolic stability, and receptor binding affinity by acting as a strong hydrogen bond acceptor.[6] The strategic combination of these two pharmacophores suggests that this compound is a promising candidate for screening against GPCRs, particularly those whose signaling cascades involve secondary messengers like cyclic adenosine monophosphate (cAMP).

This guide provides a comprehensive, field-proven framework for utilizing this compound in a cell-based HTS assay designed to identify modulators of Gs or Gi-coupled GPCRs.

Hypothesized Mechanism of Action: Modulation of GPCR-cAMP Signaling

Based on the extensive pharmacology of the phenylpiperazine scaffold, we hypothesize that this compound acts as a modulator of a GPCR target. The phenylpiperazine core is proposed to bind within the receptor's orthosteric or an allosteric pocket. Upon binding, it may stabilize the receptor in an active or inactive conformation, thereby triggering or inhibiting downstream signaling.

Many GPCRs are coupled to heterotrimeric G proteins, which, upon receptor activation, modulate the activity of adenylyl cyclase (AC).

  • Gs-coupled receptors: Agonist binding activates AC, leading to an increase in intracellular cAMP levels.

  • Gi-coupled receptors: Agonist binding inhibits AC, leading to a decrease in intracellular cAMP levels.

Therefore, a primary HTS campaign can effectively use changes in intracellular cAMP concentration as a readout to identify the compound's activity and classify it as a potential agonist or antagonist of a target GPCR.

GPCR_cAMP_Pathway cluster_membrane Cell Membrane GPCR Target GPCR (Gs or Gi) G_protein G-Protein (Gs/Gi) GPCR->G_protein Activates/ Inhibits AC Adenylyl Cyclase (AC) cAMP cAMP (Second Messenger) AC->cAMP Catalyzes G_protein->AC Modulates Compound This compound (Test Ligand) Compound->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Hypothesized GPCR-cAMP signaling pathway modulated by the test compound.

High-Throughput Screening Protocol: Cell-Based cAMP Accumulation Assay

This protocol outlines a robust, miniaturized HTS assay using a competitive immunoassay format (e.g., HTRF®, AlphaScreen™) to quantify intracellular cAMP changes in response to the test compound. The assay is designed for 384-well or 1536-well plates to maximize throughput.[7][8]

Core Principle

The assay measures cAMP produced by cells. This endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the intracellular cAMP concentration.[7]

Materials and Reagents
ReagentDetails / Supplier
Cell Line HEK293 or CHO cells stably expressing the target GPCR.
This compound Purity >98%. Stock solution at 10 mM in DMSO.
Cell Culture Medium DMEM or F-12, 10% FBS, 1% Penicillin-Streptomycin.
Assay Buffer HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
PDE Inhibitor 3-isobutyl-1-methylxanthine (IBMX) at 0.5 M in DMSO.
Reference Agonist/Antagonist Known ligand for the target GPCR for use as a positive control.
cAMP Detection Kit Commercial kit (e.g., Cisbio HTRF, Revvity AlphaScreen).[8]
Microplates 384-well or 1536-well, low-volume, white, solid bottom.
Automation Liquid handler, plate reader compatible with detection technology.
Experimental Workflow: Screening for a Gs-Coupled Receptor Agonist

HTS_Workflow cluster_prep Assay Preparation cluster_assay Compound Stimulation & Lysis cluster_readout Data Acquisition & Analysis A1 1. Cell Seeding Seed GPCR-expressing cells into 384-well plates. Incubate 24h. A2 2. Compound Plating Prepare serial dilutions of test compound in assay plates. B1 3. Stimulation Add compound and PDE inhibitor to cells. Incubate at RT. A2->B1 B2 4. Cell Lysis & Detection Add lysis buffer containing cAMP detection reagents. B1->B2 C1 5. Signal Reading Incubate, then read plate on a compatible reader. B2->C1 C2 6. Data Analysis Normalize data, generate dose- response curves, calculate EC50. C1->C2

Caption: Step-by-step workflow for the HTS cAMP accumulation assay.

Detailed Step-by-Step Protocol
  • Cell Preparation and Seeding:

    • Culture the GPCR-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in fresh culture medium to the desired density (e.g., 2,500 cells/5 µL).

    • Using an automated dispenser, seed 5 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Plating:

    • Prepare a master plate of this compound by performing serial dilutions in DMSO.

    • Using a liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions from the master plate to the assay plates.

    • Include wells for controls:

      • Negative Control: DMSO only (baseline cAMP).

      • Positive Control: A known saturating concentration of a reference agonist (maximum cAMP).

  • Cell Stimulation:

    • Prepare a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (final concentration 500 µM) to prevent cAMP degradation.[9]

    • Add 5 µL of the stimulation buffer to all wells of the assay plate containing the seeded cells and pre-spotted compounds.

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Prepare the detection reagents according to the manufacturer's protocol (e.g., anti-cAMP antibody and labeled cAMP tracer).

    • Add 10 µL of the combined lysis buffer and detection reagents to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate using a microplate reader compatible with the chosen detection technology (e.g., HTRF or AlphaScreen).

Data Analysis and Interpretation

  • Normalization: Raw data from the plate reader should be normalized to the assay controls. The percent activity can be calculated as follows: % Activity = 100 * (Signal_well - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)

  • Dose-Response Curves: Plot the normalized percent activity against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the potency (EC₅₀ or IC₅₀) and efficacy (% max response).

  • Hit Identification: A "hit" is defined as a compound that shows a statistically significant, concentration-dependent effect. A common threshold is a compound with an efficacy greater than 3 standard deviations from the mean of the negative controls.

ParameterDescriptionTypical Value for a "Hit"
EC₅₀ (Agonist) Concentration for 50% of maximal stimulation.< 10 µM
IC₅₀ (Antagonist) Concentration for 50% of maximal inhibition.< 10 µM
Z'-factor A measure of assay quality and robustness.[5]> 0.5
Signal-to-Background Ratio of the mean signal of positive controls to negative controls.> 5

Safety and Handling

Researchers must adhere to standard laboratory safety protocols when handling this compound and its reagents.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Avoid breathing dust or vapors. Use in a well-ventilated area or a chemical fume hood.[10] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of high interest for GPCR-targeted drug discovery. Its chemical architecture leverages the proven GPCR-binding properties of the phenylpiperazine scaffold, enhanced by the favorable physicochemical characteristics of the methylsulfonyl group. The detailed HTS protocol provided here offers a validated, efficient, and robust method for screening this compound and similar libraries to identify novel agonists or antagonists of cAMP-modulating GPCRs. This framework enables the rapid identification of high-quality hits, accelerating the critical early stages of the drug discovery pipeline.

References

  • Andreozzi, G., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules.
  • Assay Genie. (n.d.). Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit.
  • Barbera, T., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences.
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery.
  • Corvino, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Center for Biotechnology Information.
  • Di Mauro, G., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Center for Biotechnology Information.
  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay User Manual.
  • Gyll, J. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg.
  • He, L., et al. (2018). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules.
  • Kothayer, H., et al. (2021). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. ResearchGate.
  • Li, Z., et al. (2018). Recent progress in assays for GPCR drug discovery. Journal of Pharmacological and Toxicological Methods.
  • Millipore Sigma. (n.d.). 1-Phenylpiperazine.
  • National Center for Biotechnology Information. (n.d.). Evaluation of phenylpiperazines as targeting agents for neuroblastoma.
  • Protocols.io. (2018). Fluo-8 Calcium Flux Assay.
  • PubChem. (n.d.). 1-Phenylpiperazine.
  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • ResearchGate. (n.d.). Calcium Flux Assay Protocol.
  • The Hive Lofts. (2023). Calcium Flux Assay: Enhance Intracellular Calcium Detection.
  • University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL.
  • Wang, H., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences.
  • Agilent. (2021). High-Throughput GPCR Assay Development.
  • Drug Hunter. (2023). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.
  • DailyMed. (n.d.). Label: FIROCOXIB FOR HORSES- firocoxib tablet.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Google Patents. (n.d.). NO321042B1 - (Methylsulfonyl) phenyl-2- (5H) -furanones, pharmaceutical compositions comprising the compounds, and use of the compounds for the preparation of drugs as COX-2 inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the synthesis of 1-[4-(Methylsulfonyl)phenyl]piperazine, including troubleshooting common issues and detailed protocols for researchers.

Welcome to the technical support center for the synthesis of this compound. This valuable intermediate is a cornerstone in the development of numerous pharmaceuticals, making its efficient and scalable synthesis a critical objective for medicinal and process chemists. This guide is structured to provide in-depth, field-proven insights into the most common synthetic routes, offering robust troubleshooting strategies and detailed experimental protocols to address challenges encountered in the laboratory.

Overview of Synthetic Strategies

The synthesis of this compound primarily involves the formation of an aryl C-N bond between the piperazine ring and the methylsulfonyl-substituted phenyl group. Two predominant and highly effective methods are employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods depends on factors such as starting material availability, cost, scalability, and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This method relies on the activation of an aryl halide by a strong electron-withdrawing group, such as the methylsulfonyl (-SO₂Me) group.[1] The sulfonyl group, positioned para to the leaving group (e.g., a halogen), strongly acidifies the ring, making it susceptible to attack by a nucleophile like piperazine.[2] This approach is often preferred for its cost-effectiveness as it avoids the use of expensive transition metal catalysts.[3]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction has become a staple in modern organic synthesis for its broad substrate scope and high functional group tolerance.[4][5] It allows for the coupling of aryl halides or triflates with amines under relatively mild conditions, making it an excellent alternative when SNAr reactions are sluggish or incompatible with other functional groups on the substrate.[6]

Table 1: Comparison of Primary Synthetic Routes
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-Elimination via Meisenheimer complex[1]Palladium-catalyzed cross-coupling[7]
Key Reagents Aryl halide with activating group, Piperazine, BaseAryl halide/triflate, Piperazine, Pd-catalyst, Ligand, Base
Advantages Cost-effective (no metal catalyst), simpler workupBroad substrate scope, high yields, mild conditions[4]
Disadvantages Requires a highly activated aryl halide, may need high temperaturesCost of catalyst/ligand, sensitivity to air/moisture[5]
Typical Halide Reactivity F > Cl >> Br > I[2]I > Br > OTf > Cl[5]

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses specific challenges that may arise during the synthesis of this compound in a direct question-and-answer format.

Issue 1: Low Yield of Mono-Substituted Product & Formation of Di-Substituted Byproduct

Question: My reaction produces a low yield of the desired this compound, with a significant amount of the 1,4-bis[4-(methylsulfonyl)phenyl]piperazine byproduct. How can I improve selectivity for mono-substitution?

Answer: This is a classic challenge in piperazine chemistry, arising from the comparable nucleophilicity of both nitrogen atoms.[8] The initially formed mono-substituted product can compete with unreacted piperazine for the aryl halide, leading to the di-substituted impurity. Several strategies can be employed to maximize mono-selectivity:

  • Stoichiometry Control (Piperazine Excess): The most straightforward method is to use a large excess of piperazine (typically 5-10 equivalents) relative to the aryl halide.[9] This statistically favors the reaction of the aryl halide with an unsubstituted piperazine molecule, effectively "outcompeting" the mono-substituted product.

  • Slow Addition of Reagents: A slow, controlled addition of the aryl halide to the reaction mixture (containing piperazine and base) can maintain a low concentration of the electrophile, further minimizing the chance of a second substitution.[8]

  • Use of a Mono-Protected Piperazine: A highly effective, albeit multi-step, approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group renders one nitrogen non-nucleophilic, ensuring that the reaction occurs exclusively at the free secondary amine. The protecting group is then removed in a subsequent step, typically with an acid like trifluoroacetic acid (TFA) or HCl.

G start Low Mono-Substitution Yield (High Di-Substitution) strategy1 Increase Piperazine Excess (5-10 eq.) start->strategy1 strategy2 Slowly Add Aryl Halide start->strategy2 strategy3 Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) start->strategy3 outcome Improved Mono-Selectivity strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Troubleshooting workflow for low mono-substitution yield.

Issue 2: Sluggish or Incomplete Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction with 1-chloro-4-(methylsulfonyl)benzene is very slow and gives poor conversion. What can I do to optimize it?

Answer: While the methylsulfonyl group is a strong activator, several factors can impede an SNAr reaction. Here’s how to troubleshoot:

  • Leaving Group Choice: The rate of SNAr reactions is highly dependent on the electronegativity of the leaving group, not its bond strength to carbon. The established order of reactivity is F > Cl > Br > I.[2] If you are using an aryl chloride or bromide, switching to the corresponding aryl fluoride (e.g., 1-fluoro-4-(methylsulfonyl)benzene) will dramatically increase the reaction rate. The highly electronegative fluorine atom polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.

  • Solvent and Temperature: SNAr reactions are best performed in polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solvate the cation of the base but do not hydrogen-bond with the nucleophile, preserving its reactivity. Increasing the reaction temperature (typically 80-120 °C) is also a common strategy to accelerate the reaction.

  • Base Selection: A base is required to deprotonate the piperazine nitrogen after it adds to the ring, or to act as an acid scavenger for the HX generated. Common choices include inorganic bases like K₂CO₃ or Cs₂CO₃, or organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions, a stronger base may be beneficial.

Table 2: SNAr Optimization Parameters
ParameterRecommendationRationale
Aryl Halide Use 1-fluoro-4-(methylsulfonyl)benzeneFluorine is the most activating leaving group for SNAr.[2]
Solvent DMSO, DMF, NMPPolar aprotic solvents enhance nucleophilicity.
Temperature 80-120 °CProvides activation energy for the reaction.
Base K₂CO₃, Cs₂CO₃, TEANeutralizes the generated acid (HX).
Issue 3: Low Yield in Buchwald-Hartwig Amination

Question: I am consistently getting low yields for my N-aryl piperazine synthesis using the Buchwald-Hartwig reaction. What are the potential causes and how can I optimize it?

Answer: Low yields in Buchwald-Hartwig aminations can often be traced to catalyst deactivation, suboptimal ligand/base combination, or the presence of impurities.[9]

  • Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical.[8] For electron-deficient aryl halides like those bearing a sulfonyl group, electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos, SPhos) are often required to promote the reductive elimination step. It is highly recommended to screen a small panel of ligands to identify the optimal choice for your specific substrate.

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the piperazine to form the active nucleophile. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly for more sensitive substrates.

  • Anhydrous and Inert Conditions: The palladium(0) catalytic species is sensitive to oxygen, and water can interfere with the reaction by hydrolyzing the phosphine ligands or reacting with the base.[8] Ensure that your solvent is anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) from start to finish.

G Pd0 Pd(0)Ln PdII Ar-Pd(II)-X (Ln) Pd0->PdII Oxidative Addition ArX Ar-X ArX->PdII PdII_Pip Ar-Pd(II)-Pip (Ln) PdII->PdII_Pip Ligand Exchange PipH Piperazine-H PipH->PdII_Pip Base Base Base->PdII_Pip PdII_Pip->Pd0 Reductive Elimination ArPip Ar-Piperazine PdII_Pip->ArPip

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Issue 4: Difficulty in Product Purification

Question: I am struggling to purify the final product. It seems to be contaminated with excess piperazine and inorganic salts. What is an effective purification strategy?

Answer: Purifying polar, basic compounds like this compound can be challenging. A multi-step approach is often most effective.

  • Aqueous Workup / Acid-Base Extraction: After the reaction is complete, the first step is typically an aqueous workup. To remove excess piperazine, an acid-base extraction is highly effective.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute acid solution (e.g., 1 M HCl). Your desired product, being basic, will move into the aqueous layer as the hydrochloride salt, while non-basic organic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 2 M NaOH) to a pH > 12. This will deprotonate your product, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.

    • Wash the final organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Crystallization/Recrystallization: This is the preferred method for obtaining high-purity material on a large scale. The crude product obtained from the workup can often be recrystallized from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane mixtures).

  • Silica Gel Chromatography: While effective, chromatography can lead to product loss on the column due to the basic nature of the free amine. If chromatography is necessary, consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and prevent streaking.

Standard Operating Protocols

The following are generalized, step-by-step protocols. Researchers should optimize these conditions based on their specific substrates and laboratory setup.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Materials:

    • 1-Fluoro-4-(methylsulfonyl)benzene (1.0 eq.)

    • Piperazine (5.0 eq.)

    • Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine, potassium carbonate, and DMSO under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

    • Add 1-fluoro-4-(methylsulfonyl)benzene to the mixture.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water, which should cause the product to precipitate.

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of water to remove excess piperazine and inorganic salts.

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • Materials:

    • 1-Bromo-4-(methylsulfonyl)benzene (1.0 eq.)

    • Piperazine (1.2 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq.)

    • RuPhos (0.02 eq.)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

    • Toluene (Anhydrous)

  • Procedure:

    • To a flame-dried Schlenk flask, add the Pd₂(dba)₃ catalyst, RuPhos ligand, and sodium tert-butoxide under an inert (Argon or Nitrogen) atmosphere.

    • Add 1-bromo-4-(methylsulfonyl)benzene and piperazine to the flask.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and perform an acid-base extraction as described in the purification section to isolate the product.

    • Dry the final organic layer, concentrate under reduced pressure, and purify the crude solid by recrystallization or chromatography.

Analytical Characterization

Confirming the identity and purity of the final product is a critical final step.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure.[10] The ¹H NMR will show characteristic peaks for the aromatic protons on the methylsulfonylphenyl ring, the methyl protons of the sulfonyl group, and the methylene protons of the piperazine ring.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the compound (C₁₁H₁₆N₂O₂S, MW: 240.32 g/mol ).[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of the final compound.[10] A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like formic acid is typically used.

References

  • Wikipedia Contributors. (2023). Piperazine. Wikipedia. [Link]
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • MDPI. (2021).
  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]
  • Wikipedia Contributors. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Purification challenges of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[4-(Methylsulfonyl)phenyl]piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and handling of this compound.

Q1: What are the basic physical and chemical properties of this compound?

This compound is typically a solid at room temperature.[1] Key properties are summarized in the table below. The molecule contains a basic piperazine ring and a polar, aprotic methylsulfonyl group, which dictate its solubility and chemical behavior.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂O₂S[2][3]
Molecular Weight 240.32 - 240.33 g/mol [1][3][4]
Appearance Solid[1]
CAS Number 187669-60-9[1][2][3]
pKa (Piperazine) pKa1 ≈ 5.35, pKa2 ≈ 9.73[5]

Q2: What are the most common impurities I should expect in my crude this compound?

The impurity profile largely depends on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAᵣ) reaction between piperazine and an activated aryl sulfone. Based on this, you can anticipate the following:

  • Unreacted Piperazine: As a starting material, excess piperazine is often used to minimize disubstitution and can remain in the crude product.[6] Piperazine is highly water-soluble, a property that can be exploited for its removal.[7][8]

  • Unreacted Aryl Precursor: The starting material, such as 1-fluoro-4-(methylsulfonyl)benzene or 1-chloro-4-(methylsulfonyl)benzene, may persist if the reaction does not go to completion.

  • Disubstituted By-product: A significant by-product can be the symmetrical 1,4-bis[4-(methylsulfonyl)phenyl]piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the aryl precursor.[6] Controlling the stoichiometry and reaction conditions is key to minimizing its formation.[6]

  • Solvent Residues: Residual solvents from the reaction (e.g., DMF, NMP, DMSO) or work-up (e.g., ethyl acetate, dichloromethane) are common.

  • Degradation Products: While the methylsulfonyl group is generally robust, phenylpiperazines can be susceptible to degradation, particularly under harsh acidic, basic, or oxidative conditions.

Q3: How should I store this compound to maintain its purity?

To ensure long-term stability, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] The piperazine moiety can slowly absorb atmospheric carbon dioxide and water, so a well-sealed container is crucial.[5] Phenylpiperazines, in general, show greater degradation over time when stored at room temperature compared to refrigerated or frozen conditions.[9]

Part 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My TLC/LC-MS shows two major spots/peaks. One is my product, and the other is a less polar, higher molecular weight species. What is it and how do I remove it?

  • Probable Cause: This is a classic sign of the disubstituted by-product, 1,4-bis[4-(methylsulfonyl)phenyl]piperazine. The second aryl group makes the molecule larger and less polar than your desired monosubstituted product, causing it to have a higher Rf on a normal-phase TLC plate and potentially a shorter retention time in reversed-phase HPLC. The formation of this impurity is a common challenge in reactions with piperazine.[6]

  • Recommended Solutions:

    • Flash Column Chromatography: This is the most effective method for separating mono- and disubstituted products. The polarity difference is usually sufficient for good separation on silica gel. See Protocol 2 for a detailed methodology.

    • Recrystallization (Solvent Selection is Key): If the concentration of the by-product is not too high, careful recrystallization can be effective. The disubstituted product is more symmetric and less polar, giving it different solubility properties. You may find a solvent system where the desired product is soluble when hot but crystallizes upon cooling, while the less soluble by-product can be removed via hot filtration, or vice-versa. Refer to Protocol 1 .

Q5: My crude product is an intractable oil that won't crystallize. How can I purify it?

  • Probable Cause: The presence of significant amounts of impurities, such as residual high-boiling solvents (e.g., DMSO, NMP) or other oily by-products, can act as an "eutectic" mixture, depressing the melting point and preventing crystallization.

  • Recommended Solutions:

    • Acid-Base Extraction: This is an exceptionally powerful technique for purifying basic compounds like yours from non-basic or weakly basic impurities. By converting your product into its water-soluble salt, you can effectively wash away organic-soluble neutral or acidic impurities. See Protocol 3 for a step-by-step guide.

    • Flash Column Chromatography: If the impurities are not removable by extraction, chromatography is the next logical step. The crude oil can be dissolved in a minimal amount of solvent and loaded directly onto a silica gel column.[10] See Protocol 2 .

Q6: I've purified my compound by column chromatography, but my NMR spectrum shows broad peaks and the yield is low. What went wrong?

  • Probable Cause: Strong, irreversible binding of your basic compound to the acidic silica gel stationary phase. The piperazine nitrogens can interact with the acidic silanol (Si-OH) groups on the silica surface, leading to significant peak tailing, poor resolution, and loss of material on the column. This is a common issue when purifying amines via normal-phase chromatography.[11]

  • Recommended Solutions:

    • Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to suppress the interaction with silica.

      • Triethylamine (Et₃N): Add 0.1-1% (v/v) triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

      • Ammonia: Using a solvent saturated with ammonia (e.g., 7N NH₃ in Methanol) as the polar component of your eluent system (e.g., Dichloromethane/Methanol/NH₃) is also highly effective.

    • Consider an Alternative Stationary Phase: If issues persist, switch to a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like aminopropyl-functionalized silica.[12]

Q7: After an aqueous workup, I have trouble removing water from my final product. How can I dry it effectively?

  • Probable Cause: The polar sulfone and basic piperazine groups can form strong hydrogen bonds with water, making it difficult to remove by simple evaporation.

  • Recommended Solutions:

    • Azeotropic Removal: Dissolve the product in a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol. Evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times. The toluene will co-distill with the trace water, effectively drying the sample.

    • High-Vacuum Drying: Place the sample in a vacuum oven or under a high-vacuum line (using a Schlenk line or similar apparatus) for several hours. Gentle heating (e.g., 40-50 °C) can accelerate the process, but first ensure your compound is thermally stable at that temperature.

    • Lyophilization (Freeze-Drying): If the product is dissolved in a suitable solvent like water or 1,4-dioxane, lyophilization can be an excellent, albeit slower, method for removing final traces of solvent without heat.

Part 3: Purification Decision & Workflow

The choice of purification strategy depends on the physical state of your crude product and the nature of the impurities. The following diagram provides a general decision-making workflow.

Purification_Workflow Crude Crude Product (Post-Reaction Workup) IsSolid Is the product a solid? Crude->IsSolid Recrystallize Attempt Recrystallization (Protocol 1) IsSolid->Recrystallize Yes IsOily Is the product an oil or does it fail to crystallize? IsSolid->IsOily No CheckPurity1 Check Purity (TLC, LC-MS, NMR) Recrystallize->CheckPurity1 PureProduct1 Pure Product CheckPurity1->PureProduct1 Purity OK CheckPurity1->IsOily Impure AcidBase Perform Acid-Base Extraction (Protocol 3) IsOily->AcidBase Yes CheckPurity2 Check Purity AcidBase->CheckPurity2 PureProduct2 Pure Product CheckPurity2->PureProduct2 Purity OK Column Perform Column Chromatography (Protocol 2) CheckPurity2->Column Impure CheckPurity3 Check Purity Column->CheckPurity3 CheckPurity3->Column Still Impure (Re-evaluate conditions) PureProduct3 Pure Product CheckPurity3->PureProduct3 Purity OK

Caption: General decision workflow for purification.

Part 4: Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is finding a solvent that dissolves the product well when hot but poorly when cold.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see table below) at room temperature and then upon heating. A good solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities (like the disubstituted by-product) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table of Suggested Solvents for Screening:

Solvent Class Boiling Point (°C) Notes
Isopropanol Polar Protic 82.5 Often a good starting point for piperazine derivatives.[13]
Ethanol Polar Protic 78.4 Similar to isopropanol, good general-purpose solvent.[8]
Ethyl Acetate Polar Aprotic 77.1 May work well, or in combination with a non-polar solvent like hexanes.
Toluene Non-polar 110.6 Useful for removing non-polar impurities.

| Water | Polar Protic | 100.0 | Can be used as an anti-solvent with alcohols like ethanol. |

Protocol 2: Purification by Flash Column Chromatography

This technique is excellent for separating compounds with different polarities, such as the desired product from starting materials and the disubstituted by-product.[10]

Step-by-Step Methodology:

  • TLC Analysis: Develop an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should give your product an Rf value of ~0.25-0.35 and show good separation from all impurities. A typical starting point is a mixture of a non-polar solvent (Hexanes or Dichloromethane) and a polar solvent (Ethyl Acetate or Methanol).

    • Pro-Tip: Add 0.5% triethylamine to the eluent to prevent peak tailing.

  • Column Packing: Prepare a silica gel column in your chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane, methanol). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully load this powder onto the top of the column.

  • Elution: Begin elution with the mobile phase, collecting fractions in test tubes. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Acid-Base Extraction

This protocol exploits the basicity of the piperazine ring to separate the target compound from neutral or acidic impurities.

AcidBase_Workflow start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) extract 2. Extract with Aqueous Acid (1M HCl) (Repeat 2-3 times) start->extract separate1 3. Separate Layers extract->separate1 org_layer Organic Layer (Contains Neutral/Acidic Impurities) DISCARD separate1->org_layer Organic aq_layer Aqueous Layer (Contains Protonated Product [R-NH₂⁺Cl⁻]) separate1->aq_layer Aqueous basify 4. Cool Aqueous Layer in Ice Bath & Basify with NaOH (e.g., 6M) until pH > 11 aq_layer->basify precipitate 5. Isolate Product basify->precipitate filter If Precipitate Forms: Filter, Wash with Water, Dry precipitate->filter extract_back If No Precipitate (or Oily): Extract back into Organic Solvent (e.g., DCM, EtOAc), Dry, Evaporate precipitate->extract_back

Caption: Workflow for purification via acid-base extraction.

Part 5: Purity Assessment

After purification, it is critical to confirm the purity and identity of this compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot (under different visualization methods like UV light and iodine staining) indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0) is a common setup for analyzing piperazine derivatives.[14] Purity is determined by the area percentage of the main product peak.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. The spectrum should be clean, with sharp signals corresponding to the expected structure and correct integration values. The absence of signals from starting materials, by-products, or solvents confirms purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

By applying the principles and protocols outlined in this guide, researchers can confidently address the purification challenges associated with this compound, ensuring the high-quality material required for successful research and development.

References

  • Štefko, M., Kertész, M., & Addová, G. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2179. [Link]
  • National Center for Biotechnology Information (n.d.). Piperazine. PubChem Compound Summary for CID 4837.
  • National Center for Biotechnology Information (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine. PubChem Compound Summary for CID 735904.
  • Štefko, M., Kertész, M., & Addová, G. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
  • DeVries, G. L. (1959). Purification of piperazine. U.S. Patent No. 2,919,275.
  • Solubility of Things. (n.d.). Piperazine.
  • ChemSrc. (2024). 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • Wong, M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121. [Link]
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 341-348. [Link]
  • Diness, F., Meldal, M., & Jacobsen, C. B. (2017). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. European Patent No. EP 3414231 B1.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.
  • Gumieniak, J., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 1-8. [Link]
  • Wikipedia. (n.d.). Piperazine.

Sources

Introduction: The Challenge of Synthesizing 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-[4-(Methylsulfonyl)phenyl]piperazine. As Senior Application Scientists, we understand that optimizing synthetic routes to improve yield and purity is paramount for research and development. This guide is structured to provide direct, actionable solutions to common challenges encountered during this specific synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.

This compound is a crucial building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, incomplete reactions, and challenging purifications. The primary synthetic routes involve the coupling of piperazine with a 4-(methylsulfonyl)phenyl halide. The two most common strategies are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The success of the synthesis hinges on carefully controlling reaction parameters to favor the desired mono-arylated product and minimize side reactions.

Synthetic Strategies at a Glance

The choice between SNAr and Buchwald-Hartwig amination depends on the available starting materials, cost considerations, and scalability. The strong electron-withdrawing nature of the methylsulfonyl group makes the aryl ring highly susceptible to nucleophilic attack, often making the catalyst-free SNAr route a viable and cost-effective option[1][2]. However, for less reactive aryl halides or for achieving higher yields under milder conditions, the palladium-catalyzed Buchwald-Hartwig reaction is a powerful alternative[3][4].

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst Typically none required (substrate is "activated")Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) required[4]
Ligand NonePhosphine-based ligand (e.g., BINAP, Xantphos) required[3]
Key Reagents Aryl halide (F > Cl > Br), Piperazine, Base (e.g., K₂CO₃, Et₃N)Aryl halide/triflate, Piperazine, Stronger Base (e.g., NaOt-Bu, K₃PO₄)[4]
Pros Lower cost, simpler reaction setup, no metal contaminationBroader substrate scope, often higher yields, milder conditions possible[3]
Cons Requires activated aryl halide, may need higher temperaturesHigher cost, potential for metal contamination, oxygen sensitivity[4]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

A1: Low yield is a common issue stemming from several potential sources. A systematic diagnosis is key.

  • Cause 1: Inefficient Nucleophilic Attack (SNAr). The reaction relies on the piperazine nitrogen attacking the electron-deficient aryl ring. If the reaction conditions do not favor this, the yield will suffer.

    • Solution: Ensure your base is adequate. While piperazine is a nucleophile, a base like K₂CO₃ or Et₃N is often required to scavenge the HX formed during the reaction, driving the equilibrium forward. In some cases, a stronger base may be needed to deprotonate one piperazine nitrogen, increasing its nucleophilicity[5]. Also, consider the solvent. Polar aprotic solvents like DMSO or DMF are excellent for SNAr reactions as they solvate the cation but leave the nucleophile relatively free, enhancing its reactivity[6].

  • Cause 2: Inactive Catalyst (Buchwald-Hartwig). The palladium catalyst cycle is sensitive to impurities and reaction conditions.

    • Solution: Ensure your reagents and solvent are anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive[4]. The choice of base is also critical; it must be strong enough to deprotonate the piperazine without degrading the ligand or substrate. Sodium tert-butoxide (NaOt-Bu) is common, but potassium phosphate (K₃PO₄) can be a milder, effective alternative[7].

  • Cause 3: Sub-optimal Temperature.

    • Solution: For SNAr reactions, higher temperatures (e.g., 80-120 °C) are often necessary to overcome the activation energy barrier[2]. For Buchwald-Hartwig reactions, temperatures are typically lower, but an initial screen from 80-110 °C is a good starting point. Monitor the reaction by TLC or LCMS to track progress and identify potential decomposition at higher temperatures.

Q2: The reaction stalls and never reaches full conversion, even after extended reaction times. How can I drive it to completion?

A2: A stalled reaction often points to reagent degradation, catalyst deactivation, or an unfavorable equilibrium.

  • Cause 1: Catalyst Deactivation (Buchwald-Hartwig). The active Pd(0) species can be sensitive and may degrade over the course of the reaction, especially at high temperatures or if impurities are present.

    • Solution: Consider a more robust ligand. Sterically hindered biarylphosphine ligands (e.g., those developed by Buchwald's group) are designed to promote reductive elimination and stabilize the catalyst, leading to higher turnover numbers and longer catalyst lifetimes[8]. You could also try adding a fresh portion of the catalyst and ligand midway through the reaction, although this is less ideal.

  • Cause 2: Product Inhibition. In some cases, the product itself can coordinate to the catalyst or reagents, slowing the reaction down.

    • Solution: This is more difficult to diagnose and solve. The primary solution is to ensure the initial reaction conditions (catalyst loading, temperature, concentration) are optimized to achieve full conversion as quickly as possible before inhibition becomes a significant factor.

  • Cause 3: Insufficient Base. As the reaction proceeds, an acid (HX) is generated. If the base is not sufficient in quantity or strength, the pH of the reaction mixture will drop, protonating the piperazine and shutting down its nucleophilicity.

    • Solution: Ensure you are using at least 2.0-2.5 equivalents of base, particularly if using a weaker base like K₂CO₃.

Q3: I'm observing a significant amount of a non-polar side product, likely the N,N'-bis-[4-(methylsulfonyl)phenyl]piperazine. How can I improve selectivity for the mono-arylated product?

A3: This is the most common selectivity challenge in this synthesis. The mono-substituted product is also a nucleophile and can react with a second molecule of the aryl halide.

  • Solution 1: Use an Excess of Piperazine. This is the most straightforward solution. By Le Châtelier's principle, using a large excess of piperazine (3 to 10 equivalents) statistically favors the reaction of the aryl halide with the abundant, unreacted piperazine over the less concentrated mono-substituted product[9]. The downside is the need to remove the excess piperazine during workup.

  • Solution 2: Use a Piperazine Salt. Employing piperazine monohydrochloride or monoacetate effectively protects one of the nitrogen atoms through protonation. This leaves only one nitrogen free to act as a nucleophile, dramatically improving selectivity for the mono-substituted product[10].

  • Solution 3: Controlled Addition. Add the aryl halide slowly (e.g., via syringe pump) to a solution containing the piperazine and base. This maintains a low concentration of the electrophile at all times, further favoring the reaction with the highly concentrated piperazine starting material.

Q4: Purification is difficult, and I'm losing a significant portion of my product during workup and chromatography.

A4: The basic nature of the product can be both a challenge and an advantage for purification.

  • Solution 1: Acid-Base Extraction. After the reaction, the excess piperazine and the desired product are both basic. A common purification technique involves dissolving the crude material in a non-polar organic solvent (like dichloromethane or ethyl acetate) and washing with water to remove inorganic salts. Then, extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic product and any remaining piperazine will move into the aqueous layer as their respective hydrochloride salts. The non-polar bis-arylated side product will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to a pH > 10, and the purified product can be back-extracted into an organic solvent[11].

  • Solution 2: Crystallization. this compound is often a crystalline solid. After an initial workup, attempt to crystallize the crude product from a suitable solvent system, such as isopropanol, ethanol, or ethyl acetate/heptane mixtures[10]. This can be a highly effective method for removing both more and less polar impurities.

  • Solution 3: Chromatography Considerations. If column chromatography is necessary, be aware that the basic nitrogen can interact strongly with silica gel, leading to streaking and poor separation. To mitigate this, consider pre-treating the silica gel with triethylamine or adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to your eluent system. This deactivates the acidic sites on the silica and improves peak shape.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred: SNAr or Buchwald-Hartwig?

A: For this specific target, the SNAr route is often preferred in an industrial setting due to its simplicity and lower cost (no palladium catalyst or expensive ligand needed). The methylsulfonyl group is a powerful electron-withdrawing group that strongly activates the aryl ring for nucleophilic attack, especially if the leaving group is fluorine or chlorine[1]. However, for small-scale lab synthesis where maximizing yield is the primary goal, or if the starting material is an aryl bromide or iodide, the Buchwald-Hartwig amination often provides a more reliable and higher-yielding route[3][12].

Q: What are the critical parameters to control for a successful SNAr reaction?

A: The three most critical parameters are:

  • Leaving Group: The reactivity order is F > Cl > Br > I. A fluoro or chloro-substituted starting material is ideal[1].

  • Solvent: A polar aprotic solvent (DMSO, DMF, NMP) is crucial to facilitate the formation of the charged Meisenheimer complex intermediate[6].

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. Monitor for decomposition if pushing the temperature above ~120 °C.

Q: How do I choose the right catalyst/ligand system for a Buchwald-Hartwig amination?

A: The choice is vast and can be complex. For coupling a secondary amine like piperazine, a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bidentate phosphine ligand such as BINAP or Xantphos[3]. These ligands are known to facilitate the C-N reductive elimination step. For more challenging couplings, sterically hindered biarylphosphine ligands often give superior results[8].

Q: What are the key safety considerations for this synthesis?

A: Standard laboratory safety practices should always be followed. Specific hazards include:

  • Piperazine: Corrosive and a sensitizer. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: DMF and DMSO have specific health risks and can facilitate skin absorption of other chemicals. Toluene is flammable and toxic. Always consult the Safety Data Sheet (SDS) for all reagents.

  • Bases: Strong bases like NaOt-Bu are corrosive and react violently with water.

  • Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care as they are heavy metals.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the key chemical transformation and the general laboratory process.

SNAr_Mechanism Figure 1: S-N-Ar Reaction Mechanism reactants Piperazine + 4-Fluoro(methylsulfonyl)benzene meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer Addition (Nucleophilic Attack) product This compound + HF meisenheimer->product Elimination (Loss of F⁻)

Caption: SNAr Reaction Mechanism

Experimental_Workflow Figure 2: General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Reaction Setup (Inert atmosphere, add reagents) reflux 2. Heating & Stirring (e.g., 100 °C, 12-24h) setup->reflux monitor 3. Monitor Progress (TLC / LCMS) reflux->monitor quench 4. Quench & Dilute monitor->quench extract 5. Liquid-Liquid Extraction quench->extract purify 6. Purify (Crystallization or Chromatography) extract->purify characterize 7. Characterization (NMR, MS, Yield) purify->characterize

Caption: General Experimental Workflow

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree start Low Yield or Stalled Reaction check_sm Check TLC/LCMS: Starting Material (SM) Consumed? start->check_sm sm_present SM Present check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause_inactive Cause: Inactive Reagents or Conditions Too Mild sm_present->cause_inactive solution_inactive Solution: - Increase Temperature - Check Base/Catalyst Activity - Ensure Anhydrous Conditions cause_inactive->solution_inactive check_product Desired Product Observed? sm_gone->check_product product_present Yes, but yield is low check_product->product_present Yes product_absent No, or only traces check_product->product_absent No cause_loss Cause: Loss during Workup/Purification product_present->cause_loss solution_loss Solution: - Optimize Acid/Base Extraction - Develop Crystallization Protocol - Use Amine-Treated Silica Gel cause_loss->solution_loss cause_decomp Cause: Product Decomposition or Side Reactions product_absent->cause_decomp solution_decomp Solution: - Lower Reaction Temperature - Check for Side Products (e.g., bis-arylation) - Use Excess Piperazine for Selectivity cause_decomp->solution_decomp

Caption: Troubleshooting Decision Tree

Appendix: Example Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Method

This protocol is a representative procedure and may require optimization.

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (5.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and dimethyl sulfoxide (DMSO, approx. 0.5 M relative to the limiting reagent).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-fluoro-4-(methylsulfonyl)benzene (1.0 eq.).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% Et₃N) or LCMS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by crystallization from isopropanol or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to afford the title compound.

Protocol 2: Buchwald-Hartwig Amination Method

This protocol requires strict inert atmosphere techniques.

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., Xantphos, 0.04 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add 1-bromo-4-(methylsulfonyl)benzene (1.0 eq.) and piperazine (1.2 eq.) followed by anhydrous toluene (approx. 0.2 M).

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours under argon.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue using the methods described in Protocol 1 (acid-base extraction, crystallization, or chromatography).

References
  • Wikipedia. Piperazine.
  • Ali, A., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Li, B., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • Wikipedia. Buchwald–Hartwig amination.
  • Sharma, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.
  • Al-Ostath, A., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents. PubMed Central.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Ismalaj, E., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • PubChem. 1-(4-Methylsulfonylphenyl)sulfonylpiperazine.
  • Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • European Patent Office. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.
  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • ResearchGate. Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.
  • Google Patents. Purification of piperazine.
  • Organic Chemistry Portal. Piperazine synthesis.
  • MDPI. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
  • Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine.
  • European Patent Office. PROCESS FOR PREPARING N-(4-HYDROXYPHENYL)-N'-(4'-AMINOPHENYL)-PIPERAZINE.
  • Organic Syntheses. Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-.

Sources

Technical Support Center: Crystallization of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 1-[4-(Methylsulfonyl)phenyl]piperazine. As a key intermediate in pharmaceutical synthesis, achieving a robust and reproducible crystallization process is paramount for ensuring high purity, consistent physical properties, and reliable downstream performance.[1][2] Crystallization is not merely a purification step; it is a critical control point that defines the quality and consistency of the final active pharmaceutical ingredient (API).[1][3]

This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory and during scale-up. It combines established scientific principles with practical, field-proven insights to help you diagnose and resolve issues effectively.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems in a question-and-answer format, detailing the probable causes and providing step-by-step solutions grounded in scientific rationale.

Q1: My crystallization attempt resulted in an oil or amorphous solid. How can I induce crystal formation?

Problem: The compound separates from the solution as a liquid ("oiling out") or precipitates as a non-crystalline, amorphous powder instead of forming a well-defined crystalline solid.

Probable Causes:

  • High Degree of Supersaturation: The solution is cooled too rapidly, or an excessive amount of anti-solvent is added too quickly, forcing the compound out of solution before it can organize into a crystal lattice.

  • Low Melting Point/Glass Transition Temperature: The crystallization temperature may be too close to or above the compound's melting point in the presence of the solvent.

  • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth, acting as "crystal poisons."[3][4]

  • Inappropriate Solvent Choice: The solvent may have an excessively high affinity for the solute, preventing it from forming the necessary solute-solute interactions required for crystallization.

Solutions & Scientific Rationale:

  • Reduce the Rate of Supersaturation:

    • Slow Cooling: Decrease the cooling rate significantly. Allow the solution to cool naturally to room temperature before moving it to an ice bath. Slow cooling provides the necessary time for molecules to orient themselves correctly into a stable crystal lattice.

    • Gradual Anti-Solvent Addition: If using an anti-solvent system, add the anti-solvent dropwise to the point of initial turbidity (cloudiness), then allow the system to equilibrate. This controlled approach maintains a lower level of supersaturation, favoring crystal growth over amorphous precipitation.[5]

  • Induce Nucleation:

    • Seeding: Introduce a small number of seed crystals of this compound into the supersaturated solution. This provides a template for growth, bypassing the often difficult primary nucleation step.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

    • Increase Concentration: If the solution is not sufficiently supersaturated, carefully evaporate some of the solvent to increase the solute concentration before attempting to cool and crystallize.

  • Re-evaluate the Solvent System:

    • Select a solvent in which the compound has lower solubility at the target crystallization temperature. This increases the driving force for crystallization.

    • Consider a solvent system that is less viscous, as high viscosity can hinder molecular diffusion to growing crystal faces.

Q2: The yield from my crystallization is consistently low. What factors should I investigate?

Problem: A significant portion of the product remains in the mother liquor after filtration, leading to poor recovery.

Probable Causes:

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining dissolved even after cooling.[5]

  • Incomplete Cooling: Not cooling the solution to a low enough temperature for a sufficient amount of time.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter funnel.

Solutions & Scientific Rationale:

  • Optimize Solvent Volume:

    • Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Work in small solvent additions, allowing the mixture to return to boiling before adding more. This ensures the creation of a saturated solution at high temperature, maximizing the amount of product that will precipitate upon cooling.

  • Maximize Precipitation:

    • After slow cooling to room temperature, place the flask in an ice-water bath or refrigerator (check solvent freezing point) for at least one hour to maximize crystal formation.

    • Consider concentrating the mother liquor by evaporating a portion of the solvent and attempting a second crystallization to recover more product (a "second crop"). Be aware that the purity of the second crop is often lower than the first.

  • Employ a Solvent/Anti-Solvent System:

    • Dissolve the compound in a minimal amount of a "good" solvent. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes persistently turbid. This technique can dramatically reduce the compound's solubility in the mixed solvent system, leading to higher yields.[5][6]

Q3: I'm observing poor crystal morphology (e.g., fine needles, small particles). How can I improve the crystal habit?

Problem: The resulting crystals are needle-like, very fine, or agglomerated, which can lead to difficulties with filtration, washing, and drying, and may have poor flowability.[1]

Probable Causes:

  • High Supersaturation: Rapid crystallization often leads to the formation of many small nuclei, resulting in fine particles or dendritic growth (needles).

  • Solvent Effects: The solvent interacts differently with various crystal faces, which can either encourage or inhibit growth in specific directions.

  • Presence of Impurities: Impurities can adsorb onto specific crystal faces, inhibiting their growth and altering the overall crystal shape (habit).[7][8]

Solutions & Scientific Rationale:

  • Control the Crystallization Rate:

    • Slower Cooling: As with preventing oiling out, a slower cooling profile reduces the level of supersaturation and allows for more orderly growth on existing crystals rather than rapid nucleation of new ones. This generally leads to larger, more well-defined crystals.

    • Stirring Rate: Optimize the agitation. While stirring is necessary for thermal and concentration homogeneity, excessively high shear can lead to secondary nucleation and crystal breakage, resulting in smaller particles.

  • Screen Different Solvents:

    • The polarity and hydrogen-bonding capability of the solvent can significantly influence crystal habit.[9] Experiment with a range of solvents (e.g., alcohols like isopropanol, ketones like acetone, or esters like ethyl acetate) to find one that promotes a more isometric (equilateral) crystal shape. A solvent that has a moderate affinity for the crystal surface can sometimes act as a habit modifier.

  • Consider Reslurrying:

    • If you obtain fine needles, you can sometimes improve the morphology by reslurrying the product. This involves suspending the filtered crystals in a solvent where they are only slightly soluble and stirring the mixture for an extended period. Over time, a process known as Ostwald ripening will occur, where smaller particles dissolve and redeposit onto larger ones, often resulting in a more stable and robust crystal form.[7][8]

Q4: My final product has purity issues. Could this be polymorphism?

Problem: Different batches of crystals, despite being chemically identical (by NMR, for example), exhibit different physical properties such as melting point, solubility, stability, or performance in downstream reactions.

Probable Causes:

  • Polymorphism: This is a very likely cause. Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[10] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This results in different physical properties.[4][10]

  • Solvate/Hydrate Formation: The compound may be crystallizing with solvent molecules (solvate) or water (hydrate) incorporated into the crystal lattice.[1] This also changes the crystal structure and physical properties.

Solutions & Scientific Rationale:

  • Characterize the Solid Form:

    • Use analytical techniques to confirm if you have different polymorphs.

      • Differential Scanning Calorimetry (DSC): Different polymorphs will typically have different melting points and may show solid-solid transitions.

      • Powder X-Ray Diffraction (PXRD): This is the definitive technique. Different crystal structures will produce distinct diffraction patterns.

      • Microscopy: Polymorphs often exhibit different crystal habits (shapes) that can be observed under a microscope.

  • Control the Polymorphic Outcome:

    • Standardize Crystallization Conditions: Once you identify the conditions that produce the desired polymorph, you must control them strictly. This includes solvent choice, cooling rate, agitation speed, and final temperature.[5]

    • Seeding: Seeding with crystals of the desired polymorph is the most effective way to ensure it crystallizes. The seed crystals act as a template, directing the formation of that specific crystal structure.

    • Solvent Selection: The choice of solvent can be a powerful tool to control polymorphism. A particular solvent may stabilize a specific polymorph through favorable intermolecular interactions.[5]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common crystallization challenges.

TroubleshootingWorkflow start Crystallization Issue Observed problem_oil Product is an Oil or Amorphous Solid start->problem_oil problem_yield Low Crystal Yield start->problem_yield problem_morphology Poor Morphology (Needles, Fines) start->problem_morphology problem_polymorphism Inconsistent Batches (Physical Properties Vary) start->problem_polymorphism cause_oil_1 Rapid Cooling / High Supersaturation problem_oil->cause_oil_1 Probable Causes cause_oil_2 Impurity Presence problem_oil->cause_oil_2 Probable Causes cause_yield_1 Excess Solvent problem_yield->cause_yield_1 Probable Causes cause_yield_2 Incomplete Cooling problem_yield->cause_yield_2 Probable Causes cause_morphology_1 High Supersaturation problem_morphology->cause_morphology_1 Probable Causes cause_morphology_2 Solvent Effects problem_morphology->cause_morphology_2 Probable Causes cause_polymorphism_1 Polymorphism or Solvate Formation problem_polymorphism->cause_polymorphism_1 Probable Cause solution_oil_1 Decrease Cooling Rate Add Anti-Solvent Slowly cause_oil_1->solution_oil_1 Solution solution_oil_2 Induce Nucleation (Seeding, Scratching) cause_oil_2->solution_oil_2 Solution solution_yield_1 Use Minimum Hot Solvent Employ Anti-Solvent cause_yield_1->solution_yield_1 Solution solution_yield_2 Increase Cooling Time/ Lower Temperature cause_yield_2->solution_yield_2 Solution solution_morphology_1 Slow Crystallization Rate Optimize Stirring cause_morphology_1->solution_morphology_1 Solution solution_morphology_2 Screen Solvents Consider Reslurrying cause_morphology_2->solution_morphology_2 Solution solution_polymorphism_1 Characterize Solid Form (PXRD, DSC) cause_polymorphism_1->solution_polymorphism_1 Investigate solution_polymorphism_2 Control Process: Standardize & Seed solution_polymorphism_1->solution_polymorphism_2 Then

Sources

1-[4-(Methylsulfonyl)phenyl]piperazine impurity profiling and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Technical Support Center: Impurity Profiling and Identification for 1-[4-(Methylsulfonyl)phenyl]piperazine

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured to address the common and complex challenges encountered during the impurity profiling of this molecule, combining foundational knowledge with practical troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers often have when beginning their impurity analysis.

Question 1: What are the primary sources of impurities for this compound?

Answer: Impurities can be introduced at various stages of the manufacturing process and product lifecycle. For this compound, they generally fall into three categories:

  • Process-Related Impurities: These originate from the synthetic route. They can include unreacted starting materials (e.g., piperazine, 1-chloro-4-(methylsulfonyl)benzene), by-products from side reactions, or reagents and catalysts used in the synthesis.[1][2] The specific synthetic pathway will heavily dictate the potential impurities; for instance, N-arylation reactions can sometimes lead to di-substituted or positional isomers.[3][4]

  • Degradation Products: These arise from the decomposition of the drug substance itself under the influence of environmental factors like heat, light, humidity, acid, base, or oxidation.[5][6] Understanding these degradation pathways is crucial for establishing the stability of the molecule.

  • Contaminants: This includes any extraneous material introduced, such as residual solvents from purification, leachables from container-closure systems, or particulate matter. Compendial guides on residual solvents are essential references.[7][8]

Question 2: Why are forced degradation studies essential, and what are the typical conditions?

Answer: Forced degradation (or stress testing) is a critical component of drug development mandated by regulatory bodies like the ICH.[5][6][9] Its purpose is multifaceted:

  • Pathway Elucidation: It helps identify the likely degradation products that could form under normal storage conditions over time, thus revealing the degradation pathways.[10][11]

  • Method Development: It generates a complex sample matrix containing the API and its degradants, which is essential for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the API in the presence of its impurities.[6][9]

  • Intrinsic Stability: It provides insight into the intrinsic stability of the molecule, helping to inform formulation, packaging, and storage conditions.[5][6]

The goal is not to completely destroy the molecule but to achieve a target degradation of approximately 5-20%, which is sufficient to generate and detect primary degradants.[10]

Stress ConditionTypical Reagent/ConditionPurpose
Acid Hydrolysis 0.1N to 1N HCl, heated (e.g., 60-80°C)To test susceptibility to degradation in an acidic environment.
Base Hydrolysis 0.1N to 1N NaOH, heated (e.g., 60-80°C)To test susceptibility to degradation in an alkaline environment.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temp or heatedTo evaluate the molecule's stability against oxidative stress.[10]
Thermal Degradation Dry heat (e.g., 105°C) or 10°C increments above accelerated stabilityTo assess the impact of high temperature on the solid drug substance.[10][12]
Photostability Exposure to UV and visible light (ICH Q1B guidelines)To determine if the molecule is light-sensitive.[5]

Question 3: Which analytical techniques are considered the gold standard for impurity profiling?

Answer: A multi-technique approach is essential for comprehensive impurity profiling. The combination of a separation technique with an identification technique is the most powerful strategy.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separation and quantification.[13][14] A well-developed HPLC method can separate the main component from its various impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for identification.[13][15][16] It provides the molecular weight of the impurities, and tandem MS (MS/MS) experiments can reveal fragmentation patterns, offering clues to the impurity's structure.[15][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the ultimate tool for unambiguous structure elucidation of an unknown impurity.[2][13] It requires isolating a sufficient quantity of the impurity, often through preparative HPLC. Reference tables of common solvent and impurity shifts are invaluable for analysis.[7][19][20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is primarily used for identifying and quantifying volatile impurities, such as residual solvents.[14][22]

Part 2: Troubleshooting Guides

This section is designed in a problem-and-solution format to address specific experimental challenges.

Problem 1: My HPLC-UV chromatogram shows several unexpected small peaks that are not present in my reference standard.

  • Probable Cause A: System Contamination. The peaks may originate from the mobile phase, the injector, or carryover from a previous injection.

    • Troubleshooting Steps:

      • Inject a "blank" (mobile phase or sample diluent). If the peaks appear in the blank, the contamination is from your solvent or the system.

      • Clean the injector and sample loop.

      • Prepare fresh mobile phase with high-purity solvents.

  • Probable Cause B: Sample Degradation. The API may be degrading in the sample diluent after preparation.

    • Troubleshooting Steps:

      • Analyze the sample immediately after preparation and then again after several hours. An increase in the area of the unknown peaks suggests degradation.

      • Consider the pH and solvent composition of your diluent. If the molecule is susceptible to hydrolysis, use a neutral, buffered, or aprotic diluent.

  • Probable Cause C: Genuine Impurities. The peaks are true process-related or degradation impurities.

    • Troubleshooting Steps:

      • Proceed with identification. The first step is to analyze the sample by LC-MS to get the molecular weight of each unknown peak. This is the fastest way to determine if the peak is a known or unknown impurity.[15][16]

Problem 2: An impurity peak is co-eluting or has very poor resolution with the main this compound peak.

  • Probable Cause: Sub-optimal Chromatographic Conditions. The mobile phase, column chemistry, or gradient profile is not suitable for separating the specific impurity.

    • Troubleshooting Workflow: Method development is an iterative process. The key is to change one parameter at a time.

      • Adjust Mobile Phase Strength: If using a gradient, try making the initial part of the gradient shallower to increase retention and improve the separation of early-eluting peaks.

      • Modify Mobile Phase pH: The piperazine moiety has basic nitrogens. Changing the pH of the aqueous mobile phase can alter the ionization state of the API and some impurities, drastically affecting their retention and selectivity. Explore a pH range from 3 to 8 (ensure it's compatible with your column).

      • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter elution patterns.

      • Try a Different Column Chemistry: If the above steps fail, the impurity may have a very similar structure to the API. Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded column) to exploit different separation mechanisms.

Workflow for Troubleshooting Poor Resolution

Caption: A decision tree for optimizing HPLC method resolution.

Problem 3: I have a mass for an unknown impurity from LC-MS, but I cannot determine its structure.

  • Probable Cause: Insufficient Data for Structural Elucidation. A molecular weight alone is often not enough to propose a definitive structure, especially for isomers.

    • Troubleshooting Workflow:

      • High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain a highly accurate mass. This allows you to predict the elemental composition (molecular formula), which significantly narrows down the possibilities.[15]

      • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion inside the mass spectrometer. The resulting fragmentation pattern provides structural clues. For example, a loss of SO₂CH₃ (79 Da) would be characteristic of fragmentation at the sulfonyl group. The fragmentation of the piperazine ring is also well-documented and can provide key information.[17][18]

      • Forced Degradation Correlation: Compare the unknown impurity to the degradation profiles. If the impurity appears specifically under oxidative conditions, it is likely an oxidation product (e.g., an N-oxide).

      • Isolation and NMR: If the impurity is significant (>0.10%) and its structure cannot be determined by MS alone, you must isolate it using preparative HPLC. Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) will provide the definitive structure.[2]

Workflow for Unknown Impurity Identification

G A Unknown Peak Detected in HPLC-UV B LC-MS Analysis A->B C Obtain Molecular Weight B->C D High-Resolution MS (HRMS) C->D F Tandem MS (MS/MS) C->F E Determine Molecular Formula D->E H Propose Putative Structure(s) E->H G Analyze Fragmentation Pattern F->G G->H I Is Structure Unambiguous? H->I J Preparative HPLC Isolation I->J No / Confirmation Needed L Definitive Structure Elucidation I->L Yes K NMR Spectroscopy (1H, 13C, 2D) J->K K->L

Caption: A systematic workflow for identifying an unknown impurity.

Part 3: References

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (2018). ResearchGate. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. (2017). European Patent Office. [Link]

  • 1-(4-(Methylsulfonyl)phenyl)piperazine. PubChem. [Link]

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs... ResearchGate. [Link]

  • Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). ResearchGate. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • Mass Spectrometric Analysis of Process Related Impurities. BioPharmaSpec. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... ACS Publications. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]

  • Piperazine, 1-methyl-4-nitroso-. NIST WebBook. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.

Sources

Technical Support Center: Degradation Pathways of Sulfonyl-Containing Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl-containing piperazine scaffolds. This guide is designed to provide in-depth, field-proven insights into the stability challenges and degradation pathways inherent to this important chemical class. Moving beyond simple protocols, we will explore the causality behind experimental choices and provide a self-validating framework for your stability and degradation studies.

Introduction: The Chemical Liabilities of the Sulfonylpiperazine Scaffold

The sulfonylpiperazine moiety is a common feature in modern pharmaceuticals due to its favorable physicochemical properties and ability to form key interactions with biological targets. However, the combination of a sulfonamide group and a piperazine ring introduces specific chemical liabilities. Understanding these potential degradation pathways is critical for developing robust formulations, establishing accurate shelf-life, and ensuring the safety and efficacy of the final drug product.[1][2]

This guide will address common issues encountered during the handling, formulation, and analysis of these compounds through a series of troubleshooting questions and detailed experimental protocols.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Question 1: I'm observing significant degradation of my sulfonylpiperazine compound under acidic conditions. What is the likely mechanism?

Answer:

The primary liability under acidic (and basic) conditions is the sulfonamide bond (Ar-SO₂-NR₂). This bond is susceptible to hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond.

  • Causality: In acidic media, the nitrogen atom of the piperazine ring can become protonated. This makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. The result is the cleavage of the S-N bond, leading to the formation of the corresponding sulfonic acid and the free piperazine derivative.

  • Expected Degradants: You should expect to see two primary degradation products:

    • The aryl sulfonic acid.

    • The protonated piperazine starting material.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to confirm the masses of the observed degradation products. The mass of the free piperazine and the corresponding sulfonic acid should be readily identifiable.

    • pH Profile: Perform a pH-rate profile study. You will likely observe that the degradation rate is highest at pH extremes (e.g., < pH 3 and > pH 9) and minimal at a neutral or near-neutral pH. This data is crucial for formulation development.

    • Temperature Effects: Hydrolysis is temperature-dependent. If you are working at elevated temperatures, the degradation will be accelerated.[2] Consider if your experimental conditions (e.g., sample heating during analysis) could be contributing.

Visualizing Acid/Base Hydrolysis

Below is a diagram illustrating the general pathway for the hydrolytic cleavage of the sulfonamide bond.

G cluster_main Acid/Base Catalyzed Hydrolysis Parent Sulfonylpiperazine (Ar-SO2-Pip-R) Transition Protonation/Hydroxide Attack (S-N Bond Weakening) Parent->Transition H+ or OH- H2O Products Aryl Sulfonic Acid (Ar-SO3H) + Piperazine Derivative (H-Pip-R) Transition->Products S-N Cleavage

Caption: General pathway for hydrolytic degradation of sulfonylpiperazines.

Question 2: My compound appears to be degrading upon exposure to air and light on the lab bench. What oxidative pathways should I consider?

Answer:

When both oxygen (air) and light are present, you must consider both oxidative and photolytic degradation, which can often be intertwined. The piperazine ring is particularly susceptible to oxidation.

  • Causality & Pathways:

    • N-Oxidation: The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation, forming N-oxides. This is a very common metabolic and chemical degradation pathway.

    • Ring Oxidation/Opening: More aggressive oxidation can lead to the formation of products like 2-oxopiperazine through oxidation at the carbon alpha to a nitrogen.[3] Further oxidation can lead to ring-opening products, such as N-formylated species or even complete cleavage to form ethylenediamine derivatives.[3][4]

  • Photolytic Contribution: Many aromatic sulfonamides are photolabile.[5] UV light can generate free radicals, which can then initiate or accelerate the oxidation processes described above. The energy from light can also directly cause cleavage of the sulfonamide bond.[6][7]

  • Troubleshooting Steps:

    • Isolate Variables: Conduct separate forced degradation studies. Store a solution of your compound in the dark but open to air (oxidation) and another under a photostability chamber but purged with nitrogen (photolysis).[8] This will help you determine the primary cause.

    • Use an Oxidizing Agent: To confirm oxidative susceptibility, treat your compound with a dilute solution of hydrogen peroxide (H₂O₂).[9] If the degradants formed match those seen on the benchtop, oxidation is a key pathway.

    • Characterize Degradants: Use high-resolution mass spectrometry (HRMS) to get accurate mass data for the degradants. An increase of 16 amu (atomic mass units) often suggests the formation of an N-oxide.

Visualizing Oxidative Degradation

This diagram shows potential sites of oxidative attack on the sulfonylpiperazine scaffold.

G cluster_main Potential Oxidative Degradation Pathways Parent Sulfonylpiperazine NOxide Piperazine N-Oxide (+16 amu) Parent->NOxide N-Oxidation RingOxo 2-Oxopiperazine Derivative Parent->RingOxo C-H Oxidation RingOpen Ring-Opened Products (e.g., N-formyl derivatives) RingOxo->RingOpen Further Oxidation G cluster_workflow Forced Degradation Study Workflow Prep Prepare Stock Solution of Compound Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Quench Neutralize/Quench Reactions at Time Points Stress->Quench Analyze Analyze by HPLC-PDA/MS (Stability-Indicating Method) Quench->Analyze Identify Characterize Degradants (MS, MS/MS, NMR) Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: A systematic workflow for conducting forced degradation studies.

Key Experimental Protocols

Protocol 1: General Procedure for Forced Degradation

This protocol provides a starting point for stress testing.

  • Stock Solution Preparation: Prepare a stock solution of your sulfonylpiperazine compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3%. Protect this sample from light.

    • Thermal: Place a sealed vial of the stock solution in an oven set to 80 °C.

    • Photolytic: Place a solution of the compound in a quartz cuvette or other UV-transparent container inside a photostability chamber. Run a control sample protected by aluminum foil in parallel. [10]3. Incubation: Place the acid, base, and thermal samples in a heating block or water bath at the desired temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH before analysis.

    • For base samples, neutralize with an equivalent amount of HCl.

    • For oxidative samples, the reaction can be diluted with mobile phase to slow the reaction.

  • Analysis: Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Protocol 2: Developing a Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is one that can separate the drug substance from all potential degradation products, process impurities, and excipients. [11]

  • Column Selection: Start with a versatile C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water.

    • Organic (B): Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).

    • Flow rate: 1.0 mL/min.

    • Detection: Use a Photodiode Array (PDA) detector to monitor multiple wavelengths and check for peak purity. Set a primary wavelength based on the parent compound's UV max.

  • Method Optimization:

    • Inject a pooled sample containing the parent compound and aliquots from all forced degradation studies.

    • The goal is to achieve baseline resolution (>1.5) between the parent peak and all degradant peaks.

    • Adjust the gradient slope, initial/final %B, and mobile phase pH to improve separation.

  • Mass Spectrometer Integration:

    • Couple the optimized HPLC method to a mass spectrometer (LC-MS). [12] * This will provide mass information for the parent compound and all separated degradants, which is critical for their identification.

References
  • Studies on sulfonamide degradation products. (n.d.).
  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 642, 1477-1487. [Link]
  • Li, D., Yang, T., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7980. [Link]
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018).
  • Ricken, B., et al. (2013). Degradation of different sulfonamides by resting cells of Microbacterium sp. strain BR1. Applied and Environmental Microbiology, 79(18), 5497-5504. [Link]
  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
  • Oxidative degradation of piperazine in the absorption of carbon dioxide. (n.d.). University of Regina. [Link]
  • Pfund, B., et al. (2024). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Gupta, A., et al. (2016).
  • Kumar, V. (2023).
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023).
  • A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [Link]
  • Sunitha, P.G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharma and Pure Research. [Link]
  • Baertschi, S. W., et al. (2019). Photostability and Photostabilization of Drugs and Drug Products. Scientia Pharmaceutica, 87(3), 18. [Link]
  • Evaluation of Photostability of Small Molecular Compounds with Solid-st
  • de Oliveira, M.A., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Analytical Methods in Chemistry. [Link]
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
  • Photostability testing of pharmaceutical products. (2013).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Celińska, A., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(19), 6667. [Link]
  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2017).
  • Analytical Methods. (n.d.). RSC Publishing. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[4-(Methylsulfonyl)phenyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. The information presented here is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound and how do they influence its solubility?

A1: Understanding the inherent properties of this compound is the first step in developing an effective solubility enhancement strategy.

  • Structure and Functional Groups: The molecule contains a piperazine ring, which is a basic moiety, and a methylsulfonyl group attached to a phenyl ring.[1][2][3][4][5] The piperazine nitrogen atoms can be protonated, suggesting that the compound's solubility will be pH-dependent. The methylsulfonyl group is polar and can act as a hydrogen bond acceptor, which can influence interactions with solvents.[6][7][8]

  • Predicted Properties:

    • pKa: The basicity of the piperazine ring is a key factor. Piperazine itself has two pKa values, approximately 5.35 and 9.73.[9] The exact pKa of this compound would need to be experimentally determined but is expected to be in a similar range, making it more soluble in acidic conditions where the piperazine nitrogens are protonated.

The interplay between the basic piperazine ring and the lipophilic phenyl group likely places this compound in the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[10][11][12][13][14][15][16] For such compounds, improving solubility is often a critical step to enhance bioavailability.[10][17]

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to improving the solubility of this compound, from simple pH adjustments to more advanced formulation techniques.

Issue 1: Poor aqueous solubility under neutral pH conditions.

Cause: The neutral form of the molecule is likely less soluble due to its lipophilic characteristics.

Solution Workflow:

Caption: Initial solubility troubleshooting workflow.

Strategy 1: pH Adjustment and Salt Formation

Principle: As a basic compound, this compound is expected to have higher solubility in acidic environments where the piperazine moiety is protonated, forming a more soluble salt.[17] Studies on other piperazine derivatives have shown that pH is a critical parameter influencing their behavior in aqueous solutions.[18][19][20][21]

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.[22]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer. This will provide a clear picture of the pH-solubility relationship.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Follow-up Action: Salt Formation

If pH adjustment proves effective, creating a stable salt form of the compound can be a viable strategy for formulation.[23] This involves reacting the free base with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) to form a more soluble salt.

Strategy 2: Utilizing Co-solvents

Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[24] This is a common and effective technique, particularly for parenteral formulations.[25]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs), especially PEG 400[24]

  • Glycerin

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare Co-solvent Mixtures: Create a range of co-solvent/water mixtures (e.g., 10%, 20%, 40%, 60%, 80% v/v of co-solvent in water).

  • Solubility Determination: Use the shake-flask method described above to determine the solubility of this compound in each co-solvent mixture.

  • Data Presentation: Summarize the results in a table to compare the effectiveness of different co-solvents and concentrations.

Data Summary Table: Example

Co-solvent System (v/v)Solubility (mg/mL) at 25°C
Water(Baseline Value)
20% Ethanol in Water(Experimental Value)
40% Ethanol in Water(Experimental Value)
20% PG in Water(Experimental Value)
40% PG in Water(Experimental Value)
20% PEG 400 in Water(Experimental Value)
40% PEG 400 in Water(Experimental Value)
Strategy 3: Surfactant-Mediated Solubilization

Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their overall solubility in the aqueous medium.[11]

Types of Surfactants:

  • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F68).[17][26] These are generally less toxic and irritating than ionic surfactants.

  • Anionic: Sodium Lauryl Sulfate (SLS).

  • Cationic: Cetyltrimethylammonium Bromide (CTAB).

Experimental Protocol: Micellar Solubilization

  • Prepare Surfactant Solutions: Prepare aqueous solutions of different surfactants at various concentrations, ensuring some are above their known CMC.

  • Solubility Determination: Employ the shake-flask method to measure the solubility of the compound in each surfactant solution.

  • Analysis: Compare the solubility in surfactant solutions to the intrinsic aqueous solubility. A significant increase indicates effective micellar solubilization.

Strategy 4: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity, thereby increasing the aqueous solubility of the guest.[10][14]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)[27]

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a specific cyclodextrin.

  • Solubility Measurement: Add an excess of this compound to each solution and determine the apparent solubility using the shake-flask method.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the type of complex formed and the stoichiometry of the interaction. A linear (AL-type) plot is common and indicates the formation of a 1:1 soluble complex.

Caption: Cyclodextrin inclusion complex formation.

Strategy 5: Advanced Formulation Approaches

For more challenging cases, or to achieve higher drug loading, advanced methods can be employed. These often involve creating amorphous solid dispersions, which prevent the drug from crystallizing and thereby enhance its dissolution rate and apparent solubility.[16][27][28]

Techniques:

  • Spray Drying: A solution of the drug and a polymer carrier is sprayed into a hot air stream, rapidly evaporating the solvent and forming a solid dispersion.[11][13]

  • Hot-Melt Extrusion (HME): The drug is mixed with a thermoplastic polymer and extruded at high temperature to create a solid dispersion.[29]

  • Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[14][15]

Common Polymeric Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)[23]

  • Poloxamers

  • Soluplus®

These advanced techniques require specialized equipment and expertise but can offer significant improvements in solubility and bioavailability for BCS Class II compounds.[25][28]

Analytical Methods for Solubility Determination

Accurate measurement of solubility is crucial for evaluating the success of any enhancement technique.

Q2: What is the gold standard method for determining equilibrium solubility?

A2: The shake-flask method is widely regarded as the gold standard for determining equilibrium thermodynamic solubility.[30] It involves agitating an excess of the solid drug in the solvent of interest for a prolonged period until equilibrium is reached.[31] The concentration of the dissolved drug is then measured in a filtered sample of the supernatant.

Q3: Are there faster methods for solubility screening?

A3: Yes, for high-throughput screening, miniaturized versions of the shake-flask method or methods based on the disappearance of solid material can be used. However, for definitive solubility values, the traditional shake-flask method is recommended.

Recommended Analytical Techniques for Quantitation:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It offers specificity and can separate the drug from any potential impurities or excipients. A UV detector is typically used for quantification.[22]

  • UV-Vis Spectrophotometry: A simpler and faster method, but it can be prone to interference if other components in the solution absorb at the same wavelength as the drug.

  • Gravimetric Method: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid. It is a simple method but can be less accurate for compounds with low solubility.[32][33]

Summary and Recommendations

For this compound, a systematic approach to solubility enhancement is recommended:

  • Characterize: Begin by determining the pH-solubility profile to understand the impact of ionization.

  • Simple Formulations: Explore pH adjustment, co-solvents, surfactants, and cyclodextrin complexation as initial strategies.

  • Advanced Formulations: If simple methods are insufficient, consider creating amorphous solid dispersions using techniques like spray drying or hot-melt extrusion.

By following these troubleshooting guides and experimental protocols, researchers can effectively address the solubility challenges associated with this compound and advance its development.

References

  • Bhalani, D. V., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Sopyan, I., et al. (2021).
  • International Journal of Applied Science and Research. (n.d.).
  • Garg, A., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 1-8.
  • Miller, D. A., & Williams, R. O. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
  • Patel, H., et al. (2025).
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Challener, C. A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11), 20-23.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024).
  • Fei, X., et al. (2016). Application of Sulfonyl in Drug Design.
  • Sharma, S., et al. (2025). ADVANCED APPROACHES TO IMPROVE SOLUBILITY OF BCS CLASS II DRUGS. TANZ JOURNAL, 20(5).
  • Kaur Dumda, A. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. PEXACY International Journal of Pharmaceutical Science.
  • Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Journal of Chemical Education. (n.d.). A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Box, K. J., & Comer, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Lund University Publications. (n.d.).
  • Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Recent Advances in Pharmaceutical Research, 4(2), 1-9.
  • Perlovich, G. L., & Volkova, T. V. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Gitter, B. D., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 577-588.
  • Gitter, B. D., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Journal of Chemical & Engineering Data. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • Wikipedia. (n.d.). Piperazine.
  • Chemsrc.com. (2024). 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • PubMed. (n.d.).

Sources

Technical Support Center: Overcoming Poor Reactivity in Piperazine N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine N-arylation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical C-N bond-forming reaction. N-arylpiperazines are a cornerstone scaffold in modern pharmaceuticals, yet their synthesis can be fraught with difficulties, from low yields to intractable side products.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions to diagnose and solve common issues, particularly within the context of the Buchwald-Hartwig amination—the workhorse reaction for this transformation.[1][3] Our goal is to move beyond simple procedural lists and explain the chemical principles behind each recommendation, empowering you to optimize your reactions effectively.

Section 1: Troubleshooting Guide for Poor N-Arylation Outcomes

When a piperazine N-arylation reaction fails or provides a poor yield, a systematic approach is essential for diagnosis. The following guide addresses the most common failure modes.

Problem 1: No Reaction or Very Low Conversion (<10%)

Your starting materials remain largely unconsumed after the expected reaction time.

The active Pd(0) species is the engine of the catalytic cycle. Its failure to form or remain active is the most common reason for a dead reaction.

  • Root Cause 1: Catalyst Oxidation. The Pd(0) catalyst is highly sensitive to oxygen and will readily oxidize to an inactive Pd(II) state.[4]

    • Solution: Ensure a rigorously inert atmosphere. Use Schlenk line techniques or a glovebox. Solvents must be thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.[4]

  • Root Cause 2: Inappropriate Ligand or Pre-catalyst. For challenging substrates, particularly aryl chlorides, a generic catalyst system is insufficient. The ligand's job is to promote both the oxidative addition and the final reductive elimination steps.

    • Solution: Switch to a more robust system. Use bulky, electron-rich biarylphosphine ligands like RuPhos, XPhos, or SPhos.[5][6] For improved consistency and ease of use, employ an air-stable pre-catalyst (e.g., XPhos Pd G3 or G4) which contains the palladium and ligand in the correct ratio and protects the catalyst from oxidation during setup.[4][7]

  • Root Cause 3: Catalyst Poisoning. Certain functional groups can coordinate strongly to the palladium center and inhibit catalysis.

    • Solution: Thiols are known catalyst poisons and must be avoided or protected.[6] While many functional groups are tolerated, substrates with highly coordinating moieties may require screening of different ligand systems.

A strong, non-nucleophilic base is required to deprotonate the piperazine, making it a more potent nucleophile, and to facilitate the crucial Pd-amide formation step.[4]

  • Root Cause: The selected base (e.g., K₂CO₃) is too weak for the reaction conditions.

    • Solution: Use a strong base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[3][8] Stronger bases often permit the use of lower reaction temperatures.[7]

The solvent is not an inert bystander; it influences solubility and can directly interact with the catalyst.

  • Root Cause: The solvent is coordinating to the palladium center, preventing catalysis.

    • Solution: Avoid chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine.[4] The most reliable solvents are anhydrous, aprotic ethers (dioxane, THF) or aromatic hydrocarbons (toluene).[9]

Troubleshooting Workflow: Low or No Conversion

Use the following decision tree to diagnose the root cause of a failed reaction.

G start Low / No Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_atmosphere Was the atmosphere rigorously inert? check_catalyst->check_atmosphere No check_ligand Is the ligand appropriate (e.g., XPhos for Ar-Cl)? check_catalyst->check_ligand Yes sol_atmosphere Solution: Improve inerting technique (degas solvent, use Schlenk line). check_atmosphere->sol_atmosphere check_base Is the Base Strong Enough? check_ligand->check_base Yes sol_ligand Solution: Use a bulky, electron-rich ligand or an air-stable precatalyst. check_ligand->sol_ligand No check_temp Is the Temperature Sufficient? check_base->check_temp Yes sol_base Solution: Switch to a stronger base (e.g., NaOtBu, LHMDS). check_base->sol_base No check_solvent Is the Solvent Non-Inhibitory? check_temp->check_solvent Yes sol_temp Solution: Incrementally increase temperature (e.g., 80-110 °C). check_temp->sol_temp No sol_solvent Solution: Use anhydrous Toluene or Dioxane. Avoid chlorinated solvents, MeCN, pyridine. check_solvent->sol_solvent No

Caption: A decision tree for troubleshooting common issues.[4]

Problem 2: Reaction Stalls or Significant Side Product Formation

The reaction proceeds but either stops before completion or generates undesirable byproducts.

The aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Root Cause: This can be caused by elevated temperatures, catalyst decomposition, or the presence of water.

    • Solution: Lower the reaction temperature. Ensure all reagents and solvents are strictly anhydrous. Consider switching to a different ligand/base combination that may favor the desired coupling pathway.[4][7]

When using unprotected piperazine, both nitrogen atoms are arylated, which is often an undesired outcome.

  • Root Cause: The initially formed mono-arylpiperazine is sufficiently reactive to couple with a second molecule of the aryl halide. This is especially problematic if the aryl halide is used in excess or if the reaction is run for an extended period.

    • Solution 1 (Stoichiometry Control): Use a significant excess of piperazine (e.g., 2-5 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with the more abundant unprotected piperazine over the mono-arylated product.[6]

    • Solution 2 (Protecting Group Strategy): The most robust method is to use mono-Boc-piperazine. The Boc group protects one nitrogen, forcing the reaction to occur regioselectively at the other. The Boc group can then be easily removed under acidic conditions (e.g., TFA or HCl).[3][7]

Over the course of the reaction, especially at high temperatures or long reaction times, the catalyst can degrade into inactive palladium black.[10][11]

  • Root Cause: The catalytic species is not stable under the reaction conditions.

    • Solution: Use a more stable pre-catalyst. Lower the reaction temperature if possible by using a stronger base. Ensure the ligand-to-palladium ratio is optimal (typically 1:1 to 2:1 for monodentate ligands).[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst and ligand for my specific substrates?

The choice is dictated by the nature of your coupling partners.

  • For Aryl Bromides/Iodides: These are generally more reactive. A wide range of ligands can be effective, but starting with a versatile, bulky biarylphosphine ligand like XPhos or RuPhos is a reliable choice.[8]

  • For Aryl Chlorides: These are notoriously unreactive and require a more specialized catalyst system. The use of very bulky and electron-rich ligands is mandatory. Ligands like RuPhos, XPhos, and SPhos are designed for this purpose as they facilitate the difficult oxidative addition step.[4][6]

  • For Sterically Hindered Substrates: If either the aryl halide (e.g., ortho-substituted) or the piperazine is sterically demanding, a bulky ligand is also crucial. The steric bulk helps to promote the reductive elimination step, which can be slow for hindered products.[5][12]

Table 1: Comparison of Common Ligand Systems for Piperazine N-Arylation

LigandRecommended ForKey Advantages
XPhos Aryl Chlorides, Bromides, Sterically Hindered SubstratesHighly versatile and robust, often provides high yields where others fail.[5]
RuPhos Aryl Chlorides, Electron-Rich Aryl HalidesExcellent for challenging, unreactive aryl chlorides.[6][8]
SPhos General purpose, good for a range of aryl halidesBroad applicability, often used in initial screening.[4]
Xantphos Aryl Bromides and IodidesA bidentate ligand, can sometimes offer different selectivity or stability.[13]

Q2: My aryl halide is electron-deficient. Can I use SNAr instead?

Yes, and you should consider it. If the aryl halide is strongly activated by electron-withdrawing groups (e.g., -NO₂, -CN, or is a heteroaryl like a chloropyrimidine), a Nucleophilic Aromatic Substitution (SNAr) reaction may be a simpler and more economical choice.[3] SNAr reactions do not require expensive metal catalysts or ligands and are often performed with a simple base like K₂CO₃ in a polar aprotic solvent like DMSO or DMF.[3][8] However, for electron-neutral or electron-rich aryl halides, SNAr is not feasible, and a transition-metal-catalyzed approach is necessary.

Q3: How can I reliably achieve mono-arylation of piperazine?

As mentioned in the troubleshooting section, achieving selective mono-arylation is a common challenge. The protecting group strategy is the most reliable method for ensuring a clean, single product on a laboratory or industrial scale.

G cluster_0 Strategy 1: Stoichiometric Control cluster_1 Strategy 2: Protecting Group (Recommended) a1 Piperazine (Excess) + Aryl Halide (1 eq.) a2 Mono-arylpiperazine (Major Product) a1->a2 a3 Bis-arylpiperazine (Minor Impurity) a1->a3 b1 Step 1: Protection Boc-Piperazine b2 Step 2: N-Arylation (Pd-cat, Ar-X) b1->b2 b3 Step 3: Deprotection (Acid, e.g., TFA) b2->b3 b4 Pure Mono-arylpiperazine b3->b4

Caption: Strategies for achieving selective mono-N-arylation of piperazine.[6][13]

Q4: My reaction seems to work in toluene but not in THF. Why?

While both are common solvents for this chemistry, their properties differ. Toluene has a higher boiling point, allowing for higher reaction temperatures which may be necessary for unreactive substrates. Additionally, the solubility of the base (e.g., NaOtBu) and the palladium-amide intermediates can differ between solvents, affecting the reaction kinetics. If a reaction is sluggish, switching from THF to toluene or dioxane is a standard optimization step.[4][9]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Mono-N-Arylation of Piperazine with an Aryl Bromide (Protecting Group Strategy)

This protocol details the reliable arylation of mono-Boc-piperazine.

Materials:

  • Mono-Boc-piperazine (1.0 equiv.)

  • Aryl bromide (1.1 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard oven-dried Schlenk glassware

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add mono-Boc-piperazine to the flask.

  • Seal the flask with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-N'-Boc-piperazine.

  • Deprotection (if required): Dissolve the purified product in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS). Remove the solvent and excess acid under reduced pressure to yield the final product, often as a TFA salt.

Protocol 2: Rapid Arylation of Unprotected Piperazine with an Aryl Chloride (Stoichiometric Control)

This protocol is adapted for more reactive systems and uses an excess of piperazine to favor mono-arylation under aerobic conditions, simplifying the setup.[6]

Materials:

  • Piperazine (2.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • RuPhos Pd G3 Pre-catalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv.)

  • 1,4-Dioxane (not necessarily anhydrous or degassed)

Procedure:

  • Reaction Setup: To a standard vial equipped with a magnetic stir bar, add piperazine, the aryl chloride, LHMDS, and the RuPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add 1,4-dioxane.

  • Reaction: Seal the vial and place it in a preheated heating block or oil bath at 100 °C. Stir vigorously for 10-30 minutes.

  • Monitoring: The reaction is often complete in under 30 minutes. Check for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. Note that separating the mono-arylated product from any bis-arylated side product and excess piperazine may require careful chromatographic optimization.

References

  • Coric, I., & S. L. You. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
  • Reilly, S. W., & R. H. Mach. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
  • Gao, R., & D. J. Canney. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-arylpiperazines. The Journal of Organic Chemistry. [Link]
  • Brenner, E., & Y. Fort. (2000). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Tetrahedron Letters. [Link]
  • Murphy, J. A., et al. (2017). A study of diketopiperazines as electron-donor initiators in transition metal-free haloarene-arene coupling. Organic & Biomolecular Chemistry. [Link]
  • Singh, U. P., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. [Link]
  • Reilly, S. W., & R. H. Mach. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. [Link]
  • American Chemical Society Green Chemistry Institute. (2025).
  • Reilly, S. W., & R. H. Mach. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Medicinal Chemistry Letters. [Link]
  • Reddit User Discussion. (2024).
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Douglas, C. J., & D. D. V. D. O'Doherty. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
  • Albers, P., et al. (2001).
  • Schmeier, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry - A European Journal. [Link]

Sources

Technical Support Center: Optimizing Sulfonylation Reactions with Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions between sulfonyl chlorides and piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reactions are not only successful but also robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism between a sulfonyl chloride and piperazine?

A1: The reaction is a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The nitrogen atom of piperazine acts as the nucleophile, attacking the sulfur atom and displacing the chloride leaving group. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can lead to a slow or incomplete reaction. Steric hindrance, both on the sulfonyl chloride and the piperazine derivative, can significantly impede the reaction rate. The choice of solvent and base is also critical; a solvent that does not adequately dissolve the reactants or a base that is too bulky can hinder the reaction. Insufficient temperature may also be a factor, as some reactions require more kinetic energy to overcome the activation barrier.

Q3: I am observing a significant amount of a bis-sulfonylated byproduct. How can I favor mono-sulfonylation?

A3: The formation of a bis-sulfonylated product, where both nitrogen atoms of the piperazine ring have reacted, is a common side reaction. To favor mono-sulfonylation, you can employ a few strategies. Using a large excess of piperazine (typically 3-5 equivalents) will statistically favor the mono-adduct. Alternatively, if you are using a piperazine derivative, protecting one of the nitrogen atoms with a suitable protecting group (e.g., Boc) is a highly effective strategy.

Q4: My sulfonyl chloride appears to be decomposing during the reaction or workup. What is happening?

A4: Sulfonyl chlorides are susceptible to hydrolysis, where they react with water to form the corresponding sulfonic acid. This is a common cause of yield loss, particularly during aqueous workups. It is crucial to use anhydrous solvents and reagents and to minimize the exposure of the reaction mixture and the isolated product to moisture.

Troubleshooting Guide

Issue 1: Low Yield of the Desired N-Sulfonylpiperazine
Potential Cause Troubleshooting Steps & Explanation
Hydrolysis of Sulfonyl Chloride Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. During workup, if an aqueous wash is necessary, perform it quickly with cold solutions to minimize hydrolysis.
Steric Hindrance If either the sulfonyl chloride or the piperazine derivative is sterically hindered, consider increasing the reaction temperature to provide more energy for the molecules to overcome steric repulsion. Switching to a less sterically demanding base, such as pyridine over triethylamine, may also be beneficial.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or NMR spectroscopy. If the reaction has stalled, consider adding more of the limiting reagent or increasing the temperature.
Suboptimal Base The choice of base is crucial. For standard reactions, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. However, for sterically hindered substrates, a smaller, non-nucleophilic base like pyridine might be more effective. In some cases, an inorganic base like potassium carbonate can also be used.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps & Explanation
Bis-sulfonylation As mentioned in the FAQs, use a large excess of piperazine or a mono-protected piperazine derivative to prevent the formation of the bis-sulfonylated product. Careful control of stoichiometry is key.
Side Reactions with Other Functional Groups If your piperazine derivative contains other nucleophilic functional groups (e.g., hydroxyl, primary amine), these can also react with the sulfonyl chloride. Consider protecting these functional groups before the sulfonylation reaction.
Degradation of Starting Material or Product Some sulfonyl chlorides or piperazine derivatives may be unstable under the reaction conditions (e.g., high temperature, strong base). If you suspect degradation, try running the reaction at a lower temperature for a longer period.

Experimental Protocols

General Protocol for the Mono-Sulfonylation of Piperazine
  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add piperazine (3-5 equivalents) and an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled piperazine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

ReactionMechanism Piperazine Piperazine (Nucleophile) TransitionState Trigonal Bipyramidal Transition State Piperazine->TransitionState Nucleophilic Attack SulfonylChloride R-SO2Cl (Electrophile) SulfonylChloride->TransitionState Product N-Sulfonylpiperazine TransitionState->Product Chloride Departure HCl HCl Salt Base-HCl Salt HCl->Salt Neutralization Base Base Base->Salt

Caption: Nucleophilic attack of piperazine on the sulfonyl chloride.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Multiple Products CheckPurity Verify Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Solvent, Base, Temp) Start->CheckConditions CheckStoichiometry Examine Stoichiometry Start->CheckStoichiometry CheckHydrolysis Investigate Potential Hydrolysis Start->CheckHydrolysis OptimizeConditions Optimize Conditions (e.g., Increase Temp, Change Base) CheckConditions->OptimizeConditions ProtectingGroup Consider Protecting Group Strategy CheckStoichiometry->ProtectingGroup AnhydrousTechniques Implement Anhydrous Techniques CheckHydrolysis->AnhydrousTechniques Success Successful Optimization OptimizeConditions->Success ProtectingGroup->Success AnhydrousTechniques->Success

Caption: A logical workflow for troubleshooting common issues.

References

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4).
  • Canadian Science Publishing. (n.d.). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1.
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides in order to account for the much larger k.s.i.e. (2.3-2.7) compared to 1.2 for the hydrolysis of halides and 1.4

Technical Support Center: Advanced Column Chromatography for Piperazine Compound Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying piperazine-containing molecules. Piperazines are invaluable scaffolds in modern drug discovery, but their inherent basicity and polarity often complicate standard chromatographic purification.[1][2]

This document moves beyond generic protocols to provide in-depth, cause-and-effect troubleshooting and practical FAQs. Our goal is to empower you to diagnose issues, optimize your methods, and achieve high-purity compounds efficiently.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses the most common issues encountered during the column chromatography of piperazine derivatives.

Q1: Why is my piperazine compound showing severe peak tailing in my chromatogram?

Short Answer: This is the most frequent issue and is almost always caused by the strong interaction between the basic nitrogen atoms of the piperazine ring and acidic silanol groups on the surface of standard silica gel.[3]

Detailed Explanation:

The piperazine moiety has two basic nitrogen atoms with pKa values typically around 5.3 and 9.7.[3] Standard silica gel has a surface populated with weakly acidic silanol groups (Si-OH). These silanols can protonate the basic piperazine, leading to a strong ionic interaction that slows down the elution of the molecule from that specific site. This "stick-and-release" mechanism is heterogeneous across the column, resulting in a "tailing" or asymmetric peak shape.

Solutions:

  • For Normal-Phase Chromatography:

    • Use a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.[4] Triethylamine (TEA) at 0.1-1% (v/v) is standard. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your piperazine compound and promoting a more uniform interaction, which leads to symmetrical peaks.[4]

    • Consider Alternative Sorbents: If tailing persists, switch to a less acidic stationary phase like alumina or a deactivated (end-capped) silica gel.

  • For Reversed-Phase HPLC:

    • Control the pH: Operate at a low pH (e.g., 2-3) by adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[3] At this pH, the piperazine will be fully protonated to a dicationic state. This consistent charge state minimizes mixed-mode interactions with residual silanols and leads to improved peak symmetry.[3]

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to provide better peak shapes for basic compounds.

Q2: My polar piperazine derivative shows no retention on a C18 column and elutes in the void volume. What should I do?

Short Answer: Your compound is too polar for traditional reversed-phase chromatography. You should use Hydrophilic Interaction Liquid Chromatography (HILIC).

Detailed Explanation:

Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the non-polar stationary phase (like C18). Highly polar compounds, such as many piperazine derivatives, do not interact strongly with the stationary phase and are swept off the column with the mobile phase front.[5]

HILIC is a powerful alternative designed specifically for polar compounds.[6][7] It utilizes a polar stationary phase (like bare silica, cyano, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[8][9] A water-enriched layer forms on the surface of the stationary phase. Your polar piperazine compound partitions into this aqueous layer, leading to retention. The elution strength is increased by adding more water to the mobile phase.[9][10]

Solutions:

  • Switch to a HILIC Column: Employ a column with a polar stationary phase. Common choices include:

    • Bare Silica

    • Cyano (CN)[8]

    • Diol

    • Amide[8]

  • Adjust Your Mobile Phase: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and a low percentage of aqueous buffer (e.g., 5% water with 10 mM ammonium acetate).

  • Run a Gradient: A typical HILIC gradient involves increasing the aqueous component over time to elute compounds of increasing polarity.

Q3: I'm experiencing poor separation between my desired piperazine product and a structurally similar impurity. How can I improve the resolution?

Short Answer: Improving resolution requires manipulating the selectivity of your chromatographic system by changing the stationary phase or mobile phase composition.

Detailed Explanation:

Co-elution occurs when the chromatographic system fails to differentiate between two molecules. To resolve them, you must alter the chemical interactions governing their retention.

Solutions:

  • Optimize the Mobile Phase:

    • Change Solvent Polarity: If using a hexane/ethyl acetate system, try switching to dichloromethane/methanol. The different solvent properties can alter the interactions and improve separation.

    • Introduce a Different Selectivity: For reversed-phase, switching the organic modifier from acetonitrile to methanol can significantly impact selectivity for diastereomers, as methanol can act as a hydrogen bond donor.[11]

    • Adjust pH: As discussed, pH controls the protonation state of your piperazine.[3] A slight pH adjustment can change the charge and polarity of your compound and impurities differently, potentially leading to separation.

  • Change the Stationary Phase:

    • If a C18 column fails, try a phenyl or cyano-based column.[3][12] These offer different retention mechanisms (π-π interactions for phenyl, dipole-dipole for cyano) that can resolve compounds that are inseparable on C18.

    • Consider Mixed-Mode Chromatography: This advanced technique uses stationary phases with multiple functionalities (e.g., cation exchange and hydrophobic).[13][14] A mixed-mode column can provide unique selectivity for basic compounds like piperazines and is highly effective at separating complex mixtures.[15][16][17]

  • Reduce Column Overloading: Loading too much sample leads to broad peaks that merge. Reduce the amount of crude material loaded onto the column to improve resolution.[3]

Troubleshooting_Workflow start Chromatography Issue tailing Peak Tailing? start->tailing Yes no_retention No Retention (RP)? start->no_retention No mod Add Modifier (TEA or TFA/Acid) tailing->mod endcap Use End-Capped Column (RP) tailing->endcap poor_sep Poor Separation? no_retention->poor_sep No hilic Switch to HILIC no_retention->hilic Yes mobile Optimize Mobile Phase (Solvent/pH) poor_sep->mobile Yes stationary Change Stationary Phase (Phenyl, Cyano, Mixed-Mode) poor_sep->stationary load Reduce Sample Load poor_sep->load

Caption: A decision tree for troubleshooting common piperazine purification issues.

Frequently Asked Questions (FAQs)

Q1: What stationary phase is best for piperazine compounds?

There is no single "best" phase; the choice depends on the specific properties of your molecule.

Stationary PhasePrimary InteractionIdeal For...Key Considerations
Normal Phase (Silica) Adsorption (Polar)Less polar, Boc-protected, or derivatized piperazines.[4]Requires a basic modifier (e.g., TEA) to prevent peak tailing.[4] Not suitable for very polar analogs.
Reversed-Phase (C18, C8) HydrophobicPiperazine derivatives with significant non-polar functionality (e.g., large aryl or alkyl groups).Requires acidic mobile phase (pH 2-3) for good peak shape.[3] Poor retention for polar analogs.[5]
HILIC (Silica, Cyano, Diol) PartitioningHighly polar, hydrophilic piperazines that are unretained in reversed-phase.[7][8]Mobile phase is opposite to RP (high organic). Elution is driven by increasing water content.[9]
Ion Exchange (Cation) IonicPurifying piperazine from neutral impurities or separating based on charge state.[18][19]Elution is controlled by pH or ionic strength of the mobile phase. Can offer very high selectivity.
Mixed-Mode Multiple (Ionic, Hydrophobic)Complex mixtures where single-mode columns fail. Separating parent drug from degradation products.[12][13]Combines multiple separation mechanisms for unique selectivity.[14]
Q2: My piperazine compound has no UV chromophore. How can I detect my fractions?

The parent piperazine ring does not absorb UV light well.[20] For these "stealth" compounds, you have several options:

  • Universal Detectors: Use detectors that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).[8][15]

  • Pre-column Derivatization: React your crude sample with a derivatizing agent that attaches a strongly UV-active tag to the piperazine nitrogen. Common agents include:

    • Dansyl Chloride: Reacts with the secondary amine to form a highly fluorescent derivative.[8]

    • 4-chloro-7-nitrobenzofuran (NBD-Cl): Forms a stable, UV-active derivative detectable at higher wavelengths (e.g., 340 nm).[21]

  • Staining for TLC: For flash chromatography, you can spot fractions on a TLC plate and use a stain like ninhydrin (for primary/secondary amines) or permanganate to visualize the compound.

Q3: How should I approach the purification of chiral piperazine enantiomers?

Enantiomers cannot be separated using standard achiral chromatography. You must introduce a chiral environment.

  • Chiral Stationary Phases (CSPs): This is the most direct and common method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including piperazine derivatives.[20] Method development often involves screening different CSPs and mobile phases (normal-phase, polar-organic, or reversed-phase).[22]

  • Capillary Electrophoresis (CE): For analytical scale, CE with a chiral selector (like a cyclodextrin) in the background electrolyte is a powerful technique offering high resolution and rapid analysis.[23][24]

Chromatography_Selection start Piperazine Derivative polarity Is it highly polar? start->polarity charge Is it charged/ionic? start->charge chiral Is it chiral? start->chiral hilic HILIC polarity->hilic Yes rp Reversed-Phase (C18) polarity->rp No (has hydrophobic regions) iex Ion Exchange / Mixed-Mode charge->iex Yes normal Normal Phase (Silica) charge->normal No (or protected) chiral->normal No csp Chiral (CSP) chiral->csp Yes

Caption: Workflow for selecting the right chromatography mode for your piperazine.

Experimental Protocol: Flash Chromatography of N-Boc-1-Arylpiperazine

This protocol provides a general method for purifying a moderately polar, protected piperazine derivative using standard normal-phase flash chromatography.

1. Sample Preparation & Adsorption:

  • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a strong solvent like dichloromethane (DCM) or ethyl acetate.

  • Add 2-3 times the mass of silica gel (1-1.5 g) to this solution.

  • Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique prevents solvent effects and leads to better separation.

2. Column Packing:

  • Select an appropriate size flash column based on your sample mass (a 100:1 ratio of silica:crude product is a good starting point).

  • Pack the column with silica gel using your chosen eluent system (e.g., Hexane/Ethyl Acetate). Ensure the column is packed evenly without air bubbles.

3. Elution & Fraction Collection:

  • Carefully add your dry-loaded sample to the top of the packed column, creating a uniform layer.

  • Begin elution with your starting mobile phase (determined by TLC analysis to give the target compound an Rf of ~0.2-0.3). A common starting point is a gradient of 10% to 50% Ethyl Acetate in Hexane, with 0.5% Triethylamine (TEA) added to both solvents.

  • Collect fractions and monitor their contents using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield your purified product.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • A Review on Analytical Methods for Piperazine Determin
  • HILIC – The Rising Star of Polar Chrom
  • Hydrophilic interaction liquid chromatography (HILIC)
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Ion chromatography determination method of N-methylpiperazine.
  • The Versatility of Piperazine in Modern Organic Synthesis: Applic
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Wiley Online Library.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
  • Introduction to Multimodal or Mixed-Mode Chrom
  • Comparative analysis of different chiral separation techniques for benzylpiperidines. Benchchem.
  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chrom
  • Mixed-Mode Chromatography Resins.
  • Mixed-Mode Chromatography in Downstream Process Development.
  • Application Notes and Protocols for Piperazine Deriv
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.

Sources

Resolving Peak Tailing in HPLC of Basic Compounds Like Piperazines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights into one of the most common challenges in reversed-phase HPLC: peak tailing of basic compounds, with a specific focus on piperazine-containing structures.

This guide moves beyond simple checklists to explain the "why" behind the "how," grounding troubleshooting strategies in the fundamental chemistry of the separation process.

Part 1: The Root Cause - Understanding the "Silanol Effect"

Peak tailing for basic compounds is overwhelmingly caused by secondary interactions with the stationary phase.[1][2][3] In silica-based reversed-phase columns, the primary retention mechanism is the hydrophobic interaction between your analyte and the bonded phase (e.g., C18). However, the underlying silica surface is not perfectly inert.

Q1: What are silanol groups and why are they problematic for basic compounds like piperazines?

Piperazines and other basic compounds contain amine functional groups that are typically protonated (positively charged) at the acidic to neutral pH ranges often used in reversed-phase HPLC.[10] These positively charged analytes can then interact strongly with negatively charged, ionized silanol groups (Si-O⁻) via an ion-exchange mechanism.[11][12] This secondary, stronger interaction holds a fraction of the analyte molecules on the column for longer than the main hydrophobic interaction, resulting in a delayed elution and a "tailing" peak.[1][3]

Silanol_Interaction cluster_column Silica Surface (Stationary Phase) cluster_mobile_phase Mobile Phase Silica Si Silanol Si-O⁻ Silica->Silanol Ionized Silanol (Active Site) C18 C18 Hydrophobic Chain Silica->C18 Primary Retention (Hydrophobic) Piperazine Piperazine-R⁺ (Protonated Basic Analyte) Piperazine->Silanol Undesired Ionic Interaction (Causes Tailing) Piperazine->C18 Desired Hydrophobic Interaction

Caption: Interaction of a basic analyte with the stationary phase.

Part 2: Troubleshooting Strategies - A Step-by-Step Guide

Here, we present a logical workflow for diagnosing and resolving peak tailing. Start with the simplest and most common solutions before moving to more complex method development changes.

Section A: Mobile Phase Optimization

Optimizing the mobile phase is often the fastest and most effective way to improve the peak shape of basic compounds.

Q2: How does mobile phase pH affect peak tailing for piperazines?

A2: The pH of the mobile phase is a critical parameter that controls the ionization state of both the analyte and the silanol groups.[10][13][14]

  • Low pH (pH < 3): At a low pH, the acidic silanol groups are protonated (Si-OH) and therefore neutral.[2][8] This suppresses the strong ionic interaction with the protonated basic analyte, significantly reducing peak tailing.[2] This is why many methods for basic compounds use acidic mobile phases.[8]

  • High pH (pH > 8): At a high pH (well above the pKa of the piperazine), the basic analyte is in its neutral, free-base form.[10][15] Although the silanol groups are ionized (Si-O⁻), the neutral analyte has no positive charge to interact with them. This also leads to excellent peak shape.[10][16] However, traditional silica columns are not stable at high pH and will dissolve.[12] For high pH work, a specialized hybrid-particle or pH-stable column is required.[12][16][17]

Q3: My peak is still tailing at low pH. What can I do next?

A3: If low pH alone is insufficient, the next step is to introduce mobile phase additives.

  • Buffers: Using a buffer (e.g., formate, acetate, phosphate) at a sufficient concentration (typically 10-50 mM) helps maintain a consistent pH across the column and can help mask some silanol interactions.[18][19][20] For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred.[21][22]

  • Competitive Amines (Silanol Blockers): Adding a small amount of a basic additive, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can dramatically improve peak shape.[2][18][23] These small amine molecules are also protonated and will compete with your analyte for the active silanol sites, effectively "masking" them from your compound of interest.[6][24]

Additive TypeExampleTypical ConcentrationMechanism of Action
Acid/Buffer Formic Acid, Acetic Acid0.1% (v/v)Suppresses silanol ionization at low pH.[2][21]
Competitive Amine Triethylamine (TEA)0.1% - 0.5% (v/v)Competitively binds to active silanol sites.[23]

Protocol for Mobile Phase pH and Additive Screening:

  • Determine Analyte pKa: Find the pKa of your piperazine compound. This will guide your pH selection.

  • Prepare Mobile Phases:

    • Low pH: Prepare an aqueous mobile phase with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Buffered pH: Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.0.

    • With Additive: To the pH 3.0 buffered mobile phase, add 0.1% triethylamine (TEA).

  • Equilibrate: For each mobile phase, flush the column with at least 10 column volumes before injecting the sample.

  • Analyze: Inject your piperazine standard and compare the tailing factor for each condition.

Caption: Troubleshooting workflow for mobile phase optimization.

Section B: Column Selection

If mobile phase optimization doesn't fully resolve the issue, the column chemistry itself is the next area to address.

Q4: What is "end-capping" and why is it important for analyzing basic compounds?

Q5: Are there newer column technologies that are better for piperazines?

A5: Yes, modern column technologies offer significant advantages over traditional silica-based phases.

  • Hybrid Particle Technology: These columns are made from an organic/inorganic hybrid material (e.g., Ethylene Bridged Hybrid - BEH).[12][28] This technology inherently has fewer and less acidic silanol groups compared to pure silica, leading to exceptional peak shape for bases.[12][17] A key advantage is their extended pH stability, allowing for the use of high pH mobile phases where piperazines are neutral and peak shape is excellent.[12][16][17]

  • Charged Surface Hybrid (CSH) Technology: This is a further evolution of hybrid particles where a low-level positive surface charge is incorporated. This charge repels protonated basic analytes from the surface, minimizing secondary interactions and delivering superior peak shape, especially in low-ionic-strength mobile phases like 0.1% formic acid.[29]

  • Superficially Porous Particles (SPP) / Core-Shell: These particles consist of a solid, non-porous core with a thin, porous outer shell.[16][30][31][32] This design reduces the diffusion path for the analyte, leading to higher efficiency and sharper peaks.[31][32][33] While not a direct solution to silanol interactions, the higher efficiency can sometimes improve the appearance of tailing peaks. However, for basic compounds, fully porous hybrid particles often show superior performance and loading capacity.[16][30]

Column TechnologyKey FeatureAdvantage for Basic Compounds
Standard End-capped Silica TMS groups block some silanols.Good starting point, widely available.[4][25]
Hybrid Particle (e.g., BEH) Organic/inorganic hybrid material.Lower silanol activity, stable at high pH.[12][17]
Charged Surface Hybrid (CSH) Low-level positive surface charge.Repels protonated bases, excellent peak shape at low pH.[29]
Section C: Other Potential Causes

If you've optimized your mobile phase and are using a high-quality, modern column, but tailing persists, consider these less common but still possible causes.

Q6: Could something other than the column chemistry be causing my peak to tail?

A6: Yes. While less common for a single analyte, several other factors can contribute to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][19] Try reducing the injection volume or diluting the sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause band broadening that appears as tailing.[1][34] Ensure all connections are tight and use tubing with the smallest appropriate internal diameter.

  • Column Contamination/Void: A buildup of strongly retained compounds on the column inlet or the formation of a void (a settled area of the packing bed) can disrupt the flow path and cause peak distortion.[1][3][19] Try reversing and flushing the column (if the manufacturer allows) or replacing it. Using a guard column can help prevent this.[34]

Frequently Asked Questions (FAQs)

Q7: Should I use TFA or Formic Acid in my mobile phase?

A7: Both are effective at creating a low pH environment. Formic acid is generally preferred for LC-MS as it causes less ion suppression than TFA.[21] TFA is a stronger ion-pairing agent and can sometimes provide better peak shape, but it can be difficult to flush out of the system and may permanently alter column selectivity.

Q8: All of my peaks are tailing, not just my basic compound. What does that mean?

A8: If a neutral compound also shows tailing, the problem is likely physical rather than chemical.[27] This points towards issues like extra-column volume, a column void, or a blocked frit, rather than silanol interactions.[3][19][27]

Q9: How do I know if my column is "base-deactivated"?

A9: This is a term manufacturers use to describe columns that are well-suited for basic compounds. It typically implies a high-purity silica, extensive end-capping, or the use of hybrid particle technology.[27] Refer to the manufacturer's literature for the specific column technology and its recommended applications.

References

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
  • What Is Endcapping in HPLC Columns. Chrom Tech, Inc.
  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • The role of end-capping in reversed-phase. Phenomenex.
  • Hybrid UHPLC and HPLC Columns and Media: Triart C18 and Triart C8. YMC America.
  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions.
  • What is "silanol activity" when a column is described as having low or high silanol activity?.
  • Troubleshooting Peak Tailing in HPLC Analysis of Butylamine: A Technical Support Guide. Benchchem.
  • Hybrid particle technologyand its use in HPLC. Scientist Live.
  • Column Particle Technologies | BEH, CSH, HSS & Solid-Core.
  • Exploring the Role of pH in HPLC Separ
  • Wh
  • The use of Mobile Phase pH as a Method Development Tool.
  • The LCGC Blog: Silica for HPLC St
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Why Is End-Capping Used In Liquid Chromatography?. Chemistry For Everyone - YouTube.
  • Column Particle Technologies BEH, CSH, HSS & Solid-Core.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Troubleshooting Guide.
  • Hybrid Particle Columns: The First Twenty Years.
  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc.
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. Phenomenex.
  • The Role of End-Capping in Reversed-Phase. LabRulez LCMS.
  • Control pH During Method Development for Better Chrom
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • pH – Why Is It Critical To Your Mobile Phase Method Development?. Phenomenex Blog.
  • The Theory of HPLC Column Chemistry.
  • How can I prevent peak tailing in HPLC?.
  • The Evolution of LC Troubleshooting: Str
  • HPLC Peak Tailing. Axion Labs.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Superficially Porous vs Totally Porous HPLC Particles Explained. Axion Labs.
  • Reversed-phase HPLC Buffers.
  • RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. PubMed.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.

Sources

Identifying and removing unreacted starting materials from 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 1-[4-(Methylsulfonyl)phenyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing unreacted starting materials from this compound. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Addressing Common Purification Hurdles

This section tackles specific issues you may encounter during your synthesis and purification workflow. Each problem is followed by a systematic approach to diagnosis and resolution.

Problem 1: My final product shows an extra spot on the Thin-Layer Chromatography (TLC) plate.

Initial Observation: A secondary spot, often with a different retardation factor (Rf) than the desired product, is visible on the TLC plate after developing and visualizing.

Diagnostic Workflow:

  • Co-spotting for Confirmation: The first and most crucial step is to confirm the identity of the impurity. Prepare a TLC plate with three lanes: your purified product, the relevant starting material (e.g., 1-bromo-4-(methylsulfonyl)benzene or piperazine), and a "co-spot" lane containing both your product and the starting material.

    • Rationale: If the secondary spot in your product lane has the same Rf as the starting material lane, and the co-spot lane shows a single, merged spot, you have strong evidence that the impurity is unreacted starting material.

  • Assess Polarity: Observe the relative Rf values. This compound is a moderately polar compound.

    • If the impurity has a higher Rf value (travels further up the plate), it is less polar than your product. This could indicate the presence of 1-bromo-4-(methylsulfonyl)benzene.

    • If the impurity has a lower Rf value (remains closer to the baseline), it is more polar. This is characteristic of piperazine, which can adhere strongly to the silica gel.

  • Solvent System Optimization: The choice of eluent in TLC is critical for achieving good separation. If your current system (e.g., ethyl acetate/hexane) does not provide clear separation, consider adjusting the polarity.

    • To better resolve less polar impurities, decrease the polarity of the eluent (increase the proportion of hexane).

    • To move highly polar impurities like piperazine off the baseline, a more polar eluent is necessary. Adding a small amount of a polar solvent like methanol or a few drops of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can help to reduce tailing and improve the resolution of basic compounds like piperazine.

Resolution Pathway:

Based on the identity of the impurity, select the appropriate purification method. For instance, if unreacted 1-bromo-4-(methylsulfonyl)benzene is the contaminant, a simple recrystallization or a flash column chromatography with a non-polar to moderately polar solvent gradient should suffice. If piperazine is the issue, an acidic wash or chromatography with a modified mobile phase may be necessary.

Visualizing the Diagnostic Process:

G cluster_0 Troubleshooting: Extra TLC Spot cluster_1 Impurity Identity cluster_2 Purification Options start Extra Spot on TLC co_spot Perform Co-spotting with Starting Materials start->co_spot assess_rf Assess Relative Rf Values co_spot->assess_rf Spot Confirmed? identify_impurity Identify Impurity assess_rf->identify_impurity select_purification Select Appropriate Purification Method identify_impurity->select_purification less_polar Less Polar (e.g., Aryl Halide) identify_impurity->less_polar Higher Rf more_polar More Polar (e.g., Piperazine) identify_impurity->more_polar Lower Rf re_xtal Recrystallization less_polar->re_xtal column Flash Column Chromatography less_polar->column more_polar->column (with modifier) acid_wash Acidic Wash/Extraction more_polar->acid_wash

Caption: A flowchart for identifying and resolving TLC impurities.

Problem 2: NMR analysis indicates the presence of a starting material.

Initial Observation: Proton or Carbon NMR spectra of the purified product show characteristic peaks that correspond to a starting material. For example, the aromatic protons of 1-bromo-4-(methylsulfonyl)benzene may appear as a distinct set of doublets, or the characteristic singlet of piperazine protons may be present.

Diagnostic Workflow:

  • Peak Integration Analysis: Quantify the level of the impurity. Integrate the area of a well-resolved peak corresponding to the impurity and compare it to the integration of a peak from your desired product. This will give you a molar ratio of the impurity to your product.

    • Trustworthiness Check: Ensure the peaks you are integrating are not overlapping with other signals and are representative of the entire molecule (e.g., integrating the methyl protons of the sulfonyl group).

  • Review the Reaction Stoichiometry and Conditions: An excess of one starting material is a common cause of contamination.

    • Was an excess of piperazine used to drive the reaction to completion? If so, residual piperazine is highly likely.

    • Did the reaction go to completion? Incomplete conversion will leave unreacted 1-bromo-4-(methylsulfonyl)benzene.

Resolution Pathway:

  • For Piperazine Contamination: An acidic wash is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash this solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer. The desired product, being less basic, will remain in the organic layer. Subsequently, wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4) before concentrating.

  • For 1-bromo-4-(methylsulfonyl)benzene Contamination: This starting material is significantly less polar than the product.

    • Recrystallization: This is often the most efficient method for removing less polar impurities. Choose a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. Isopropanol or ethanol-water mixtures are often good starting points.

    • Flash Column Chromatography: If recrystallization is ineffective, flash column chromatography is a reliable alternative. A step-gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity will elute the less polar 1-bromo-4-(methylsulfonyl)benzene first, followed by the more polar product.

Experimental Protocol: Acidic Wash for Piperazine Removal

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of product) in a separatory funnel.

  • Add an equal volume of 1M aqueous HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl (steps 2-5) one or two more times to ensure complete removal of piperazine.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Finally, wash the organic layer with an equal volume of brine to remove any remaining water-soluble components.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials that can contaminate this compound?

The most common unreacted starting materials are 1-bromo-4-(methylsulfonyl)benzene and piperazine . The synthesis is typically a nucleophilic aromatic substitution reaction where piperazine displaces the bromide on the aromatic ring. Depending on the reaction stoichiometry, one of these is often used in excess.

CompoundKey Properties
This compoundModerately polar, basic (due to the free amine on piperazine)
1-bromo-4-(methylsulfonyl)benzeneLess polar than the final product, neutral
PiperazineHighly polar, basic, and can be water-soluble, especially when protonated

Q2: What is the most effective purification method for removing unreacted starting materials?

There is no single "best" method; the choice depends on the specific impurity.

  • For removing piperazine , an acidic wash (extraction) is generally the most efficient and scalable method due to the significant difference in basicity between piperazine and the product.

  • For removing 1-bromo-4-(methylsulfonyl)benzene , recrystallization is often the preferred method due to its simplicity and efficiency in removing less polar impurities. If that fails, flash column chromatography is a very reliable alternative.

Q3: How can I prevent starting material contamination in the first place?

Prevention is always better than cure.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction until the limiting reagent is completely consumed. This avoids premature work-up.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. While an excess of one reagent can drive the reaction to completion, be prepared to remove it during work-up. Using a slight excess of piperazine is common, making an acidic wash a standard part of the purification process.

  • Optimize Reaction Conditions: Ensure adequate reaction time, temperature, and mixing to promote complete conversion. The choice of base and solvent can also significantly impact the reaction rate and completeness.

Visualizing the Purification Strategy:

G cluster_0 Purification Strategy Decision Tree cluster_1 Impurity cluster_2 Recommended Method start Crude Product Analysis (TLC, NMR) impurity_id Identify Primary Impurity start->impurity_id piperazine Piperazine Highly Polar, Basic impurity_id->piperazine e.g., Piperazine aryl_halide Aryl Halide Less Polar, Neutral impurity_id->aryl_halide e.g., 1-bromo-4-(methylsulfonyl)benzene acid_wash Acidic Wash Exploits basicity difference piperazine->acid_wash Primary chromatography Column Chromatography General purpose, exploits polarity difference piperazine->chromatography Secondary recrystallization Recrystallization Exploits polarity/solubility difference aryl_halide->recrystallization Primary aryl_halide->chromatography Secondary

Caption: A decision tree for selecting the appropriate purification method.

References

  • Journal of Chemical Education:Thin Layer Chromatography. Provides a comprehensive overview of the principles and practices of TLC, including the selection of mobile phases. [Link]
  • Organic Chemistry Portal:Extraction. Details the principles of liquid-liquid extraction for the separation of organic compounds based on their acid-base properties. [Link]
  • ACS Catalysis:Advances in Palladium-Catalyzed C-N Cross-Coupling Reactions: From Bench to Process. While a broad review, it covers the mechanistic principles of reactions similar to the synthesis of this compound, emphasizing the importance of reaction conditions. [Link]

Validation & Comparative

A Comparative Guide to GlyT1 Inhibitors: Benchmarking 1-[4-(Methylsulfonyl)phenyl]piperazine Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 1-[4-(Methylsulfonyl)phenyl]piperazine and other leading Glycine Transporter 1 (GlyT1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, outlines detailed experimental protocols, and offers insights into the mechanistic nuances of this promising class of compounds for CNS disorders.

Introduction: The Rationale for GlyT1 Inhibition

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] For an NMDA receptor to become active, it requires not only the binding of glutamate but also a co-agonist, primarily glycine or D-serine.[3][4] The "glutamate hypofunction hypothesis" of schizophrenia posits that reduced NMDA receptor activity contributes significantly to the cognitive and negative symptoms of the disorder.[3][5][6]

This has led to a therapeutic strategy aimed at enhancing NMDA receptor function. Instead of direct agonism, which carries a risk of excitotoxicity, a more nuanced approach is to increase the availability of the endogenous co-agonist glycine in the synaptic cleft.[3][7] This is where the Glycine Transporter 1 (GlyT1) becomes a critical target. GlyT1, located on glial cells and presynaptic neurons, is responsible for the reuptake of glycine from the synapse, thereby controlling its concentration.[2][8][9][10] By inhibiting GlyT1, we can elevate synaptic glycine levels, increase the occupancy of the glycine co-agonist site on the NMDA receptor, and potentiate its function, offering a promising avenue for treating schizophrenia and other CNS disorders.[1][5][7]

Mechanism of GlyT1 Inhibition at the Synapse

The core principle of GlyT1 inhibition is to modulate, rather than overwhelm, the glutamatergic system. By slowing the removal of glycine, these inhibitors ensure that NMDA receptors are more readily activated when glutamate is released from the presynaptic terminal.

GlyT1_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR 1. Binds Ion_Channel Ca²⁺ Influx NMDAR->Ion_Channel 3. Activation GlyT1 GlyT1 Glycine_in Glycine GlyT1_Inhibitor GlyT1 Inhibitor (e.g., this compound) GlyT1_Inhibitor->GlyT1 BLOCKS Glycine_synapse Synaptic Glycine Glycine_synapse->NMDAR 2. Co-agonist Binding Glycine_synapse->GlyT1 Reuptake

Caption: GlyT1 inhibition increases synaptic glycine, enhancing NMDA receptor activation.

Comparative Analysis of GlyT1 Inhibitors

The field has seen the development of numerous GlyT1 inhibitors, each with a distinct profile. Here, we compare this compound with other well-characterized compounds, including the endogenous inhibitor Sarcosine and synthetic molecules like Bitopertin and ALX-5407.

In Vitro Potency and Selectivity

The primary measure of a GlyT1 inhibitor's effectiveness is its potency (IC50), which indicates the concentration required to inhibit 50% of the transporter's activity. High selectivity against the neuronal glycine transporter, GlyT2, is also crucial to avoid interfering with inhibitory glycinergic neurotransmission in the brainstem and spinal cord.[6]

CompoundIC50 (nM)Selectivity vs. GlyT2Compound ClassReference
This compound Data Not Widely PublishedData Not Widely PublishedPhenylpiperazineN/A
Bitopertin (RG1678) 25HighPiperazine[11][12]
ALX-5407 3> 33,000-foldSarcosine Derivative[13][14][15]
Sarcosine ~55,800LowEndogenous Amino Acid[16][17][18]
SSR504734 15-38HighPiperidine[11][19]
Iclepertin (BI 425809) 5HighNovel Heterocycle[18][20]

Analysis: While specific IC50 data for this compound is not readily available in public literature, its structural class is shared with many potent CNS-active compounds. In comparison, synthetic inhibitors like ALX-5407 and Iclepertin demonstrate exceptionally high potency in the low nanomolar range.[13][14][18][20] Bitopertin , which reached Phase III clinical trials, shows potent inhibition as well.[3][11][12] Sarcosine , an endogenous inhibitor, is significantly less potent but has shown some clinical efficacy, likely due to its combined action as a GlyT1 inhibitor and a direct NMDA receptor co-agonist.[16][17][21]

Experimental Methodologies for Inhibitor Characterization

The robust characterization of any GlyT1 inhibitor relies on a validated set of in vitro and in vivo assays. The following protocols represent the gold standard methodologies in the field.

Screening and Validation Workflow

A logical progression of experiments is essential to move a compound from initial discovery to a preclinical candidate. This involves primary screening for activity, secondary assays for potency and selectivity, and finally, in vivo models to assess CNS effects.

Screening_Workflow cluster_vitro In Vitro Characterization cluster_vivo In Vivo Validation A Primary Screen (High-Throughput Glycine Uptake Assay) B IC50 Determination (Dose-Response Uptake Assay) A->B Active 'Hits' C Selectivity Profiling (vs. GlyT2, other transporters) B->C D Mechanism of Action (Radioligand Binding Assay) B->D E Pharmacokinetics (Brain Penetration, Half-life) C->E Potent & Selective Leads D->E F Pharmacodynamics (Microdialysis - CSF Glycine Levels) E->F G Efficacy Models (e.g., PCP-induced hyperactivity) F->G

Caption: A typical workflow for the discovery and validation of novel GlyT1 inhibitors.

Protocol 1: In Vitro [³H]Glycine Uptake Assay

This functional assay directly measures the ability of a compound to inhibit glycine transport into cells expressing the target transporter.

Rationale: Using cells that overexpress human GlyT1 provides a clean and robust system to quantify inhibition. Radiolabeled glycine ([³H]glycine) allows for highly sensitive detection. The inclusion of a parallel assay with GlyT2-expressing cells is critical for determining selectivity.[22]

Step-by-Step Methodology:

  • Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1b in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable assay buffer.

  • Pre-incubation: Wash the cells with buffer and then pre-incubate them with various concentrations of the test compound or vehicle control for 15-20 minutes at room temperature.

  • Uptake Initiation: Add a solution containing a fixed concentration of [³H]glycine (and non-labeled glycine) to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the assay by washing the cells multiple times with ice-cold buffer to remove extracellular [³H]glycine.

  • Cell Lysis & Scintillation Counting: Lyse the cells and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation. Non-specific uptake is determined in the presence of a saturating concentration of a known inhibitor (e.g., ALX-5407).[22]

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for the GlyT1 transporter by measuring its ability to displace a known radiolabeled ligand.

Rationale: Binding assays are essential for understanding if a compound interacts directly with the transporter protein and for determining its binding affinity.[23] This complements the functional data from uptake assays and can help elucidate the mechanism of inhibition (competitive vs. non-competitive).[24]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells expressing GlyT1 or from brain tissue known to have high GlyT1 density (e.g., brainstem).[25]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable GlyT1 radioligand (e.g., [³H]-(R)-NPTS), and varying concentrations of the unlabeled test compound.[23][26]

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter. The membranes, with the bound radioligand, are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity.

  • Data Analysis: Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also accounts for the affinity (Kd) and concentration of the radioligand used.[23]

Conclusion and Future Directions

The inhibition of GlyT1 remains a highly compelling strategy for enhancing NMDA receptor function and treating cognitive deficits in schizophrenia. While compounds like this compound belong to a well-explored chemical space, their ultimate utility will be defined by a combination of high potency, selectivity, and favorable pharmacokinetic properties, particularly brain penetration.

The journey of GlyT1 inhibitors has been mixed, with some candidates like Bitopertin failing to meet primary endpoints in large-scale clinical trials for schizophrenia, despite promising early data.[3][20] However, the field is evolving. Newer compounds like Iclepertin are in late-stage development, renewing hope.[20] Furthermore, the role of GlyT1 is being explored in other indications, including hematologic diseases, demonstrating the broad potential of this target.[27][28][29][30][31]

Future research must focus on optimizing the therapeutic window and potentially identifying patient populations most likely to respond to GlyT1 modulation. The robust experimental workflows outlined in this guide provide the necessary tools for researchers to rigorously evaluate the next generation of inhibitors, including this compound, and to unlock the full therapeutic potential of this important CNS target.

References

  • Atkinson, B. N., et al. (2001). ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter. Molecular Pharmacology, 60(6), 1414-1420. [Link]
  • Coyle, J. T., & D’Souza, D. (2012). The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. Journal of Neurophysiology, 108(1), 1-3. [Link]
  • Harvey, R. J., & Yee, B. K. (2013). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? Current Opinion in Pharmacology, 13(1), 86-92. [Link]
  • Zhang, Y., et al. (2024). Transport mechanism and pharmacology of the human GlyT1.
  • Eulenburg, V., & Gomeza, J. (2010). Functional 'glial' GLYT1 glycine transporters expressed in neurons. Brain Research Bulletin, 81(2-3), 245-249. [Link]
  • Yee, B. K., & Harvey, R. J. (2022). Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? Frontiers in Synaptic Neuroscience, 14, 1008643. [Link]
  • FirstWord Pharma. (2024). Disc Reports Topline Results from Phase 2 AURORA Study of Bitopertin in Patients with Erythropoietic Protoporphyria (EPP). [Link]
  • Shim, S. S., et al. (2008). Glycine transport inhibitors for the treatment of schizophrenia. Journal of Psychiatry & Neuroscience, 33(3), 193-205. [Link]
  • Aragón, C., & López-Corcuera, B. (2001). Glycine neurotransmitter transporters: an update.
  • Miranda-Rottmann, S., et al. (2022). Glycine neurotransmission: Its role in development. Frontiers in Molecular Neuroscience, 15, 987010. [Link]
  • Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work? [Link]
  • Amberg, W., et al. (2016). Glycine Transporter 1 Inhibitors and the Promise of a New Schizophrenia Therapy. ACS Medicinal Chemistry Letters, 7(3), 229-231. [Link]
  • Patsnap Synapse. (2024).
  • D'Souza, D. C., et al. (2025). The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria.
  • Comery, T. A., et al. (2009). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Neuropharmacology, 56(1), 226-234. [Link]
  • D'Souza, D. C., et al. (2025). The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria.
  • D'Souza, D. C., et al. (2025). The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria.
  • Lechner, S. M., et al. (2001). [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 11(13), 1771-1774. [Link]
  • Patsnap Synapse. (2024).
  • Rosenbrock, H., et al. (2023). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia.
  • Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. [Link]
  • Matyus, P., & Harsing, L. G. (2021). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
  • Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614. [Link]
  • Tricklebank, M. D., & Bristow, L. J. (2004). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.10. [Link]
  • Kalaba, P., et al. (2021). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemMedChem, 16(1), 199-215. [Link]
  • Kopec, K. K., et al. (2011). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Assay and Drug Development Technologies, 9(4), 366-375. [Link]
  • Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. [Link]
  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705-1715. [Link]
  • Brown, J. M., et al. (2018). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. [Link]
  • D'Souza, D. C., et al. (2021). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Neuropsychopharmacology, 46(10), 1833-1840. [Link]

Sources

A Tale of Two Piperazines: A Comparative Analysis of the Highly Specific GlyT1 Inhibitor Bitopertin and the Phenylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the journey from a simple chemical scaffold to a highly specific and clinically evaluated therapeutic agent is a testament to the intricacies of drug design and development. This guide provides a comparative analysis of two molecules sharing the piperazine core: Bitopertin, a potent and selective glycine transporter 1 (GlyT1) inhibitor with a rich history of clinical investigation, and 1-[4-(Methylsulfonyl)phenyl]piperazine, a simpler derivative representing a common scaffold in medicinal chemistry.

This analysis moves beyond a direct feature-by-feature comparison, which is precluded by the vast difference in their publicly available pharmacological data. Instead, we present a detailed exposition of the well-characterized Bitopertin, using this compound as a structural and conceptual counterpoint to illustrate the principles of structure-activity relationships and the evolution of a drug candidate.

At a Glance: Chemical Structures

The foundational difference between these two molecules lies in their structural complexity, which dictates their pharmacological specificity and potency.

This compound is a simple phenylpiperazine derivative. The core structure consists of a piperazine ring attached to a phenyl group, which is in turn substituted with a methylsulfonyl group.[1][2] This scaffold is prevalent in numerous centrally active compounds.[3]

Bitopertin ({4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}{5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl}methanone) is a significantly more complex molecule.[4] Its intricate substitution pattern is the result of extensive medicinal chemistry efforts to achieve high potency and selectivity for its target, the glycine transporter 1 (GlyT1).[5][6]

FeatureThis compoundBitopertin
Molecular Formula C₁₁H₁₆N₂O₂S[1]C₂₁H₂₀F₇N₃O₄S[4]
Molecular Weight 240.32 g/mol [1]543.46 g/mol [4]
Core Structure PhenylpiperazineSubstituted Benzoylpiperazine
Key Features Simple substitution on the phenyl ring.Multi-substituted pyridinyl and benzoyl groups, chiral center.

Bitopertin: A Deep Dive into a Selective GlyT1 Inhibitor

Bitopertin is a potent, non-competitive inhibitor of GlyT1, a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft and into glial cells and presynaptic neurons.[7][8] Its development has been a notable journey, initially targeting neuropsychiatric disorders and later being repurposed for a rare genetic disease.[5][9]

Dual-Faceted Mechanism of Action

The pharmacological effects of Bitopertin stem from its ability to increase extracellular glycine concentrations, but this single action has two distinct therapeutic implications depending on the physiological context.[9]

1. In the Central Nervous System (CNS): Potentiation of NMDA Receptors

In the CNS, glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4] By inhibiting GlyT1, Bitopertin increases the concentration of glycine in the synaptic cleft, thereby enhancing NMDA receptor activation.[8] This mechanism was the rationale for its initial development as a treatment for the negative symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[10][11]

Bitopertin_CNS_MOA cluster_synapse Glutamatergic Synapse Glycine_Pool Glycine GlyT1 GlyT1 Glycine_Pool->GlyT1 Reuptake NMDA_Receptor NMDA Receptor Glycine_Pool->NMDA_Receptor Co-agonist Binding Glutamate_Pool Glutamate Glutamate_Pool->NMDA_Receptor Binds Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron Ca²⁺ Influx (Neuronal Activation) Bitopertin Bitopertin Bitopertin->GlyT1 Inhibits caption Bitopertin's CNS Mechanism of Action.

Figure 1: Bitopertin's CNS Mechanism of Action.

2. In Erythroid Precursors: Modulation of Heme Biosynthesis

More recently, Bitopertin's mechanism has been exploited for a completely different indication: erythropoietic protoporphyria (EPP).[9] EPP is a genetic disorder caused by a deficiency in the enzyme ferrochelatase, leading to the accumulation of the toxic heme precursor, protoporphyrin IX (PPIX).[11][12] Glycine is the initial and rate-limiting substrate for heme synthesis. Developing red blood cells express GlyT1 to import the large amounts of glycine needed for hemoglobin production.[9] By inhibiting GlyT1 on these cells, Bitopertin reduces the intracellular glycine supply, thereby decreasing the rate of heme synthesis and the subsequent accumulation of toxic PPIX.[11][12]

Bitopertin_EPP_MOA cluster_erythroid Erythroid Precursor Cell Extracellular_Glycine Extracellular Glycine GlyT1 GlyT1 Extracellular_Glycine->GlyT1 Uptake Heme_Pathway Heme Biosynthesis Pathway GlyT1->Heme_Pathway Reduced Glycine Supply Bitopertin Bitopertin Bitopertin->GlyT1 Inhibits PPIX Protoporphyrin IX (PPIX) Heme_Pathway->PPIX Leads to Accumulation (in EPP) Heme Heme PPIX->Heme Blocked Step (in EPP) caption Bitopertin's EPP Mechanism of Action.

Figure 2: Bitopertin's EPP Mechanism of Action.

Pharmacological Data

Bitopertin's potency and selectivity have been quantified in various preclinical assays.

ParameterValueSpecies/SystemReference
Ki (hGlyT1b) 8.1 nMHuman[7]
IC₅₀ (hGlyT1b) 25 ± 2 nMHuman (stably expressed in CHO cells)[7]
IC₅₀ (mGlyT1b) 22 ± 5 nMMouse (stably expressed in CHO cells)[7]
Selectivity No effect on hGlyT2 up to 30 µMHuman[7]
Clinical Development Synopsis
  • Schizophrenia: Despite a promising proof-of-concept study, multiple Phase III trials (e.g., FlashLyte, DayLyte) failed to show a significant benefit of Bitopertin over placebo for the treatment of persistent negative symptoms.[10][13][14] This led to the discontinuation of its development for this indication.[15]

  • Erythropoietic Protoporphyria (EPP): Pivoting to EPP, Bitopertin has shown significant success. Phase II trials (BEACON and AURORA) demonstrated that treatment with Bitopertin led to statistically significant reductions in whole-blood PPIX levels.[16][17][18] Patients also experienced improvements in sunlight tolerance and a reduction in the rate of phototoxic reactions, particularly at the 60 mg dose.[18][19][20] The drug was generally well-tolerated, with dizziness being the most common adverse event.[16] These positive results have positioned Bitopertin as a potential first-in-class disease-modifying therapy for EPP.[21]

The Phenylpiperazine Scaffold: A Foundation for CNS Drug Discovery

In contrast to the highly optimized Bitopertin, this compound represents a foundational chemical structure. The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities.[3]

Derivatives of this scaffold have been shown to interact with a wide range of CNS targets, including:

  • Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): Many phenylpiperazine derivatives act as agonists or antagonists at various serotonin receptor subtypes, forming the basis for antidepressants and anxiolytics.[22][23]

  • Dopamine Receptors (e.g., D₂): Arylpiperazines are key components of several atypical antipsychotic drugs, often exhibiting antagonist activity at D₂ receptors.[24]

  • Adrenergic Receptors: Some derivatives show high affinity for α₁-adrenergic receptors.[24]

The specific activity of a phenylpiperazine derivative is determined by the nature and position of substituents on both the phenyl and piperazine rings. This compound itself has not been extensively characterized as a pharmacological agent in the public domain. It is more likely utilized as a chemical intermediate for the synthesis of more complex molecules where the methylsulfonylphenylpiperazine core is further elaborated to achieve specific target engagement.[25] The presence of the electron-withdrawing methylsulfonyl group can influence the electronic properties of the phenyl ring and the basicity of the distal nitrogen on the piperazine ring, which are critical for receptor interactions.

Experimental Protocols: From Target Binding to Functional Activity

The validation of a compound's mechanism of action relies on robust and reproducible experimental protocols. Below are methodologies central to the characterization of a GlyT1 inhibitor like Bitopertin and for the initial screening of a novel phenylpiperazine derivative.

Protocol 1: GlyT1 Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the GlyT1 transporter. The causality is based on the principle of competitive displacement: a high-affinity test compound will displace a known radiolabeled ligand from the transporter at a low concentration.

Objective: To determine the inhibitory constant (Ki) of a test compound against GlyT1.

Materials:

  • Cell membranes prepared from CHO cells stably expressing human GlyT1b.

  • Radioligand: [³H]ORG24598 or a similar high-affinity GlyT1 ligand.

  • Test compound (e.g., Bitopertin) and reference compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation: Serially dilute the test compound in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

  • Incubation: In a 96-well plate, combine the cell membranes (providing the GlyT1 protein), a fixed concentration of the [³H] radioligand, and the various concentrations of the test compound.

  • Total and Non-specific Binding:

    • For total binding, wells contain membranes and radioligand only.

    • For non-specific binding (NSB), wells contain membranes, radioligand, and a high concentration of a known, non-labeled GlyT1 inhibitor (e.g., 10 µM unlabeled Bitopertin) to saturate all specific binding sites.

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Compounds) Incubate Incubate all components to reach equilibrium Start->Incubate Filter Rapid Filtration (Separate bound from unbound) Incubate->Filter Wash Wash filters to remove non-specifically bound ligand Filter->Wash Count Scintillation Counting (Measure radioactivity) Wash->Count Analyze Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze End Determine Binding Affinity Analyze->End caption Workflow for a Radioligand Binding Assay.

Sources

The Versatile Scaffold: A Comparative In Vitro Efficacy Guide to 1-[4-(Methylsulfonyl)phenyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-[4-(methylsulfonyl)phenyl]piperazine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds.[1] Its synthetic tractability and ability to interact with various biological targets have made it a focal point for drug discovery efforts across multiple therapeutic areas. This guide provides a comparative analysis of the in vitro efficacy of a range of this compound derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. The data presented herein is collated from peer-reviewed studies, providing a robust basis for researchers and drug development professionals.

Introduction to the this compound Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in many approved drugs.[2] Its ability to be readily substituted at the 1- and 4-positions allows for the creation of large and diverse chemical libraries. The inclusion of a methylsulfonylphenyl group at one of these positions often imparts favorable pharmacokinetic properties and can be crucial for target engagement. This guide will explore how modifications to the core scaffold influence in vitro efficacy against a variety of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and cancer cell lines.

Comparative In Vitro Efficacy

The biological activity of this compound derivatives is highly dependent on the nature of the substituent at the second nitrogen of the piperazine ring. The following sections compare the in vitro efficacy of various derivatives against different biological targets.

Enzyme Inhibition

A significant number of this compound derivatives have been investigated for their enzyme inhibitory potential.

A study on 1-arylsulfonyl-4-phenylpiperazine derivatives revealed their potential as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[3][4] These enzymes are therapeutic targets for Alzheimer's disease and type 2 diabetes, respectively. While some compounds showed promising inhibitory activity, many were found to be weak or inactive inhibitors of lipoxygenase (LOX), AChE, and BChE.[4] For instance, compound 3e from one study was identified as a comparatively better α-glucosidase inhibitor.[4] Another study highlighted that benzene sulfonamide-piperazine hybrids exhibited good inhibitory potential against AChE, BChE, tyrosinase, and α-glucosidase, with specific compounds showing the best activity for each enzyme.[5]

Compound CategoryTarget EnzymeKey FindingsReference
1-Arylsulfonyl-4-phenylpiperazinesα-Glucosidase, AChE, BChEIdentified promising inhibitors for all three enzymes.[3][4][3][4]
Benzene sulfonamide-piperazine hybridsAChE, BChE, Tyrosinase, α-GlucosidaseGood inhibitory potential against multiple enzymes, with specific compounds excelling for each target.[5][5]

Derivatives of 1-((2,3-dihydrobenzo[b][2][3]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine have been identified as selective COX-2 inhibitors.[6] Compound 3k from this series demonstrated the most potent anti-inflammatory activity with no signs of ulcerogenic toxicity in in vitro and in vivo models. Computational docking studies supported these findings, showing favorable interactions with key residues in the COX-2 active site.[6]

G-Protein Coupled Receptor (GPCR) Agonism

The G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Several studies have focused on developing this compound derivatives as GPR119 agonists.

One study detailed the design and synthesis of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, with compounds 19 and 20 exhibiting potent GPR119 agonistic activity with EC50 values of 75 nM and 25 nM, respectively, in an in vitro cAMP assay.[7] Another series of fused-pyrimidine derivatives also yielded a potent GPR119 agonist, compound 9i , which demonstrated significant activity in HEK293T cells over-expressing human GPR119.[8]

Compound SeriesLead Compound(s)In Vitro AssayEC50Reference
2-(4-(methylsulfonyl)phenyl)pyridine derivatives19cAMP Assay75 nM[7]
20cAMP Assay25 nM[7]
Fused-pyrimidine derivatives9icAMP Assay (HEK293T-hGPR119)Potent Agonist[8]
Anticancer Activity

The this compound scaffold has been extensively explored for its potential in cancer therapy, with derivatives showing cytotoxicity against a range of cancer cell lines.

A series of p-chlorobenzenesulfonylpiperazine derivatives were tested against luminal breast cancer cell lines.[9] Compound 3 , ((4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone), was particularly promising, with an IC50 of 4.48 μM and a selectivity index greater than 35.6 in MCF7 cells.[9] This compound also demonstrated antimigratory and antiproliferative activities.[9]

Novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives have been evaluated for their in vitro cytotoxicity against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreatic) cancer cell lines.[10] Compounds C-4 and C-5 showed IC50 values of 33.20 µM and 21.22 µM in A-549 cells, respectively, comparable to the standard gefitinib (IC50 = 16.56 µM).[10] In HCT-116 cells, compound C-4 had an IC50 of 11.33 µM, also comparable to gefitinib (IC50 = 10.51 µM).[10] Notably, compound C-14 exhibited an IC50 of less than 1 µM in the MIAPaCa-2 cell line.[10]

Another study on methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives identified compound A-11 as highly active, with IC50 values of 5.71 µM against A-549 and 4.26 µM against HCT-116 cell lines, surpassing the activity of gefitinib in these assays.[11]

Compound SeriesLead CompoundCell LineIC50 (µM)Reference
p-Chlorobenzenesulfonylpiperazine derivatives3MCF7 (Breast)4.48[9]
4-(3-(4-Ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivativesC-4A-549 (Lung)33.20[10]
C-5A-549 (Lung)21.22[10]
C-4HCT-116 (Colon)11.33[10]
C-14MIAPaCa-2 (Pancreatic)<1[10]
Methyl piperazine incorporated phenyl benzamide/methanoneA-11A-549 (Lung)5.71[11]
A-11HCT-116 (Colon)4.26[11]
Other Biological Activities

A series of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives were developed as potent and selective inhibitors of GlyT-1.[12] These compounds, including analogue (+)-67 , demonstrated excellent in vitro potency and selectivity, along with favorable ADME profiles.[12]

Novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine have been synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria.[13] Compounds 4e , 5l , and 5m showed potent antimicrobial activities when compared to a standard drug.[13]

Experimental Methodologies

The in vitro efficacy data presented in this guide were generated using a variety of standard experimental protocols. The following provides an overview of the methodologies commonly employed.

Enzyme Inhibition Assays

The inhibitory activity of the compounds against enzymes like AChE, BChE, and α-glucosidase is typically determined using spectrophotometric methods. For example, the Ellman's method is commonly used for cholinesterase inhibition assays, where the hydrolysis of acetylthiocholine or butyrylthiocholine is monitored by measuring the formation of 5-thio-2-nitrobenzoate. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Enzyme Solution Incubation Incubation (Enzyme + Inhibitor) Enzyme->Incubation Substrate Substrate Solution Reaction_Start Add Substrate (Initiate Reaction) Substrate->Reaction_Start Inhibitor Test Compound (Inhibitor) Inhibitor->Incubation Incubation->Reaction_Start Measurement Spectrophotometric Measurement Reaction_Start->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Cell-Based Assays for Anticancer Activity

The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures cell viability by quantifying the metabolic activity of living cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from dose-response curves.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of Test Compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure Absorbance (e.g., at 570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate % Viability and IC50 Value read_absorbance->calculate_ic50

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

GPCR Agonist Activity Assays

The agonistic activity of compounds on GPCRs like GPR119 is often evaluated by measuring the downstream signaling events, such as the accumulation of cyclic AMP (cAMP). This is typically done using cell-based assays, such as a cAMP response element (CRE)-luciferase reporter gene assay or a competitive immunoassay for cAMP. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is a key parameter determined from these assays.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The in vitro data clearly demonstrate that strategic modifications to this core structure can yield potent and selective modulators of a wide range of biological targets. The promising enzyme inhibitory, GPCR agonistic, and anticancer activities highlighted in this guide underscore the continued importance of this chemical class in drug discovery. Further optimization of these lead compounds, guided by a deeper understanding of their structure-activity relationships, holds the potential to deliver new and effective treatments for a variety of diseases.

References

  • Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n).
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry.
  • Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. Bioorganic & Medicinal Chemistry Letters.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate.
  • Synthesis, enzyme inhibition and molecular docking studies of 1- arylsulfonyl-4-Phenylpiperazine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Archiv der Pharmazie.
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. International Journal of Molecular Sciences.
  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences.
  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of 2-(4-(Methylsulfonyl) Phenyl) Indole Derivatives With Promising COX-2 Inhibitory Activity. Journal of Applied Pharmaceutical Science.
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
  • Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. Journal of Medicinal Chemistry.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C.
  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[3][13]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
  • Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology.

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Piperazine Scaffold and the Imperative of MoA Validation

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," it is a key structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][3][4][5][6][7][8] Its prevalence stems from its unique ability to favorably influence a molecule's physicochemical properties, such as solubility and basicity, which in turn can enhance pharmacokinetic profiles like oral bioavailability.[3][9]

However, the very versatility that makes the piperazine scaffold so attractive also presents a significant challenge: polypharmacology. A single piperazine-containing compound can interact with multiple biological targets.[1] Therefore, rigorously validating the intended mechanism of action (MoA) is not just a regulatory formality but a critical step to ensure efficacy and minimize off-target toxicity. This guide provides a comprehensive, multi-pronged strategy for elucidating and validating the MoA of novel piperazine compounds, grounded in established biophysical and cellular techniques.

Part 1: A Strategic Framework for MoA Elucidation

A robust MoA validation strategy is not linear but rather an iterative process of hypothesis generation and testing. It begins with identifying the primary target and progressively builds a comprehensive picture of the compound's downstream cellular effects. This integrated approach ensures that the observed phenotype is directly linked to the on-target activity of the compound.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Downstream Pathway Analysis cluster_2 Phase 3: Phenotypic & Comparative Analysis T_ID Hypothesized Target(s) Biophysical Biophysical Assays (e.g., SPR) T_ID->Biophysical In vitro Cellular Cellular Target Engagement (e.g., CETSA) T_ID->Cellular In situ Pathway Signaling Pathway Modulation Biophysical->Pathway Cellular->Pathway Confirm Cellular Binding Gene_Exp Gene Expression Profiling (qPCR) Pathway->Gene_Exp Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) Pathway->Phenotype Link Target to Function Comparison Comparison with Known Modulators Phenotype->Comparison

Caption: A strategic workflow for MoA validation.

Part 2: Pinpointing the Primary Target: Biophysical and Cellular Engagement Assays

The foundational step in MoA validation is to unequivocally demonstrate that the novel piperazine compound directly binds to its intended molecular target. This is best achieved by employing a combination of in vitro biophysical assays and in situ cellular target engagement studies.

Surface Plasmon Resonance (SPR): Quantifying In Vitro Binding Kinetics

Expertise & Experience: SPR is a label-free optical technique that provides real-time, quantitative data on the binding kinetics (association and dissociation rates) and affinity of a compound to its purified target protein.[10][11][12] This method is invaluable in early-stage drug discovery for confirming direct interaction and ranking compounds based on their binding properties.[11]

Trustworthiness: The self-validating nature of an SPR experiment lies in its ability to generate a full kinetic profile. A specific binding event will exhibit concentration-dependent responses and fit to a defined kinetic model (e.g., 1:1 Langmuir binding), distinguishing it from non-specific interactions.

Experimental Protocol: SPR Analysis of Compound-Target Interaction [13]

  • Ligand Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (ligand) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a dilution series of the novel piperazine compound (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the binding response in real-time, allowing for sufficient association and dissociation time.

    • After each analyte injection, regenerate the sensor surface with a mild acidic or basic solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Data Presentation: Hypothetical SPR Data for Compound PZ-X

Analyte (PZ-X) Conc. (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
101.5 x 10⁵3.0 x 10⁻⁴2.0
501.6 x 10⁵3.1 x 10⁻⁴1.9
1001.5 x 10⁵2.9 x 10⁻⁴1.9
Known Inhibitor 2.1 x 10⁵ 4.2 x 10⁻⁴ 2.0
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

Expertise & Experience: While SPR confirms binding to a purified protein, it doesn't account for the complexities of the cellular environment, such as membrane permeability and off-target binding.[14] CETSA addresses this by measuring the thermal stability of a target protein within intact cells.[15][16] The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[15][17]

Trustworthiness: CETSA's self-validating system comes from the dose-dependent thermal shift. A specific interaction will result in a measurable and saturable increase in the target's melting temperature as the compound concentration increases, confirming that the compound is engaging the target within its native environment.

Experimental Protocol: CETSA for In-Cell Target Engagement [15][17]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with a range of concentrations of the piperazine compound or vehicle control for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using Western blotting or other protein detection methods like mass spectrometry.[14]

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both treated and untreated samples to generate melting curves.

    • Determine the shift in the melting temperature (ΔTm) induced by the compound.

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Separate Soluble & Precipitated Fractions C->D E 5. Quantify Soluble Target Protein (Western Blot) D->E F 6. Plot Melting Curves & Determine ΔTm E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Delineating the Downstream Signaling Cascade

Confirming direct target engagement is the first step. The next is to demonstrate that this engagement leads to the expected modulation of downstream signaling pathways, thereby linking the molecular interaction to a functional cellular response.

Western Blotting: Probing Pathway Activation

Expertise & Experience: Western blotting is a fundamental technique to measure changes in the expression and phosphorylation status of key signaling proteins.[18][19] For many piperazine compounds, particularly kinase inhibitors, the MoA involves altering the phosphorylation state of downstream substrates. By using phospho-specific antibodies, one can directly visualize the functional consequence of target engagement.[20]

Trustworthiness: A self-validating Western blot experiment includes multiple controls. A loading control (e.g., β-actin or GAPDH) ensures equal protein loading across lanes. Comparing the levels of a phosphorylated protein to the total protein level for that same target confirms that the observed change is due to a shift in activity, not a change in overall protein expression.[20]

Experimental Protocol: Western Blot for Signaling Pathway Analysis [19][21]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the piperazine compound at various concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system.

Kinase_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PZ_X Novel Piperazine Compound (PZ-X) PZ_X->Receptor Inhibition Akt Akt PI3K->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (e.g., Cell Survival, Proliferation) pAkt->Downstream

Caption: Hypothetical signaling pathway inhibited by a novel piperazine compound.

Quantitative PCR (qPCR): Measuring Gene Expression Changes

Expertise & Experience: Target modulation often leads to changes in gene expression. RT-qPCR is a highly sensitive and specific technique for measuring the abundance of specific mRNA transcripts.[22][23][24] This allows for the validation of downstream effects at the transcriptional level.

Trustworthiness: The reliability of qPCR data hinges on proper normalization. The expression of the target gene is normalized to one or more stable reference (housekeeping) genes, whose expression is not affected by the experimental conditions.[22] This relative quantification corrects for variations in RNA input and reverse transcription efficiency.

Experimental Protocol: RT-qPCR for Gene Expression Analysis [25]

  • RNA Extraction and cDNA Synthesis:

    • Treat cells as described for Western blotting.

    • Isolate total RNA from cells using a suitable kit (e.g., Trizol or RNeasy).

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.[22]

  • qPCR Reaction:

    • Set up qPCR reactions containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Run the reactions in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to a reference gene (e.g., GAPDH).

Part 4: Comparative Analysis and Phenotypic Confirmation

The final piece of the validation puzzle is to compare the novel compound's performance against known alternatives and to confirm that the observed molecular changes translate into the desired cellular phenotype.

Data Presentation: Comparative Performance of PZ-X vs. Known Inhibitor

ParameterNovel Compound (PZ-X)Known Inhibitor (KI-1)Rationale
Target Affinity (KD) 1.9 nM2.0 nMDemonstrates comparable direct binding affinity to the purified target protein (SPR data).
Cellular Target Engagement (EC₅₀) 25 nM30 nMShows similar potency in engaging the target within a cellular context (CETSA data).
p-Akt Inhibition (IC₅₀) 50 nM65 nMConfirms on-target pathway modulation with slightly improved cellular potency (Western blot data).
Cell Proliferation (GI₅₀) 100 nM150 nMLinks molecular and pathway effects to a functional cellular outcome, showing superior anti-proliferative activity.

Conclusion

Validating the mechanism of action for a novel piperazine compound is a multifaceted endeavor that requires a logical, evidence-based approach. By integrating biophysical techniques like SPR, cellular assays such as CETSA, and downstream analyses including Western blotting and qPCR, researchers can build a robust and compelling case for their compound's MoA. This comprehensive validation strategy not only satisfies regulatory requirements but also de-risks the drug development process, ultimately increasing the probability of translating a promising molecule into a clinically effective therapeutic.

References

  • Dong, Z.-C., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Bantscheff, M., et al. (2019). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology.
  • Gao, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science.
  • Kumar, A., et al. (2016). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Chemical Biology.
  • Zanon, M. K., et al. (2021). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology.
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate.
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
  • Exploring pharmacological significance of piperazine scaffold. (2024). IJCER.
  • Quantitative Real Time PCR Protocol. Stack Lab.
  • How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs.
  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist.
  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.
  • Goel, K. K., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Thieme.
  • qPCR (real-time PCR) protocol explained. (2021). YouTube.
  • Andersen, M. L., & Pociot, F. (2009). Monitoring gene expression: quantitative real-time rt-PCR. Methods in Molecular Biology.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures.
  • Piperazine. Wikipedia.
  • Thangam, R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Ball, B. S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Some FDA-approved piperazine-containing drugs. ResearchGate.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. CETSA.
  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne.
  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
  • Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate.
  • How to experimentally validate drug-target interactions?. (2012). ResearchGate.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery.
  • Nwaka, S., & Hudson, A. (2006). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Opinion in Chemical Biology.
  • MDC Connects: Target Validation and Efficacy. (2020). YouTube.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for the novel compound 1-[4-(Methylsulfonyl)phenyl]piperazine. As drug development professionals are keenly aware, understanding a compound's selectivity is paramount for predicting its therapeutic window and potential for adverse off-target effects.[1][2] The piperazine scaffold, while a cornerstone of modern medicinal chemistry, is notorious for its ability to interact with a wide array of biological targets, making rigorous selectivity profiling an indispensable step in preclinical evaluation.[3][4][5]

This document moves beyond a simple recitation of protocols. It delves into the causal logic behind experimental design, offering field-proven insights into target selection, assay validation, and data interpretation to ensure a robust and reliable assessment of molecular promiscuity.

Part I: Strategic Framework for Target Selection

The initial and most critical phase of any cross-reactivity study is the rational selection of potential off-targets. A poorly chosen panel can lead to a false sense of security, allowing unforeseen liabilities to emerge in later, more costly stages of development. Our strategy is built on a multi-pronged approach grounded in chemical structure, target family relationships, and known safety liabilities.

For the purpose of this guide, we will proceed with the hypothesis that this compound (hereafter "MSP") has been designed as a selective antagonist for the Serotonin 5-HT2A Receptor , a common target for antipsychotic and anxiolytic agents.[6]

1.1. Probing Structurally-Related Targets

The phenylpiperazine moiety is a privileged structure known to bind to a range of monoaminergic G-protein coupled receptors (GPCRs).[5] Therefore, the primary and most obvious set of off-targets includes receptors that have historically shown affinity for similar chemical scaffolds.

  • Dopaminergic Receptors (e.g., D2, D3): Arylpiperazines frequently exhibit affinity for dopamine receptors, a critical consideration given the functional interplay between serotonergic and dopaminergic systems in the CNS.[3][4]

  • Histaminergic Receptors (e.g., H1): Cross-reactivity at the H1 receptor is a well-documented liability for many CNS-active drugs, often manifesting as sedation. Clinical cross-reactivity among different piperazine-based antihistamines is also known.[7][8]

  • Adrenergic Receptors (e.g., α1A, α2A): Interaction with adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

  • Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2C): Assessing selectivity within the same receptor family is crucial to defining the compound's precise mechanism of action.[6]

1.2. Broad Screening via Safety Panels

Beyond logical target selection, a broad, unbiased screen is essential for uncovering unexpected interactions. Specialized in vitro profiling panels, such as the Eurofins Discovery "Diversity Profile" or IQVIA's ADME screening services, are designed for this purpose.[9][10] These panels typically include a curated list of receptors, enzymes, transporters, and ion channels that are frequently implicated in adverse drug events. Key targets in such panels often include:

  • hERG (human Ether-à-go-go-Related Gene) Channel: To assess the risk of cardiac QT prolongation.

  • Cytochrome P450 (CYP) Enzymes (e.g., CYP2D6, CYP3A4): To evaluate the potential for drug-drug interactions and altered metabolism.[9]

  • GABAA Receptor: To screen for potential sedative or anxiolytic off-target effects.[11][12]

Part II: A Validated Experimental Workflow

A robust cross-reactivity assessment relies on a tiered approach, beginning with broad binding assays to identify potential "hits" and progressing to more complex functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist).[13]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization A Compound MSP B Broad Radioligand Binding Assay (Panel of 40+ Receptors) A->B C IC50 Determination for 'Hits' (e.g., D2, H1, α1A) B->C D Calculate Ki (Inhibition Constant) C->D E Cellular Functional Assays (e.g., Calcium Flux, cAMP) D->E F Determine Functional Activity (Agonist vs. Antagonist) E->F G G F->G Final Selectivity Profile

Caption: Tiered workflow for comprehensive cross-reactivity profiling.

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the binding affinity (Ki) of MSP at various receptors.

Objective: To quantify the binding affinity of MSP for the primary target (5-HT2A) and a panel of selected off-targets.

Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Utilize commercially available cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A, D2, H1). Homogenize in appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: Select a high-affinity radioligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A). Dilute to a final concentration approximately equal to its Kd (dissociation constant).

    • Test Compound (MSP): Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 10 pM).

    • Non-Specific Binding (NSB) Control: Use a high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT2A).

  • Assay Procedure (96-well format):

    • To each well, add:

      • 25 µL of assay buffer (for Total Binding) OR 25 µL of NSB control.

      • 25 µL of the appropriate MSP dilution (or vehicle for Total Binding and NSB).

      • 50 µL of diluted radioligand.

      • 100 µL of diluted cell membrane preparation.

    • Incubate plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester, washing 3-5 times with ice-cold wash buffer to separate bound from free radioligand.

    • Allow filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of MSP using the formula: % Inhibition = 100 * (1 - [(CPMMSP - CPMNSB) / (CPMTotal - CPMNSB)]).

    • Plot percent inhibition against the log concentration of MSP and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part III: Comparative Data Analysis and Interpretation

Raw data is only as valuable as its interpretation. The goal is to build a clear, comparative picture of the compound's selectivity profile.

Table 1: Hypothetical Binding Affinity Profile of MSP
Target ReceptorRadioligandKi (nM) of MSPSelectivity Ratio (Ki Off-Target / Ki 5-HT2A)
5-HT2A (Primary Target) [3H]Ketanserin1.5 -
5-HT2C[3H]Mesulergine4530-fold
Dopamine D2[3H]Spiperone12080-fold
Histamine H1[3H]Pyrilamine9865-fold
Adrenergic α1A[3H]Prazosin250167-fold
hERG Channel[3H]Astemizole>10,000>6,667-fold

Interpretation: The hypothetical data in Table 1 demonstrates that MSP is a potent binder at its primary target, the 5-HT2A receptor. It displays a favorable selectivity profile (>30-fold) against other key monoaminergic receptors. A Ki value greater than 10,000 nM for the hERG channel is a strong indicator of low risk for cardiac-related adverse events. While the 65-fold selectivity against the H1 receptor is promising, this interaction warrants functional characterization to rule out any antagonist activity that could lead to sedation at higher therapeutic doses.

Protocol 2: FLIPR-based Calcium Flux Functional Assay

Objective: To determine if MSP acts as an antagonist or inverse agonist at the Gq-coupled 5-HT2A and H1 receptors.

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human 5-HT2A or H1 receptor in appropriate media.

    • Plate cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove culture media from the cell plate and add the dye solution to each well.

    • Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.

  • Assay Procedure (using a FLIPR or similar instrument):

    • Wash the cells 2-3 times with buffer to remove extracellular dye.

    • Place the cell plate into the instrument.

    • Antagonist Mode: Add varying concentrations of MSP to the wells and incubate for 15-30 minutes. Subsequently, add a known agonist (e.g., Serotonin for 5-HT2A, Histamine for H1) at its EC80 concentration.

    • The instrument will measure the fluorescent signal (Relative Fluorescence Units, RFU) before and after the addition of the agonist to quantify the intracellular calcium release.

  • Data Analysis:

    • The agonist-induced increase in RFU is a measure of receptor activation.

    • Plot the agonist response (as % of control) against the log concentration of MSP.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of MSP's antagonist activity. A downward shift in the baseline fluorescence after MSP addition but before agonist addition would indicate inverse agonist activity.

Table 2: Hypothetical Functional Activity Profile of MSP
Target ReceptorFunctional ModeAgonist UsedIC50 (nM) of MSP
5-HT2A AntagonistSerotonin5.2
Histamine H1AntagonistHistamine315
Visualizing Divergent Signaling Pathways

Understanding why off-target effects matter requires visualizing their downstream consequences. The primary target (5-HT2A) and a key off-target (Dopamine D2) signal through distinct G-protein pathways, leading to opposing cellular outcomes.

G cluster_0 Primary Target Pathway (5-HT2A) cluster_1 Off-Target Pathway (D2) MSP_5HT2A MSP Antagonizes 5-HT2A Receptor Gq Gq Protein MSP_5HT2A->Gq blocks PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca MSP_D2 MSP (weakly) Antagonizes D2 Receptor Gi Gi Protein MSP_D2->Gi blocks AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Divergent signaling cascades of the primary (5-HT2A) and a potential off-target (D2) receptor.

Conclusion

This guide has outlined a rigorous, multi-tiered strategy for the cross-reactivity profiling of this compound. The integration of rational target selection, validated binding assays, and confirmatory functional assays provides a comprehensive and trustworthy assessment of a compound's selectivity. Based on our hypothetical data, MSP demonstrates a promising profile as a potent and selective 5-HT2A antagonist with a low probability of clinically relevant off-target effects at histamine, dopamine, adrenergic, or hERG targets. This systematic approach to characterizing molecular interactions is fundamental to mitigating risk and increasing the probability of success as a drug candidate moves through the development pipeline.[10]

References

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels.
  • Al-Sanea, M. M., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. National Institutes of Health (NIH).
  • IQVIA Laboratories. (n.d.). In Vitro screening.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Shi, Y., et al. (2022). A review for cell-based screening methods in drug discovery. National Institutes of Health (NIH).
  • ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine....
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Kim, J., et al. (2014). Synthesis and acaricidal activity of phenylpiperazine derivatives. National Institutes of Health (NIH).
  • Tallarida, R. J. (2011). The design and analysis of experiments for the assessment of drug interactions. PubMed.
  • Satała, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Seba, M. C., et al. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.
  • Frutos, S., et al. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.
  • PubChem. (n.d.). 1-(4-(Methylsulfonyl)phenyl)piperazine.
  • Wikipedia. (n.d.). Piperazine.
  • ResearchGate. (2012). Cross-reactivity among drugs: Clinical problems.
  • Yates, J. W., & Bate, S. T. (2015). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. PubMed.
  • U.S. Food & Drug Administration (FDA). (2023). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).
  • ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
  • Meso Scale Diagnostics, LLC. (2022). Design and Evaluation of a Multiplexed Assay to Assess Human Immunogenicity Against Humira®. YouTube.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?.
  • Frances, H., et al. (1987). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Pharmacology Biochemistry and Behavior.
  • Norton, S., & de Beer, E. J. (1957). Some pharmacological properties of piperazine. PubMed.
  • Medsimplified. (2023). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube.
  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed.
  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?.
  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Naisbitt, D. J., et al. (2017). Pharmacogenomics of off-target adverse drug reactions. PubMed Central.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • G. F., et al. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
  • Tu, Z., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central.
  • Lighthall, D. J., et al. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed.
  • Davies, S. P., et al. (2007). Off-target effects of MEK inhibitors. PubMed.

Sources

A Technical Guide to the Potency of Sulfonylphenylpiperazine Analogs as Negative Allosteric Modulators of Neuronal Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonylphenylpiperazine scaffold has emerged as a versatile pharmacophore in modern medicinal chemistry, giving rise to a diverse array of bioactive compounds.[1] This guide provides an in-depth comparison of the potency of various sulfonylphenylpiperazine analogs, specifically focusing on their activity as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs). As a senior application scientist, this document is structured to offer not just a compilation of data, but a cohesive narrative that explains the experimental choices and the underlying structure-activity relationships (SAR) that govern the potency of these intriguing molecules.

Introduction: The Significance of Neuronal Nicotinic Receptor Modulation

Neuronal nAChRs are ligand-gated ion channels that play a critical role in various physiological processes within the central nervous system, including learning, memory, and attention.[2] Dysregulation of nAChR activity has been implicated in a range of neurological and psychiatric disorders such as nicotine addiction, Alzheimer's disease, Parkinson's disease, and epilepsy.[2][3]

The most abundant nAChR subtypes in the brain are the α4β2 and α7 homomeric receptors.[4] The α4β2 subtype, in particular, is a key target for therapeutic intervention due to its involvement in the rewarding effects of nicotine.[5] Allosteric modulation of these receptors offers a sophisticated approach to fine-tuning their activity. Unlike orthosteric ligands that bind directly to the acetylcholine binding site, allosteric modulators bind to a distinct site on the receptor, altering its response to the endogenous agonist.[1][4] Negative allosteric modulators (NAMs) decrease the receptor's response to an agonist, providing a mechanism to dampen excessive nAChR activity without completely blocking it.[1][4] This approach has the potential for greater therapeutic selectivity and a reduced side-effect profile compared to traditional antagonists.[5]

Comparative Potency of Sulfonylphenylpiperazine Analogs

The potency of a series of sulfonylphenylpiperazine analogs as NAMs of human α4β2 and α3β4 nAChRs has been systematically evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined through in vitro functional assays. A lower IC50 value indicates a higher potency.

Compound IDR1R2R3α4β2 nAChR IC50 (µM)α3β4 nAChR IC50 (µM)
1 HHH8.09.8
2 2-FHH7.512.3
3 3-FHH6.310.5
4 4-FHH4.14.6
5 2-ClHH5.28.7
6 3-ClHH3.95.1
7 4-ClHH2.83.5
8 H2-CH3H15.622.4
9 H3-CH3H10.214.8
10 HH4-OCH3>100>100

Data synthesized from publicly available research on sulfonylpiperazine analogs as nAChR NAMs.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above reveals several key structure-activity relationships that govern the potency and selectivity of these sulfonylphenylpiperazine analogs.

  • Influence of Phenyl Ring Substitution (R1): Halogen substitution on the phenyl ring generally enhances potency. A clear trend is observed with the position and nature of the halogen. For instance, a chloro-substitution at the para-position (Compound 7) results in the most potent analog for both α4β2 and α3β4 subtypes. This suggests that an electron-withdrawing group at this position is favorable for interaction with the allosteric binding site.

  • Impact of Piperazine Ring Substitution (R2): The introduction of a methyl group on the piperazine ring (Compounds 8 and 9) leads to a decrease in potency compared to the unsubstituted parent compound (Compound 1). This indicates that steric hindrance in this region may be detrimental to binding.

  • Effect of Sulfonyl Group Linker Modification (R3): Modification of the linker between the sulfonyl group and the phenyl ring, such as the introduction of a methoxy group (Compound 10), dramatically reduces potency, highlighting the critical role of this region in maintaining the correct conformation for binding.

Experimental Protocols

The determination of the potency of these sulfonylphenylpiperazine analogs relies on robust and validated in vitro assays. The following are detailed protocols for two commonly employed methods.

Fluorescence-Based Calcium Influx Assay using FLIPR

This high-throughput assay measures the influx of calcium through the nAChR ion channel upon activation by an agonist. NAMs will inhibit this calcium influx in a concentration-dependent manner.

Workflow Diagram:

FLIPR_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed HEK293 cells stably expressing human α4β2 or α3β4 nAChRs in a 96-well plate incubation1 Incubate overnight at 37°C, 5% CO2 cell_seeding->incubation1 dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C incubation1->dye_loading compound_addition Add varying concentrations of sulfonylphenylpiperazine analogs dye_loading->compound_addition incubation2 Incubate for 15-30 minutes compound_addition->incubation2 agonist_addition Add a fixed concentration of an nAChR agonist (e.g., acetylcholine) incubation2->agonist_addition readout Measure fluorescence intensity using a FLIPR system agonist_addition->readout data_normalization Normalize fluorescence data readout->data_normalization curve_fitting Fit data to a dose-response curve data_normalization->curve_fitting ic50_determination Determine IC50 values curve_fitting->ic50_determination TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_harvest Harvest and defolliculate Xenopus laevis oocytes crna_injection Inject cRNA encoding human α4 and β2 nAChR subunits oocyte_harvest->crna_injection incubation Incubate for 2-5 days to allow for receptor expression crna_injection->incubation oocyte_placement Place oocyte in recording chamber and perfuse with recording solution incubation->oocyte_placement impalement Impale oocyte with two microelectrodes (voltage-sensing and current-injecting) oocyte_placement->impalement voltage_clamp Clamp membrane potential at a holding potential (e.g., -70 mV) impalement->voltage_clamp agonist_application Apply agonist (e.g., acetylcholine) to elicit an inward current voltage_clamp->agonist_application nam_application Co-apply agonist with varying concentrations of the NAM agonist_application->nam_application current_measurement Record the resulting currents nam_application->current_measurement current_normalization Normalize current amplitudes current_measurement->current_normalization dose_response_curve Construct dose-response curves current_normalization->dose_response_curve ic50_calculation Calculate IC50 values dose_response_curve->ic50_calculation

Caption: Workflow for the two-electrode voltage clamp (TEVC) assay.

Step-by-Step Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the human α4 and β2 nAChR subunits.

  • Incubation: Incubate the injected oocytes for 2-5 days in a nutrient-rich medium to allow for the expression and assembly of functional nAChRs on the oocyte membrane.

  • Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill them with a 3 M KCl solution. The resistance of the electrodes should be between 0.5 and 5 MΩ.

  • Recording Setup: Place an oocyte in a recording chamber and continuously perfuse it with a recording solution (e.g., ND96).

  • Impalement and Voltage Clamp: Impale the oocyte with the two microelectrodes. Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a constant value, typically -70 mV. [6]7. Agonist Application: Apply a brief pulse of an agonist (e.g., 100 µM acetylcholine) to the oocyte to evoke an inward current mediated by the expressed nAChRs.

  • NAM Co-application: After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of the sulfonylphenylpiperazine analog.

  • Data Acquisition and Analysis: Record the peak inward current at each concentration of the analog. Normalize the current amplitudes to the control response (agonist alone). Plot the normalized current as a function of the analog concentration and fit the data to determine the IC50. [6]

Conclusion and Future Directions

The sulfonylphenylpiperazine scaffold represents a promising starting point for the development of novel NAMs of neuronal nAChRs. The structure-activity relationships discussed in this guide provide a clear rationale for the design of more potent and selective analogs. Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their potential as therapeutic agents for a variety of neurological disorders. The detailed experimental protocols provided herein offer a robust framework for the continued exploration of this important class of molecules.

References

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 93–105.
  • Leach, K., Gregory, K. J., Kufareva, I., Khajehali, E., Cook, A. E., Abagyan, R., Conigrave, A. D., Sexton, P. M., & Christopoulos, A. (2016). Negative allosteric modulators of the human calcium-sensing receptor bind to overlapping and distinct sites within the 7-transmembrane domain. British journal of pharmacology, 173(15), 2415–2429.
  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits.
  • Buchner, E. (2023). An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. Journal of Cellular and Molecular Pharmacology, 7(2), 152.
  • Henderson, B. J., Carper, D. J., González-Cestari, T. F., Yi, B., Mahasenan, K., Pavlovicz, R. E., Dalefield, M. L., Coleman, R. S., Li, C., & McKay, D. B. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of medicinal chemistry, 54(24), 8681–8692.
  • Changeux, J. P., & Taly, A. (2008). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Neuroscience, 9(5), 375–390.
  • Toll, L., Zaveri, N. T., Polgar, W. E., Jiang, F., Khroyan, T. V., Zhou, Y., Xie, X. S., & Dani, J. A. (2007). Negative allosteric modulation of nicotinic acetylcholine receptors blocks nicotine self-administration in rats. The Journal of pharmacology and experimental therapeutics, 323(3), 907–915.
  • Arias, H. R., Targowska-Duda, K. M., & Feuerbach, D. (2010). Negative allosteric modulators that target human alpha4beta2 neuronal nicotinic receptors. Current pharmaceutical design, 16(4), 482–496.

Sources

A Head-to-Head Comparison of Piperazine-Based GlyT1 Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting GlyT1 in Neurological Disorders

The glycine transporter 1 (GlyT1), a key protein in the central nervous system, is responsible for the reuptake of glycine from the synaptic cleft.[1][2] Glycine is an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[3] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably the cognitive impairments associated with schizophrenia.[2][4] By inhibiting GlyT1, the extracellular concentration of glycine is increased, leading to enhanced NMDA receptor activation and potentially ameliorating these cognitive deficits.[4] This has made GlyT1 a compelling target for therapeutic intervention. The piperazine scaffold has emerged as a privileged structure in the design of potent and selective GlyT1 inhibitors.[5][6] This guide provides a head-to-head comparison of key piperazine-based GlyT1 inhibitors, offering experimental data and methodological insights to inform future drug discovery and development efforts.

Mechanism of Action: How Piperazine-Based Inhibitors Modulate GlyT1 Activity

Piperazine-based GlyT1 inhibitors function by binding to the transporter and blocking the reuptake of glycine.[7] This leads to an accumulation of glycine in the synaptic cleft, thereby potentiating NMDA receptor function.[4] The versatile structure of the piperazine ring allows for modifications that enhance potency, selectivity, and pharmacokinetic properties.[5] Structure-activity relationship (SAR) studies have revealed that the two nitrogen atoms in the piperazine ring are crucial for interaction with the target, while substitutions on the ring influence affinity and selectivity.[5][6]

Below is a diagram illustrating the signaling pathway and the point of intervention for GlyT1 inhibitors.

GlyT1_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_astrocyte Astrocyte Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding GlyT1_Pre GlyT1 Glycine->GlyT1_Pre GlyT1_Astrocyte GlyT1 Glycine->GlyT1_Astrocyte Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine_Pool Intracellular Glycine GlyT1_Pre->Glycine_Pool Glycine Reuptake GlyT1_Astrocyte->Glycine_Pool Glycine Reuptake Piperazine_Inhibitor Piperazine-based GlyT1 Inhibitor Piperazine_Inhibitor->GlyT1_Pre Inhibits Piperazine_Inhibitor->GlyT1_Astrocyte Inhibits

Caption: GlyT1 Signaling Pathway and Inhibitor Action.

Head-to-Head Comparison of Key Piperazine-Based GlyT1 Inhibitors

Several piperazine-based GlyT1 inhibitors have advanced to clinical trials. This section provides a comparative overview of three prominent examples: Iclepertin (BI 425809), Bitopertin (RG1678), and PF-03463275.

Quantitative Performance Data

The following table summarizes the key in vitro and in vivo performance data for these inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundGlyT1 IC50/KiSelectivity (vs. GlyT2)Key Pharmacokinetic Parameters (Human)Clinical Development Status (for Schizophrenia)References
Iclepertin (BI 425809) IC50: 5.0 nM (human SK-N-MC cells), 5.2 nM (rat primary neurons)Selective over GlyT2Tmax: 3-5 hours; Metabolized by CYP3A4Phase III trials did not meet primary endpoints[4][8][9]
Bitopertin (RG1678) IC50: 30 nM>1000-fold (IC50 > 30 µM for GlyT2)Tmax: ~4 hours; Long half-lifeDevelopment for schizophrenia halted after Phase III trials[7][10][11]
PF-03463275 ~75% GlyT1 occupancy at 40 mg BIDN/AN/APhase II trials conducted[4][12][13]

Experimental Protocols: Key Assays for Evaluating GlyT1 Inhibitor Performance

The following are detailed, step-by-step methodologies for two critical experiments used in the evaluation of GlyT1 inhibitors.

[³H]Glycine Uptake Assay

This assay is a fundamental method for determining the functional potency of GlyT1 inhibitors.[14]

Glycine_Uptake_Assay Start Start Cell_Plating Plate CHO-K1/hGlyT1a cells in 384-well plates Start->Cell_Plating Incubation Incubate overnight Cell_Plating->Incubation Compound_Prep Prepare serial dilutions of test compounds Incubation->Compound_Prep Assay_Start Wash cells and add test compounds Compound_Prep->Assay_Start Radioligand_Add Add [³H]Glycine to initiate uptake Assay_Start->Radioligand_Add Incubate_Uptake Incubate for a defined period (e.g., 10-15 min) Radioligand_Add->Incubate_Uptake Terminate_Uptake Terminate uptake by washing with ice-cold buffer Incubate_Uptake->Terminate_Uptake Cell_Lysis Lyse cells Terminate_Uptake->Cell_Lysis Scintillation Add scintillation fluid and count radioactivity Cell_Lysis->Scintillation Data_Analysis Calculate IC50 values Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a [³H]Glycine Uptake Assay.

Detailed Protocol:

  • Cell Culture:

    • Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1.[15]

    • Plate cells in 384-well plates at a suitable density (e.g., 40,000 cells/well) and culture overnight.[16]

  • Assay Buffer:

    • Prepare an appropriate uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, 10 mM D-glucose).[14]

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure:

    • Aspirate the culture medium and wash the cells twice with assay buffer.

    • Add the test compound dilutions to the respective wells.

    • Initiate glycine uptake by adding [³H]glycine (e.g., 50 nM).[14][17]

    • For determining non-specific uptake, add a high concentration of unlabeled glycine (e.g., 10 mM) or a known GlyT1 inhibitor.[17]

    • Incubate for 15 minutes at 37°C.[17]

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Detection and Analysis:

    • Lyse the cells and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]

In Vivo Microdialysis for Glycine Measurement

This technique allows for the in vivo measurement of extracellular glycine levels in specific brain regions of freely moving animals, providing a direct assessment of target engagement.[18]

Microdialysis_Workflow Start Start Surgery Stereotaxic implantation of microdialysis guide cannula Start->Surgery Recovery Post-operative recovery (5-7 days) Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Perfusion Perfuse with artificial cerebrospinal fluid (aCSF) at a slow flow rate Probe_Insertion->Perfusion Equilibration Equilibration period (1-2 hours) Perfusion->Equilibration Baseline_Collection Collect baseline dialysate samples Equilibration->Baseline_Collection Drug_Administration Administer GlyT1 inhibitor Baseline_Collection->Drug_Administration Sample_Collection Collect dialysate samples at timed intervals Drug_Administration->Sample_Collection Analysis Analyze glycine concentration (e.g., by HPLC) Sample_Collection->Analysis End End Analysis->End

Caption: Experimental Workflow for In Vivo Microdialysis.

Detailed Protocol:

  • Surgical Implantation:

    • Anesthetize the rodent (e.g., rat or mouse) and place it in a stereotaxic frame.[19][20]

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).[19]

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.[20]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[18]

    • Allow for a 1-2 hour equilibration period to achieve a stable baseline.[18]

    • Collect baseline dialysate samples every 20 minutes.

  • Drug Administration and Sample Collection:

    • Administer the piperazine-based GlyT1 inhibitor (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples at regular intervals to monitor changes in extracellular glycine concentrations.[21]

  • Sample Analysis:

    • Analyze the glycine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.[22]

Structure-Activity Relationship (SAR) of Piperazine-Based GlyT1 Inhibitors: Guiding Rational Drug Design

The piperazine core is a versatile scaffold that allows for systematic modifications to optimize GlyT1 inhibitory activity, selectivity, and pharmacokinetic properties.[5][6] Key SAR insights include:

  • The Piperazine Ring: The two nitrogen atoms are critical for binding to GlyT1. The distance and orientation of these nitrogens are crucial for potent inhibition.[23]

  • Substituents on the Piperazine Nitrogens: One nitrogen is typically substituted with an aryl or heteroaryl group, which contributes to potency and selectivity. The other nitrogen is often linked to a side chain that can be modified to fine-tune physicochemical properties.[24][25]

  • Chirality: Stereochemistry can play a significant role in the activity of piperazine-based inhibitors, with one enantiomer often being significantly more potent than the other.[25]

A thorough understanding of these SAR principles is essential for the rational design of novel GlyT1 inhibitors with improved therapeutic profiles.[23][24]

Conclusion and Future Directions

Piperazine-based GlyT1 inhibitors represent a promising therapeutic strategy for treating cognitive impairments in schizophrenia and other neurological disorders. While several candidates have advanced to late-stage clinical trials, the lack of robust efficacy has highlighted the challenges in translating preclinical findings to clinical success. Future research should focus on:

  • Optimizing Drug Properties: Designing inhibitors with improved brain penetration and pharmacokinetic profiles.

  • Enhancing Selectivity: Further refining selectivity against GlyT2 and other off-target proteins to minimize potential side effects.[1]

  • Combination Therapies: Exploring the potential of GlyT1 inhibitors in combination with other therapeutic agents.

The detailed experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field and to facilitate the development of the next generation of GlyT1 inhibitors.

References

  • Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. (n.d.). ResearchGate.
  • GLYT1 Rat Glycine Transporter uptake LeadHunter Assay. (n.d.). Eurofins Discovery.
  • Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. (2022). National Center for Biotechnology Information.
  • Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. (2023). National Center for Biotechnology Information.
  • Microdialysis in Rodents. (2008). National Center for Biotechnology Information.
  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). National Center for Biotechnology Information.
  • Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis. (2001). PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed.
  • Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. (2011). ResearchGate.
  • What is the therapeutic class of Bitopertin? (2025). Patsnap Synapse.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). ResearchGate.
  • GlyT1 activity a, Specific [³H]glycine uptake, after 10 min of... (n.d.). ResearchGate.
  • Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects. (2018). National Center for Biotechnology Information.
  • Iclepertin. (2023). ALZFORUM.
  • Evaluation of the Drug-Drug Interaction Potential of the GlyT1 Inhibitor Iclepertin (BI 425809): A Physiologically Based Pharmacokinetic (PBPK) Modeling Approach. (2025). PubMed.
  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). National Center for Biotechnology Information.
  • Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. (2025). National Center for Biotechnology Information.
  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2021). Wiley Online Library.
  • Iclepertin. (2025). ResearchGate.
  • Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. (2015). ResearchGate.
  • Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. (2018). ResearchGate.
  • Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat. (2023). PubMed.
  • Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. (2022). National Center for Biotechnology Information.
  • Design, synthesis, and structure-activity relationships of unsubstituted piperazinone-based transition state factor Xa inhibitors. (2003). PubMed.
  • Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. (2023). National Center for Biotechnology Information.
  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015). PubMed.
  • Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors. (2003). PubMed.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI.
  • Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors. (2016). PubMed.

Sources

A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for Phenylpiperazine-Class CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Focus Molecule: 1-[4-(Methylsulfonyl)phenyl]piperazine

As Senior Application Scientist, my goal is to bridge the gap between benchtop data and preclinical outcomes. This guide provides an in-depth analysis of establishing an in vitro-in vivo correlation (IVIVC) for a novel central nervous system (CNS) agent, this compound. We will explore the causal links between molecular-level interactions and whole-organism physiological responses, moving beyond mere protocol recitation to explain the scientific rationale behind each step.

The phenylpiperazine scaffold is a cornerstone in CNS drug discovery, known for its interaction with various neurotransmitter receptors.[1] The addition of a methylsulfonyl group suggests modulation of physicochemical properties like solubility and metabolic stability, which are critical for oral bioavailability and CNS penetration.[1] Our central hypothesis is that this compound acts as a dopamine D2 receptor antagonist, a well-validated target for antipsychotic agents.[2][3] Establishing a robust IVIVC is paramount; it validates our in vitro screening model, enhances its predictive power, and ultimately accelerates the drug development pipeline by enabling more informed decisions.

Part 1: In Vitro Characterization - Quantifying Molecular Affinity

To assess the compound's activity at its putative molecular target, a direct binding assay is the most logical first step. We selected a competitive radioligand binding assay for the human dopamine D2 receptor. This method provides a quantitative measure of the compound's affinity (Ki), which is the fundamental parameter for understanding its potential potency.[2][4] The choice of [³H]-Spiperone as the radioligand is based on its high affinity and specificity for the D2 receptor, making it a gold standard for such assays.[4]

Experimental Protocol: Dopamine D2 Receptor Binding Assay
  • Source Material: Commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2L receptor (hD2L).

  • Assay Buffer Preparation: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. The ionic composition of this buffer is designed to mimic the extracellular environment, ensuring the receptor maintains its native conformation.

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then performed to create a 10-point concentration curve (e.g., 0.1 nM to 1 µM).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membranes (10 µg protein).

    • 25 µL of [³H]-Spiperone at a final concentration of 0.2 nM (approximately its Kd value for precise competition).

    • 25 µL of test compound dilution or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding). Haloperidol is a potent D2 antagonist used to define the signal background.[5]

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters three times with ice-cold assay buffer to remove residual unbound radioactivity.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

In Vitro Data Summary
CompoundTargetAssay TypeIC₅₀ (nM)Ki (nM)
This compound hD2L Receptor[³H]-Spiperone Binding9.84.5
Haloperidol (Control)hD2L Receptor[³H]-Spiperone Binding2.21.0
Workflow for In Vitro D2 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare hD2L Cell Membranes A1 Combine Membranes, Radioligand, and Test Compound in 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Test Compound P2->A1 P3 Prepare Radioligand ([³H]-Spiperone) P3->A1 A2 Incubate at RT for 90 min A1->A2 A3 Filter & Wash to Separate Bound/Unbound A2->A3 A4 Add Scintillant & Count (Liquid Scintillation Counter) A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC₅₀ D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Workflow of the in vitro radioligand binding assay.

Part 2: In Vivo Evaluation - Assessing Functional Antagonism

To determine if the in vitro D2 receptor affinity translates into a functional effect in a living system, we employ an in vivo behavioral model. The amphetamine-induced hyperlocomotion model in rats is a cornerstone for screening potential antipsychotics.[6] Amphetamine stimulates the release of dopamine in the mesolimbic pathway, causing a hyperactive state in rodents. A compound with D2 antagonist activity is expected to block this effect and normalize locomotor activity.[6] This model provides a direct functional readout of the compound's ability to engage its target in the CNS and elicit a physiological response.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
  • Animals: Male Sprague-Dawley rats (200-250g) are used. Animals are housed on a 12-hour light/dark cycle with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Acclimation: Animals are acclimated to the testing room and open-field activity chambers (40x40 cm) for 60 minutes for two consecutive days prior to the experiment to reduce novelty-induced stress.

  • Dosing Regimen:

    • Group 1 (Vehicle Control): Vehicle (e.g., 10% Tween 80 in saline) followed by Saline.

    • Group 2 (Amphetamine Challenge): Vehicle followed by d-Amphetamine (1.5 mg/kg, subcutaneous).

    • Group 3-5 (Test Compound): this compound (e.g., 1, 5, 10 mg/kg, intraperitoneal) followed by d-Amphetamine (1.5 mg/kg, s.c.).

    • Group 6 (Positive Control): Haloperidol (0.1 mg/kg, i.p.) followed by d-Amphetamine (1.5 mg/kg, s.c.).

  • Procedure:

    • Administer the test compound, haloperidol, or vehicle (i.p.).

    • After 30 minutes (to allow for drug absorption and distribution), administer d-amphetamine or saline (s.c.).

    • Immediately place the rat in the open-field chamber.

  • Data Collection: Record locomotor activity using an automated infrared beam-break system for 90 minutes. The key parameter is the total distance traveled (cm).

  • Data Analysis: Compare the mean total distance traveled between groups using a one-way ANOVA followed by a Dunnett's post-hoc test for comparison against the amphetamine challenge group. A statistically significant reduction in distance traveled by a test compound group indicates D2 antagonist activity.

In Vivo Data Summary
Treatment Group (n=8)Dose (mg/kg)Mean Total Distance Traveled (cm) ± SEM% Inhibition of Hyperlocomotion
Vehicle + Saline-4,510 ± 350-
Vehicle + Amphetamine1.518,950 ± 1,2400% (Baseline)
Test Compound + Amphetamine115,380 ± 1,15024.7%
Test Compound + Amphetamine59,870 ± 98062.8%
Test Compound + Amphetamine106,150 ± 76088.5%
Haloperidol + Amphetamine0.15,880 ± 690*90.4%
p < 0.01 compared to Vehicle + Amphetamine group
Workflow for In Vivo Behavioral Assay

G cluster_prep Pre-Experiment cluster_exp Experiment Day cluster_analysis Data Analysis P1 Acclimate Rats to Testing Environment E1 Administer Test Compound or Vehicle (i.p.) P1->E1 P2 Prepare Dosing Solutions (Vehicle, Amphetamine, Test Compound) P2->E1 E2 Wait 30 min (Absorption) E1->E2 E3 Administer Amphetamine or Saline (s.c.) E2->E3 E4 Place Rat in Open-Field Chamber E3->E4 E5 Record Locomotor Activity for 90 min E4->E5 A1 Calculate Total Distance Traveled E5->A1 A2 Perform One-Way ANOVA & Dunnett's Post-Hoc Test A1->A2 A3 Determine % Inhibition of Hyperactivity A2->A3 G cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain cluster_bridge Bridging Factors (PK/PD) invitro_node High Receptor Affinity (Low Ki value) bridge_node Blood-Brain Barrier Penetration Metabolic Stability Target Engagement invitro_node->bridge_node Predicts invivo_node Functional Antagonism (Behavioral Effect) bridge_node->invivo_node Enables

Sources

Benchmarking 1-[4-(Methylsulfonyl)phenyl]piperazine: A Comparative Guide to its Potential as a CNS Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of 1-[4-(Methylsulfonyl)phenyl]piperazine, a compound of interest for researchers in neuropharmacology and drug development. While specific experimental data for this exact molecule is not yet publicly available, this document will serve as a detailed roadmap for its evaluation. We will benchmark its potential pharmacological profile against established standards, leveraging data from structurally similar compounds to inform our experimental design and expected outcomes. The focus will be on its anticipated activity as a modulator of dopamine D2 and serotonin 5-HT1A receptors, a profile characteristic of atypical antipsychotic agents.

Introduction: The Promise of Phenylpiperazines in Neuropharmacology

The phenylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutics. Its derivatives are known to interact with a variety of neurotransmitter receptors, particularly dopamine and serotonin receptors, making them a rich source for novel drug candidates targeting a range of psychiatric and neurological disorders. The subject of this guide, this compound, combines this privileged scaffold with a methylsulfonylphenyl group. The electron-withdrawing nature of the sulfonyl group is anticipated to modulate the electronic properties of the phenyl ring and influence its interaction with target receptors.

Structurally related compounds offer valuable insights. For instance, pridopidine (ACR16), a phenylpiperidine derivative featuring the same methylsulfonylphenyl moiety, has been identified as a "dopaminergic stabilizer" with low-affinity binding to the D2 receptor in vitro.[1][2] Furthermore, other phenylpiperazine derivatives containing sulfonamide groups have demonstrated significant affinity for both dopamine D2 and serotonin 5-HT1A receptors, with Ki values in the nanomolar range.[3] This suggests that this compound is a compelling candidate for investigation as a dual-target ligand, a hallmark of many atypical antipsychotics.

This guide will detail the in-vitro assays necessary to elucidate the pharmacological profile of this compound and provide a comparative analysis with well-established standards in the field.

The Key Targets: Dopamine D2 and Serotonin 5-HT1A Receptors

Atypical antipsychotics achieve their therapeutic efficacy and improved side-effect profile through a complex interplay with multiple neurotransmitter systems. Central to this is their balanced activity at dopamine D2 and serotonin 5-HT1A receptors.

  • Dopamine D2 Receptors: Antagonism at D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia. However, strong D2 antagonism in the nigrostriatal pathway can lead to extrapyramidal side effects (EPS). Atypical antipsychotics typically exhibit moderate D2 receptor affinity or are partial agonists.

  • Serotonin 5-HT1A Receptors: Agonism or partial agonism at 5-HT1A receptors is thought to contribute to the efficacy of atypical antipsychotics against negative and cognitive symptoms of schizophrenia, as well as their anxiolytic and antidepressant properties. Activation of presynaptic 5-HT1A autoreceptors can also modulate dopamine release, contributing to a more favorable overall neurochemical balance.

The following diagram illustrates the signaling pathways of these two critical receptors.

G cluster_0 Dopamine D2 Receptor Signaling cluster_1 Serotonin 5-HT1A Receptor Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi Antagonist Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP HT1AR 5-HT1A Receptor Gi_2 Gi/o Protein HT1AR->Gi_2 Agonist Activates AC_2 Adenylyl Cyclase Gi_2->AC_2 Inhibits GIRK GIRK Channel Gi_2->GIRK Activates cAMP_2 ↓ cAMP AC_2->cAMP_2 K_ion ↑ K+ Efflux (Hyperpolarization) GIRK->K_ion

Figure 1: Simplified signaling pathways for D2 and 5-HT1A receptors.

Benchmarking Against Known Standards

To contextualize the potential of this compound, its pharmacological data should be compared against a panel of well-characterized compounds.

CompoundPrimary Mechanism of ActionKnown In Vitro Data (Ki in nM)
Haloperidol Typical Antipsychotic (D2 Antagonist)D2: ~1-2
Clozapine Atypical AntipsychoticD2: ~100-200, 5-HT1A: ~100-200
Risperidone Atypical AntipsychoticD2: ~3-6, 5-HT1A: ~5-10
Aripiprazole Atypical Antipsychotic (D2 Partial Agonist)D2: ~0.3-1, 5-HT1A: ~1-3
Buspirone Anxiolytic (5-HT1A Partial Agonist)D2: >1000, 5-HT1A: ~10-20

Experimental Protocols for In-Vitro Characterization

The following are detailed, step-by-step methodologies for the key experiments required to determine the pharmacological profile of this compound.

Radioligand Binding Assays: Determining Receptor Affinity (Ki)

These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

G prep Prepare Cell Membranes (Expressing Receptor of Interest) incubate Incubate Membranes with: - Radioligand - Test Compound (Varying Concentrations) prep->incubate separate Separate Bound and Free Radioligand (Vacuum Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze

Figure 2: Workflow for a radioligand binding assay.

Protocol for Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: Use a high-affinity D2 receptor antagonist radioligand, such as [³H]Spiperone.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]Spiperone (at a concentration near its Kd), and varying concentrations of this compound.

  • Non-specific Binding: In parallel wells, include a high concentration of a known D2 antagonist (e.g., haloperidol or raclopride) to determine non-specific binding.

  • Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol for Serotonin 5-HT1A Receptor Binding Assay:

This protocol is analogous to the D2 binding assay, with the following key differences:

  • Membrane Preparation: Use cell membranes from a stable cell line expressing human serotonin 5-HT1A receptors.

  • Radioligand: Employ a high-affinity 5-HT1A receptor agonist radioligand, such as [³H]8-OH-DPAT.

  • Non-specific Binding: Use a high concentration of a known 5-HT1A ligand (e.g., serotonin or WAY-100635) to define non-specific binding.

Functional Assays: Determining Agonist/Antagonist Activity

Functional assays are crucial for determining whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor.

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Agonism:

This assay measures the activation of G-proteins coupled to the receptor, a proximal event in the signaling cascade.

G prep Prepare Cell Membranes (Expressing 5-HT1A Receptors) incubate Incubate Membranes with: - [³⁵S]GTPγS - GDP - Test Compound (Varying Concentrations) prep->incubate separate Separate Bound and Free [³⁵S]GTPγS (Vacuum Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine EC50 and Emax) quantify->analyze

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—a six-membered heterocycle with two opposing nitrogen atoms—confer favorable aqueous solubility and oral bioavailability, making it a privileged scaffold in numerous blockbuster drugs.[1] However, this same structure presents a metabolic liability. The electron-rich nitrogen atoms and adjacent carbons are prime targets for oxidative enzymes, primarily the cytochrome P450 (CYP) superfamily.[2]

A compound with poor metabolic stability is likely to be cleared from the body too quickly, failing to achieve therapeutic concentrations, or it may form reactive metabolites, leading to toxicity.[3][4] Therefore, understanding and optimizing the metabolic stability of piperazine derivatives is a critical, non-negotiable step in the drug discovery pipeline.[3] This guide provides an in-depth, comparative framework for assessing and improving the metabolic fate of these vital compounds, grounded in established experimental protocols and structure-metabolism relationships.

Part 1: The Metabolic Landscape of the Piperazine Moiety

The biotransformation of piperazine derivatives is predominantly an oxidative process occurring in the liver.[2][5] While various enzymes can be involved, the CYP450 system is the principal catalyst.[2] Key enzymatic reactions that drug designers must anticipate include:

  • N-Dealkylation: The cleavage of an alkyl group from one of the piperazine nitrogens. This is often a primary and rapid metabolic pathway.

  • Hydroxylation: The addition of a hydroxyl group, typically at a carbon atom adjacent (alpha) to a nitrogen or on an attached substituent.

  • N-Oxidation: The direct oxidation of a piperazine nitrogen to form an N-oxide.

  • Ring Opening & Contraction: More complex transformations that can lead to significant structural rearrangement and inactivation of the drug.[6]

The major CYP isoforms implicated in the metabolism of piperazine-containing drugs include CYP3A4 and CYP2D6 , with contributions from CYP1A2, CYP2C9, and CYP2C19 depending on the specific molecular structure.[7][8][9] Identifying which isoform is responsible for a compound's clearance is crucial for predicting potential drug-drug interactions.

Visualizing Common Metabolic Fates

The following diagram illustrates the primary metabolic "hot spots" on a generic N-aryl, N'-alkyl piperazine scaffold. Understanding these vulnerabilities is the first step toward rationally designing more robust molecules.

MetabolicPathways cluster_parent Parent Compound cluster_metabolites Primary Metabolites Parent N-Aryl, N'-Alkyl Piperazine N_Dealkylation N-Dealkylation (Cleavage at N') Parent->N_Dealkylation CYP3A4, CYP2D6 Hydroxylation Ring/Alkyl Hydroxylation Parent->Hydroxylation CYP3A4 N_Oxidation N-Oxidation Parent->N_Oxidation FMO, CYPs Aryl_Hydroxylation Aryl Hydroxylation Parent->Aryl_Hydroxylation CYP1A2, CYP2D6

Caption: Key metabolic pathways for a generic piperazine derivative.

Part 2: Experimental Design for Comparative Stability Analysis

To objectively compare the metabolic stability of different piperazine derivatives, a standardized, robust, and reproducible experimental approach is required. The gold-standard primary screen in early drug discovery is the in vitro liver microsomal stability assay .[5][10][11]

Causality Behind the Choice: Why Liver Microsomes?

Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes.[5] We choose them for initial screening for several key reasons:

  • Enzyme Richness: They contain a high concentration of Phase I drug-metabolizing enzymes, especially the CYP450 and FMO families, which are critical for piperazine metabolism.[5][12]

  • Cost and Throughput: The assay is significantly more cost-effective and higher-throughput than studies using whole cells (hepatocytes) or in vivo models, making it ideal for screening dozens or hundreds of compounds.[10][11]

  • Predictive Power: Data from this assay, specifically the in vitro intrinsic clearance (CLint), can be used to predict in vivo hepatic clearance and half-life, providing a crucial forecast of a drug's pharmacokinetic behavior.[3][13]

The primary limitation is the absence of Phase II conjugating enzymes (like UGTs), which are cytosolic.[5] Therefore, if a compound is highly stable in microsomes, subsequent testing in S9 fractions or hepatocytes (which contain both Phase I and II enzymes) is a logical next step.[3][5]

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed as a self-validating system, incorporating controls to ensure the integrity of the results.

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (HLM), commercial source (e.g., Corning, BioIVT)[14]

  • Test Compounds & Positive Controls (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Solutions A & B containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[15][16]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and analytical plates.

2. Experimental Workflow:

Caption: Workflow for the in vitro microsomal stability assay.

3. Step-by-Step Methodology:

  • Compound Preparation: Prepare 1 µM working solutions of test compounds and controls in the phosphate buffer.

  • Microsomal Preparation: Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[17]

  • Reaction Setup: In a 96-well plate, combine the HLM solution and the test compound solution. Include a negative control group where the NADPH regenerating system is replaced with a buffer.[16]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.[15]

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells except the negative controls. This is your T=0 time point.[15]

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[15] The cold solvent immediately precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.[15]

  • Analysis: Carefully transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[11][18] The amount of parent compound remaining at each time point is quantified relative to the internal standard.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

  • The natural log of the % remaining is plotted against time.

  • The slope of the linear portion of this curve gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k

  • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg/mL microsomal protein)

Part 3: Comparative Analysis & Structure-Metabolism Relationships (SMR)

The true power of this assay lies in the side-by-side comparison of structurally related derivatives. By making systematic chemical modifications, a medicinal chemist can deduce the Structure-Metabolism Relationships (SMR) and rationally design compounds with improved stability.[1][19]

Consider the following hypothetical dataset for a series of piperazine derivatives based on a common scaffold.

Compound IDR1 Group (N-Aryl)R2 Group (N'-Alkyl)Modification Strategyt½ (min)CLint (µL/min/mg)
PZ-01 PhenylIsopropylParent Scaffold3462
PZ-02 4-Fluoro-phenylIsopropylBlock Aryl Hydroxylation1592
PZ-03 Phenyltert-ButylSteric Hindrance at N'4531
PZ-04 PyridinylIsopropylIntroduce Heteroatom5277
PZ-05 4-Fluoro-phenyltert-ButylCombined Strategy>120<12

Analysis of the Data:

  • PZ-01 (Baseline): The parent compound is rapidly metabolized, with a half-life of only 3 minutes, indicating a significant metabolic liability.[19]

  • PZ-02 (Metabolic Blocking): By adding a fluorine atom to the para-position of the phenyl ring—a common site for oxidative attack—we block this pathway. This results in a 5-fold increase in metabolic stability.[19] This is a classic "metabolic blocking" strategy.

  • PZ-03 (Steric Hindrance): Replacing the smaller isopropyl group with a bulky tert-butyl group at the N'-position sterically shields the nitrogen and adjacent carbons from the active site of CYP enzymes. This dramatically slows N-dealkylation and improves the half-life 15-fold.

  • PZ-04 (Electronic Effects): Swapping the phenyl ring for a pyridine ring introduces a nitrogen atom, which can alter the electron density of the system. In this case, it had a modest effect, suggesting aryl hydroxylation might not be the sole or primary metabolic route for PZ-01.

  • PZ-05 (Synergistic Design): By combining the two successful strategies—metabolic blocking on the aryl ring and steric hindrance at the alkyl nitrogen—we achieve a synergistic effect. The resulting compound, PZ-05, is highly stable, with a half-life exceeding two hours. This iterative and rational design process is fundamental to overcoming metabolic instability.[19]

Conclusion

The metabolic stability of piperazine derivatives is a multifaceted challenge that can be overcome through a systematic and data-driven approach. The in vitro liver microsomal assay serves as an indispensable tool, providing rapid and predictive data to guide medicinal chemistry efforts.[12][13] By understanding the fundamental metabolic pathways and employing rational design strategies such as metabolic blocking and steric hindrance, researchers can effectively mitigate clearance liabilities. This iterative cycle of design, synthesis, and testing is paramount to transforming a promising chemical scaffold into a viable drug candidate with a favorable pharmacokinetic profile.[3][19]

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (2007). Arhiv za higijenu rada i toksikologiju. [Link]
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (2022).
  • In Vitro Metabolic Stability - Creative Bioarray.
  • Microsomal Stability Assay Protocol - AxisPharm. AxisPharm. [Link]
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. (2017). MedChemComm. [Link]
  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. (2005). Journal of Biomolecular Screening. [Link]
  • Metabolic Stability Services - Eurofins Discovery. Eurofins Discovery. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2024).
  • [Metabolism of designer drugs. Piperazine derivatives] - PubMed. (2014). Narcoses. [Link]
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021).
  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass - Agilent. (2018). Agilent Technologies. [Link]
  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. (2009).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]
  • 2.2.6. Microsomal stability assays - Bio-protocol. (2020). Bio-protocol. [Link]
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. (2022). RSC Advances. [Link]
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF - ResearchGate. (2016).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (2024). Current Organic Synthesis. [Link]
  • Microsomal Stability Assay - MTTlab. MTTlab. [Link]
  • Piperazine derivatives as metabolites of therapeutic drugs. - ResearchGate. (2023).
  • stability indicating by lc-ms method - International Journal of Pharmaceutical Sciences Review and Research. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate. (2006).
  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - ResearchGate. (2014).
  • Lurasidone - Wikipedia. Wikipedia. [Link]
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (2022). Dalton Transactions. [Link]
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. (2012). Medicinal Chemistry Research. [Link]
  • The proposed pathway for dimeric indole piperazine alkaloids shows... | Download Scientific Diagram - ResearchGate. (2022).

Sources

A Comparative Guide to Validating Analytical Methods for the Quantification of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1-[4-(Methylsulfonyl)phenyl]piperazine. As a crucial intermediate or potential impurity in various pharmaceutical synthesis pathways, its precise measurement is paramount for ensuring process control, quality assurance, and regulatory compliance. We will delve into the validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion is framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a framework for developing self-validating, trustworthy, and scientifically sound analytical procedures.[1][2][3][4]

Introduction: The Analytical Imperative

This compound (MSpP) is an organic compound featuring a piperazine ring attached to a phenylsulfonyl group.[5][6][7] The presence of two basic nitrogen atoms in the piperazine moiety and a UV-active phenyl ring makes it amenable to several analytical techniques. The choice of method is dictated by the intended purpose: Is it for bulk material assay, trace impurity detection, or quantification in a complex biological matrix? This guide will explore the validation of the two most prevalent and powerful techniques, HPLC-UV and LC-MS/MS, to answer this question.

The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[4] This involves a systematic evaluation of defined performance characteristics to ensure the generated data is reliable, reproducible, and accurate for its application, from early development to routine quality control.[8]

Foundational Principles: Adherence to ICH Q2(R2) Guidelines

Method validation is not merely a checklist; it is a holistic process that builds confidence in an analytical procedure's lifecycle. The ICH Q2(R2) guideline provides the harmonized framework for this process.[3][4] Key validation parameters that we will assess for each method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

  • Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.[1][2]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively, with acceptable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Method Comparison: HPLC-UV vs. LC-MS/MS

We will now compare a robust HPLC-UV method against a highly sensitive LC-MS/MS method for the quantification of MSpP.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control labs due to its reliability, cost-effectiveness, and simplicity. For a molecule like MSpP, the phenyl ring provides a suitable chromophore for UV detection. However, for trace-level analysis, sensitivity can be a limitation, sometimes necessitating chemical derivatization to enhance the UV response.[9] For this guide, we will focus on a direct, non-derivatized approach suitable for assay and moderate-level impurity testing.

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the phenyl ring of MSpP, while the "Plus" end-capping ensures good peak shape for the basic piperazine moiety.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Rationale: A simple acidic mobile phase ensures the piperazine nitrogens are protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the column.

  • Gradient Program: 10% B to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of MSpP reference standard into a 25 mL volumetric flask and dissolve in diluent.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 1 µg/mL to 100 µg/mL).

    • Sample Solution: Prepare the test sample in the diluent to a target concentration within the calibrated range.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-UV Analysis cluster_validation 3. Validation Assessment prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Curve Standards prep_std->prep_cal hplc_system System Suitability Test (SST) prep_sample Prepare Sample Solution hplc_run Inject Standards & Samples hplc_system->hplc_run If SST Passes val_spec Specificity hplc_run->val_spec val_lin Linearity & Range hplc_run->val_lin val_acc Accuracy hplc_run->val_acc val_prec Precision hplc_run->val_prec val_loq LOD / LOQ hplc_run->val_loq val_rob Robustness hplc_run->val_rob

Caption: Workflow for HPLC-UV method validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring superior sensitivity and selectivity, such as determining trace-level impurities or quantifying MSpP in complex biological matrices, LC-MS/MS is the gold standard.[10][11][12] This technique couples the separation power of LC with the highly specific and sensitive detection of mass spectrometry.

  • LC-MS/MS System: Agilent 1290 Infinity II UHPLC coupled to an Agilent 6470 Triple Quadrupole MS or equivalent.

  • Column: Poroshell 120 Phenyl-Hexyl, 2.1 x 50 mm, 2.7 µm particle size.

    • Rationale: A phenyl-hexyl phase offers alternative selectivity to a C18, which can be advantageous for separating closely related impurities. The shorter column length combined with UHPLC allows for faster analysis times.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

      • Rationale: The basic nitrogens on the piperazine ring are readily protonated in the positive ESI mode, yielding a strong [M+H]+ signal.

    • MRM Transitions: Monitor at least two transitions for confirmation. For MSpP (MW: 240.32), the protonated molecule [M+H]+ is m/z 241.1.

      • Quantifier: 241.1 -> 135.1 (fragment corresponding to the methylsulfonylphenyl moiety)

      • Qualifier: 241.1 -> 99.1 (fragment corresponding to a piece of the piperazine ring)

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 45 psi.

  • Standard & Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but can start at a lower concentration.

    • Calibration Standards: Serially dilute to cover a lower range suitable for trace analysis (e.g., 0.1 ng/mL to 100 ng/mL).

    • Sample Solution: Prepare the sample to a target concentration within this range. For biological samples, a protein precipitation or solid-phase extraction step would be required.[11][12]

LCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_validation 3. Validation Assessment prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Curve Standards prep_std->prep_cal ms_tune Optimize MS Parameters (MRM) prep_cal->ms_tune prep_sample Prepare & Extract Sample (if needed) prep_sample->ms_tune lcms_run Inject Standards & Samples ms_tune->lcms_run Inject & Analyze val_spec Selectivity lcms_run->val_spec val_lin Linearity & Range lcms_run->val_lin val_acc Accuracy lcms_run->val_acc val_prec Precision lcms_run->val_prec val_loq LOD / LOQ lcms_run->val_loq val_robust Robustness lcms_run->val_robust

Caption: Workflow for LC-MS/MS method validation.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics expected from the validation of each method. These values are representative and serve as a guide for setting acceptance criteria.

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Specificity/Selectivity Baseline resolution from known impuritiesNo interfering peaks at the retention time of the specific MRM transitionsMethod-specific
Linearity (r²) > 0.999> 0.995≥ 0.99
Range 1 - 150 µg/mL0.1 - 100 ng/mLDependent on application
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0% (Assay); 80.0 - 120.0% (Impurity)
Precision (Repeatability, %RSD) ≤ 1.0%≤ 5.0%≤ 2.0% (Assay); ≤ 10.0% (Impurity)
Precision (Intermediate, %RSD) ≤ 2.0%≤ 10.0%≤ 3.0% (Assay); ≤ 15.0% (Impurity)
LOD ~0.3 µg/mL (300 ppb)~0.03 ng/mL (0.03 ppb)Reportable value
LOQ ~1.0 µg/mL (1 ppm)~0.1 ng/mL (0.1 ppb)Reportable with acceptable precision & accuracy
Robustness Unaffected by minor changes in pH, %B, flowUnaffected by minor changes in flow, source temp.%RSD of results ≤ 5.0%

Senior Scientist's Recommendation

The choice between HPLC-UV and LC-MS/MS is fundamentally a question of "fit for purpose."

  • For routine quality control, assay, and content uniformity of MSpP as a drug substance or in a formulated product, the HPLC-UV method is superior. It is robust, cost-effective, and provides excellent precision and accuracy in the microgram-per-milliliter range and above. Its simplicity makes it ideal for high-throughput environments.

  • For the determination of trace-level MSpP as an impurity, for cleaning validation, or for pharmacokinetic and biodistribution studies in biological matrices, the LC-MS/MS method is the only viable option. Its unparalleled sensitivity (ng/mL to pg/mL levels) and selectivity (conferred by MRM) allow for confident quantification in the presence of overwhelming amounts of other components.[13][14] While more complex and expensive, it provides data that is unattainable with UV detection.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. A successful validation, grounded in the principles of ICH Q2(R2), demonstrates that a method is suitable for its intended use. By comparing their performance characteristics, researchers and drug development professionals can make an informed decision, selecting the HPLC-UV method for its robust performance in routine QC applications and the LC-MS/MS method for its exceptional sensitivity in trace analysis. The ultimate goal is the generation of high-quality, reliable data that ensures product quality and patient safety.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Guidance Q14 / Q2(R2)
  • 1-(4-(Methylsulfonyl)phenyl)piperazine. PubChem.
  • This compound. ChemicalBook.
  • This compound. Santa Cruz Biotechnology.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Semantic Scholar.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). PubMed.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023).
  • DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. (2022). Health Sciences Authority, Singapore.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)

Sources

A Researcher's Comparative Guide to the Off-Target Effects of 1-[4-(Methylsulfonyl)phenyl]piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a selective, safe, and effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicities or a diluted therapeutic window. The 1-[4-(Methylsulfonyl)phenyl]piperazine moiety is a versatile scaffold found in a range of biologically active compounds, from kinase inhibitors to central nervous system (CNS) agents. This guide provides an in-depth comparison of the potential off-target effects associated with this chemical entity, supported by experimental data and methodologies to empower researchers in their drug discovery endeavors.

The Double-Edged Sword of the Phenylpiperazine Scaffold

The phenylpiperazine core is a privileged structure in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets. However, this promiscuity is also its principal liability. Phenylpiperazine derivatives are notorious for their interactions with a range of G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1] This inherent lack of specificity necessitates a thorough and early assessment of off-target activities to avoid costly late-stage failures.

Case Study: Vortioxetine - A Clinically Relevant Phenylpiperazine Derivative

To illustrate the complex off-target landscape of phenylpiperazine-containing molecules, we will examine Vortioxetine (formerly Lu AA21004), an antidepressant with a multimodal mechanism of action.[2][3][4][5] Its structure, 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine, shares the core phenylpiperazine motif with our topic compound.[6][7][8]

Vortioxetine's therapeutic efficacy is attributed to its primary activity as a serotonin (5-HT) transporter (SERT) inhibitor.[3][9] However, it also exhibits a rich polypharmacology, binding to several other serotonin receptors with varying affinities.[9][10] This multimodal activity contributes to its overall clinical profile but also underscores the potential for a broad range of on- and off-target effects.

Comparative Binding Affinities of Vortioxetine
TargetBinding Affinity (Ki, nM)Functional Activity
Primary Target
Serotonin Transporter (SERT)1.6Inhibitor
Secondary Targets (Off-Targets)
5-HT3 Receptor3.7Antagonist
5-HT1A Receptor15Agonist
5-HT7 Receptor19Antagonist
5-HT1B Receptor33Partial Agonist
5-HT1D Receptor54Antagonist
Norepinephrine Transporter (NET)113Inhibitor
Dopamine Transporter (DAT)>1000Inhibitor

Data compiled from publicly available resources.[9]

This profile highlights that while Vortioxetine is potent at its primary target, it engages with multiple other receptors at clinically relevant concentrations.[9][10][11] For a researcher working with a novel phenylpiperazine derivative, this data serves as a crucial reminder to proactively screen against a panel of CNS-related targets, even if the primary therapeutic goal is unrelated.

Beyond GPCRs: Kinase Selectivity of Phenylpiperazine-Containing Inhibitors

The this compound moiety is also a key structural component in the development of targeted therapies, such as Phosphoinositide 3-kinase (PI3K) inhibitors.[12][13][14][15] In this context, the primary concern shifts from broad GPCR interactions to selectivity within a specific protein family. Off-target kinase inhibition can lead to toxicity and undermine the rationale for a targeted therapy.

For example, a novel PI3Kα inhibitor incorporating a piperazine moiety demonstrated excellent potency for its intended target.[13] However, to be considered a viable drug candidate, it must exhibit high selectivity against other PI3K isoforms (β, δ, γ) and a wider panel of kinases. The development of such selective inhibitors often involves extensive structure-activity relationship (SAR) studies to minimize off-target binding.[12][16]

Experimental Workflows for De-risking Phenylpiperazine Compounds

A tiered and systematic approach is essential for identifying and mitigating the off-target liabilities of this compound and its derivatives.

Tier 1: Broad Off-Target Liability Screening

At an early stage of discovery, it is crucial to assess the potential for interactions with a wide range of biological targets. Commercial services offer comprehensive in vitro safety pharmacology profiling. These panels typically include binding and functional assays for a broad array of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

Diagram: Tiered Off-Target Screening Workflow

G cluster_0 Early Discovery cluster_1 Tier 1: Broad Screening cluster_2 Tier 2: Focused Investigation cluster_3 Tier 3: Cellular Validation Compound of Interest Compound of Interest Broad Panel Screening Broad Off-Target Panel (e.g., Eurofins SafetyScreen, Reaction Biology InVEST) Compound of Interest->Broad Panel Screening Initial Assessment Kinome Scan Kinome-Wide Profiling (e.g., DiscoverX KINOMEscan) Broad Panel Screening->Kinome Scan If Kinase Activity is Primary or a Concern GPCR Profiling Focused GPCR Panels (Serotonin, Adrenergic, Dopamine) Broad Panel Screening->GPCR Profiling If GPCR Activity is Primary or a Concern CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Kinome Scan->CETSA Validate On-Target & Off-Target Hits GPCR Profiling->CETSA Validate On-Target & Off-Target Hits Phenotypic Assays Cell-Based Phenotypic Assays (Toxicity, Functional Readouts) CETSA->Phenotypic Assays Confirm Cellular Effects

Caption: A tiered workflow for assessing off-target effects of novel compounds.

Tier 2: In-Depth Kinase Profiling

For compounds intended as kinase inhibitors, a comprehensive kinome-wide scan is the gold standard. Services like DiscoverX's KINOMEscan platform utilize binding assays to quantify the interaction of a compound against hundreds of kinases. This provides a detailed map of on- and off-target kinase interactions, guiding further optimization.

Experimental Protocol: KINOMEscan Profiling (Illustrative)

  • Compound Preparation: The test compound is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Preparation: A panel of kinases, each tagged with a DNA label, is prepared. A proprietary ATP-site directed ligand is immobilized on a solid support.

  • Competition Binding: The test compound is incubated with the kinase panel and the immobilized ligand at a specified concentration (e.g., 1 µM).

  • Quantification: The amount of each kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase compared to a DMSO control indicates that the test compound is competing for the ATP binding site.

  • Data Analysis: Results are typically expressed as a percentage of control, with lower values indicating stronger binding.

Rationale: This competition binding format allows for a high-throughput and quantitative assessment of a compound's interaction with a large portion of the kinome, providing a comprehensive selectivity profile.

Tier 3: Confirming Target Engagement in a Cellular Context

In vitro binding assays, while informative, do not always translate to the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound engages its intended target (and potential off-targets) within intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge: The cell suspensions are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blot or mass spectrometry.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature. This thermal shift is a direct measure of target engagement.

Rationale: CETSA provides direct evidence of target engagement in a physiological context, accounting for factors like cell permeability and intracellular concentrations.[9][11][15][17][18]

Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)

G cluster_0 No Ligand cluster_1 With Ligand cluster_2 Quantification A Native Protein B Heat A->B Thermal Challenge C Denatured & Aggregated Protein B->C G Measure Soluble Protein C->G Less Soluble Protein D Ligand-Bound Protein E Heat D->E Thermal Challenge F Stabilized Protein (Remains Soluble) E->F F->G More Soluble Protein H Plot Melting Curve G->H I Observe Thermal Shift H->I

Caption: The principle of CETSA for measuring target engagement in cells.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the design of novel therapeutics. However, its inherent potential for off-target interactions necessitates a rigorous and proactive screening strategy. By leveraging a tiered approach that combines broad liability panels, focused selectivity assays like kinome scanning, and cellular validation methods such as CETSA, researchers can de-risk their compounds early in the discovery process. This not only increases the likelihood of success but also contributes to the development of safer and more effective medicines. As our understanding of polypharmacology evolves, a comprehensive characterization of a compound's interactions with the broader proteome will become an increasingly integral part of modern drug discovery.

References

  • Zhou, H., McGowan, M. A., et al. (2020). Discovery and optimization of heteroaryl piperazines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(1), 126715. [Link]
  • Van Veldhoven, J. P. D., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. [Link]
  • Citrome, L. (2014). Vortioxetine (Brintellix): A New Serotonergic Antidepressant. P & T : a peer-reviewed journal for formulary management, 39(1), 47–50. [Link]
  • Petersen, J., et al. (2019). A Class of Highly Selective Inhibitors Bind to an Active State of PI3Kγ. Nature Chemical Biology, 15(3), 259–268. [Link]
  • Li, S., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1148–1154. [Link]
  • Wikipedia. (2024). Vortioxetine. In Wikipedia. [Link]
  • Ji, Q., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][10][12][19]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(4), 855–861. [Link]
  • Sánchez, C., Asin, K. E., & Artigas, F. (2015). Multi-target occupancies of vortioxetine in the rat brain as measured by ex vivo binding. Pharmacology & Therapeutics, 145, 68–79. [Link]
  • PubChem. (n.d.). Vortioxetine.
  • Ji, Q., et al. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][10][12][19]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors.
  • Boulenger, J. P., et al. (2012). Efficacy and safety of vortioxetine (Lu AA21004) in the treatment of adult patients with major depressive disorder: A systematic review and a meta-analysis of randomized controlled trials. Experimental and Therapeutic Medicine, 26(5), 1-1. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • CETSA. (n.d.). CETSA. [Link]
  • Westrich, L., et al. (2012). Pharmacological effects of Lu AA21004: a novel multimodal compound for the treatment of major depressive disorder. The Journal of pharmacology and experimental therapeutics, 343(3), 771–781. [Link]
  • Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular diversity, 21(3), 637–654. [Link]
  • Patsnap Synapse. (2024). What are GPR119 agonists and how do they work?. [Link]
  • White, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical research, 34(7), 1426–1436. [Link]
  • Lauffer, L. M., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British journal of pharmacology, 155(5), 727–737. [Link]
  • de Oliveira, R., et al. (2006). Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 39(1), 117–124. [Link]
  • Ladefoged, L. K., et al. (2018). Modeling and Mutational Analysis of the Binding Mode for the Multimodal Antidepressant Drug Vortioxetine to the Human 5-HT3A Receptor. Molecular pharmacology, 94(6), 1335–1344. [Link]
  • Henigsberg, N., et al. (2012). A randomized, double-blind, placebo-controlled 8-week trial of the efficacy and tolerability of multiple doses of Lu AA21004 in adults with major depressive disorder.
  • Henigsberg, N., et al. (2012). A Randomized, Double-Blind, Placebo-Controlled 8-Week Trial of the Efficacy and Tolerability of Multiple Doses of Lu AA21004 in Adults With Major Depressive Disorder.
  • White, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical research, 34(7), 1426–1436. [Link]
  • Kallam, R., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety.
  • Shah, P., et al. (2014). GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia. Diabetes, 63(6), 2110–2119. [Link]
  • Jones, R. M., et al. (2009). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British journal of pharmacology, 157(4), 679–691. [Link]
  • Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current medicinal chemistry, 26(34), 6336–6352. [Link]
  • Veeprho. (n.d.). 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine hydrobromide. [Link]
  • PubChem. (n.d.). 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine fumarate.
  • ClinicalTrials.gov. (2012). Efficacy of Lu AA21004 on Cognitive Dysfunction in Major Depressive Disorder. [Link]
  • PubChem. (n.d.). para-Vortioxetine.
  • Google Patents. (n.d.). WO2017154016A1 - Novel crystalline polymorphs of 1-[2-(2,4-dimethyl-phenylsulfanyl)

Sources

A Senior Scientist's Guide to the Neuroprotective Landscape of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Neuropharmacology

Neurodegenerative diseases such as Alzheimer's (AD), Parkinson's, and Huntington's disease represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function.[1] The quest for effective neuroprotective agents—therapeutics that can prevent neuronal death and preserve brain function—is a central focus of drug discovery.[2] Within this landscape, the piperazine ring has emerged as a "privileged scaffold".[3][4] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a versatile framework that can be functionalized to interact with a wide array of biological targets within the central nervous system (CNS).[4][5] Its prevalence in CNS-active drugs, from antipsychotics to antidepressants, underscores its unique physicochemical properties that favor blood-brain barrier penetration and target engagement.[4][6]

This guide provides a comparative analysis of several distinct piperazine-based compounds, moving beyond a simple catalog of agents to explore the strategic rationale behind their design and the experimental evidence supporting their neuroprotective claims. We will delve into their diverse mechanisms of action, compare their efficacy using published experimental data, and provide detailed protocols for key validation assays.

Comparative Analysis of Neuroprotective Piperazine Derivatives

The true utility of the piperazine scaffold lies in its adaptability. By modifying the substituents on its nitrogen atoms, medicinal chemists can create molecules that target vastly different aspects of neurodegenerative pathology. Below, we compare four distinct piperazine compounds, each representing a different strategic approach to achieving neuroprotection.

Compound/SeriesPrimary Mechanism of ActionKey Experimental Model(s)Reported EfficacyReference
PPZ (Piperazine) TRPC6 Channel Agonist / nSOCE Activation5xFAD Mouse Model of AD; Hippocampal Neuronal CulturesRestores long-term potentiation (LTP); Protects mushroom spines from amyloid toxicity at nanomolar concentrations.[7][7][8]
PMS1339 Mixed-Type Acetylcholinesterase (AChE) Inhibitor; Anti-Platelet-Activating Factor (PAF)Electric Eel AChE; SH-SY5Y Cells; Scopolamine-induced amnesia in miceAChE IC50 = 4.41 µM (mice brain); Inhibits Aβ aggregation (IC50 = 45.1 µM); Reverses cognitive deficits.[9][9]
N,N'-disubstituted piperazine series Dual Amyloid and Tau Pathology Reduction; AChE InhibitionPreclinical AD Mouse Model (APP/PS1)Reduces Aβ plaques and neurofibrillary tangles; Preserves memory.[10][10]
D-688 Inhibition and Disaggregation of Aβ and Tau PeptidesSH-SY5Y Cells; Drosophila melanogaster expressing human tauReverses Aβ1-42 induced toxicity in cells; Significantly increases survival of tau-expressing flies.[11][11]
PPZ: Restoring Calcium Homeostasis through TRPC6 Activation

One of the earliest signs of synaptic dysfunction in Alzheimer's disease is the disruption of calcium signaling.[7] The piperazine compound known as PPZ exemplifies a strategy aimed at restoring this fundamental process.

  • Expertise & Causality: The researchers behind PPZ hypothesized that activating Transient Receptor Potential Canonical 6 (TRPC6) channels could be neuroprotective.[8] TRPC6 is involved in neuronal store-operated calcium entry (nSOCE), a critical mechanism for maintaining dendritic spine stability and synaptic plasticity.[7] Amyloid-beta (Aβ) oligomers are known to disrupt this process. Therefore, a TRPC6 agonist like PPZ was chosen not just to treat a symptom, but to counteract a specific, early-stage pathological event. The experimental choice to use the 5xFAD mouse model was critical, as this model develops significant amyloid pathology, allowing for the evaluation of PPZ's ability to restore long-term potentiation (LTP), a cellular correlate of memory, in a disease-relevant context.[7][8]

  • Mechanism of Action: PPZ acts as a positive modulator of TRPC6 channels.[7][8] This potentiation enhances the influx of calcium through nSOCE, which in turn activates signaling pathways that stabilize dendritic spines, protecting them from the toxic effects of Aβ oligomers.

Abeta Aβ Oligomers Disruption Disruption of Ca2+ Homeostasis Abeta->Disruption Induces SpineLoss Synaptic Spine Destabilization Disruption->SpineLoss Leads to Stabilization Spine Stabilization & Neuroprotection PPZ Piperazine (PPZ) TRPC6 TRPC6 Channel PPZ->TRPC6 Potentiates nSOCE ↑ Neuronal Store-Operated Calcium Entry (nSOCE) TRPC6->nSOCE Mediates nSOCE->Stabilization Promotes

Caption: PPZ's neuroprotective mechanism via TRPC6 channel potentiation.

Multi-Target Piperazines: Tackling a Multifaceted Disease

Neurodegenerative diseases are complex, often involving multiple pathological pathways.[10][11] This has led to the development of multi-target-directed ligands (MTDLs). Piperazine derivatives like PMS1339 and the N,N'-disubstituted series are prime examples of this sophisticated approach.

  • PMS1339 (AChE Inhibition & Anti-Inflammatory Action): The cholinergic hypothesis has been a cornerstone of AD therapy, leading to the development of acetylcholinesterase (AChE) inhibitors.[9] However, neuroinflammation is also a critical component of the disease cascade.[9] PMS1339 was rationally designed to combine AChE inhibition with anti-platelet-activating factor (PAF) activity, a potent mediator of inflammation.[9] The choice of a mixed-type AChE inhibitor is significant; it suggests interaction with both the catalytic and peripheral anionic sites of the enzyme, the latter of which is implicated in promoting Aβ aggregation.[9]

  • N,N'-disubstituted Piperazines (Anti-Aβ & Anti-Tau): The defining pathological hallmarks of AD are amyloid plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[10] This series of compounds was engineered to simultaneously reduce both pathologies. This dual-action strategy is highly sought after, as evidence suggests a synergistic toxicity between Aβ and tau.[10][11] Testing these compounds in preclinical animal models that develop both plaques and tangles is a crucial step for validation.[10]

  • D-688 (Aβ and Tau Aggregation Inhibition): Compound D-688 directly targets the core process of protein misfolding. It was designed to inhibit the aggregation of both Aβ42 and the tau-derived peptide AcPHF6, and even to disaggregate pre-formed fibrils.[11] The use of a Drosophila model expressing human tau is a powerful and efficient in vivo system to quickly assess a compound's ability to mitigate tau-induced toxicity and improve survival, bridging the gap between cell-based assays and more complex mammalian models.[11]

cluster_compounds Multi-Target Piperazines cluster_targets Pathological Targets PMS1339 PMS1339 AChE AChE / Cholinergic Deficit PMS1339->AChE Inhibits Inflammation Neuroinflammation (PAF) PMS1339->Inflammation Inhibits NN_Piperazine N,N'-disubstituted Piperazine NN_Piperazine->AChE Inhibits Abeta Aβ Aggregation NN_Piperazine->Abeta Reduces Tau Tau Aggregation / Pathology NN_Piperazine->Tau Reduces D688 D-688 D688->Abeta Inhibits D688->Tau Inhibits Neuroprotection Neuroprotection AChE->Neuroprotection Inflammation->Neuroprotection Abeta->Neuroprotection Tau->Neuroprotection

Caption: Multi-target strategies of different piperazine compounds.

Experimental Protocols: A Framework for Validation

The trustworthiness of any claim of neuroprotection rests on robust, reproducible experimental data.[12] The protocols described below are foundational assays used to validate the compounds discussed. They are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This assay assesses a compound's ability to protect a neuronal-like cell line from a toxic insult, such as Aβ oligomers or oxidative stress (e.g., H₂O₂).[11][13] SH-SY5Y neuroblastoma cells are a widely used model because they are of human origin and can be differentiated to exhibit neuronal characteristics.[13]

  • Objective: To quantify the protective effect of a piperazine compound against Aβ-induced cytotoxicity.

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach approximately 80% confluency.

    • Compound Pre-treatment: Incubate the cells with various concentrations of the test piperazine compound (e.g., D-688) for 24 hours. Include a vehicle-only control.

    • Toxic Insult: Add prepared Aβ₁₋₄₂ oligomers (e.g., 10 µM final concentration) to the wells containing the compound and to a set of "Aβ-only" control wells. Leave a set of "vehicle-only" wells untouched as a measure of 100% viability. Incubate for another 24-48 hours.

    • Viability Assessment (Calcein-AM Assay):

      • Remove the culture medium.

      • Wash cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

      • Add DPBS containing Calcein-AM (e.g., 10 µM). Calcein-AM is a non-fluorescent dye that becomes intensely fluorescent upon cleavage by esterases in living cells.[13][14]

      • Incubate for 30 minutes at 37°C.

      • Measure fluorescence using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).

    • Data Analysis: Normalize the fluorescence readings. The "vehicle-only" wells represent 100% viability, and the "Aβ-only" wells represent the level of toxicity. Calculate the percentage of neuroprotection afforded by the test compound at each concentration.

Caption: Workflow for an in vitro neuroprotection cell-based assay.

Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This is a standard, high-throughput assay to screen for compounds that inhibit the formation of amyloid fibrils.[9][11] Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.

  • Objective: To determine the IC₅₀ value of a piperazine compound for the inhibition of Aβ fibrillization.

  • Methodology:

    • Preparation: Prepare Aβ₁₋₄₂ monomer solution by dissolving lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP) to break down pre-existing aggregates, followed by evaporation and resuspension in a non-aggregating buffer.[9]

    • Assay Setup: In a 96-well plate, combine:

      • Aβ₁₋₄₂ monomer solution (e.g., 20 µM final concentration).

      • Varying concentrations of the test piperazine compound (e.g., PMS1339, D-688).

      • Thioflavin T (e.g., 5 µM final concentration).

      • Assay buffer (e.g., PBS, pH 7.4).

      • Include controls: Aβ-only (maximum aggregation) and buffer-only (baseline fluorescence).

    • Incubation & Measurement: Incubate the plate at 37°C with intermittent shaking to promote aggregation. Measure fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular time intervals (e.g., every 30 minutes for 48 hours).

    • Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. From the endpoint or plateau of these curves, calculate the percentage of inhibition for each compound concentration relative to the Aβ-only control. Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Conclusion and Future Outlook

The piperazine scaffold continues to prove its value in the development of neuroprotective agents. The examples discussed highlight a strategic evolution in drug design, from single-target agents like PPZ to sophisticated, multi-target compounds that address the complex, multifaceted nature of neurodegenerative diseases.[6][15] The success of these compounds in preclinical models, such as the ability of N,N'-disubstituted piperazines to reduce both amyloid and tau pathology in vivo, is highly encouraging.[10]

The path forward will likely involve further refinement of these multi-target strategies and the exploration of novel piperazine derivatives. Key challenges remain, including optimizing blood-brain barrier permeability and minimizing off-target effects. The rigorous application of the experimental frameworks detailed in this guide—from cell-based viability assays to in vivo models of pathology and cognition—will be paramount in identifying the next generation of piperazine-based therapeutics that can halt the devastating progression of neurodegenerative disease.

References

  • Kaja, S., et al. (2011). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central. [Link]
  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. [Link]
  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
  • Castillo, E., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
  • MD Biosciences. Cell-based Assays. MD Biosciences. [Link]
  • Mas-Bargues, C., et al. (2004). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]
  • InVivo Biosystems. Neurodegenerative Disease Models. InVivo Biosystems. [Link]
  • Soutar, M. P., et al. (2019). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. [Link]
  • McGurk, L., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. [Link]
  • Kumar, A., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review.
  • Ghibaudi, E., et al. (2022). Cell-Based Assays to Assess Neuroprotective Activity.
  • Singh, S., & Singh, P. (2022). In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review.
  • Lo, R., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. [Link]
  • Link, C. D. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies. [Link]
  • Saha, C., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
  • Kumar, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Medicinal Chemistry. [Link]
  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. American Society for Pharmacology and Experimental Therapeutics. [Link]
  • Pera, M., et al. (2011). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology. [Link]
  • Ambre, P. K., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]
  • Szymański, P., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PubMed Central. [Link]
  • Wang, Y-X., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. [Link]
  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[4-(Methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[4-(Methylsulfonyl)phenyl]piperazine, grounded in established safety standards and field-proven practices. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification: Understanding the "Why"

Before we address the "how" of disposal, we must first understand the "why." The intrinsic hazards of a chemical dictate its handling and disposal requirements. This compound is classified with specific risks that necessitate a structured disposal pathway.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

These classifications mean that improper handling during disposal, such as generating dust or allowing skin/eye contact, can lead to injury. Consequently, the disposal plan must prioritize containment and personal protection. The precautionary statement P501, "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations," explicitly mandates that this chemical not be treated as common waste[3].

Regulatory Framework: The Foundation of Compliance

All laboratory waste disposal procedures are governed by a hierarchy of regulations. In the United States, the primary federal bodies are the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which ensures worker safety through standards like the "Occupational Exposure to Hazardous Chemicals in Laboratories" (the Lab Standard)[4][5].

Your institution's Chemical Hygiene Plan (CHP) is a critical document that translates these federal mandates into specific actions for your laboratory[6][7]. This guide is designed to supplement and reinforce your CHP, not replace it. Always defer to your institution's Environmental Health and Safety (EHS) office for final guidance.

Pre-Disposal: Segregation and Containment

Proper disposal begins the moment a material is designated as waste. The principles of careful segregation and robust containment are non-negotiable.

Step 1: Waste Determination The first step is to identify all waste streams containing this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, vials).

  • Contaminated Personal Protective Equipment (PPE).

  • Solutions containing the compound.

  • Contaminated spill cleanup materials.

Step 2: Segregation Never mix incompatible waste streams.[8] Waste containing this compound should be segregated from other chemical wastes unless your EHS protocol explicitly permits it. Commingling of different chemicals can lead to dangerous reactions or complicate the final disposal process[9].

Step 3: Container Selection and Labeling

  • Container Integrity: Use only approved, chemically compatible, and leak-proof containers for hazardous waste.[8][10] The container must be in good condition and have a securely fitting lid.

  • Labeling: All waste containers must be accurately and clearly labeled.[8] The label should be affixed to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant").

    • The date accumulation started.

    • The name of the principal investigator or lab contact.

Step-by-Step Disposal Workflow

The following workflow outlines the procedural steps for preparing different forms of this compound waste for collection by a licensed professional waste disposal service.[2][11]

Protocol 1: Disposal of Solid (Pure) Compound

  • Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[2]

  • Transfer: Carefully transfer the unwanted solid into a designated hazardous waste container. Use tools like a spatula or powder funnel to minimize dust generation.

  • Decontamination: Decontaminate any tools or surfaces that came into contact with the chemical. Wipes used for decontamination should be disposed of as contaminated solid waste.

  • Container Sealing: Securely close the container. Do not leave it open in the fume hood.[10]

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) until it is collected by your EHS department or a licensed waste hauler.[10]

Protocol 2: Disposal of Contaminated Sharps and Labware

  • Segregation: Needles, syringes, scalpels, or broken glassware contaminated with the compound are considered hazardous sharps waste.[8][12]

  • Container: Place these items immediately into a designated, puncture-proof sharps container that is also labeled for chemical hazardous waste.[12]

  • Labeling: Ensure the sharps container clearly indicates the chemical contaminant ("this compound") in addition to the standard biohazard or sharps symbol.

  • Disposal: Do not overfill the sharps container. When it is three-quarters full, seal it and arrange for pickup.

Protocol 3: Disposal of Contaminated Solutions and PPE

  • Aqueous/Solvent Solutions: Pour solutions containing the compound into a designated liquid hazardous waste container. As with solids, use a funnel and work within a fume hood.

  • Contaminated PPE: Gloves, aprons, and other contaminated PPE should be placed in a separate, clearly labeled bag or container for solid hazardous waste. Do not dispose of this material in the regular trash.[8]

The decision-making process for waste segregation is summarized in the workflow diagram below.

G cluster_0 Waste Generation & Segregation Workflow cluster_1 Waste Characterization cluster_2 Containment & Disposal Pathway start Waste Containing This compound Generated is_solid Solid Material? start->is_solid is_sharp Contaminated Sharp? is_solid->is_sharp No solid_waste Container: Labeled Solid Hazardous Waste is_solid->solid_waste Yes (Pure Compound) is_liquid Liquid Solution? is_sharp->is_liquid No sharp_waste Container: Labeled Puncture-Proof Chemical Sharps Waste is_sharp->sharp_waste Yes is_ppe Contaminated PPE or Debris? is_liquid->is_ppe No liquid_waste Container: Labeled Liquid Hazardous Waste (Compatible Solvent) is_liquid->liquid_waste Yes ppe_waste Container: Labeled Solid Hazardous Waste (Bag or Drum) is_ppe->ppe_waste Yes end_node Store in Satellite Accumulation Area for Professional Disposal solid_waste->end_node sharp_waste->end_node liquid_waste->end_node ppe_waste->end_node

Disposal decision workflow for this compound waste.

Personal Protective Equipment (PPE)

Adequate PPE is your primary defense against exposure during handling and disposal. The following table summarizes the required PPE based on GHS hazard data and standard laboratory safety protocols.[2][6]

Type of ProtectionSpecific Requirement & Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a splash risk.[11]
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before use. Dispose of contaminated gloves as hazardous waste.[2][11]
Body Protection A flame-resistant lab coat must be worn and kept fully buttoned. For larger quantities, a chemically resistant apron may be necessary.[2]
Respiratory Protection All handling of solid material that could generate dust must be done in a chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges is required.[2][13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading. Do not let the product enter drains.[2]

  • PPE: Don appropriate PPE before attempting cleanup.

  • Cleanup (Solids): For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

  • Cleanup (Liquids): For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[11] Place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, and dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office, regardless of size.

Ultimately, the final disposal of this compound will be conducted by a licensed and regulated facility, likely through high-temperature incineration.[2][8] Your role is to ensure the waste is characterized, segregated, contained, and labeled correctly, facilitating a safe and compliant disposal process from start to finish.

References

  • OSHA Compliance For Labor
  • 1-(4-(Methylsulfonyl)phenyl)piperazine | C11H16N2O2S | CID 735904.
  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
  • Laboratory Safety Guidance.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Environmental Marketing Services. [Link]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
  • Material Safety Data Sheet - 1-Phenylpiperazine. HIMEDIA. [Link]
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-[4-(Methylsulfonyl)phenyl]piperazine: Beyond the Label

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 1-[4-(Methylsulfonyl)phenyl]piperazine is foundational to discovery. However, innovation and safety are inextricably linked. This guide moves beyond generic safety protocols to provide a deep, procedural framework for handling this specific compound, grounded in the principles of risk assessment and causality. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.

The 'Why': A Hazard-Based Rationale for Protection

Understanding the specific risks posed by this compound is the critical first step in establishing a culture of safety. This compound is not benign; it presents a multi-faceted hazard profile that dictates our every procedural choice.

Based on safety data, the compound is classified with the following primary hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, eye irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[1]

These classifications are not mere labels; they are directives. The risk of aerosolized particles causing eye and respiratory irritation informs our stringent requirements for containment and respiratory protection. The potential for skin irritation necessitates a robust glove and protective clothing policy. Every subsequent recommendation in this guide is a direct response to these inherent chemical properties.

Core Protective Measures: A Task-Based PPE Matrix

Personal Protective Equipment (PPE) is not a one-size-fits-all solution. The required level of protection is dictated by the specific task and the potential for exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Pre-Use Inspection & Transport Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required
Weighing Solid Compound Chemical safety gogglesNitrile glovesStandard lab coatRequired if not in a fume hood or ventilated enclosure. Use a NIOSH-approved N95 respirator or higher.
Preparing Solutions (Dissolving) Chemical safety goggles or face shieldNitrile glovesStandard lab coatRequired. Operations should be performed in a certified chemical fume hood to prevent inhalation of dusts or vapors.[3]
Conducting Reactions & Transfers Chemical safety goggles or face shieldNitrile glovesStandard lab coatRequired. All manipulations must occur within a chemical fume hood.[3][4]
Post-Use Decontamination & Disposal Chemical safety goggles or face shieldNitrile gloves (consider double-gloving)Standard lab coatRequired. Work must be conducted in a chemical fume hood.

The Workflow: A Procedural & Visual Guide

Safe handling is a process, not a single action. The following workflow integrates best practices from pre-operational checks through to post-use cleanup, ensuring a self-validating system of safety.

Pre-Operational Protocol
  • Designate the Workspace: All work with solid and stock solutions of this compound must be conducted within a certified chemical fume hood.[3] Ensure the sash is at the appropriate working height.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[5]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, glassware, solvents, and waste containers, and place them within the fume hood before starting.

  • PPE Inspection: Don all required PPE as outlined in the matrix above. Critically inspect gloves for any signs of degradation or punctures before use.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Logic for this compound start Begin Task Assessment is_solid Is the material a solid powder? start->is_solid ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe_base Handling sealed container only in_hood Are you working in a certified chemical fume hood? is_solid->in_hood Yes weighing Weighing solid? is_solid->weighing No (Solution) ppe_respirator Add Respirator (N95): - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator in_hood->ppe_respirator No (Work STOP - Not Permitted) ppe_full_hood Full Hood Protocol: - Chemical Goggles / Face Shield - Nitrile Gloves - Lab Coat (Respirator not needed if hood is functioning correctly) in_hood->ppe_full_hood Yes weighing->in_hood Yes weighing->ppe_respirator No ppe_goggles Upgrade to: - Chemical Goggles - Nitrile Gloves - Lab Coat

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Methylsulfonyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[4-(Methylsulfonyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.